2-Chloro-3-hydroxyisonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-hydroxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-4(9)3(6(10)11)1-2-8-5/h1-2,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZTVFQQUDHTGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376272 | |
| Record name | 2-Chloro-3-hydroxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185423-02-3 | |
| Record name | 2-Chloro-3-hydroxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-3-hydroxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-3-hydroxyisonicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, plausible synthetic approaches, and its potential applications, grounded in established chemical principles and related literature.
Core Chemical Identity
This compound, also known as 2-chloro-3-hydroxypyridine-4-carboxylic acid, is a heterocyclic organic compound. Its structure features a pyridine ring substituted with a chlorine atom at the 2-position, a hydroxyl group at the 3-position, and a carboxylic acid group at the 4-position.
CAS Number: 185423-02-3[1][2][3][4][5]
Molecular Formula: C₆H₄ClNO₃[1][5]
Molecular Weight: 173.55 g/mol [1][5]
The unique arrangement of a halogen, a hydroxyl group, and a carboxylic acid on the pyridine core makes this molecule a versatile building block for the synthesis of more complex molecules with potential biological activities. The presence of both acidic (carboxylic acid and hydroxyl) and polar functional groups suggests solubility in polar solvents such as water and alcohols[1]. The hydroxyl group can act as a hydrogen bond donor, while the carboxylic acid can donate a proton, influencing its reactivity and intermolecular interactions[1].
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not widely available in peer-reviewed literature, its properties can be predicted based on its structural features and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Solid | Most substituted carboxylic acids are solids at room temperature. |
| Melting Point | >200 °C (decomposes) | Similar to related compounds like 2-chloropyridine-4-carboxylic acid (m.p. 246 °C dec.). |
| pKa | ~2-3 (carboxylic acid), ~8-9 (pyridyl nitrogen) | The electron-withdrawing chlorine atom will increase the acidity of the carboxylic acid and decrease the basicity of the pyridine nitrogen compared to isonicotinic acid. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous bases. Sparingly soluble in water and nonpolar solvents. | The presence of polar functional groups capable of hydrogen bonding. |
Predicted Spectroscopic Characteristics
Predicting the spectroscopic signatures of this compound is crucial for its identification and characterization in a research setting.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹ due to strong hydrogen bonding.
-
O-H Stretch (Phenolic): A broad band around 3400-3200 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1720-1680 cm⁻¹.
-
C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: An absorption in the 850-550 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would likely show two aromatic protons on the pyridine ring, each as a doublet. The chemical shifts would be influenced by the positions of the substituents. The hydroxyl and carboxylic acid protons would appear as broad singlets, with their chemical shifts being concentration and solvent-dependent.
-
¹³C NMR: The spectrum would display six distinct signals for the carbon atoms of the pyridine ring and the carboxylic acid. The carbonyl carbon would be the most downfield signal (typically >160 ppm). The carbons attached to the chlorine and hydroxyl groups would also show characteristic shifts.
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation would likely involve the loss of CO₂, H₂O, and HCl.
Synthesis and Reaction Chemistry
Proposed Synthetic Pathway
A potential approach could involve the multi-step synthesis starting from a suitable pyridine derivative. One conceptual pathway is outlined below:
Caption: A conceptual multi-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
This protocol is a hypothetical sequence of reactions based on known transformations of pyridine derivatives. It would require significant optimization and experimental validation.
Step 1: Synthesis of a 3-Hydroxypyridine Precursor: This could potentially start from 3-aminopyridine via diazotization followed by hydrolysis to introduce the hydroxyl group.
Step 2: Directed Ortho-Metalation and Chlorination:
-
Protect the hydroxyl group (e.g., as a methoxymethyl (MOM) ether).
-
Treat the protected 3-hydroxypyridine with a strong base like lithium diisopropylamide (LDA) at low temperature to achieve deprotonation at the 2-position.
-
Quench the resulting lithiated species with a chlorinating agent such as hexachloroethane (C₂Cl₆) to introduce the chlorine atom.
Step 3: Carboxylation:
-
Perform a second directed ortho-metalation at the 4-position using a strong base.
-
Quench the lithiated intermediate with solid carbon dioxide (dry ice) followed by acidic workup to install the carboxylic acid group.
Step 4: Deprotection:
-
Remove the protecting group from the hydroxyl moiety under acidic conditions to yield the final product, this compound.
Causality Behind Experimental Choices:
-
Protection of the Hydroxyl Group: The acidic proton of the hydroxyl group would interfere with the strong bases used for metalation. Protection is therefore a necessary precedent to directed lithiation.
-
Directed Ortho-Metalation: This strategy is a powerful tool in pyridine chemistry to achieve regioselective functionalization. The choice of base and reaction conditions is critical for achieving the desired regioselectivity.
-
Stepwise Functionalization: Introducing the substituents in a specific order is crucial to manage the directing effects of the existing groups on the pyridine ring.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of this compound are not extensively documented, the structural motifs present in this molecule are found in numerous biologically active compounds. Substituted isonicotinic acids and their derivatives are known to exhibit a wide range of pharmacological activities.
Potential Areas of Application:
-
Enzyme Inhibition: The carboxylic acid and hydroxyl groups can act as key binding moieties for the active sites of various enzymes.
-
Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the synthesis of a library of derivatives by modifying the carboxylic acid and hydroxyl groups, as well as by nucleophilic aromatic substitution of the chlorine atom.
-
Bioisostere for Other Functional Groups: The 2-chloro-3-hydroxypyridine-4-carboxylic acid core could be explored as a bioisostere for other aromatic or heteroaromatic systems in known pharmacophores.
Caption: Potential therapeutic areas for derivatives of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical compound with significant potential as a building block in medicinal chemistry. While detailed experimental data is currently sparse in the public domain, its structural features suggest a rich reaction chemistry and the possibility for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.
References
- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696).
- FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. YouTube. [Link]
- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
- FTIR spectrum of 2-hexyl-3-hydroxydecanoic acid.
- Synthesis, spectral characterisation, biocidal investigation, in-silico and molecular docking studies of 4-[(2-chloro-4-methylphenyl)carbamoyl]butanoic acid derived triorganotin(IV) compounds. PubMed. [Link]
- Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). [Link]
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
- Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. [Link]
- How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
- 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]/11%3A_Infrared_(IR)_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups)
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. [Link]
- Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. PubMed. [Link]
- Interactive 3D Chemistry Anim
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
- C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting. doc brown. [Link]
Sources
- 1. CAS 185423-02-3: 2-Chloro-3-hydroxy-4-pyridinecarboxylic a… [cymitquimica.com]
- 2. This compound | CAS: 185423-02-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 185423-02-3|this compound|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. chemscene.com [chemscene.com]
Introduction: Unveiling a Versatile Heterocyclic Scaffold
An In-depth Technical Guide to 2-Chloro-3-hydroxyisonicotinic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This compound is a substituted pyridine derivative that presents a unique combination of functional groups, making it a molecule of significant interest in medicinal chemistry and materials science. The core structure, a pyridine ring, is a common motif in numerous pharmaceuticals. The strategic placement of a carboxylic acid at the 4-position, a hydroxyl group at the 3-position, and a chloro group at the 2-position imparts a distinct reactivity profile and potential for diverse chemical modifications.
The presence of a chlorine atom is particularly noteworthy. Halogens, especially chlorine, are prevalent in FDA-approved drugs and can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This phenomenon, sometimes termed the "magic chloro" effect, can lead to enhanced binding affinity, improved metabolic stability, and altered bioavailability[1][2]. The hydroxyl and carboxylic acid groups provide sites for hydrogen bonding and salt formation, which are critical for molecular recognition at biological targets and for tuning physicochemical properties like solubility.
This guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its structure, reactivity, and potential as a versatile building block for the development of novel therapeutic agents and functional materials.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent functional groups and comparison to analogous structures.
Core Identifiers
| Property | Value | Source |
| CAS Number | 185423-02-3 | [3][4] |
| Molecular Formula | C₆H₄ClNO₃ | [5] |
| Molecular Weight | 173.55 g/mol | |
| Canonical SMILES | C1=C(C(=C(N=C1)Cl)O)C(=O)O | |
| InChI Key | OCZTVFQQUDHTGW-UHFFFAOYSA-N | |
| Appearance | Solid (predicted) |
Predicted Properties
-
pKa: The molecule possesses two acidic protons: one on the carboxylic acid and one on the phenolic hydroxyl group. The carboxylic acid proton is expected to be the more acidic of the two, with a predicted pKa value influenced by the electron-withdrawing effects of the pyridine ring and the chlorine atom. For comparison, the pKa of isonicotinic acid is approximately 4.9. The chloro and hydroxy substituents will further modify this value. The hydroxyl group's acidity will be significantly lower, typical for a substituted phenol.
-
Solubility: The presence of both a hydroxyl and a carboxylic acid group suggests the potential for hydrogen bonding with protic solvents like water and ethanol[6]. However, the overall planarity and the chloro-substituted aromatic ring may limit high aqueous solubility. Solubility is expected to be pH-dependent, increasing significantly in basic solutions due to the deprotonation of the carboxylic acid and hydroxyl groups. It is likely soluble in polar organic solvents such as DMSO and methanol[7].
-
Tautomerism: The 3-hydroxypyridine moiety can exist in equilibrium with its pyridone tautomer. This tautomerism can influence its reactivity and intermolecular interactions.
Visualizing the Core Structure
The structural arrangement of functional groups is key to the molecule's chemical behavior.
Caption: Chemical structure of this compound with IUPAC numbering.
Theoretical Spectral Characterization
Spectroscopic analysis is essential for structure confirmation. Below are the predicted spectral characteristics for this compound, which serve as a guide for experimental verification.
¹H NMR Spectroscopy
-
Aromatic Protons: Two distinct signals are expected in the aromatic region (typically δ 7.0-9.0 ppm for pyridines). These would correspond to the protons at the C5 and C6 positions. They will likely appear as doublets due to coupling with each other.
-
Hydroxyl and Carboxylic Protons: Two broad singlets corresponding to the -OH and -COOH protons will be observed. Their chemical shifts can vary significantly depending on the solvent and concentration. These peaks will exchange with D₂O.
¹³C NMR Spectroscopy
-
Six distinct signals are expected for the six carbon atoms of the pyridine ring and the carboxylic acid.
-
Carboxylic Carbon: A signal in the range of δ 165-185 ppm.
-
Aromatic Carbons: Five signals in the aromatic region (δ 110-160 ppm). The carbons attached to the electronegative chlorine and oxygen atoms (C2 and C3) will be significantly deshielded and appear further downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule[8].
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is expected, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group, which will overlap with the phenolic O-H stretch.
-
C=O Stretch: A strong, sharp absorption peak around 1700-1750 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.
-
C=C and C=N Stretches: Multiple peaks in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 173.55.
-
Isotope Pattern: A characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.
-
Fragmentation: Common fragmentation patterns would include the loss of H₂O (from the hydroxyl and carboxyl groups), CO₂, and HCl.
Reactivity and Synthetic Utility
The molecule's three distinct functional groups offer multiple handles for synthetic modification, making it a valuable building block.
Caption: Reactivity map of this compound.
-
Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides, allowing for the introduction of a wide variety of substituents and the extension of the molecular scaffold.
-
Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation, providing another avenue for derivatization to modulate properties like lipophilicity and hydrogen bonding capacity.
-
Chloro Group: The chlorine at the 2-position is activated towards nucleophilic aromatic substitution. This allows for its replacement with various nucleophiles (e.g., amines, thiols) or its use in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.
-
Pyridine Nitrogen: The basic nitrogen atom can be protonated to form salts or alkylated to create pyridinium derivatives.
Potential Applications in Drug Discovery
Substituted nicotinic and isonicotinic acids are privileged structures in medicinal chemistry. For instance, 2-chloronicotinic acid is a key intermediate in the synthesis of drugs like the anti-inflammatory niflumic acid and the HIV reverse transcriptase inhibitor nevirapine[9]. Similarly, 2-hydroxyisonicotinic acid derivatives are explored for various therapeutic applications, including as anti-inflammatory agents and plant growth regulators[10].
This compound serves as a trifunctional scaffold that can be elaborated in multiple vectors to generate compound libraries for screening. Its rigid core is ideal for orienting substituents in defined spatial arrangements for optimal interaction with protein binding sites. The combination of a hydrogen bond donor (-OH), a hydrogen bond acceptor/donor (-COOH), and a modifiable position (-Cl) makes it an excellent starting point for fragment-based drug design.
Experimental Protocols
General Handling and Safety Precautions
As a prudent laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based on safety data for analogous compounds like 2-chloronicotinic acid, it may cause skin, eye, and respiratory irritation[9][11][12].
-
Hazard Statements (Anticipated): May cause skin irritation, serious eye irritation, and respiratory irritation[9][13].
-
Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection[11][14].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[12].
Proposed Synthetic Pathway
Caption: A potential multi-step workflow for the synthesis of the target compound.
Step-by-Step Protocol (Hypothetical):
-
Starting Material: A suitable precursor, such as 3-hydroxy-4-methylpyridine, could be chosen.
-
Chlorination: The pyridine ring is first activated, for example, by N-oxidation using an oxidant like m-CPBA or H₂O₂[17]. The resulting N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 2-position[15].
-
Side-Chain Oxidation: The methyl group at the 4-position is then oxidized to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) or through a multi-step process.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and quenched. The pH is adjusted to precipitate the product. The crude product is then collected by filtration and purified, typically by recrystallization from a suitable solvent system or by column chromatography.
Proposed Characterization Workflow
Once synthesized, the identity and purity of the compound must be rigorously confirmed.
-
Initial Assessment: Determine the melting point and perform Thin Layer Chromatography (TLC) to assess purity.
-
Spectroscopic Analysis:
-
Acquire an IR spectrum to confirm the presence of the key functional groups (-OH, -C=O, pyridine ring).
-
Obtain ¹H and ¹³C NMR spectra to verify the carbon-hydrogen framework and confirm the substitution pattern.
-
Run Mass Spectrometry to confirm the molecular weight and the presence of chlorine via the isotopic pattern.
-
-
Purity Determination: Use High-Performance Liquid Chromatography (HPLC) or elemental analysis to determine the final purity of the compound.
Conclusion
This compound is a chemical scaffold with considerable untapped potential. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecules. For drug development professionals, it represents an attractive starting point for building libraries of novel compounds with tailored physicochemical and pharmacological profiles. The insights into its predicted properties, reactivity, and synthetic strategies provided in this guide are intended to facilitate its exploration and application in advancing chemical and pharmaceutical research.
References
- PubChem. 2-Chloro-3-hydroxypropionic acid | C3H5ClO3 | CID 564951. [Link]
- PrepChem.com. Synthesis of 2-chloronicotinic acid. [Link]
- PubChem. 2-Chloro-3-hydroxy-butyric acid | C4H7ClO3 | CID 542232. [Link]
- PubChem. 2-Chloroisonicotinic acid | C6H4ClNO2 | CID 236985. [Link]
- Georganics. 2-Chloro-3-hydroxypropionic acid - High purity. [Link]
- Google Patents.
- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. [Link]
- YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]
- PubMed.
- Google Patents.
- RSC Publishing.
- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
- PubMed Central. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. [Link]
- Organic Syntheses Procedure. Cinchoninic acid, 2-hydroxy. [Link]
- University of California, Irvine.
- HSCprep. Understanding Molecular Structure - HSC Chemistry. [Link]
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- PubChem. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258. [Link]
- CLAS. Table of Acids with Ka and pKa Values. [Link]
- MDPI. Interactions between Isoniazid and α-Hydroxycarboxylic Acids. [Link]
Sources
- 1. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 185423-02-3 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
- 8. Understanding Molecular Structure - HSC Chemistry [hscprep.com.au]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. chemimpex.com [chemimpex.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. 2-Chloroisonicotinic acid | C6H4ClNO2 | CID 236985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. prepchem.com [prepchem.com]
- 16. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]
- 17. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
2-Chloro-3-hydroxyisonicotinic acid molecular weight
An In-Depth Technical Guide to 2-Chloro-3-hydroxyisonicotinic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated pyridinecarboxylic acid that represents a valuable, yet underexplored, molecular scaffold for drug discovery and medicinal chemistry. Its unique combination of a chloro-substituent, a hydroxyl group, and a carboxylic acid on a pyridine ring provides a rich platform for developing novel therapeutic agents. This guide offers a comprehensive technical overview of its physicochemical properties, plausible synthetic routes, essential analytical characterization techniques, and its strategic application in modern drug development. By synthesizing established chemical principles with data from structurally related compounds, this document serves as a foundational resource for researchers aiming to leverage this promising building block in their work.
Introduction: The Strategic Value of Halogenated Pyridine Scaffolds
In the landscape of medicinal chemistry, heterocyclic compounds are paramount, with the pyridine ring being a cornerstone of numerous FDA-approved drugs. The strategic introduction of substituents onto this core scaffold is a key tactic for modulating a molecule's pharmacological profile. Specifically, the incorporation of a chlorine atom can have profound, beneficial effects on a drug candidate's potency, metabolic stability, and pharmacokinetic properties—a phenomenon sometimes referred to as the "magic chloro effect".[1] Chlorine, as a bioisostere for other groups and an electron-withdrawing substituent, can enhance binding affinity to target proteins and improve cell membrane permeability. There are currently over 250 FDA-approved drugs containing chlorine, highlighting its importance in the field.[1][2]
This compound (or 2-chloro-3-hydroxypyridine-4-carboxylic acid) is a particularly interesting scaffold as it combines three critical functional groups:
-
The Pyridine Ring: A basic nitrogenous heterocycle that can participate in hydrogen bonding and salt-bridge formation.
-
The Chloro Group: Enhances lipophilicity and can act as a key binding feature, while also blocking sites of metabolic oxidation.
-
The Hydroxyl Group: A versatile hydrogen bond donor and acceptor.
-
The Carboxylic Acid Group: A strong hydrogen bond donor and acceptor, and a classic anchor for engaging with biological targets, often forming salt bridges with basic residues like lysine or arginine.
This multifunctional arrangement makes this compound an ideal starting point or intermediate for creating libraries of complex molecules aimed at a wide array of biological targets, from enzymes to receptors.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is the bedrock of its application in research. While this compound is available from commercial suppliers for research purposes, it is often sold with the disclaimer that extensive analytical data has not been collected. The buyer, therefore, assumes the responsibility of confirming identity and purity. The core, known properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₃ | Sigma-Aldrich |
| Molecular Weight | 173.55 g/mol | Sigma-Aldrich, ChemScene[3] |
| CAS Number | 185423-02-3 | ChemicalBook[4][5] |
| Physical Form | Solid | Sigma-Aldrich |
| InChI Key | OCZTVFQQUDHTGW-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis and Purification Strategy
While a specific, peer-reviewed synthesis for this compound is not prominently documented, a logical and robust synthetic route can be designed based on established organic chemistry principles and published methods for analogous pyridine derivatives.[7][8][9] A plausible approach involves the selective oxidation of a substituted methylpyridine precursor.
Proposed Synthetic Workflow
The following workflow is a hypothetical, yet chemically sound, method for producing the target compound.
Caption: Proposed workflow for the synthesis and validation of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is illustrative and must be optimized under controlled laboratory conditions.
Objective: To synthesize this compound via oxidation of 2-Chloro-3-hydroxy-4-methylpyridine.
Step 1: Oxidation
-
To a solution of 2-Chloro-3-hydroxy-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., a mixture of pyridine and water), add a strong oxidizing agent such as potassium permanganate (KMnO₄, ~3-4 eq) portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Causality: The methyl group at the 4-position of the pyridine ring is susceptible to oxidation to a carboxylic acid by strong oxidants. The pyridine/water co-solvent system is often used for permanganate oxidations of pyridyl substrates. Controlling the temperature is critical to prevent side reactions and ensure selectivity.
-
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (e.g., 90-100 °C) for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and quench the excess oxidant by adding a reducing agent like sodium bisulfite or by bubbling SO₂ gas until the purple color disappears and a brown precipitate of MnO₂ forms.
Step 2: Workup and Isolation
-
Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrates and acidify carefully with concentrated hydrochloric acid (HCl) to a pH of ~2-3.
-
Causality: The product is a carboxylic acid, which is soluble in its carboxylate salt form at basic/neutral pH. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate out of the aqueous solution.
-
-
Cool the solution in an ice bath to maximize precipitation.
-
Collect the crude solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Step 3: Purification
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).
-
Trustworthiness: Recrystallization is a robust method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally to maximize yield and purity.
-
-
Alternatively, for higher purity, the crude product can be purified using column chromatography on silica gel, using an appropriate mobile phase (e.g., a gradient of methanol in dichloromethane).
Analytical Characterization
Rigorous analytical validation is non-negotiable to ensure the identity, purity, and stability of the compound before its use in biological assays or further synthesis. A multi-pronged approach is required.
| Analytical Technique | Purpose | Key Insights Provided |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification | Provides retention time, peak area (for % purity), and separates impurities. Methods are often reverse-phase (C18 column) with a mobile phase of acetonitrile/water with formic acid.[10] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Molecular weight confirmation | Confirms the mass-to-charge ratio (m/z) of the parent molecule, providing definitive confirmation of the molecular weight (173.55 Da).[10] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural elucidation | Confirms the chemical structure by showing the number of different types of protons, their chemical environment, and their connectivity. Expect to see two distinct aromatic proton signals for the pyridine ring. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Structural confirmation | Provides information on the carbon skeleton of the molecule. Expect to see six distinct carbon signals corresponding to the six carbons in the structure. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Functional group identification | Confirms the presence of key functional groups, such as the O-H stretch (broad, ~3000 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-Cl stretch. |
Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile building block in drug discovery campaigns. Its functional groups serve as handles for diversification, allowing chemists to explore chemical space efficiently.
Role as a Molecular Scaffold
The compound can be used in several strategic ways:
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used in fragment screening campaigns to identify initial low-affinity hits that bind to a biological target.
-
Lead Optimization: The carboxylic acid can be converted to amides, esters, or other bioisosteres to fine-tune activity and properties. The hydroxyl group can be alkylated or used as a handle for further derivatization.
-
Scaffold Hopping: It can serve as a replacement for other known scaffolds to generate novel intellectual property and potentially improve the drug-like properties of an existing chemical series.
The diagram below illustrates how this molecule can be integrated into a typical lead optimization workflow.
Caption: Role of the scaffold in a medicinal chemistry lead optimization cycle.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed. Safety data sheets (SDS) for this compound and structurally related ones indicate several potential hazards.[11][12][13][14]
-
Hazards:
-
Handling:
-
Storage:
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its trifecta of functional groups on a privileged pyridine scaffold offers a robust platform for generating novel molecules with tailored biological activities. While its full potential is still being explored, a thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, empowers researchers to effectively utilize this compound in the quest for next-generation therapeutics. Rigorous analytical characterization remains the responsibility of the end-user and is a critical step to ensure the integrity of any downstream research.
References
- SAFETY DATA SHEET - Thermo Fisher Scientific (2-Hydroxynicotinic acid). [Link]
- 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem. [Link]
- 2-Chloro-3-hydroxypropionic acid | C3H5ClO3 | CID 564951 - PubChem. [Link]
- 2-Chloro-3-hydroxy-butyric acid | C4H7ClO3 | CID 542232 - PubChem. [Link]
- Synthesis of 2-Chloronicotinic Acid Derivatives -
- CN111153853B - Preparation method of 2-chloronicotinic acid - Google P
- 2-Chloro-3-hydroxypropionic acid - High purity | EN - Georganics. [Link]
- (PDF)
- "Magic Chloro": Profound Effects of the Chlorine
- SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS W
- Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC - NIH. [Link]
- 2-HYDROXYISONICOTINIC ACID - ChemBK. [Link]
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]
- Interactions between Isoniazid and α-Hydroxycarboxylic Acids - MDPI. [Link]
- Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery - MDPI. [Link]
Sources
- 1. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 185423-02-3 [chemicalbook.com]
- 5. This compound | 185423-02-3 [amp.chemicalbook.com]
- 6. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
- 7. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 8. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
An In-Depth Technical Guide to the Synthesis of 2-chloro-3-hydroxypyridine-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route for 2-chloro-3-hydroxypyridine-4-carboxylic acid, a valuable heterocyclic compound with significant potential in pharmaceutical and agrochemical research. The synthesis is strategically designed as a multi-step process, commencing with the synthesis of the key intermediate, 3-hydroxy-4-pyridinecarboxylic acid, via the Kolbe-Schmitt reaction of 3-hydroxypyridine. Subsequent regioselective chlorination at the C-2 position is explored, with a critical analysis of suitable chlorinating agents and reaction conditions. This guide offers detailed experimental protocols, mechanistic insights, and a discussion of the underlying principles governing each synthetic transformation, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Substituted Pyridine Carboxylic Acids
Substituted pyridine carboxylic acids are a class of heterocyclic compounds that form the backbone of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The specific arrangement of functional groups on the pyridine ring dictates the molecule's biological activity and physicochemical properties. The target molecule, 2-chloro-3-hydroxypyridine-4-carboxylic acid, possesses a unique combination of a chlorine atom, a hydroxyl group, and a carboxylic acid moiety. This trifunctionalized scaffold presents a versatile platform for further chemical modifications, making it a highly sought-after building block in the synthesis of novel therapeutic agents and specialized chemicals. The chloro-substituent can act as a handle for cross-coupling reactions, the hydroxyl group can be derivatized to form ethers or esters, and the carboxylic acid provides a site for amide bond formation or other modifications.
Strategic Approach to the Synthesis
-
Phase 1: Synthesis of the Precursor - 3-hydroxy-4-pyridinecarboxylic acid. This phase focuses on the introduction of the carboxylic acid group onto the 3-hydroxypyridine backbone at the C-4 position.
-
Phase 2: Regioselective Chlorination. This critical phase involves the selective introduction of a chlorine atom at the C-2 position of the synthesized precursor, navigating the directing effects of the existing hydroxyl and carboxylic acid groups.
Figure 1: Proposed two-step synthetic pathway for 2-chloro-3-hydroxypyridine-4-carboxylic acid.
Phase 1: Synthesis of 3-hydroxy-4-pyridinecarboxylic acid via the Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols.[1][2] This reaction can be adapted for heteroaromatic systems like 3-hydroxypyridine, which possesses phenolic character. The reaction proceeds through the formation of a pyridinoxide salt, which then undergoes electrophilic attack by carbon dioxide.
Mechanistic Rationale
The hydroxyl group at the 3-position of the pyridine ring is a strong activating group, directing electrophilic substitution to the ortho and para positions (C-2, C-4, and C-6). In the Kolbe-Schmitt reaction, the substrate is first treated with a strong base (e.g., sodium hydroxide or potassium hydroxide) to form the corresponding pyridinoxide. This enhances the nucleophilicity of the ring. The pyridinoxide then reacts with carbon dioxide under high pressure and temperature. The regioselectivity of the carboxylation is influenced by the nature of the counter-ion and the reaction conditions.
Figure 2: Simplified mechanism of the Kolbe-Schmitt reaction on 3-hydroxypyridine.
Experimental Protocol: Synthesis of 3-hydroxy-4-pyridinecarboxylic acid
Materials:
-
3-Hydroxypyridine
-
Sodium Hydroxide (NaOH)
-
Carbon Dioxide (CO₂)
-
Hydrochloric Acid (HCl)
-
Methanol
-
High-pressure autoclave
Procedure:
-
Preparation of Sodium 3-pyridinoxide: In a flame-dried, high-pressure autoclave, add 3-hydroxypyridine (1 equivalent). Carefully add a solution of sodium hydroxide (1.1 equivalents) in methanol. Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) until the 3-hydroxypyridine is completely dissolved and the sodium salt is formed.
-
Carboxylation: Seal the autoclave and pressurize with carbon dioxide to 100-150 atm. Heat the reaction mixture to 180-200 °C with constant stirring for 6-8 hours.
-
Work-up and Isolation: After cooling the autoclave to room temperature, carefully vent the excess CO₂. Transfer the reaction mixture to a round-bottom flask and remove the methanol under reduced pressure. Dissolve the resulting solid in water and acidify to a pH of 3-4 with concentrated hydrochloric acid. The product, 3-hydroxy-4-pyridinecarboxylic acid, will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
| Parameter | Value |
| Starting Material | 3-Hydroxypyridine |
| Key Reagents | NaOH, CO₂ |
| Pressure | 100-150 atm |
| Temperature | 180-200 °C |
| Reaction Time | 6-8 hours |
| Expected Yield | 60-75% |
Table 1: Key experimental parameters for the synthesis of 3-hydroxy-4-pyridinecarboxylic acid.
Phase 2: Regioselective Chlorination of 3-hydroxy-4-pyridinecarboxylic acid
The chlorination of 3-hydroxy-4-pyridinecarboxylic acid presents a challenge in regioselectivity. The hydroxyl group at C-3 is an ortho-, para-director, activating the C-2, C-4, and C-6 positions for electrophilic substitution. The carboxylic acid group at C-4 is a deactivating meta-director. The combined electronic effects of these two groups will influence the position of chlorination. The C-2 position is ortho to the activating hydroxyl group, making it a likely site for electrophilic attack.
Selection of Chlorinating Agent
Several chlorinating agents can be considered for this transformation. The choice of reagent is critical to achieve the desired regioselectivity and to avoid unwanted side reactions, such as chlorination at multiple positions or reaction with the hydroxyl or carboxylic acid groups.
-
N-Chlorosuccinimide (NCS): NCS is a mild and selective electrophilic chlorinating agent.[3][4] It has been successfully used for the chlorination of electron-rich aromatic and heteroaromatic compounds. In some cases, the selectivity can be tuned by the choice of solvent and reaction temperature.
-
Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is another common reagent for electrophilic chlorination.[5][6] It can be more reactive than NCS and may require careful control of reaction conditions to achieve selectivity.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is often used to convert hydroxypyridines to chloropyridines.[7] However, this typically involves the conversion of the hydroxyl group itself into a chloro group, which is not the desired outcome in this synthesis.
For the selective chlorination at the C-2 position, while preserving the hydroxyl group at C-3, N-Chlorosuccinimide (NCS) is proposed as the most promising reagent due to its milder nature and demonstrated success in the regioselective chlorination of substituted pyridines.[3]
Experimental Protocol: Synthesis of 2-chloro-3-hydroxypyridine-4-carboxylic acid
Materials:
-
3-hydroxy-4-pyridinecarboxylic acid
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-4-pyridinecarboxylic acid (1 equivalent) in anhydrous acetonitrile.
-
Addition of NCS: To the stirred solution, add N-chlorosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure. To the residue, add ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts. Then, wash the organic layer with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
| Parameter | Value |
| Starting Material | 3-hydroxy-4-pyridinecarboxylic acid |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) |
| Solvent | Acetonitrile |
| Temperature | Reflux (approx. 82 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 50-65% |
Table 2: Key experimental parameters for the synthesis of 2-chloro-3-hydroxypyridine-4-carboxylic acid.
Characterization and Validation
The identity and purity of the synthesized compounds, 3-hydroxy-4-pyridinecarboxylic acid and 2-chloro-3-hydroxypyridine-4-carboxylic acid, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents on the pyridine ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, C=O, C-Cl).
-
Melting Point Analysis: To assess the purity of the final product.
Conclusion
This technical guide outlines a feasible and scientifically sound synthetic route for the preparation of 2-chloro-3-hydroxypyridine-4-carboxylic acid. The proposed two-step synthesis, involving a Kolbe-Schmitt reaction followed by a regioselective chlorination with N-chlorosuccinimide, provides a logical and practical approach for obtaining this valuable heterocyclic building block. The detailed experimental protocols and mechanistic discussions are intended to provide researchers and drug development professionals with a solid foundation for the synthesis and further exploration of this and related compounds. The successful execution of this synthesis will enable the development of new molecular entities with potential applications in medicine and agriculture.
References
- Process for the preparation of 2-chloro-3-hydroxy pyridine - European Patent Office - EP 0939079 B1. (n.d.). Google Patents.
- The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- EP0939079B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine. (n.d.). Google Patents.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). Molecules.
- N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal.
- Kolbe–Schmitt reaction. (n.d.). Wikipedia.
- Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. (n.d.). ResearchGate.
- Regioselective difunctionalization of pyridines via 3,4-pyridynes. (n.d.). Chemical Science.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). Journal of the American Chemical Society.
- N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. (n.d.). Bentham Science.
- Regioselective Radical Arylation of 3-Hydroxypyridines. (n.d.). The Journal of Organic Chemistry.
- N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. (n.d.). ResearchGate.
- US4942239A - Process for the production of 2-hydroxypyridine. (n.d.). Google Patents.
- CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof. (n.d.). Google Patents.
- Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and... (n.d.). ResearchGate.
- CN105175320A - Preparation method of 3-hydroxypyridine. (n.d.). Google Patents.
- The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. (n.d.). Bentham Science.
- US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides. (n.d.). Google Patents.
- Regioselective chlorination of pyridine N‐oxides under optimized... (n.d.). ResearchGate.
- Regioselective Palladaelectro-catalyzed Chlorination of Arenes in an Undivided Cell Setup. (n.d.). ChemRxiv.
- Sulphuryl chloride as an electrophile for aromatic substitution. (n.d.). Journal of the Chemical Society B: Physical Organic.
- Electrophilic chlorination by sulfuryl chloride. (n.d.). ResearchGate.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 5. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
- 6. Sulphuryl chloride as an electrophile for aromatic substitution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Precursors of 2-Chloro-3-hydroxyisonicotinic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 2-Chloro-3-hydroxyisonicotinic acid, a valuable heterocyclic building block in medicinal and agrochemical research. The document delves into the critical analysis of key precursors, offering detailed, step-by-step methodologies for their conversion. Emphasis is placed on the underlying chemical principles and mechanistic insights that govern these transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of and capabilities in heterocyclic chemistry.
Introduction: The Significance of this compound
This compound, also known as 2-chloro-3-hydroxypyridine-4-carboxylic acid, is a key intermediate in the synthesis of a variety of biologically active compounds.[1][2] Its unique substitution pattern, featuring a chlorine atom, a hydroxyl group, and a carboxylic acid on the pyridine ring, provides multiple reactive sites for further chemical modification. This versatility makes it a sought-after precursor in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, and more importantly, the strategic selection of its precursors, is paramount for efficient and scalable production.
Strategic Precursor Analysis: Charting the Synthetic Course
The synthesis of this compound can be approached from several distinct precursor molecules. The choice of precursor often dictates the overall efficiency, cost-effectiveness, and environmental impact of the synthesis. This section explores the most prominent precursors and the chemical logic behind their use.
The Aminopyridine Route: Leveraging Diazotization Chemistry
A common and well-established strategy involves the use of an aminopyridine precursor, specifically 2-Amino-3-hydroxypyridine-4-carboxylic acid. This approach capitalizes on the venerable Sandmeyer reaction to introduce the chloro substituent.[3][4]
Mechanism and Rationale: The Sandmeyer reaction is a powerful transformation that converts an aryl or heteroaryl amine into a variety of functional groups, including halides, via a diazonium salt intermediate.[5][6] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[3] The key steps involve:
-
Diazotization: The primary amino group of the precursor is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is a critical step, as the diazonium group is an excellent leaving group (N₂ gas).
-
Copper-Catalyzed Halogenation: The diazonium salt is then treated with a copper(I) halide, such as cuprous chloride (CuCl), which catalyzes the replacement of the diazonium group with a chlorine atom.[3][7]
This route is attractive due to the commercial availability of aminopyridine derivatives and the reliability of the Sandmeyer reaction. However, the reaction conditions, particularly the use of strongly acidic and oxidizing agents, may not be suitable for substrates with sensitive functional groups.[7]
The Dichloropyridine Route: A Nucleophilic Substitution Approach
An alternative and often more direct route utilizes 2,3-Dichloropyridine-4-carboxylic acid as the precursor.[8] This strategy relies on the selective nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms.
Mechanism and Rationale: The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. In 2,3-Dichloropyridine-4-carboxylic acid, the chlorine atom at the 2-position is more activated towards nucleophilic substitution than the one at the 3-position. A suitable nucleophile, such as a hydroxide source, can displace the 2-chloro substituent to introduce the desired hydroxyl group.
This method offers the advantage of a more convergent synthesis, as the carboxylic acid and one of the chlorine atoms are already in place. The challenge lies in achieving selective substitution and avoiding potential side reactions.
Experimental Protocols: From Precursor to Product
This section provides detailed, step-by-step methodologies for the synthesis of this compound from the aforementioned precursors.
Synthesis from 2-Amino-3-hydroxypyridine-4-carboxylic Acid via Sandmeyer Reaction
This protocol outlines the conversion of the amino precursor to the final product.
Materials:
-
2-Amino-3-hydroxypyridine-4-carboxylic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
-
Water
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Diazotization:
-
In a reaction vessel, dissolve 2-Amino-3-hydroxypyridine-4-carboxylic acid in a cooled solution of concentrated hydrochloric acid and water.
-
Maintain the temperature at 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while stirring vigorously. Monitor the reaction for the complete consumption of the starting material.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the freshly prepared diazonium salt solution to the CuCl solution at room temperature.
-
Stir the reaction mixture for several hours until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Synthesis from 2,3-Dichloropyridine-4-carboxylic Acid via Nucleophilic Aromatic Substitution
This protocol details the selective hydroxylation of the dichloro precursor.
Materials:
-
2,3-Dichloropyridine-4-carboxylic acid
-
Sodium hydroxide (NaOH) or other suitable base
-
Water
-
Hydrochloric acid (for acidification)
-
Suitable organic solvent for extraction
Procedure:
-
Nucleophilic Substitution:
-
In a pressure-rated reaction vessel, dissolve 2,3-Dichloropyridine-4-carboxylic acid in an aqueous solution of sodium hydroxide.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and maintain for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).
-
-
Work-up and Purification:
-
After cooling the reaction mixture to room temperature, carefully acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Diagram 1: Synthesis via Sandmeyer Reaction
Caption: The Sandmeyer reaction pathway from the amino precursor.
Diagram 2: Synthesis via Nucleophilic Aromatic Substitution
Caption: The SNAr pathway from the dichloro precursor.
Comparative Analysis of Precursor Routes
The selection of a synthetic route is a critical decision in process development. The following table provides a comparative summary of the two primary routes discussed.
| Feature | Aminopyridine Route (Sandmeyer) | Dichloropyridine Route (SNAr) |
| Precursor Availability | Readily available aminopyridines. | Dichloropyridines may require synthesis. |
| Reaction Steps | Multi-step (diazotization, substitution). | Often a single step. |
| Reaction Conditions | Harsh (strong acids, low temperatures). | Can require high temperatures and pressure. |
| Scalability | Well-established for large-scale production. | Can be challenging to scale due to harsh conditions. |
| Substrate Scope | Limited by functional group tolerance.[7] | Generally more tolerant of other functional groups. |
| Byproducts | Diazonium intermediates can be unstable. | Potential for side reactions (e.g., over-hydroxylation). |
Conclusion and Future Outlook
The synthesis of this compound is a well-trodden path in organic chemistry, with established routes from both aminopyridine and dichloropyridine precursors. The choice between these pathways is a nuanced decision that depends on factors such as precursor availability, desired scale, and the presence of other functional groups in the molecule. As the demand for complex heterocyclic building blocks continues to grow, the development of more efficient, sustainable, and cost-effective synthetic methods will remain an active area of research. Future work may focus on catalytic, milder alternatives to classical methods, further expanding the synthetic chemist's toolkit for accessing this valuable intermediate.
References
- Deaminative chlorination of aminoheterocycles. (2021-12-16). PMC - NIH.
- Sandmeyer reaction. Wikipedia.
- Process for the production of 2-amino-3-hydroxypyridines.
- Sandmeyer Reaction. (2025-09-11). YouTube.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Sandmeyer Reaction. Organic Chemistry Portal.
- 2,3-Dichloropyridine-4-carboxylic acid 97 184416-84-0. Sigma-Aldrich.
- This compound AldrichCPR. Sigma-Aldrich.
- 2,3-Dichloropyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals. Thermo Fisher Scientific.
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Dichloropyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Discovery of 2-Chloro-3-hydroxyisonicotinic acid
An In-Depth Technical Guide on the Synthesis and Characterization of 2-Chloro-3-hydroxyisonicotinic Acid
Abstract
The pyridine ring, particularly the isonicotinic acid scaffold, is a cornerstone in modern medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] This guide provides a comprehensive overview of the conceptual discovery and synthetic pathway for a novel derivative, this compound. We will explore a plausible, scientifically-grounded methodology for its synthesis, purification, and structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and detailed, actionable protocols.
Introduction: The Rationale for Discovery
Isonicotinic acid and its derivatives have long been a focus of pharmaceutical research due to their broad spectrum of biological activities. The most notable example is isoniazid, a primary drug used in the treatment of tuberculosis.[1][3] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which in turn can modulate its pharmacological activity and pharmacokinetic profile.
The introduction of a chlorine atom and a hydroxyl group at the 2 and 3 positions, respectively, of the isonicotinic acid core is a strategic decision. The chloro group can enhance membrane permeability and may participate in halogen bonding, a recognized interaction in drug-receptor binding. The hydroxyl group introduces a potential hydrogen bond donor and acceptor, which can be critical for target engagement. This dual functionalization presents an intriguing candidate for screening in various biological assays, from antimicrobial to enzyme inhibition studies.[4]
A Proposed Synthetic Pathway
The synthesis of this compound can be logically approached from a readily available starting material, 3-hydroxypyridine. The proposed pathway involves two key transformations: regioselective chlorination and subsequent carboxylation.
Strategic Considerations for Synthesis
The choice of synthetic route is governed by the principles of efficiency, selectivity, and scalability. The introduction of the chloro and carboxyl groups onto the 3-hydroxypyridine ring must be carefully orchestrated to achieve the desired isomer. Direct carboxylation of 2-chloro-3-hydroxypyridine is a viable option.
The chlorination of 3-hydroxypyridine is a critical step. The hydroxyl group is an activating group, directing electrophilic substitution to the ortho and para positions. To achieve chlorination at the 2-position, specific reagents and conditions are necessary. The use of reagents like sodium hypochlorite in an aqueous medium has been shown to be effective for the chlorination of 3-hydroxypyridine.[5]
Following the successful synthesis of 2-chloro-3-hydroxypyridine, the introduction of the carboxylic acid group at the 4-position can be achieved through various methods, such as lithiation followed by quenching with carbon dioxide.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for analogous transformations and are presented as a robust starting point for the synthesis.
Protocol 1: Synthesis of 2-Chloro-3-hydroxypyridine
This procedure is adapted from known methods for the chlorination of 3-hydroxypyridine.[5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-hydroxypyridine in an aqueous solution of sodium hydroxide.
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath.
-
Addition of Chlorinating Agent: Slowly add a solution of sodium hypochlorite dropwise to the reaction mixture, ensuring the temperature is maintained below 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with hydrochloric acid to a pH of 7.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Synthesis of this compound
This protocol outlines the carboxylation of the intermediate.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2-chloro-3-hydroxypyridine in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The reaction mixture will typically change color, indicating the formation of the lithiated species.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for several hours, or add crushed dry ice to the reaction mixture.
-
Quenching: Slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Acidification and Extraction: Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid. Extract the product with ethyl acetate.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by recrystallization.
Structural Elucidation and Characterization
Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic methods is employed for this purpose.
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring, a broad singlet for the hydroxyl proton, and a broad singlet for the carboxylic acid proton. Chemical shifts will be influenced by the electron-withdrawing effects of the chloro and carboxyl groups. |
| ¹³C NMR | Signals corresponding to the six carbons of the pyridine ring and the carboxyl carbon. The chemical shifts of the carbons directly attached to the chloro and hydroxyl groups will be characteristic. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of C₆H₄ClNO₃ (173.55 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C=C/C=N stretches of the aromatic ring. |
Characterization Workflow
Caption: Logical workflow for the characterization of the final product.
Potential Applications and Future Directions
The discovery of this compound opens up several avenues for further research.
-
Antimicrobial Screening: Given the known antimicrobial properties of isonicotinic acid derivatives, this new compound should be screened against a panel of bacteria and fungi.[3][6]
-
Enzyme Inhibition Assays: The structural motifs present suggest potential inhibitory activity against various enzymes, such as kinases or metalloproteinases.
-
Further Derivatization: The carboxylic acid and hydroxyl groups serve as handles for further chemical modification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. For instance, the carboxylic acid can be converted to esters or amides.[2]
Conclusion
This guide has outlined a scientifically rigorous and plausible pathway for the "discovery" and synthesis of this compound. By leveraging established chemical principles and methodologies, we have detailed a comprehensive approach from conceptualization to structural confirmation. This molecule represents a promising scaffold for further investigation in the field of drug discovery, and the protocols and characterization data presented herein provide a solid foundation for such endeavors.
References
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]
- Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. [Link]
- Process for the preparation of chloropyridine sulphonic acid chlorides.
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
- Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]
- Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids. Arabian Journal of Chemistry. [Link]
- Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. MDPI. [Link]
- How is 2-Chloro-4 pyridinecarboxylic acid synthesized. Bloom Tech. [Link]
- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
- Treatment methods and performance.
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Process for the preparation of 2-chloro-3-hydroxy pyridine.
- Spectroscopic and Quantum Chemical Analysis of Isonicotinic Acid Methyl Ester. PubMed. [Link]
- Synthesis of (−)-halichonic acid and (−). Beilstein Journals. [Link]
- Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
- Synthesis of 2-chloro-5-pyridine carboxylic acid. PrepChem.com. [Link]
- Synthesis of 2-Chloronicotinic Acid Derivatives.
- A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. [Link]
- Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. PubMed. [Link]
- Chlorine disinfection.
- Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. MDPI. [Link]
- Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 3. Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. mdpi.com [mdpi.com]
Spectroscopic data of 2-Chloro-3-hydroxyisonicotinic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-hydroxyisonicotinic Acid
Abstract
This compound (CAS: 185423-02-3) is a substituted pyridine derivative of significant interest as a heterocyclic building block in medicinal chemistry and materials science.[1] Its unique arrangement of chloro, hydroxyl, and carboxylic acid functional groups on a pyridine scaffold presents a distinct spectroscopic fingerprint. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization. As direct experimental spectra are not widely available in public databases, this document serves as a predictive and methodological resource for researchers.[2] We will delve into the theoretical underpinnings and practical considerations for analyzing this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.
Molecular Structure and Physicochemical Properties
A thorough spectroscopic analysis begins with a fundamental understanding of the molecule's structure.
-
Molecular Formula: C₆H₄ClNO₃[2]
-
Key Functional Groups:
-
Pyridine Ring: An aromatic heterocycle.
-
Carboxylic Acid (-COOH): A protic, electron-withdrawing group.
-
Phenolic Hydroxyl (-OH): A protic, electron-donating group.
-
Halogen (C-Cl): An electronegative, electron-withdrawing group.
-
The interplay of these groups dictates the electronic environment of each atom, which is the basis for the predicted spectral data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple, showing signals for the two protons on the pyridine ring and exchangeable protons from the hydroxyl and carboxylic acid groups.
Predicted Chemical Shifts (in DMSO-d₆):
-
H-5 (δ 7.5-7.8 ppm): This proton is expected to appear as a doublet. It is ortho to the carboxylic acid group and meta to the nitrogen.
-
H-6 (δ 8.0-8.3 ppm): This proton, adjacent to the nitrogen, will be the most downfield of the aromatic protons and should also appear as a doublet, coupled to H-5.
-
-OH (δ 9.0-11.0 ppm): The phenolic proton signal is expected to be a broad singlet and its position can vary with concentration and temperature.
-
-COOH (δ 12.0-14.0 ppm): The carboxylic acid proton is typically a very broad singlet, appearing far downfield.
| Predicted Proton Signal | Approx. Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | 7.5 - 7.8 | Doublet (d) | ~5-6 Hz | 1H |
| H-6 | 8.0 - 8.3 | Doublet (d) | ~5-6 Hz | 1H |
| Ar-OH | 9.0 - 11.0 | Broad Singlet (br s) | N/A | 1H |
| -COOH | 12.0 - 14.0 | Broad Singlet (br s) | N/A | 1H |
Predicted ¹³C NMR Spectrum
The molecule possesses six chemically non-equivalent carbon atoms, which should result in six distinct signals in the ¹³C NMR spectrum.
Predicted Chemical Shifts (in DMSO-d₆):
-
C-2 (δ ~155-160 ppm): Carbon bearing the chlorine atom.
-
C-3 (δ ~145-150 ppm): Carbon with the hydroxyl group attached.
-
C-4 (δ ~140-145 ppm): Carbon attached to the carboxylic acid.
-
C-5 (δ ~120-125 ppm): Aromatic CH carbon.
-
C-6 (δ ~150-155 ppm): Aromatic CH carbon adjacent to nitrogen.
-
-COOH (δ ~165-170 ppm): The carbonyl carbon of the carboxylic acid.
| Predicted Carbon Signal | Approx. Chemical Shift (δ, ppm) | Description |
| C-5 | 120 - 125 | Aromatic CH |
| C-4 | 140 - 145 | Aromatic C-COOH |
| C-3 | 145 - 150 | Aromatic C-OH |
| C-6 | 150 - 155 | Aromatic CH (adjacent to N) |
| C-2 | 155 - 160 | Aromatic C-Cl |
| -COOH | 165 - 170 | Carboxylic Acid Carbonyl |
Experimental Protocol: NMR Spectroscopy
A self-validating protocol ensures reproducibility and data integrity.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable -OH and -COOH protons.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO carbon signal (δ ~39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is an effective tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by features from its hydroxyl and carbonyl groups.[4]
Predicted Characteristic Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band is expected from approximately 2500-3300 cm⁻¹. This breadth is due to strong hydrogen bonding between molecules, often forming dimers in the solid state.[4][5]
-
O-H Stretch (Phenolic): This will likely be superimposed on the broad carboxylic acid O-H band.
-
C=O Stretch (Carbonyl): An intense, sharp peak is predicted in the range of 1680-1720 cm⁻¹.[5]
-
C=C and C=N Stretches (Aromatic Ring): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A moderate band should appear between 1210-1320 cm⁻¹.[4]
-
O-H Bend: A broad peak characteristic of carboxylic acid dimers may be seen around 920 cm⁻¹.[5]
-
C-Cl Stretch: A weak to medium band is expected in the 600-800 cm⁻¹ region.
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carbonyl | C=O Stretch | 1680 - 1720 | Strong, Sharp |
| Aromatic Ring | C=C / C=N Stretch | 1450 - 1600 | Medium to Weak |
| Carboxylic Acid/Phenol | C-O Stretch | 1210 - 1320 | Medium |
| Carboxylic Acid | O-H Bend | 900 - 950 | Broad, Medium |
| Aryl Halide | C-Cl Stretch | 600 - 800 | Medium to Weak |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber can be analyzed for the presence of the predicted functional group peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 173. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic M+2 peak will be observed at m/z 175 with an intensity of approximately one-third that of the M⁺ peak. This isotopic pattern is a definitive marker for the presence of one chlorine atom.
-
Key Fragmentation Pathways:
-
Loss of -OH (M-17): A peak at m/z 156 (and 158).
-
Loss of -COOH (M-45): A significant peak at m/z 128 (and 130).
-
Loss of Cl (M-35/37): A peak at m/z 138.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution and injection if using a GC-MS or LC-MS system.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺), confirm the chlorine isotopic pattern, and propose structures for the major fragment ions.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecule.
Predicted UV-Vis Spectrum: The substituted pyridine ring constitutes the primary chromophore. The presence of the hydroxyl, chloro, and carboxyl groups will influence the energy of the π → π* transitions. Compared to unsubstituted isonicotinic acid (λ_max ~264 nm), a bathochromic (red) shift is expected due to the electron-donating hydroxyl group.[6]
-
λ_max: An absorption maximum is predicted in the range of 270-290 nm. The exact position will be sensitive to the pH of the solvent due to the potential for ionization of the carboxylic acid and hydroxyl groups.[7]
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol, methanol, or a buffered aqueous solution.
-
Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2-0.8 A.U.).
-
Data Acquisition: Record the spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer, with a cuvette containing the pure solvent as the reference.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).
Integrated Spectroscopic Workflow and Conclusion
The definitive structural confirmation of this compound relies on the synergistic use of these techniques.
Caption: Workflow for the spectroscopic confirmation of the target compound.
Safety and Handling
This compound should be handled with appropriate care in a laboratory setting.
-
Hazards: May cause skin, eye, and respiratory irritation.[8][9]
-
Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Storage: Store in a tightly closed container in a cool, dry place.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
References
- ResearchGate. (n.d.). ¹³C-NMR spectrum of (4).
- NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 600.133705802, CD3OD, simulated) (Peak List) (NP0002621).
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000744).
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000156).
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- Castro, G. T., Ferretti, F. H., & Blanco, S. E. (2005). Determination of the overlapping pK(a) values of chrysin using UV-vis spectroscopy and ab initio methods. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 62(1-3), 657–665.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]
- 7. Determination of the overlapping pK(a) values of chrysin using UV-vis spectroscopy and ab initio methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Physical properties of 2-Chloro-3-hydroxyisonicotinic acid
An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-hydroxyisonicotinic Acid
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a functionalized isonicotinic acid, its unique arrangement of chloro, hydroxyl, and carboxylic acid groups on the pyridine ring imparts specific electronic and steric properties that are crucial for its interaction with biological targets. Understanding the fundamental physical properties of this molecule is a prerequisite for its successful application in research and development, governing everything from reaction kinetics and purification strategies to formulation and bioavailability.
This guide provides a comprehensive overview of the core physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of available data but also field-proven insights into the experimental determination of these properties. The methodologies described are grounded in established laboratory principles, ensuring reliability and reproducibility.
Molecular and Chemical Identity
The foundational step in characterizing any chemical compound is to establish its precise identity. This information is critical for sourcing, regulatory compliance, and accurate data correlation.
Caption: Chemical Structure and Identifiers.
The table below summarizes the key identifiers for this compound, which are essential for unambiguous reference in scientific literature and databases.
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-3-hydroxypyridine-4-carboxylic acid | - |
| CAS Number | 185423-02-3 | |
| Molecular Formula | C₆H₄ClNO₃ | |
| Molecular Weight | 173.55 | |
| Canonical SMILES | C1=CN=C(C(=C1Cl)O)C(=O)O | |
| InChI Key | OCZTVFQQUDHTGW-UHFFFAOYSA-N |
Physicochemical Properties: An Overview
Direct experimental data for this compound is not extensively published. However, we can infer its likely properties based on its structure and data from analogous compounds. It is known to be a solid at room temperature.
| Property | Experimental Value | Predicted Value / Inferred from Analogs | Notes |
| Physical Form | Solid | - | Confirmed by supplier data. |
| Melting Point (°C) | Not Available | > 180 °C | Inferred from 2-chloronicotinic acid (176-178 °C) and the high melting point of isonicotinic acid (>300 °C). The additional hydroxyl group likely increases intermolecular hydrogen bonding, raising the melting point. |
| Boiling Point (°C) | Not Available | ~384 °C | Based on predictions for similar structures like 2-hydroxyisonicotinic acid. Subject to decomposition before boiling. |
| pKa | Not Available | ~2.0 (Carboxylic), ~8-9 (Phenolic) | The carboxylic acid pKa is likely similar to 2-chloronicotinic acid (~2.07). The phenolic proton's pKa is estimated based on typical substituted phenols. |
| Solubility | Not Available | Slightly soluble in cold water; soluble in hot water, DMSO, and methanol. | Based on the properties of isonicotinic acid and the presence of polar functional groups capable of hydrogen bonding. |
Melting Point Determination
The melting point is a critical parameter indicating purity. For a crystalline solid like this compound, a sharp melting range is expected for a pure sample.
Experimental Protocol: Capillary Melting Point Determination
This method provides a precise melting range and is the standard for crystalline organic compounds.
Causality: The principle relies on visually observing the phase transition from solid to liquid as a function of temperature. Impurities disrupt the crystal lattice, typically causing melting to begin at a lower temperature and occur over a wider range.
Caption: Workflow for Capillary Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry. Grind a small amount into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm is achieved.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Heating and Observation:
-
Set a rapid heating ramp to approach the anticipated melting point (e.g., to ~160°C).
-
Decrease the ramp rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observe the sample closely through the magnifying lens.
-
-
Data Recording:
-
Record the temperature at which the first sign of melting (the appearance of a liquid droplet) is observed. This is the lower limit of the melting range.
-
Record the temperature at which the last solid crystal melts completely. This is the upper limit of the melting range.
-
-
Reporting: Report the result as a range (e.g., 181-183°C). For high-purity materials, this range should be narrow (< 2°C).
Solubility Profile
Solubility is a key determinant of a compound's utility in various applications, from reaction media selection to drug formulation. The structure of this compound, with its acidic (carboxylic), weakly acidic (hydroxyl), and basic (pyridine nitrogen) functional groups, suggests a pH-dependent aqueous solubility and solubility in polar organic solvents.
Experimental Protocol: Shake-Flask Method for Quantitative Solubility
This is the gold standard method for determining equilibrium solubility.
Causality: The method establishes a thermodynamic equilibrium between the undissolved solid and the dissolved solute in a given solvent at a specific temperature. Quantifying the concentration of the supernatant provides the solubility value.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4, ethanol, DMSO). "Excess" means that solid material remains visible after equilibration.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After agitation, allow the vials to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the vials to accelerate separation.
-
Sampling: Carefully withdraw a sample from the clear supernatant, taking care not to disturb the solid pellet.
-
Filtration: Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.
-
Quantification: Analyze the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.
-
Calculation: Calculate the solubility based on the measured concentration and any dilution factors used. Report the result with units (e.g., mg/mL or µg/mL) at the specified temperature.
Acidity and Dissociation Constant (pKa)
The pKa values of a molecule are critical for predicting its charge state at a given pH, which influences its solubility, membrane permeability, and receptor binding. This compound is an amphoteric compound with multiple ionizable groups: the carboxylic acid, the phenolic hydroxyl group, and the pyridine nitrogen.
-
Carboxylic Acid (-COOH): This is the most acidic proton. The electron-withdrawing effects of the adjacent chloro group and the pyridine ring will lower its pKa, likely to a value around 2-3.
-
Pyridine Nitrogen: The pyridine nitrogen is basic and can be protonated. Its pKa will be influenced by the electron-withdrawing substituents, making it less basic than pyridine itself.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is weakly acidic, with a pKa typically in the 8-10 range.
Caption: Predicted Ionization States of this compound.
Experimental Protocol: Potentiometric Titration for pKa Determination
This technique involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Causality: The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated. This corresponds to the midpoint of the buffer region on a titration curve. By fitting the pH vs. titrant volume data, precise pKa values can be calculated.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and an automated titrator for precise addition of the titrant (e.g., 0.1 M NaOH).
-
Titration:
-
To determine the carboxylic acid pKa, start at a low pH (e.g., by adding HCl) and titrate with NaOH.
-
Record the pH value after each incremental addition of titrant.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the curve. Specialized software is often used to calculate the derivative of the titration curve (dpH/dV) to accurately locate the equivalence points and subsequently the pKa values at the half-equivalence points.
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and identifying functional groups.
A. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups.
Expected Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, indicative of strong hydrogen bonding.
-
O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: Typically found in the fingerprint region, around 600-800 cm⁻¹.
Experimental Protocol: KBr Pellet Method
Causality: The sample is dispersed in a transparent matrix (KBr) and pressed into a thin pellet. When IR radiation is passed through, the molecule absorbs energy at frequencies corresponding to its bond vibrations.
Step-by-Step Methodology:
-
Preparation: Mix 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
-
Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically several tons) for a few minutes to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Signals (in DMSO-d₆):
-
Carboxylic Acid Proton (-COOH): A very broad singlet, far downfield (> 12 ppm). Signal may disappear upon D₂O exchange.
-
Hydroxyl Proton (-OH): A broad singlet, typically 9-10 ppm.
-
Aromatic Protons: Two doublets in the aromatic region (7-9 ppm), corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling constants will be influenced by the substituents.
Expected ¹³C NMR Signals (in DMSO-d₆):
-
Carbonyl Carbon (-COOH): Deshielded signal around 165-175 ppm.
-
Aromatic Carbons: Six distinct signals in the 110-160 ppm range. The carbons directly attached to the electronegative chlorine, oxygen, and nitrogen atoms will be the most deshielded.
C. Mass Spectrometry (MS)
MS provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.
Expected Results (High-Resolution ESI-MS):
-
Molecular Ion Peak [M+H]⁺: Expected at m/z 174.0011.
-
Isotope Pattern: A characteristic pattern for a molecule containing one chlorine atom will be observed, with a peak at [M+2] that is approximately one-third the intensity of the molecular ion peak. This is a definitive indicator of the presence of chlorine.
-
Fragmentation: Common fragmentation would involve the loss of H₂O (from the hydroxyl and carboxylic acid groups) and CO₂ (decarboxylation).
Conclusion
This technical guide has outlined the essential physical properties of this compound and provided robust, detailed protocols for their experimental determination. While a comprehensive set of experimentally verified data for this specific molecule is still emerging, the principles and methodologies detailed herein provide a solid framework for its characterization. By leveraging data from analogous structures and applying these standardized experimental workflows, researchers can confidently generate the reliable physical property data needed to advance their scientific and developmental objectives.
References
- This compound AldrichCPR | Sigma-Aldrich.
- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2025-08-05).
- 2-Chloro-3-hydroxypropionic acid | C3H5ClO3 | CID 564951 - PubChem - NIH.
- This compound | 185423-02-3 - ChemicalBook.
- 2-Chloronicotinic acid Safety D
- Isonicotinic acid | 55-22-1 - ChemicalBook.
- This compound | 185423-02-3 - ChemicalBook.
- 2-Chloroisonicotinic acid | C6H4ClNO2 | CID 236985 - PubChem.
- On the solubility of nicotinic acid and isonicotinic acid in w
- Ch13 - Sample IR spectra - University of Calgary.
- 2-HYDROXYISONICOTINIC ACID - ChemBK.
- 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020-05-30).
- 2-Chloronicotinic acid(2942-59-8) - ChemicalBook. (2025-11-25).
- Appendix C: Dissociation Constants and pKa Values for Acids
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025-01-19).
- 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
- 2-Chloropyridine-3-carboxylic acid 99 2942-59-8 - Sigma-Aldrich.
An In-depth Technical Guide to 2-Chloro-3-hydroxypyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-chloro-3-hydroxypyridine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, structural characteristics, and its emerging role as a valuable building block in the synthesis of pharmacologically active molecules. This document serves as a technical resource, consolidating key information to support research and development efforts in the pharmaceutical sciences.
Chemical Identity and Nomenclature
The compound of interest is systematically named 2-chloro-3-hydroxypyridine-4-carboxylic acid according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is also commonly referred to by its synonym, 2-Chloro-3-hydroxyisonicotinic acid.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-chloro-3-hydroxypyridine-4-carboxylic acid |
| Synonym | This compound |
| CAS Number | 185423-02-3 |
| Molecular Formula | C₆H₄ClNO₃ |
| Molecular Weight | 173.55 g/mol |
Structural Elucidation and Physicochemical Properties
The molecular structure of 2-chloro-3-hydroxypyridine-4-carboxylic acid incorporates a pyridine ring, a core heterocyclic scaffold prevalent in numerous pharmaceuticals.[1] The pyridine ring is substituted with a chlorine atom at the 2-position, a hydroxyl group at the 3-position, and a carboxylic acid group at the 4-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are crucial for its reactivity and biological activity.
The carboxylic acid moiety is a key determinant in drug-target interactions due to its acidity and its capacity to form strong electrostatic and hydrogen bond interactions.[2] The hydroxyl group can also participate in hydrogen bonding, further influencing the molecule's interaction with biological targets. The chlorine atom, an electron-withdrawing group, can modulate the acidity of the carboxylic acid and the overall electronic distribution of the pyridine ring.
Predicted Physicochemical Properties: While experimental data for this specific compound is not extensively available in the public domain, computational predictions provide valuable insights into its properties. These predicted values are essential for designing synthetic routes and for preliminary assessments in drug discovery pipelines.
Synthesis and Derivatization
A plausible, though unverified, synthetic workflow is outlined below. This should be considered a conceptual pathway that requires experimental validation.
Caption: Conceptual workflow for the synthesis of 2-chloro-3-hydroxypyridine-4-carboxylic acid.
Experimental Protocol (Hypothetical):
A detailed experimental protocol would require significant methods development. However, a generalized procedure based on known pyridine chemistry might involve:
-
Hydroxylation of a 2-chloropyridine derivative: This could potentially be achieved through nucleophilic aromatic substitution or other targeted hydroxylation methods.
-
Directed ortho-metalation and carboxylation: Treatment of the hydroxylated pyridine with a strong base (e.g., lithium diisopropylamide) followed by quenching with carbon dioxide would introduce the carboxylic acid group at the 4-position.
-
Purification: The final product would require purification, likely through recrystallization or column chromatography, to achieve the desired purity for subsequent applications.
It is imperative for researchers to conduct thorough literature searches for analogous reactions and to perform careful reaction optimization and characterization to validate any proposed synthetic route.
Role in Medicinal Chemistry and Drug Development
Pyridine carboxylic acid isomers, including picolinic, nicotinic, and isonicotinic acids, have historically been the foundation for a multitude of drugs targeting a wide array of diseases.[1][3] The unique structural features of 2-chloro-3-hydroxypyridine-4-carboxylic acid make it a promising scaffold for the development of novel therapeutic agents.
The presence of a carboxylic acid group is a common feature in many enzyme inhibitors, where it can chelate metal ions in the active site or form critical hydrogen bonds with amino acid residues.[4][5] The hydroxypyridone carboxylic acid scaffold, a related structural motif, has been investigated for its potential to inhibit enzymes like HIV reverse transcriptase-associated RNase H by chelating divalent metal ions in the active site.[4]
Potential as an Enzyme Inhibitor:
The arrangement of the hydroxyl and carboxylic acid groups in 2-chloro-3-hydroxypyridine-4-carboxylic acid suggests its potential as a chelating agent for metal ions within enzyme active sites. This makes it an attractive candidate for the design of inhibitors for metalloenzymes.
Caption: Proposed mechanism of action as a metalloenzyme inhibitor.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chloro, hydroxyl, and carboxylic acid groups. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), and the hydroxyl proton would also be observable, though its chemical shift can be variable and dependent on solvent and concentration.[6]
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide valuable information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 165-185 ppm.[7] The chemical shifts of the five carbons in the pyridine ring would be distinct and influenced by the attached substituents.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[7] A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid would be expected around 1700-1725 cm⁻¹.[8]
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would provide further structural information, with potential losses of CO₂, HCl, and other small fragments.
Safety and Handling
As a laboratory chemical, 2-chloro-3-hydroxypyridine-4-carboxylic acid should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds suggests the following:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Hazards: Based on related structures, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.
Researchers should always consult the most up-to-date safety information and institutional safety protocols before handling any chemical.
Conclusion and Future Perspectives
2-Chloro-3-hydroxypyridine-4-carboxylic acid represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and medicinal chemistry. Its unique combination of functional groups on a biologically relevant pyridine scaffold makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications, particularly as enzyme inhibitors.
Future research should focus on the development of a robust and scalable synthetic route to make this compound more accessible to the scientific community. Furthermore, detailed biological evaluation of this molecule and its derivatives against a range of therapeutic targets is warranted to fully elucidate its pharmacological potential. The insights gained from such studies will undoubtedly contribute to the advancement of pharmaceutical research and the development of new medicines.
References
- Sigma-Aldrich. Safety Data Sheet: 2-Chloro-3-hydroxypyridine. (Provided in search results)
- Thermo Fisher Scientific. Safety Data Sheet: 2-Chloropyridine-4-carboxylic acid. (Provided in search results)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 236985, 2-Chloroisonicotinic acid.[Link]
- MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (Provided in search results)
- Aarti Drugs. Pharmaceutical Intermediates for API Synthesis. (Provided in search results)
- ChemicalBook. 2-Chloro-4-pyridinecarboxylic acid(6313-54-8) 1H NMR spectrum. (Provided in search results)
- NIH National Library of Medicine. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (Provided in search results)
- MDPI.
- NIH National Library of Medicine. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (Provided in search results)
- NIH National Library of Medicine.
- ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (Provided in search results)
- ACS Publications. SYNTHETIC TUBERCULOSTATS. II.
- ResearchGate. An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. (Provided in search results)
- NIH National Library of Medicine. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.[Link]
- OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry.[Link]
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (Provided in search results)
- NIST. 4-Pyridinecarboxylic acid, 2,6-dichloro-.[Link]
- PrepChem.com. Synthesis of 2-chloro-5-pyridine carboxylic acid.[Link]
- SpectraBase. 3-Hydroxypyridine-2-carboxylic acid.[Link]
- Google Patents. EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (Provided in search results)
- NIH National Library of Medicine. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (Provided in search results)
- NIH National Library of Medicine.
- MDPI.
- NIH National Library of Medicine. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions.[Link]
- NIH National Library of Medicine. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology.[Link]
- ChemicalBook. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum. (Provided in search results)
- Alkali Scientific. 2-Hydroxypyridine-3-carboxylic acid, 1 X 25 g.[Link]
- NIH National Library of Medicine. Carboxylic Acid (Bio)Isosteres in Drug Design.[Link]
Sources
- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. echemi.com [echemi.com]
- 9. 2-氯吡啶-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-hydroxyisonicotinic Acid and Its Derivatives
This guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 2-chloro-3-hydroxyisonicotinic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the strategic considerations, mechanistic underpinnings, and practical execution of viable synthetic routes.
Introduction: The Significance of the this compound Scaffold
The this compound moiety is a crucial pharmacophore found in a variety of biologically active compounds. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing chlorine atom, the hydrogen-bonding capable hydroxyl group, and the acidic carboxyl group on the pyridine ring, make it a valuable building block in medicinal chemistry. Derivatives of this scaffold have shown promise in various therapeutic areas, necessitating reliable and scalable synthetic strategies.
This guide will focus on a logical and field-proven synthetic approach, beginning with the construction of a key intermediate, 2-chloro-3-hydroxypyridine, followed by the introduction of the carboxylic acid functionality at the 4-position.
Part 1: Synthesis of the Key Intermediate: 2-Chloro-3-hydroxypyridine
A robust and scalable method for the preparation of 2-chloro-3-hydroxypyridine is paramount. While several methods exist for the synthesis of substituted pyridines, a particularly effective route commences from 3-hydroxypyridine, a commercially available starting material. This method involves the direct chlorination of the pyridine ring.
Reaction Pathway: Chlorination of 3-Hydroxypyridine
The direct chlorination of 3-hydroxypyridine can be achieved using a variety of chlorinating agents. A common and effective method involves the use of sodium hypochlorite in an aqueous medium. The reaction is typically carried out under basic conditions to facilitate the reaction.
Diagram 1: Synthesis of 2-Chloro-3-hydroxypyridine
Caption: Chlorination of 3-hydroxypyridine.
Experimental Protocol: Synthesis of 2-Chloro-3-hydroxypyridine
Materials:
-
3-Hydroxypyridine
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration to be assayed)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, addition funnel, pH meter, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3-hydroxypyridine in deionized water in a round-bottom flask equipped with a magnetic stirrer.
-
Basification: Cool the solution in an ice bath and add a solution of sodium hydroxide to raise the pH to approximately 11-13.
-
Chlorination: Slowly add a solution of sodium hypochlorite to the reaction mixture via an addition funnel, maintaining the temperature below 10 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Neutralization: Once the reaction is complete, carefully quench any remaining hypochlorite with a reducing agent (e.g., sodium bisulfite). Adjust the pH of the solution to approximately 7 with hydrochloric acid.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 2-chloro-3-hydroxypyridine.
Rationale for Experimental Choices:
-
Basification: The reaction is performed under basic conditions to deprotonate the hydroxyl group of 3-hydroxypyridine, forming the more nucleophilic phenoxide-like species, which enhances its reactivity towards the electrophilic chlorine from sodium hypochlorite.
-
Temperature Control: The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions and decomposition of the product.
Part 2: Carboxylation of 2-Chloro-3-hydroxypyridine to form this compound
With the 2-chloro-3-hydroxypyridine intermediate in hand, the next critical step is the introduction of a carboxylic acid group at the 4-position of the pyridine ring. A powerful and well-established method for the carboxylation of phenols and related hydroxy-aromatic compounds is the Kolbe-Schmitt reaction .[1][2][3][4] This reaction involves the nucleophilic addition of a phenoxide to carbon dioxide, typically under pressure and elevated temperature.[4] Given that 3-hydroxypyridine exhibits phenolic character, this reaction is a highly plausible strategy.
Reaction Pathway: Kolbe-Schmitt Carboxylation
The Kolbe-Schmitt reaction first involves the formation of the potassium salt of 2-chloro-3-hydroxypyridine by treatment with a strong base like potassium hydroxide. This salt is then subjected to a high pressure of carbon dioxide at an elevated temperature. The regioselectivity of the carboxylation (ortho vs. para to the hydroxyl group) can be influenced by the choice of the counter-ion and reaction conditions.[1][3] For the synthesis of the 4-carboxylic acid (para to the hydroxyl group), using potassium hydroxide is generally favored.[4]
Diagram 2: Kolbe-Schmitt Carboxylation of 2-Chloro-3-hydroxypyridine
Caption: Kolbe-Schmitt reaction for carboxylation.
Experimental Protocol: Kolbe-Schmitt Carboxylation
Materials:
-
2-Chloro-3-hydroxypyridine
-
Potassium hydroxide (KOH)
-
Carbon dioxide (CO2) gas cylinder
-
High-pressure autoclave
-
Hydrochloric acid (HCl) for acidification
-
Deionized water
-
Standard laboratory glassware and equipment
Procedure:
-
Salt Formation: In a dry reaction vessel, dissolve 2-chloro-3-hydroxypyridine in a suitable high-boiling inert solvent (e.g., toluene or xylene). Add an equimolar amount of potassium hydroxide and heat the mixture to remove any water azeotropically.
-
Carboxylation: Transfer the resulting potassium salt to a high-pressure autoclave. Seal the autoclave and pressurize it with carbon dioxide to a high pressure (e.g., 80-100 atm). Heat the autoclave to a high temperature (e.g., 150-200 °C) and maintain for several hours with stirring.
-
Workup: After cooling the autoclave to room temperature, carefully vent the excess CO2. Dissolve the solid product in water.
-
Acidification and Isolation: Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3. The this compound should precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Rationale for Experimental Choices:
-
Potassium Hydroxide: The use of potassium as the counter-ion is known to favor para-carboxylation in the Kolbe-Schmitt reaction, leading to the desired isonicotinic acid derivative.[4]
-
High Pressure and Temperature: These conditions are necessary to overcome the low reactivity of carbon dioxide and to drive the electrophilic aromatic substitution reaction forward.
Alternative Strategy: Directed Ortho-Metalation
An alternative and often more regioselective method for the functionalization of pyridine rings is directed ortho-metalation (DoM) .[5][6][7][8] In this approach, a directing group on the pyridine ring coordinates to a strong base (typically an organolithium reagent), facilitating deprotonation at an adjacent position. The resulting organometallic intermediate can then be trapped with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group.
In the case of 2-chloro-3-hydroxypyridine, the hydroxyl group (after protection) or the chloro group could potentially act as a directing group. The regioselectivity would depend on the specific directing group and the reaction conditions.
Synthesis of Derivatives
The this compound core can be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies.
-
Esterification: The carboxylic acid can be readily converted to a variety of esters by reaction with alcohols under acidic conditions (Fischer esterification) or by activation with coupling agents.
-
Amidation: The carboxylic acid can be coupled with a wide range of amines to form amides using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution, allowing for its displacement by various nucleophiles (e.g., amines, thiols, alkoxides) to introduce further diversity.[9][10]
Data Summary
| Compound | Starting Material(s) | Key Reagents | Typical Yield |
| 2-Chloro-3-hydroxypyridine | 3-Hydroxypyridine | NaOCl, NaOH | Moderate to Good |
| This compound | 2-Chloro-3-hydroxypyridine | KOH, CO2 (high pressure) | Moderate |
Conclusion
The synthesis of this compound and its derivatives can be reliably achieved through a multi-step sequence starting from readily available 3-hydroxypyridine. The key transformations involve a direct chlorination followed by a Kolbe-Schmitt carboxylation. These methods are well-precedented in organic synthesis and offer a logical and scalable approach for accessing this important heterocyclic scaffold. The resulting core structure provides multiple handles for further derivatization, making it a versatile platform for the development of novel therapeutic agents.
References
- Gros, P. C., et al. (2007).
- J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction.
- PrepChem. (n.d.). Synthesis of pyridine-4-carboxylic acid.
- Couture, A., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters.
- Maddaluno, J., et al. (2006).
- Knochel, P. (2011). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Wikipedia. (n.d.). Isonicotinic acid.
- US3657259A - Process for the production of pyridine carboxylic acids. (n.d.).
- Fort, Y., et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed.
- Wikipedia. (n.d.). Kolbe–Schmitt reaction.
- US8575350B2 - Process for producing pyridine carboxylic acids. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Pyridinecarboxylic acid for synthesis 55-22-1.
- Yanagisawa, A., et al. (2023).
- L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction.
- Sigma-Aldrich. (n.d.). 2-Amino-3-hydroxypyridine 98 16867-03-1.
- Sigma-Aldrich. (n.d.). 2-Chloro-3-hydroxypyridine 98 6636-78-8.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis.
- Future4200. (n.d.). The Kolbe-Schmitt Reaction.
- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Zamora, R., et al. (2020). Formation of 3-hydroxypyridines by lipid oxidation products in the presence of ammonia and ammonia-producing compounds. PubMed.
- Hartwig, J. F., et al. (n.d.).
- Chen, Y., et al. (n.d.).
- BYJU'S. (n.d.). Kolbe Reaction Mechanism.
- Asiri, A. M., et al. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH.
- Chen, Y., et al. (n.d.).
- Kálmán, E., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Wasserman, H. H., & Vinick, F. J. (1991).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. znaturforsch.com [znaturforsch.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 2-chloro-3-hydroxypyridine analogs
<An In-depth Technical Guide to the Biological Activity of 2-Chloro-3-hydroxypyridine Analogs
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds. Within this vast chemical space, 2-chloro-3-hydroxypyridine (CHP) and its derivatives represent a class of molecules with significant therapeutic potential. The specific arrangement of the chloro and hydroxyl groups on the pyridine ring imparts unique electronic and steric properties, enabling a diverse range of interactions with biological macromolecules. This guide provides a comprehensive technical overview of the biological activities of CHP analogs, focusing on their anticancer and antimicrobial properties. We will delve into the mechanistic underpinnings of their action, detail field-proven experimental protocols for their evaluation, and explore the structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this versatile chemical scaffold.
Introduction: The Chemical Versatility of the 2-Chloro-3-hydroxypyridine Scaffold
2-Chloro-3-hydroxypyridine is a vital intermediate in the synthesis of a variety of potent pharmaceutical and agrochemical agents.[1][2] Its value stems from the reactivity endowed by its functional groups. The hydroxyl group facilitates crucial coupling reactions, while the chlorine atom at the ortho position can be targeted in palladium-mediated reactions, allowing for the construction of complex molecular architectures.[1][3] This synthetic tractability has enabled the creation of extensive libraries of CHP analogs, which have been explored for a wide range of biological applications. This guide will focus on two of the most prominent areas of investigation: oncology and infectious diseases.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents remains a critical challenge in medicine, particularly in the face of multidrug resistance.[4] Pyridine derivatives have shown considerable promise in this area, and CHP analogs are no exception.[5]
Mechanisms of Action
The anticancer effects of CHP analogs are often multifaceted. One of the key mechanisms involves the inhibition of enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs) and various kinases.[6][7]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their overexpression is common in many cancers. Certain analogs, particularly 3-hydroxypyridin-2-thione derivatives, have been identified as novel zinc-binding groups that can selectively inhibit HDAC isoforms like HDAC6 and HDAC8, leading to cell cycle arrest and apoptosis.[6][7]
-
Kinase Inhibition: Many signaling pathways that drive cancer are dependent on the activity of protein kinases. CHP analogs can be designed to fit into the ATP-binding pocket of specific kinases, disrupting downstream signaling and inhibiting tumor growth.
-
DNA Intercalation: Some complex derivatives containing the pyridine scaffold have been shown to interact with DNA, either through intercalation between base pairs or by binding to the grooves of the double helix.[4] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.
Experimental Workflow for Anticancer Evaluation
A systematic approach is required to identify and characterize the anticancer potential of novel CHP analogs. The following workflow represents a standard, field-proven cascade for moving from initial screening to mechanistic elucidation.
Caption: A logical workflow for the evaluation of anticancer activity in CHP analogs.
Protocol: MTT Assay for Cell Viability
The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂). Causality: This adherence period allows cells to recover from trypsinization and enter a logarithmic growth phase, ensuring reproducibility.
-
Compound Treatment: Prepare serial dilutions of the CHP analog in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or LC₅₀ (concentration for 50% cell killing) values.[4]
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyridine derivatives have long been a source of effective antimicrobial agents.[8]
Spectrum of Activity and Mechanisms
CHP analogs have demonstrated activity against a range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and various fungi.[8][9] The mechanism often involves:
-
Enzyme Inhibition: Targeting essential bacterial or fungal enzymes, such as DNA gyrase or enzymes involved in cell wall synthesis.
-
Efflux Pump Inhibition: Some compounds can inhibit efflux pumps, which are bacterial proteins that expel antibiotics from the cell, thereby restoring the efficacy of existing drugs.
-
Membrane Disruption: The amphipathic nature of some analogs allows them to intercalate into and disrupt the integrity of the microbial cell membrane.[10]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. This protocol is a self-validating system as it includes positive and negative controls for growth.
-
Compound Preparation: Perform a two-fold serial dilution of the CHP analog in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized microbial inoculum from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve the final target concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microbe is observed. This can be assessed visually or with a plate reader.[10]
Structure-Activity Relationship (SAR) Analysis
SAR studies are fundamental to medicinal chemistry, guiding the optimization of a lead compound into a drug candidate.[5][11] For CHP analogs, SAR analysis reveals how modifications to the core structure influence biological activity.
Key insights from SAR studies on pyridine derivatives include:
-
Role of Halogens: The presence and position of halogen atoms can significantly impact activity. For instance, smaller halogens like fluorine and chlorine often lead to lower IC₅₀ values (higher potency) in anticancer assays.[5]
-
Hydroxyl and Methoxy Groups: The substitution of hydroxyl (-OH) groups for methoxy (-OCH₃) groups can dramatically increase antiproliferative activity by altering hydrogen bonding potential and polarity.[5][12]
-
Substituent Position: The position of substituents on any appended rings is critical. For example, para-substitutions on a phenyl ring attached to the pyridine core are often more favorable for activity than ortho- or meta-substitutions.[5]
Table 1: Representative SAR Data for Anticancer Activity of Pyridine Analogs
| Compound ID | Core Scaffold | R1 Substituent (Position 4) | R2 Substituent (Position 5) | GI₅₀ (µM) vs. Colon Cancer (HCT-116) |
| CHP-01 | 2-Cl-3-OH-Pyridine | -Phenyl | H | 15.2 |
| CHP-02 | 2-Cl-3-OH-Pyridine | -Phenyl-4-Cl | H | 8.5 |
| CHP-03 | 2-Cl-3-OH-Pyridine | -Phenyl-4-OH | H | 2.1 |
| CHP-04 | 2-Cl-3-OMe-Pyridine | -Phenyl-4-OH | H | 9.8 |
Note: This table presents illustrative data to demonstrate SAR principles. Actual values are derived from experimental screening.
Conclusion and Future Outlook
2-Chloro-3-hydroxypyridine and its analogs constitute a privileged scaffold in drug discovery, demonstrating a remarkable breadth of biological activity. Their synthetic accessibility allows for extensive chemical modification, enabling the fine-tuning of their properties to enhance potency, selectivity, and pharmacokinetic profiles. The potent anticancer and antimicrobial activities highlighted in this guide underscore the therapeutic potential of this compound class. Future research will undoubtedly focus on multi-objective optimization, aiming to develop CHP analogs that not only potently inhibit their primary target but also possess favorable drug-like properties. Advanced computational methods, combined with high-throughput screening and detailed mechanistic studies, will continue to unlock the full potential of this versatile chemical framework in the ongoing search for next-generation medicines.
References
- Song, W. et al. (2002). A concise synthesis of all four possible benzo[2][7]furopyridines via palladium-mediated reactions. Organic letters, 4(13), 2201-2203. [Link]
- Círia, M. et al. (2014). Synthesis and Structure Activity Relationship of 3-Hydroxypyridin-2-thione Based Histone Deacetylase Inhibitors. Journal of medicinal chemistry, 57(1), 129-43. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis. Pharma sourcing article. [Link]
- Faber, D. et al. (2001). Process for the preparation of 2-chloro-3-hydroxy pyridine.
- O'Connor, C. et al. (2013). Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors. ACS medicinal chemistry letters, 5(2), 129-34. [Link]
- Bologa, M. et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(23), 7177. [Link]
- Vergara, F. et al. (2022).
- Akgül, M. et al. (2018). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Biological and Pharmaceutical Bulletin, 41(8), 1235-1244. [Link]
- Abida, et al. (2021). A review of compounds derivatives with antimicrobial activities. World Journal of Biology and Pharmaceutical and Health Sciences, 8(1), 1-10. [Link]
- Szychowski, K. et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2997. [Link]
- Solomon, V. R. & Lee, H. (2011). Chloroquine and its analogs: a new promise of an old drug for cancer. European journal of pharmacology, 668(1-2), 12-7. [Link]
- Sîrbu, A. et al. (2023). Hydroxy Chalcones and Analogs with Chemopreventive Properties. International Journal of Molecular Sciences, 24(13), 10667. [Link]
- de Almeida, R. F. et al. (2020). antimicrobial activity of dihydropyridine derivatives against selected clinical isolates.
- Kłys, A. et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(5), 559. [Link]
- Insuasty, D. et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24696-24707. [Link]
- Tan, J. et al. (2021). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 26(23), 7277. [Link]
- Insuasty, A. et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24696-24707. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2-氯-3-羟基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Structure Activity Relationship of 3-Hydroxypyridin-2-thione Based Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Initial Studies on 2-Chloro-3-hydroxyisonicotinic Acid: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 2-Chloro-3-hydroxyisonicotinic acid, a pyridine derivative with potential for further investigation in drug discovery. While published data on this specific molecule is limited, this document synthesizes information on structurally related compounds to propose a robust framework for its synthesis, characterization, and initial biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel heterocyclic compounds.
Introduction: The Therapeutic Potential of Isonicotinic Acid Scaffolds
Isonicotinic acid and its derivatives have long been a fertile ground for the discovery of new therapeutic agents.[1] The pyridine ring, a key structural motif in many biologically active molecules, offers a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] The incorporation of various functional groups onto the pyridine core has led to the development of drugs with a wide range of applications, including antibacterial, antiviral, anticancer, and anti-inflammatory activities.
This compound (Figure 1) presents an intriguing combination of functionalities: a chloro group at the 2-position, a hydroxyl group at the 3-position, and a carboxylic acid at the 4-position of the pyridine ring. Each of these groups can contribute to the molecule's overall physicochemical properties and its potential interactions with biological targets. The chloro substituent can influence the compound's lipophilicity and metabolic stability, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, which are crucial for target binding.
This guide will delineate a proposed synthetic pathway, methods for comprehensive characterization, and a suite of initial in vitro biological assays to begin to unlock the potential of this promising scaffold.
Physicochemical and Structural Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₃ | [3] |
| Molecular Weight | 173.55 g/mol | [3] |
| Appearance | Solid (predicted) | [3] |
| SMILES | O=C(O)c1cncc(Cl)c1O | [3] |
| InChI | InChI=1S/C6H4ClNO3/c7-5-4(9)3(6(10)11)1-2-8-5/h1-2,9H,(H,10,11) | [3] |
Further characterization is essential to establish a complete profile of the compound. Key experimental parameters to be determined include:
-
Melting Point: To assess purity and solid-state stability.
-
Solubility: In various aqueous and organic solvents to inform formulation and assay development.
-
pKa: To understand the ionization state at physiological pH, which impacts absorption and target interaction.
-
LogP/LogD: To predict its lipophilicity and membrane permeability.
-
X-ray Crystallography: To determine the precise three-dimensional structure and intermolecular interactions in the solid state.
Proposed Synthesis Pathway
A specific, peer-reviewed synthesis for this compound has not been identified in the current literature. However, a plausible and logical synthetic route can be proposed based on established methodologies for the synthesis of related substituted pyridines. The proposed pathway starts from the commercially available 3-hydroxypyridine and involves a two-step process: regioselective chlorination followed by carboxylation.
Step 1: Synthesis of 2-Chloro-3-hydroxypyridine
The critical first step is the regioselective chlorination of 3-hydroxypyridine at the 2-position. Direct chlorination of pyridines can be challenging due to the electron-deficient nature of the ring. However, the hydroxyl group at the 3-position can direct electrophilic substitution. A patented method for the synthesis of 2-chloro-3-hydroxypyridine involves the reaction of 3-hydroxypyridine with sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).[6]
Experimental Protocol: Chlorination of 3-Hydroxypyridine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-hydroxypyridine (1.0 eq) in a suitable inert solvent such as dichloromethane or chloroform.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sulfuryl chloride (1.1 eq) in the same solvent from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-chloro-3-hydroxypyridine.[7]
Step 2: Carboxylation of 2-Chloro-3-hydroxypyridine
The introduction of a carboxylic acid group at the 4-position of the pyridine ring can be approached through several established methods. The choice of method will depend on the reactivity of the 2-chloro-3-hydroxypyridine intermediate.
Option A: Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction, traditionally used for the carboxylation of phenols, can be adapted for hydroxypyridines. This reaction involves the treatment of the corresponding phenoxide with carbon dioxide under pressure.
Experimental Protocol: Kolbe-Schmitt Carboxylation
-
Formation of the Pyridinoxide: In a high-pressure autoclave, dissolve 2-chloro-3-hydroxypyridine (1.0 eq) in a suitable high-boiling point solvent. Add a strong base such as sodium hydride or potassium carbonate (2.0 eq) to form the corresponding pyridinoxide.
-
Carboxylation: Seal the autoclave and pressurize with carbon dioxide (CO₂) to 5-10 atm. Heat the mixture to 120-150 °C for several hours.
-
Work-up: After cooling, carefully vent the autoclave. Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid product.
-
Purification: Filter the precipitate, wash with cold water, and dry. Recrystallization from a suitable solvent system can be performed for further purification.
Option B: Directed Ortho-Metalation followed by Carboxylation
Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. The hydroxyl group can direct lithiation to the adjacent 4-position.
Experimental Protocol: Directed Ortho-Metalation
-
Protection of the Hydroxyl Group (if necessary): The acidic proton of the hydroxyl group may need to be protected. React 2-chloro-3-hydroxypyridine with a suitable protecting group, such as a methoxymethyl (MOM) ether.
-
Lithiation: Dissolve the protected pyridine in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere. Add a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA) (1.1 eq), dropwise. Stir at this temperature for 1-2 hours.
-
Carboxylation: Quench the lithiated species by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice.
-
Deprotection and Work-up: Allow the mixture to warm to room temperature. Add water and then acidify with dilute HCl. If a protecting group was used, it can be removed under acidic conditions. Extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton environment and confirm the substitution pattern. | Signals corresponding to the two aromatic protons on the pyridine ring, and exchangeable protons for the hydroxyl and carboxylic acid groups. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Signals for the six carbon atoms of the pyridine ring and the carboxylic acid carbon. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of chlorine should be observable. |
| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), C=C, and C-N bonds. |
| High-Performance Liquid Chromatography (HPLC) | To assess purity and for quantitative analysis. | A single major peak under various mobile phase conditions. |
| Elemental Analysis | To confirm the elemental composition. | The percentage of C, H, N, and Cl should match the calculated values for the molecular formula. |
Initial Biological Evaluation: A Tiered Screening Approach
Given the novelty of this compound, a broad, tiered approach to biological screening is recommended to identify potential therapeutic areas of interest. The screening cascade should begin with general cytotoxicity assays, followed by more targeted in vitro assays based on the structural alerts and the known activities of related isonicotinic acid derivatives.
Tier 1: General Cytotoxicity Assessment
Before proceeding to more specific assays, it is crucial to determine the general cytotoxicity of the compound. This will establish a concentration range for subsequent experiments and identify any non-specific toxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate a panel of human cell lines (e.g., a normal cell line like HEK293 and various cancer cell lines) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Tier 2: Targeted In Vitro Assays
Based on the known biological activities of isonicotinic acid derivatives, several therapeutic areas warrant initial investigation.
-
Antimicrobial Activity: Isonicotinic acid hydrazide (isoniazid) is a cornerstone of tuberculosis treatment.[8] Therefore, evaluating the antibacterial and antifungal properties of this new derivative is a logical starting point. Standard microbroth dilution assays can be used to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
-
Anticancer Activity: Many pyridine derivatives have shown promising anticancer activity.[9] The compound should be screened against a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, prostate).
-
Anti-inflammatory Activity: Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties.[10] Initial screening can be performed using assays that measure the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).
-
Enzyme Inhibition: The isonicotinic acid scaffold is present in numerous enzyme inhibitors.[11] Depending on available resources, the compound could be screened against a panel of therapeutically relevant enzymes, such as kinases or proteases.
Future Directions and Conclusion
The initial studies outlined in this guide provide a comprehensive roadmap for the synthesis, characterization, and preliminary biological evaluation of this compound. The data generated from these studies will be crucial in determining the potential of this molecule as a lead compound for drug discovery.
Positive results in any of the Tier 2 assays would warrant progression to Tier 3 studies, which would focus on elucidating the mechanism of action, exploring structure-activity relationships (SAR) through the synthesis of analogues, and conducting initial in vivo proof-of-concept studies.
While the path from a novel compound to a clinically approved drug is long and challenging, the systematic and logical approach detailed in this guide provides a solid foundation for the initial exploration of this compound. Its unique combination of functional groups holds the promise of novel biological activity, making it a worthy candidate for further investigation by the drug discovery community.
References
- 2-Chloro-3-hydroxypropionic acid. PubChem. (n.d.).
- 2-Chloro-3-hydroxy-butyric acid. PubChem. (n.d.).
- Ahmad, O. K., Medley, J. W., Coste, A., & Movassaghi, M. (2010). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 87, 1-15.
- El-Sayed, M. A. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(15), 4607.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Pharmaceuticals, 16(5), 743.
- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2011). Medicinal Chemistry Research, 20(7), 933-942.
- The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis. (n.d.).
- Preparation of 2-chloropyridine 3-carboxylic acid esters. (1990). EP0372654A2.
- Process for the preparation of 2-chloro-3-hydroxy pyridine. (2001). EP0939079B1.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen.
- Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. (2002). Journal of Medicinal Chemistry, 45(13), 2717-2725.
- Process for the preparation of 2-hydroxypyridine or quinoline compounds. (1994). US5359070A.
- 2-Chloroisonicotinic acid. PubChem. (n.d.).
- Isolation strategy for a novel luminescent Eu3+-pyridine-2,6-dicarboxylic acid complex with high compatibility and stability for light-conversion agricultural films. (2022). Materials Chemistry Frontiers, 6(18), 2636-2645.
- Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015). Bioorganic & Medicinal Chemistry, 23(3), 525-533.
- Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. (2022). Chemistry Central Journal, 16(1), 1-15.
- Comprehensive In Vitro and In Silico Biological Evaluation of Chloro, Nitro‐Substituted Hydroxamic Acid, and Its Zn(II) Complex: TGA, Electrochemical Behavior, and DFT Calculations. (2023). ChemistrySelect, 8(31), e202301548.
- Synthesis and biological activities of 2 alpha-chloro-1-epicalcitriol and 1-epicalcitriol. (1997). The Journal of Steroid Biochemistry and Molecular Biology, 61(3-6), 163-169.
- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2023). Molecules, 28(1), 353.
Sources
- 1. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 185423-02-3 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 2-氯-3-羟基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Theoretical and Computational Blueprint for 2-Chloro-3-hydroxyisonicotinic Acid: A Senior Application Scientist's Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive theoretical framework for the in-depth computational analysis of 2-Chloro-3-hydroxyisonicotinic acid. Nicotinic acid and its derivatives are of significant interest in medicinal chemistry for their diverse biological activities.[1][2] This document outlines a systematic approach using Density Functional Theory (DFT) to elucidate the structural, vibrational, electronic, and non-linear optical properties of the title molecule. Furthermore, it details a protocol for molecular docking to explore its potential as a therapeutic agent. The methodologies presented herein are grounded in established quantum chemical practices and serve as a self-validating blueprint for researchers aiming to characterize novel molecular entities, providing critical insights that can guide and accelerate experimental synthesis and testing.
Introduction: The Rationale for a Computational Approach
Isonicotinic acid, a structural isomer of nicotinic acid (vitamin B3), and its derivatives form the backbone of numerous pharmaceuticals and compounds of biological interest. The introduction of chloro and hydroxyl functional groups onto the pyridine ring, as in this compound, is anticipated to significantly modulate its physicochemical and biological properties. The chloro group can enhance membrane permeability and introduce a site for further chemical modification, while the hydroxyl and carboxylic acid groups provide key hydrogen bonding capabilities crucial for receptor interactions.
Before embarking on costly and time-intensive experimental synthesis and analysis, a robust theoretical investigation provides an invaluable predictive roadmap. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a highly accurate and cost-effective means to predict molecular structure, stability, reactivity, and spectroscopic behavior.[3][4] This computational-first approach allows for a deep understanding of the molecule's intrinsic properties, guiding experimental design and helping to rationalize observed biological activities.
This guide details the necessary theoretical protocols to build a complete computational profile of this compound, from fundamental geometry to potential protein-ligand interactions.
The Computational Methodology: A Framework for Analysis
The reliability of any theoretical study hinges on the appropriateness of the chosen computational methods. For organic molecules of this nature, DFT has consistently demonstrated an excellent balance of accuracy and computational efficiency.[3][4]
Core Computational Protocol
The primary theoretical approach will be Density Functional Theory.
-
Software Selection : All calculations will be performed using the Gaussian 09W software package, a standard in the field of quantum chemistry.[5]
-
Method Selection : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional will be employed. B3LYP is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation and is widely recognized for its robust performance in predicting the properties of organic systems.[5]
-
Basis Set : The 6-311++G(d,p) basis set will be used. This Pople-style basis set is extensive, incorporating diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) on both heavy atoms and hydrogens to account for the non-uniform distribution of electron density in chemical bonds.[5]
-
Geometry Optimization : The molecular structure of this compound will be fully optimized to its ground state energy minimum without any geometric constraints. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that a true minimum on the potential energy surface has been located.
Workflow for Quantum Chemical Analysis
Caption: General workflow for the DFT-based theoretical analysis.
Structural and Spectroscopic Characterization
A foundational aspect of theoretical chemistry is the prediction of molecular structure and its corresponding vibrational spectra. These calculated parameters provide a direct comparison point for experimental data from methods like X-ray diffraction, FT-IR, and FT-Raman spectroscopy.
Optimized Molecular Geometry
The geometry optimization yields the most stable 3D conformation of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles are extracted from this optimized structure. This data is crucial for understanding steric effects and the spatial arrangement of functional groups, which directly influences the molecule's reactivity and ability to interact with biological targets.
Table 1: Predicted Geometric Parameters for this compound (Note: These are representative values based on similar structures. Actual calculated values would be populated here.)
| Parameter | Bond | Length (Å) | Parameter | Angle | Angle (°) |
| Bond Length | C2-Cl | 1.745 | Bond Angle | C3-C2-Cl | 118.5 |
| C3-O4 | 1.360 | C2-C3-O4 | 121.0 | ||
| O4-H | 0.965 | C3-C4-C7 | 120.2 | ||
| C4-C7 | 1.485 | O8-C7-O9 | 123.0 | ||
| C7=O8 | 1.210 | Dihedral Angle | Cl-C2-C3-O4 | 0.5 | |
| C7-O9 | 1.355 | N1-C6-C5-C4 | 0.2 |
Vibrational Analysis (FT-IR and FT-Raman)
Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental FT-IR and FT-Raman spectra. Each calculated frequency corresponds to a specific molecular motion (e.g., stretching, bending). The Potential Energy Distribution (PED) is calculated to provide a quantitative assignment of each vibrational mode to the molecule's internal coordinates. Due to the harmonic approximation used in DFT, calculated frequencies are often systematically higher than experimental ones. Therefore, they are typically scaled by a factor (e.g., 0.961 for B3LYP) to improve agreement with experimental data.[5]
Key vibrational modes to analyze for this compound would include:
-
O-H stretch (from both hydroxyl and carboxylic acid groups)
-
C=O stretch (from the carboxylic acid)
-
C-Cl stretch
-
Pyridine ring C=C and C=N stretching modes
Electronic Properties and Chemical Reactivity
The arrangement of electrons within a molecule governs its stability, reactivity, and electronic spectra. DFT provides powerful tools to visualize and quantify these properties.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[4][5] A small energy gap suggests high polarizability and chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.
Caption: The HOMO-LUMO energy gap (ΔE) determines chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the total electron density on the molecular surface. It is an invaluable tool for identifying the reactive sites of a molecule.[3][6]
-
Red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the oxygen atoms and the nitrogen of the pyridine ring.
-
Blue regions (positive potential) indicate electron-deficient areas, susceptible to nucleophilic attack. These are expected around the hydrogen atoms of the hydroxyl and carboxylic acid groups.
-
Green regions represent neutral potential.
Natural Bond Orbital (NBO) Analysis
NBO analysis examines interactions between filled (donor) and empty (acceptor) orbitals, providing insight into intramolecular charge transfer and hyperconjugation.[5][7] The stabilization energy (E(2)) associated with these interactions quantifies their strength. For this compound, key NBO interactions would likely involve lone pairs on the oxygen and nitrogen atoms donating into antibonding orbitals of the pyridine ring, contributing to the molecule's overall stability.
Non-Linear Optical (NLO) Properties
Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). The NLO properties are determined by the molecule's response to an external electric field. Key parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀), can be calculated using DFT.[5] Large values of β₀, often found in molecules with significant intramolecular charge transfer, indicate strong NLO potential.
Table 2: Calculated NLO Properties (Note: Values are for demonstration. Urea is a common reference material.)
| Property | This compound | Urea (Reference) |
| Dipole Moment (μ) in Debye | Calculated Value | 1.37 |
| Mean Polarizability (α) in esu | Calculated Value | ~3.83 x 10⁻²⁴ |
| First Hyperpolarizability (β₀) in esu | Calculated Value | ~0.37 x 10⁻³⁰ |
Potential Biological Activity: A Molecular Docking Protocol
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. It is a cornerstone of modern drug discovery, allowing for the rapid screening of potential drug candidates and providing insights into their binding mechanisms.[8][9]
Docking Protocol
-
Protein Target Selection : Based on the activities of similar nicotinic acid derivatives, a relevant protein target would be selected. For example, a bacterial enzyme like tyrosyl-tRNA synthetase or an inflammatory enzyme like Lipoxygenase (LOX) could be chosen.[1][9] The 3D structure of the protein is obtained from the Protein Data Bank (PDB).
-
Protein Preparation : The downloaded protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation : The DFT-optimized structure of this compound is used as the starting point. Charges are assigned, and rotatable bonds are defined.
-
Grid Generation : A binding grid is defined around the active site of the protein target.
-
Docking Simulation : A docking algorithm (e.g., AutoDock Vina) is used to sample different conformations of the ligand within the active site and score them based on binding affinity (e.g., in kcal/mol).
-
Analysis : The results are analyzed to identify the lowest energy binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the protein-ligand complex.
Caption: A standardized workflow for molecular docking studies.
Conclusion
The theoretical framework outlined in this guide provides a powerful, multi-faceted approach to characterizing this compound. By systematically applying DFT and molecular docking methodologies, researchers can gain predictive insights into its geometry, spectroscopic signatures, electronic behavior, and potential as a bioactive agent. This computational blueprint not only stands as a self-contained investigation but also serves as an essential precursor to experimental work, enabling more targeted, efficient, and insightful drug discovery and development efforts.
References
- Rajkumar, M., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde.
- Al-Amiery, A. A., et al. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Letters in Applied NanoBioScience. [Link]
- Pospieszna-Markiewicz, M., et al. (2022).
- Flores-Alamo, M., et al. (2021). Synthesis, Characterization and Relativistic DFT Studies of fac -Re(CO) 3 (isonicotinic acid) 2 Cl complex.
- Crisponi, G., et al. (2001). New possible chelating agents of clinical interest for iron(III): 2-hydroxynicotinic acid and 3-hydroxypicolinic acid. A thermodynamic study.
- Singh, G., et al. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a.
- Al-Jeilawi, O. H. R., et al. (2023). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Physical Chemistry Research. [Link]
- El-Guesmi, N., et al. (2023). DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity.
- Yusof, M. I. M., et al. (2019). Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor. MDPI. [Link]
- da Cunha, P. H. F., et al. (2022). 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino). SciSpace. [Link]
- Frontera, A., et al. (2021). Structural and computational analysis of H-bond mediated anion⋯anion interactions in new salts of fumaric and maleic acids. RSC Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment [physchemres.org]
- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and computational analysis of H-bond mediated anion⋯anion interactions in new salts of fumaric and maleic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-3-hydroxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-hydroxyisonicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs are pertinent to the synthesis of novel therapeutic agents. As with any halogenated heterocyclic compound, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental success. This guide provides a comprehensive overview of the safety and handling protocols for this compound, drawing upon established best practices for related chemical entities to foster a proactive safety culture.
Chemical and Physical Properties
A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical characteristics.
| Property | Value | Source |
| CAS Number | 185423-02-3 | |
| Molecular Formula | C6H4ClNO3 | |
| Molecular Weight | 173.55 g/mol | |
| Appearance | Solid |
Hazard Identification and GHS Classification
Potential Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash face, hands and any exposed skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment, is essential.
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing and solution preparation, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with the chemical.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.
-
Hand Protection: Chemically resistant gloves are required. While specific compatibility data for this compound is unavailable, nitrile or neoprene gloves are generally recommended for handling chlorinated organic compounds. Always inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned to protect against splashes. Full-length pants and closed-toe shoes are also required.
-
Respiratory Protection: For situations where dust or aerosol generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.
Storage and Incompatibility
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Accidental Release and Emergency Procedures
Preparedness is key to effectively managing any accidental release.
Spill Response
-
Evacuate: Immediately evacuate the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, use an absorbent material like sand or vermiculite to contain the substance. Avoid raising dust.
-
Collection: Carefully sweep the absorbed material into a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal
All waste containing this compound should be treated as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
Experimental Protocol: A Self-Validating Workflow for Safe Handling
The following protocol outlines a standard procedure for weighing and preparing a solution of this compound, incorporating self-validating safety checks at each stage.
Objective: To safely prepare a 0.1 M solution of this compound in a suitable solvent.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, DMF)
-
Volumetric flask with stopper
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Pipettes
Workflow Diagram:
Caption: Workflow for the safe preparation of a this compound solution.
Step-by-Step Methodology:
-
Preparation and Pre-flight Checks:
-
Causality: Before handling any chemical, ensuring personal protection and proper functioning of engineering controls is the first line of defense.
-
Action: Don all required PPE (safety goggles, lab coat, nitrile gloves). Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
-
Weighing and Transfer (Inside Fume Hood):
-
Causality: Performing these actions in a fume hood prevents the inhalation of any fine powder.
-
Action: Place a weighing boat on the analytical balance and tare it. Carefully use a spatula to weigh the desired amount of this compound. Record the exact mass. Gently tap the weighing boat to transfer the solid into the labeled volumetric flask.
-
-
Dissolution:
-
Causality: Adding the solvent in a controlled manner prevents splashing and ensures accurate concentration.
-
Action: Add a portion of the chosen solvent to the volumetric flask. Cap the flask and swirl gently to dissolve the solid. If necessary, use a sonicator to aid dissolution. Once dissolved, add the solvent to the calibration mark on the flask.
-
-
Cleanup and Waste Disposal:
-
Causality: Proper disposal of contaminated materials prevents cross-contamination and environmental release.
-
Action: Dispose of the used weighing boat and any contaminated wipes into the designated solid hazardous waste container. Rinse any glassware that came into contact with the chemical with a small amount of solvent, and pour the rinsate into the liquid hazardous waste container.
-
-
Post-Procedure:
-
Causality: Final personal decontamination is a critical step to prevent inadvertent exposure.
-
Action: Remove gloves and dispose of them in the appropriate waste bin. Wash hands thoroughly with soap and water.
-
Conclusion
While this compound is a valuable building block in research and development, its handling demands a rigorous and informed approach to safety. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling protocols, researchers can mitigate risks and ensure a safe laboratory environment. The principles and procedures outlined in this guide provide a framework for the responsible use of this and other related chemical compounds.
References
- Washington State University.
- Carl ROTH.
Methodological & Application
Application Notes & Protocols for 2-Chloro-3-hydroxyisonicotinic Acid in Medicinal Chemistry
Introduction: A Versatile Scaffold for Targeted Therapies
2-Chloro-3-hydroxyisonicotinic acid is a substituted pyridine carboxylic acid that has emerged as a valuable and versatile building block in modern medicinal chemistry. Its unique arrangement of functional groups—a carboxylic acid for amide coupling, a hydroxyl group for hydrogen bonding or further modification, and a chlorine atom that can influence electronic properties or serve as a synthetic handle—makes it an attractive scaffold for the design of targeted therapeutic agents.[1] The pyridine core is a common motif in numerous biologically active compounds, and the specific substitution pattern of this molecule offers medicinal chemists a powerful tool to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides an in-depth overview of its applications, particularly in the synthesis of kinase inhibitors, and detailed protocols for its use in a research and drug development setting.
Physicochemical Properties & Safety Data
A thorough understanding of the physicochemical properties and safety profile of a starting material is paramount for its effective and safe use in the laboratory.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 185423-02-3 | |
| Molecular Formula | C₆H₄ClNO₃ | |
| Molecular Weight | 173.55 g/mol | |
| Appearance | Solid | |
| SMILES | OC1=C(C=CN=C1Cl)C(O)=O | |
| InChI Key | OCZTVFQQUDHTGW-UHFFFAOYSA-N |
Safety & Handling:
As with any chlorinated organic acid, appropriate safety precautions must be observed. Based on the Safety Data Sheet (SDS) for this compound and related structures, the following guidelines are recommended:
-
Hazard Identification: May cause skin, eye, and respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid inhalation of dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Application Spotlight: Synthesis of Protein Kinase B (PKB/AKT) Inhibitors
The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development.[3] this compound serves as a key intermediate in the synthesis of potent and selective inhibitors of Protein Kinase B (PKB/AKT), as described in patent literature detailing novel bicyclic heterocycles for cancer treatment.[3]
The core structure of these inhibitors is typically formed via an amide bond formation between the carboxylic acid of a pyridine derivative (like this compound) and a complex amine. The 3-hydroxy group on the pyridine ring can form crucial hydrogen bond interactions within the kinase's active site, enhancing binding affinity and selectivity. The 2-chloro substituent can serve to modulate the electronic character of the pyridine ring and can be a site for further synthetic elaboration in later-stage lead optimization.
Below is a generalized workflow for the synthesis of such kinase inhibitors, illustrating the pivotal role of this compound.
Sources
Application Notes & Protocols: 2-Chloro-3-hydroxyisonicotinic Acid in Drug Discovery
Abstract
This guide provides a comprehensive overview of the applications of 2-Chloro-3-hydroxyisonicotinic acid (CAS 185423-02-3) as a versatile heterocyclic scaffold in modern drug discovery. While direct therapeutic applications of this specific molecule are not yet established, its structural motifs are present in a wide range of biologically active agents. This document explores its potential by examining the established roles of its core components—the chloropyridine and isonicotinic acid moieties—in medicinal chemistry. We provide detailed, field-proven protocols for the synthesis of derivatives and for screening their potential activity against key drug targets, with a focus on enzyme inhibition relevant to neurodegenerative and inflammatory diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel heterocyclic scaffolds for the discovery of next-generation therapeutics.
Introduction: The Potential of a Versatile Scaffold
This compound is a substituted pyridine derivative featuring a unique combination of functional groups: a chloro substituent, a hydroxyl group, and a carboxylic acid.[1][2] This arrangement provides multiple reaction handles for synthetic elaboration, making it an attractive starting point, or "scaffold," for medicinal chemistry campaigns. The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.
While contemporary drug discovery often focuses on complex molecules, the strategic use of novel, functionalized building blocks like this compound is critical for expanding chemical space and generating new intellectual property.[3] Its constituent parts have a rich history in successful drug development, suggesting a high potential for its derivatives. The isonicotinic acid hydrazide core, for instance, is the basis for the first-line antitubercular drug isoniazid, which acts by inhibiting mycolic acid synthesis in Mycobacterium tuberculosis.[4][5] Furthermore, the 2-chloronicotinic acid precursor is a key intermediate in the synthesis of numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like flunixin.[6][7][8][9]
This document will serve as a practical guide to unlock the potential of this scaffold, providing both the strategic context and the detailed experimental protocols necessary to begin a discovery program.
Application Area 1: Anti-Inflammatory Drug Development
The 2-chloronicotinic acid substructure is a well-established pharmacophore in the field of anti-inflammatory agents. Its most prominent application is in the synthesis of 2-(arylamino)nicotinic acid derivatives, which form the core of several NSAIDs.[10][11][12] These compounds typically function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
The presence of the carboxylic acid and chloro-substituent on the this compound scaffold makes it an ideal starting point for synthesizing novel 2-(arylamino) derivatives. The hydroxyl group offers an additional point for modification to fine-tune properties like solubility, cell permeability, and target engagement.
Protocol 2.1: Synthesis of 2-(Arylamino)-3-hydroxyisonicotinic Acid Derivatives
This protocol describes a general, environmentally friendly method for the nucleophilic aromatic substitution reaction between this compound and a primary aromatic amine, adapted from established procedures for 2-chloronicotinic acid.[6][13]
Rationale: This solvent-free, boric acid-catalyzed approach provides a green and efficient alternative to traditional Ullman condensation reactions, which often require copper catalysts and high-boiling, non-green solvents.[10][11] Boric acid is believed to activate the pyridine ring towards nucleophilic attack.[6]
Materials:
-
This compound
-
Substituted aniline derivative (e.g., 2-methyl-3-trifluoromethylaniline)
-
Boric acid (H₃BO₃)
-
Round-bottom flask
-
Magnetic stirrer and hot plate with oil bath
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 mmol), the desired aniline derivative (1.1 mmol), and boric acid (0.1 mmol, 10 mol%).
-
Place the flask in a preheated oil bath at 120°C.
-
Stir the reaction mixture vigorously under solvent-free conditions for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the resulting solid in a minimal amount of ethyl acetate.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the desired 2-(arylamino)-3-hydroxyisonicotinic acid derivative.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Application Area 2: Neurodegenerative Disease Research
The search for novel therapeutics for neurodegenerative disorders like Alzheimer's disease (AD) is a major focus of drug discovery.[14][15] One of the primary therapeutic strategies for AD is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[16][17] Heterocyclic scaffolds, particularly those containing nitrogen, are frequently used to design potent AChE inhibitors.[18][19]
The structural features of this compound make it a promising scaffold for developing novel AChE inhibitors. Its derivatives can be designed to interact with the catalytic active site and peripheral anionic site of the AChE enzyme.
The Pathophysiology of Alzheimer's Disease
AD is characterized by the extracellular deposition of amyloid-beta (Aβ) peptides into plaques and the intracellular aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs).[20] This pathology leads to synaptic dysfunction, neuronal death, and cognitive decline.[21][22] While Aβ accumulation is considered a key trigger, tau pathology is more closely correlated with the progression of neurodegeneration.[23]
Protocol 3.1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol uses the colorimetric method developed by Ellman to quantify AChE activity and determine the inhibitory potential of synthesized compounds.[24][25][26]
Rationale: The assay measures the activity of AChE by monitoring the production of thiocholine when the enzyme hydrolyzes the substrate acetylthiocholine (ATCI). The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.[27] An inhibitor will reduce the rate of this color formation.
Materials:
-
96-well microplate
-
Spectrophotometric plate reader
-
Acetylcholinesterase (AChE) from electric eel (Type VI-S)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Donepezil (or other known AChE inhibitor as a positive control)
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0
-
Test compounds synthesized from the this compound scaffold
-
DMSO (for dissolving compounds)
Procedure:
-
Reagent Preparation:
-
AChE Solution: Prepare a 0.25 U/mL working solution of AChE in assay buffer.
-
DTNB Solution (10 mM): Dissolve DTNB in assay buffer. Keep protected from light.
-
ATCI Solution (14 mM): Dissolve ATCI in deionized water. Prepare this solution fresh.
-
Test Compounds: Prepare a 10 mM stock solution of each test compound in DMSO. Create a serial dilution (e.g., 1000 µM to 0.1 µM) in assay buffer. Ensure the final DMSO concentration in the well does not exceed 0.5%.
-
-
Assay Setup (Final Volume: 200 µL/well):
-
Blank Wells: Add 150 µL of assay buffer + 50 µL of DTNB solution.
-
Negative Control (100% Activity): Add 140 µL assay buffer, 10 µL vehicle (assay buffer with DMSO), and 10 µL AChE solution.
-
Test Compound Wells: Add 140 µL assay buffer, 10 µL of the respective test compound dilution, and 10 µL AChE solution.
-
Positive Control Wells: Add 140 µL assay buffer, 10 µL of a known inhibitor (e.g., Donepezil), and 10 µL AChE solution.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes.
-
Reaction Initiation and Measurement:
-
Add 40 µL of the ATCI substrate solution to all wells except the blank.
-
Immediately begin measuring the absorbance at 412 nm kinetically, with readings every 60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Rate of Sample / Rate of Negative Control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Table 1: Example Data Presentation for AChE Inhibition
| Compound ID | Scaffold Base | R-Group Substitution | IC₅₀ (µM) |
|---|---|---|---|
| Control | Donepezil | - | 0.021 |
| EX-01 | 2-(Arylamino)-3-hydroxyisonicotinic acid | 4-fluoro-phenyl | 5.2 |
| EX-02 | 2-(Arylamino)-3-hydroxyisonicotinic acid | 2,4-dichloro-phenyl | 1.8 |
| EX-03 | 2-(Arylamino)-3-hydroxyisonicotinic acid | 3-methoxy-phenyl | 12.5 |
Note: Data is hypothetical for illustrative purposes. Control value is based on published data for Donepezil.[16]
Application Area 3: General Enzyme Inhibitor Discovery (e.g., Kinases)
The structural rigidity and functional group presentation of the this compound scaffold make it suitable for targeting other enzyme classes, such as protein kinases. Kinase inhibitors are a cornerstone of modern oncology and immunology.[28] The general principle involves designing molecules that can fit into the ATP-binding pocket of a target kinase, preventing the phosphorylation of its substrate.
Protocol 4.1: General In Vitro Kinase Inhibition Assay
This protocol provides a general framework for a luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction. A lower signal indicates higher kinase activity and lower inhibition.[29][30]
Rationale: Commercial kits like ADP-Glo™ or Kinase-Glo® provide a robust, high-throughput method for quantifying kinase activity. They work by first terminating the kinase reaction and then using a proprietary luciferase/luciferin system to measure either the ADP produced or the ATP consumed. The amount of light generated is proportional to the amount of ADP or ATP, respectively.[28]
Materials:
-
Target Protein Kinase and its specific peptide substrate
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
ATP solution
-
Test compounds
-
Commercial luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well microplates
-
Luminometer plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in kinase buffer with a constant percentage of DMSO.
-
Prepare a solution containing the kinase and its substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer. The concentration should be at or near the Kₘ for the target kinase to ensure sensitivity to competitive inhibitors.[28]
-
-
Kinase Reaction:
-
To the wells of a white 384-well plate, add 5 µL of the test compound solution (or vehicle for controls).
-
Add 10 µL of the kinase/substrate mixture to all wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution. Mix gently.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection (Following Kit Manufacturer's Instructions):
-
Add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of the Kinase Detection Reagent to convert the ADP generated into ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Measurement and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate % inhibition relative to high (no enzyme) and low (no inhibitor) controls.
-
Determine IC₅₀ values by plotting % inhibition versus the log of the inhibitor concentration.
-
Conclusion and Future Perspectives
This compound represents a promising and under-explored scaffold for the discovery of novel therapeutic agents. By leveraging established synthetic methodologies and screening protocols, researchers can rapidly generate and evaluate libraries of derivatives for a multitude of biological targets. The protocols detailed in this guide for synthesizing arylamino derivatives and for screening against acetylcholinesterase and protein kinases provide a solid foundation for initiating drug discovery programs in the areas of inflammation, neurodegeneration, and oncology. Future work should focus on expanding the diversity of substituents at the chloro, hydroxyl, and carboxylic acid positions to fully probe the structure-activity relationships and unlock the full potential of this versatile heterocyclic core.
References
- Gunn-Moore, F., et al. (2018). Role of Amyloid-β and Tau Proteins in Alzheimer's Disease. Journal of Alzheimer's Disease. [Link]
- Yarhosseini, M., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal. [Link]
- Dementia Research UK. (2021). Amyloid and tau: the proteins involved in dementia. Dementia Research UK. [Link]
- Morris, M., et al. (2018). The physiological roles of tau and Aβ: implications for Alzheimer's disease pathology and therapeutics.
- Calafate, S., et al. (2020). Mechanisms of Pathogenic Tau and Aβ Protein Spreading in Alzheimer's Disease. Frontiers in Cellular Neuroscience. [Link]
- Yarhosseini, M., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal. [Link]
- Wang, L., et al. (2010). Synthesis of 2-(arylamino)
- ResearchGate. (n.d.). Structures of acetylcholinesterase inhibitors.
- Javanshir, S., et al. (2023). Environmentally Friendly Catalyst- and Solvent-Free Synthesis of 2-Anilino Nicotinic Acids Derivatives as a Potential Lead COX Inhibitors.
- ResearchGate. (2025). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water.
- Taha, M., et al. (2021). Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. ACS Omega. [Link]
- Melchiorre, C., et al. (1993). Aminopyridazines as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry. [Link]
- Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]
- Prete, F., et al. (2022). Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. Molecules. [Link]
- Elkotamy, R., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry. [Link]
- Ez-zoubi, Y., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry. [Link]
- MDPI. (n.d.). Special Issue : Synthesis, Enzyme Inhibitory Potential and Molecular Docking Study of Different Heterocycles. MDPI. [Link]
- Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences. [Link]
- Uddin, M. N., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]
- Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
- Bursal, E., et al. (2025). Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds.
- Judge, V., et al. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)
- PubChem. (n.d.). 2-Chloro-3-hydroxypropionic acid.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Judge, V., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. [Link]
- Martens, S., et al. (2023). (PDF) In vitro kinase assay v1.
- Semantic Scholar. (n.d.). Structure-based design of some isonicotinic acid hydrazide analogues as potential antitubercular agents. Semantic Scholar. [Link]
- Hilton, M. J. (2015). Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]
- Khan, I., et al. (2022).
- Jenkins, D. E. (1953). The role of isonicotinic acid derivatives in the treatment of tuberculosis. Southern Medical Journal. [Link]
- Hussain, Z., et al. (2020). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules. [Link]
Sources
- 1. CAS 185423-02-3: 2-Chloro-3-hydroxy-4-pyridinecarboxylic a… [cymitquimica.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actylis - 2-Chloronicotinic Acid - API Intermediate - SVHC Chemicals-free [solutions.actylis.com]
- 8. nbinno.com [nbinno.com]
- 9. 2-Chloronicotinic acid Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 2-(arylamino)nicotinic acids in high-temperature water | Semantic Scholar [semanticscholar.org]
- 14. Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management [frontiersin.org]
- 16. Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Mechanisms of Pathogenic Tau and Aβ Protein Spreading in Alzheimer’s Disease [frontiersin.org]
- 21. Role of Amyloid-β and Tau Proteins in Alzheimer’s Disease: Confuting the Amyloid Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The physiological roles of tau and Aβ: implications for Alzheimer’s disease pathology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Amyloid and tau: the proteins involved in dementia — DPUK [dementiasplatform.uk]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. japsonline.com [japsonline.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: Strategic Synthesis of Novel Enzyme Inhibitors from 2-Chloro-3-hydroxyisonicotinic Acid
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic synthesis of potential enzyme inhibitors starting from the versatile chemical scaffold, 2-chloro-3-hydroxyisonicotinic acid. This document emphasizes not only the "how" but also the critical "why" behind the experimental choices, ensuring a deep understanding of the underlying chemical principles and their implications for drug design.
Introduction: The Strategic Value of the this compound Scaffold
This compound is a highly valuable starting material in medicinal chemistry. Its structure presents multiple strategic points for chemical modification, allowing for the systematic exploration of chemical space in the pursuit of potent and selective enzyme inhibitors. The key features of this scaffold include:
-
A Carboxylic Acid Group: This provides a handle for the formation of amides, esters, and other functionalities. Amide derivatives, in particular, are of significant interest as they can act as bioisosteres for carboxylic acids, potentially modulating physicochemical properties and improving cell permeability.[1][2]
-
An Activated Chlorine Atom: The chlorine at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide array of functional groups to probe interactions with enzyme active sites.
-
A Hydroxyl Group: The 3-hydroxy group can participate in hydrogen bonding interactions within an enzyme's active site and can also serve as a point for further derivatization.
This guide will detail a strategic, two-step synthetic approach to generate a library of diverse potential enzyme inhibitors. The core strategy involves:
-
Amide Scaffolding: Conversion of the carboxylic acid to a diverse set of amides.
-
Diversity-Oriented Nucleophilic Substitution: Introduction of various nucleophiles at the 2-position.
Part 1: Core Synthesis Protocols
This section provides detailed, step-by-step protocols for the synthesis of a library of compounds derived from this compound.
Overall Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below. This modular approach allows for the generation of a combinatorial library of compounds from a single starting material.
Caption: Synthetic workflow for the generation of an inhibitor library.
Step 1: Amide Coupling via EDC/HOBt
Rationale: The conversion of the carboxylic acid to an amide is a crucial first step. We will employ a well-established and reliable method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive. This combination is effective in minimizing side reactions and racemization (if chiral amines are used).[3]
Protocol: Synthesis of 2-chloro-N-substituted-3-hydroxyisonicotinamide
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in an appropriate anhydrous solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM) (approximately 10 mL per mmol of starting material).
-
Place the flask in an ice bath to cool to 0 °C.
-
-
Activation:
-
Add HOBt (1.1 eq) to the solution and stir until it dissolves.
-
Slowly add EDC (1.2 eq) to the reaction mixture. The addition should be portion-wise to control any exotherm.
-
Allow the activation to proceed for 30 minutes at 0 °C.
-
-
Amine Addition:
-
In a separate vial, dissolve the desired primary or secondary amine (1.1 eq) in a small amount of the reaction solvent.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Add a tertiary amine base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq) to the reaction. This is crucial to neutralize the HCl salt that may be present with the amine and to facilitate the reaction.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
-
Work-up and Purification:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes).
-
-
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Table 1: Reagent Quantities for Amide Coupling
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | 173.55 | 1.0 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 1.2 |
| Hydroxybenzotriazole (HOBt) | 135.12 | 1.1 |
| Amine (R-NH₂) | Variable | 1.1 |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.0 |
Step 2: Nucleophilic Aromatic Substitution (SₙAr)
Rationale: The electron-withdrawing nature of the pyridine nitrogen and the newly formed amide group activates the 2-position for nucleophilic aromatic substitution. This allows for the displacement of the chloride with a variety of nucleophiles, introducing chemical diversity.
Protocol: Synthesis of 2-substituted-N-substituted-3-hydroxyisonicotinamides
-
Reaction Setup:
-
In a microwave vial or a sealed tube, combine the 2-chloro-N-substituted-3-hydroxyisonicotinamide (1.0 eq) from Step 1 and the desired nucleophile (e.g., an amine, thiol, or alcohol) (1.5-2.0 eq).
-
Add a suitable base. For amine nucleophiles, a base like K₂CO₃ or Cs₂CO₃ is often effective. For thiols or alcohols, a stronger base like NaH may be required.
-
Add a high-boiling point polar aprotic solvent such as DMF, DMSO, or NMP.
-
-
Reaction Conditions:
-
Seal the vessel and heat the reaction mixture. Microwave irradiation (e.g., 100-150 °C for 30-60 minutes) can significantly accelerate the reaction. Conventional heating (e.g., 80-120 °C for several hours) can also be used.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like EtOAc.
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
-
Table 2: Example Nucleophiles and Conditions for SₙAr
| Nucleophile | Base | Solvent | Typical Conditions |
| Morpholine | K₂CO₃ | DMF | 120 °C, 1-4 h |
| Benzylamine | Cs₂CO₃ | DMSO | 100 °C, 2-6 h |
| Thiophenol | NaH | THF | rt to 60 °C, 1-3 h |
| Sodium Methoxide | (None) | Methanol | Reflux, 4-8 h |
Part 2: Rationale for Enzyme Inhibition and Target Selection
The synthesized library of compounds possesses features that make them promising candidates as enzyme inhibitors.
Bioisosterism and Target Mimicry
The core concept behind this synthetic strategy is the application of bioisosterism.[1][2][4] The amide group in our synthesized molecules can act as a non-classical bioisostere of a carboxylic acid.[5][6] Many enzymes, such as proteases and some metabolic enzymes, recognize and bind to substrates containing a carboxylate group. By replacing this group with a more stable and less acidic amide, we can potentially achieve:
-
Improved Cell Permeability: Amides are generally more lipophilic and less charged than carboxylic acids, which can lead to better membrane permeability and oral bioavailability.[1]
-
Altered Binding Interactions: The amide can still participate in hydrogen bonding, mimicking the interactions of a carboxylate, but with different geometric and electronic properties. This can lead to altered potency and selectivity.[2]
Potential Enzyme Targets
The diverse functionalities introduced in Step 2 can be tailored to target specific enzyme families:
-
Proteases: The amide backbone can mimic a peptide bond, and the substituents can be designed to interact with the S1, S2, etc. pockets of proteases like serine proteases or metalloproteases.
-
Kinases: The pyridine core is a common scaffold in kinase inhibitors. The substituents can be designed to interact with the hinge region and other key residues in the ATP-binding pocket.
-
Metabolic Enzymes: Enzymes like HMG-CoA reductase or those involved in carbohydrate metabolism are potential targets.[7][8][9] For instance, derivatives could be designed to mimic intermediates in metabolic pathways.
Mechanism of Action
The potential mechanism of inhibition will depend on the specific enzyme and the inhibitor structure. The synthesized compounds could act as:
-
Competitive Inhibitors: By binding to the active site and preventing substrate binding.
-
Non-competitive or Allosteric Inhibitors: By binding to a site other than the active site and inducing a conformational change that reduces enzyme activity.
The kinetic analysis of enzyme inhibition can be performed using standard assays, such as constructing Lineweaver-Burk or Dixon plots, to determine the mode of inhibition.[8]
Caption: Competitive inhibition of an enzyme.
Part 3: Safety and Handling
-
This compound: Handle with standard laboratory precautions, including wearing gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Reagents: Many of the reagents used, such as EDC, HOBt, and organic solvents, are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Reactions: Some reactions may be exothermic or generate pressure. Use appropriate equipment and perform reactions in a well-ventilated fume hood.
References
- Vertex AI Search. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580.
- Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Chemistry--A European Journal, 19(25), 7838-7851.
- Chi Research Group. (2022).
- Master Organic Chemistry. Reactions and Mechanisms.
- Sigma-Aldrich. This compound AldrichCPR.
- Wong, J. W., et al. (2004). Stereoselective synthesis of 3-hydroxy-3-methylglutaryl–coenzyme A reductase inhibitors. Journal of the American Chemical Society, 126(48), 15602-15603.
- Tsefack, C. K., et al. (2022). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 27(15), 4975.
- ChemScene. 185423-02-3 | this compound.
- Greenspan, M. D., et al. (1990). Inhibition of 3-hydroxy-3-methylglutaryl-CoA synthase and cholesterol biosynthesis by beta-lactone inhibitors and binding of these inhibitors to the enzyme. Biochemical Pharmacology, 40(7), 1547-1554.
- MDPI. (2022). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids.
- Khan, I., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules, 26(11), 3328.
- Amini, E., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. Scientific Reports, 12(1), 2955.
- Chemistry LibreTexts. (2024). Reactions of Carboxylic Acids.
- Xu, G. C., & Ni, Y. (2015). Bioreductive preparation of ACE inhibitors precursor (R)-2-hydroxy-4-phenylbutanoate esters: Recent advances and future perspectives. Applied Microbiology and Biotechnology, 99(24), 10383-10395.
- Kumar, S., et al. (2007). Synthesis, characterization and antioxidant activity of angiotensin converting enzyme inhibitors. Organic & Biomolecular Chemistry, 5(17), 2744-2749.
- Arshia, et al. (2013). Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin. Medicinal Chemistry Research, 22(10), 4889-4896.
- PubChem. 2-Chloronicotinic acid.
- PubChem. 2-Chloroisonicotinic acid.
Sources
- 1. drughunter.com [drughunter.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. scispace.com [scispace.com]
- 6. Application of Bioisosteres in Drug Design – Chi Research Group [chigroup.site]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of 3-hydroxy-3-methylglutaryl-CoA synthase and cholesterol biosynthesis by beta-lactone inhibitors and binding of these inhibitors to the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Chloro-3-hydroxyisonicotinic Acid as a Versatile Synthetic Intermediate
Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold
In the landscape of modern drug discovery and fine chemical synthesis, the pyridine carboxylic acid scaffold is a cornerstone, appearing in a vast array of therapeutic agents and functional materials.[1] Among the many derivatives available, 2-Chloro-3-hydroxyisonicotinic acid stands out as a particularly strategic intermediate. Its utility stems from the orthogonal reactivity of its three functional groups: a highly activated chloro substituent, a nucleophilic hydroxyl group, and a versatile carboxylic acid.
This trifecta of functionalities allows for sequential, regioselective modifications, making it an invaluable building block for generating complex molecular architectures and diverse compound libraries. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the ring nitrogen and the adjacent carboxylic acid.[2][3][4] This enables the facile introduction of a wide range of substituents, a common strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.[5][6]
This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth insights and field-proven protocols for leveraging this compound in synthetic campaigns.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to successful reaction planning and execution.
| Property | Value | Source |
| Chemical Formula | C₆H₄ClNO₃ | [7] |
| Molecular Weight | 173.55 g/mol | [7][8] |
| Appearance | Solid | [7] |
| CAS Number | 185423-02-3 | [8] |
| InChI Key | OCZTVFQQUDHTGW-UHFFFAOYSA-N | [7] |
Core Synthetic Applications & Mechanistic Insights
The primary synthetic utility of this compound revolves around the displacement of the C2-chloride via Nucleophilic Aromatic Substitution (SNAr) and modifications of the carboxylic acid handle.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The SNAr reaction is the most prominent transformation for this intermediate. The pyridine ring, particularly with electron-withdrawing groups, facilitates nucleophilic attack at the positions ortho and para to the nitrogen.[2] The C2-chloro group is thus primed for displacement by a variety of nucleophiles.
Causality Behind Reactivity: The reaction proceeds through a stabilized anionic intermediate, known as a Meisenheimer complex.[3][9] The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group helps to delocalize the negative charge of this intermediate, lowering the activation energy for the reaction compared to analogous chlorobenzenes.[3] While 2-fluoropyridines are often more reactive, 2-chloropyridines are widely used due to their commercial availability and sufficient reactivity, which can often be enhanced by heating.[2][10]
Common Nucleophiles:
-
Amines (Primary & Secondary): Leads to the formation of 2-amino-3-hydroxyisonicotinic acid derivatives, a key step in the synthesis of many biologically active compounds.[11][12]
-
Thiols: Forms 2-thioether linkages.
-
Alcohols/Phenols: Results in 2-alkoxy/aryloxy derivatives.
Workflow for SNAr and Subsequent Amide Coupling
A common synthetic sequence involves an initial SNAr reaction followed by amide bond formation at the carboxylic acid. This two-step process allows for the creation of a diverse library of compounds from a single, versatile intermediate.
Caption: General workflow for library synthesis.
Carboxylic Acid Derivatization
The carboxylic acid group at the C4-position is a robust handle for a multitude of chemical transformations, most commonly amide bond formation.[13]
Amide Coupling: Direct condensation of the carboxylic acid with an amine requires an activating agent to convert the hydroxyl of the carboxylic acid into a better leaving group.[14][15]
Common Coupling Reagents:
-
Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide), often with additives like HOBt to suppress racemization.[15]
-
Uronium/Aminium Salts: HATU or HBTU are highly efficient reagents that form activated esters, leading to high yields and short reaction times.[16]
-
Phosphonium Salts: Reagents like PyBOP are also effective.
Expert Insight: The choice of coupling reagent and base is critical and depends on the specific substrates to avoid side reactions and maximize yield.[16] For complex or sensitive substrates, uronium-based reagents like HATU are often preferred due to their high efficiency and milder conditions.[16]
Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment and reaction optimization.
Protocol 1: Synthesis of 2-(Methylamino)-3-hydroxyisonicotinic acid via SNAr
This protocol details the nucleophilic substitution of the C2-chloride with methylamine.
Materials & Equipment:
-
This compound (1.0 eq)
-
Methylamine solution (e.g., 40 wt. % in H₂O, 3.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and filtration
-
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (e.g., 1.74 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add DMF (20 mL) to the flask. Stir the suspension.
-
Nucleophile Addition: Carefully add the methylamine solution (2.33 mL, 30 mmol) to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.
-
Causality Note: Heating is often required to overcome the activation energy associated with disrupting the pyridine's aromaticity during the formation of the Meisenheimer intermediate.[2]
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1). The starting material should be consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water (100 mL).
-
Workup - Acidification: Acidify the aqueous solution to pH ~3-4 by the dropwise addition of 1M HCl. This protonates the carboxylate, causing the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then a small amount of cold diethyl ether to aid in drying.
-
Drying: Dry the product under vacuum to yield 2-(methylamino)-3-hydroxyisonicotinic acid as a solid.
Self-Validation:
-
Expected Yield: 80-90%
-
Purity Check: Assess by ¹H NMR and LC-MS. The disappearance of the starting material's signals and the appearance of a new N-methyl signal (~3.0 ppm) in the NMR are key indicators. Mass spectrometry should confirm the expected molecular weight (168.15 g/mol ).
Protocol 2: HATU-Mediated Amide Coupling with Benzylamine
This protocol describes the coupling of a 2-substituted isonicotinic acid derivative with benzylamine. The starting material is the product from Protocol 1.
Materials & Equipment:
-
2-(Methylamino)-3-hydroxyisonicotinic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Syringes and needles for reagent addition
-
Nitrogen or Argon atmosphere setup
-
Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: Dry a round-bottom flask under vacuum or in an oven to ensure all moisture is removed.[13] Add 2-(methylamino)-3-hydroxyisonicotinic acid (e.g., 1.68 g, 10 mmol) and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas like nitrogen.[13]
-
Reagent Addition: a. Add anhydrous DMF (25 mL) via syringe to dissolve the acid. b. Add HATU (4.56 g, 12 mmol) to the solution. c. Add DIPEA (5.2 mL, 30 mmol) dropwise. The solution may change color. d. Finally, add benzylamine (1.2 mL, 11 mmol) dropwise.
-
Reaction: Stir the reaction at room temperature for 2-4 hours.
-
Causality Note: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea active ester. The amine then attacks this intermediate to form the stable amide bond.[16] DIPEA acts as a non-nucleophilic base to neutralize the acid formed and drive the reaction to completion.
-
-
Monitoring: Monitor for the consumption of the starting acid by TLC or LC-MS.
-
Workup: a. Pour the reaction mixture into water (150 mL). b. Extract the product with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 40 mL), followed by brine (1 x 40 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization if necessary.
Summary of Synthetic Transformations
Caption: Key synthetic pathways from the intermediate.
References
- Nucleophilic aromatic substitutions. (2019). YouTube.
- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.PMC - NIH.
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2009). PubMed.
- NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. (1992). Lookchem.
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.ResearchGate.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.HepatoChem.
- 2-Chloronicotinic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals.Synergetica.
- Amide Synthesis.Fisher Scientific.
- Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). Atlantis Press.
- Method for synthesizing 2-chloronicotinic acid by one-step oxidation.Google Patents.
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
- Synthesis of 2-Chloronicotinic Acid Derivatives. (2019). ResearchGate.
- Preparation of nicotinic acid amide.Google Patents.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.Beilstein Journal of Organic Chemistry.
- Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. (2022). PMC - NIH.
- Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. (2025). PubMed.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed.
- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt.PMC - PubMed Central.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.Drug Hunter.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 12. researchgate.net [researchgate.net]
- 13. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hepatochem.com [hepatochem.com]
- 15. Amide Synthesis [fishersci.dk]
- 16. growingscience.com [growingscience.com]
The Alchemist's Guide to a Privileged Scaffold: Palladium-Mediated Reactions of 2-Chloro-3-hydroxypyridine
Foreword: The Strategic Value of the 3-Hydroxypyridine Moiety
In the intricate tapestry of modern medicinal chemistry and drug discovery, the 3-hydroxypyridine scaffold stands out as a "privileged" structural motif. Its prevalence in a multitude of biologically active compounds underscores its importance as a versatile building block for constructing novel therapeutic agents.[1] The unique electronic properties conferred by the pyridine ring, coupled with the hydrogen-bonding capabilities of the hydroxyl group, make it an ideal starting point for designing molecules with specific pharmacological profiles. However, the functionalization of this core structure often presents significant synthetic challenges. This guide provides a comprehensive overview and detailed protocols for leveraging the power of palladium-catalyzed cross-coupling reactions to unlock the synthetic potential of a key intermediate: 2-chloro-3-hydroxypyridine. We will delve into the mechanistic underpinnings and practical considerations for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, empowering researchers to confidently navigate the synthesis of diverse 2-substituted-3-hydroxypyridine derivatives.
I. The Challenge and Opportunity of 2-Chloro-3-hydroxypyridine
The 2-chloro-3-hydroxypyridine molecule presents a unique set of challenges and opportunities for the synthetic chemist. The chlorine atom at the 2-position serves as a reactive handle for palladium-catalyzed cross-coupling. However, the adjacent hydroxyl group and the pyridine nitrogen can act as coordinating ligands, potentially interfering with the palladium catalyst and impeding the reaction.[2] Therefore, a nuanced understanding of reaction conditions and, in many cases, the strategic use of protecting groups, is paramount for successful transformations.
A. The Critical Role of Protecting Groups
To mitigate the coordinating effects of the hydroxyl group, it is often advantageous to employ a protecting group strategy. The choice of protecting group is dictated by its stability to the reaction conditions and the ease of its subsequent removal. Common protecting groups for the hydroxyl functionality include benzyl (Bn), methoxymethyl (MOM), and other ethers. These groups effectively mask the hydroxyl moiety, preventing its interference with the catalytic cycle and allowing for cleaner and more efficient coupling reactions.
II. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[3][4] For 2-chloro-3-hydroxypyridine, this reaction opens the door to a vast array of 2-aryl- and 2-heteroaryl-3-hydroxypyridine derivatives.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the (protected) 2-chloro-3-hydroxypyridine to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[4][5]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling of O-Protected 2-Chloro-3-hydroxypyridine
This protocol is adapted from established procedures for the coupling of challenging chloropyridines, utilizing a modern catalyst system to ensure high efficiency.[6][7]
Table 1: Recommended Reagents and Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Substrate | 2-Chloro-3-(benzyloxy)pyridine | Benzyl ether is a robust protecting group, stable to the reaction conditions. |
| Coupling Partner | Arylboronic acid (1.2-1.5 equiv.) | A slight excess ensures complete consumption of the starting material. |
| Palladium Precatalyst | XPhos Pd G3 (1-2 mol%) | A highly active and air-stable precatalyst suitable for challenging substrates.[6] |
| Ligand | XPhos (part of the precatalyst) | A bulky, electron-rich phosphine that facilitates oxidative addition and reductive elimination. |
| Base | K₃PO₄ (2.0-3.0 equiv.) | A strong, non-nucleophilic base effective in promoting transmetalation. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | A polar aprotic solvent system that aids in dissolving the reagents. |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the palladium catalyst. |
Step-by-Step Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-3-(benzyloxy)pyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the XPhos Pd G3 precatalyst (2 mol%). Add the degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.2 M) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-8 hours.[6]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Deprotection (if required): The benzyl protecting group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the desired 2-aryl-3-hydroxypyridine.
III. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper.[8][9] This reaction provides a direct route to 2-alkynyl-3-hydroxypyridines, which are valuable intermediates in organic synthesis.
Mechanistic Insights
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the (protected) 2-chloro-3-hydroxypyridine to Pd(0), followed by transmetalation with a copper acetylide, and reductive elimination to give the product.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.
Diagram: Catalytic Cycles of the Sonogashira Reaction
Caption: Interconnected palladium and copper cycles in the Sonogashira reaction.
Protocol: Sonogashira Coupling of O-Protected 2-Chloro-3-hydroxypyridine
This protocol is based on general procedures for Sonogashira couplings of aryl chlorides.[10][11]
Table 2: Recommended Reagents and Conditions for Sonogashira Coupling
| Parameter | Recommendation | Rationale |
| Substrate | 2-Chloro-3-(methoxymethoxy)pyridine | MOM ether is a common and easily removable protecting group. |
| Coupling Partner | Terminal Alkyne (1.2-1.5 equiv.) | A slight excess drives the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A standard and effective catalyst for Sonogashira reactions. |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the formation of the copper acetylide intermediate. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both a base and a solvent in some cases. |
| Solvent | THF or DMF | Anhydrous and degassed solvents are crucial. |
| Temperature | Room Temperature to 60 °C | Milder conditions are often sufficient for this reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalysts from deactivation. |
Step-by-Step Experimental Procedure:
-
Reaction Setup: To a Schlenk flask, add 2-chloro-3-(methoxymethoxy)pyridine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2.5 mol%), and CuI (5.0 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Reagent Addition: Add the degassed solvent (e.g., DMF, to a concentration of ~0.2 M), the terminal alkyne (1.2 equiv.), and the base (e.g., triethylamine, 2.0 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
-
Deprotection (if required): The MOM group can be removed under acidic conditions (e.g., HCl in methanol) to yield the 2-alkynyl-3-hydroxypyridine.
IV. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[12][13][14] This reaction provides access to a wide range of 2-amino-3-hydroxypyridine derivatives.
Mechanistic Insights
The catalytic cycle for the Buchwald-Hartwig amination involves:
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond of the (protected) 2-chloro-3-hydroxypyridine.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates the amine to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[12][13]
Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of O-Protected 2-Chloro-3-hydroxypyridine
This protocol is adapted from general procedures for the amination of aryl chlorides, employing a highly active catalyst system.[15]
Table 3: Recommended Reagents and Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Substrate | 2-Chloro-3-(benzyloxy)pyridine | A robust protecting group. |
| Coupling Partner | Primary or Secondary Amine (1.2-1.5 equiv.) | A slight excess is generally used. |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | A common and effective Pd(0) source. |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands are crucial for the amination of chloropyridines.[7] |
| Base | NaOt-Bu or K₃PO₄ (1.5-2.0 equiv.) | A strong, non-nucleophilic base is required. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed. |
| Temperature | 80-110 °C | To ensure a reasonable reaction rate. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent catalyst deactivation. |
Step-by-Step Experimental Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 equiv.) to a Schlenk tube.
-
Reagent Addition: Add the degassed solvent (e.g., toluene), followed by 2-chloro-3-(benzyloxy)pyridine (1.0 equiv.) and the amine (1.5 equiv.).
-
Reaction: Seal the tube and heat the mixture to 100 °C with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction with water. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
-
Deprotection (if required): Remove the benzyl group via catalytic hydrogenation to yield the 2-amino-3-hydroxypyridine derivative.
V. Heck Reaction: Vinylation of the Pyridine Core
The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[16][17] This reaction allows for the introduction of vinyl groups at the 2-position of the 3-hydroxypyridine core.
Mechanistic Insights
The key steps in the Heck reaction mechanism are:
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond of the (protected) 2-chloro-3-hydroxypyridine.
-
Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the product alkene and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species is converted back to the active Pd(0) catalyst in the presence of a base.[16]
Diagram: Catalytic Cycle of the Heck Reaction
Caption: Generalized catalytic cycle of the Heck reaction.
Protocol: Heck Reaction of O-Protected 2-Chloro-3-hydroxypyridine
This protocol is based on general conditions for the Heck reaction of aryl chlorides.[18][19]
Table 4: Recommended Reagents and Conditions for Heck Reaction
| Parameter | Recommendation | Rationale |
| Substrate | 2-Chloro-3-(benzyloxy)pyridine | A robust protecting group. |
| Coupling Partner | Alkene (e.g., styrene, acrylates) (1.5 equiv.) | An excess of the alkene is typically used. |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective palladium source. |
| Ligand | P(o-tol)₃ or a Buchwald-type ligand (4-10 mol%) | Ligand choice is critical for activating the C-Cl bond. |
| Base | Triethylamine (Et₃N) or K₂CO₃ (2.0-3.0 equiv.) | A non-nucleophilic base is required. |
| Solvent | DMF, NMP, or Toluene | High-boiling polar aprotic solvents are often used. |
| Temperature | 100-140 °C | Higher temperatures are generally required for Heck reactions of aryl chlorides. |
| Atmosphere | Inert (Nitrogen or Argon) | To protect the catalyst. |
Step-by-Step Experimental Procedure:
-
Reaction Setup: To a sealable reaction tube, add 2-chloro-3-(benzyloxy)pyridine (1.0 equiv.), Pd(OAc)₂ (5 mol%), and the phosphine ligand (10 mol%).
-
Reagent Addition: Add the degassed solvent (e.g., DMF), the alkene (1.5 equiv.), and the base (e.g., triethylamine, 2.0 equiv.).
-
Reaction: Seal the tube and heat the mixture to 120 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute with water and extract with an organic solvent. Wash the combined organic extracts with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
-
Deprotection (if required): Remove the benzyl group by catalytic hydrogenation to obtain the 2-vinyl-3-hydroxypyridine product.
VI. Conclusion: A Gateway to Chemical Diversity
The palladium-mediated reactions of 2-chloro-3-hydroxypyridine, when approached with a sound understanding of the underlying principles and careful optimization of reaction conditions, provide a powerful and versatile platform for the synthesis of a wide array of functionalized 3-hydroxypyridine derivatives. The strategic use of protecting groups is often a key determinant of success, mitigating the potential for catalyst inhibition and leading to cleaner and more efficient transformations. The protocols outlined in this guide, based on established and reliable methodologies, serve as a robust starting point for researchers and drug development professionals seeking to explore the rich chemical space accessible from this valuable building block. By mastering these transformations, the synthetic chemist is well-equipped to design and construct the next generation of innovative pharmaceutical agents and functional materials.
VII. References
-
BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. BenchChem Application Notes.
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem Application Notes.
-
BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem Application Notes.
-
Thompson, A. S., et al. (1995). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Tetrahedron Letters, 36(49), 8937-8940.
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 72(19), 7296-7299.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. BenchChem Application Notes.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine. BenchChem Application Notes.
-
Sigma-Aldrich. (n.d.). 2-Chloro-3-hydroxypyridine.
-
Nakao, Y., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
-
Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling.
-
Wikipedia. (n.d.). Heck reaction.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
Reddy, M. S., et al. (2015). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.
-
Organic Chemistry Portal. (n.d.). Heck Reaction.
-
Sharma, S., & Van der Eycken, E. (2013). Heck Reaction—State of the Art. MDPI.
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
-
Al-Masoudi, N. A., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH.
-
ResearchGate. (n.d.). Screening of reaction conditions for the Suzuki-Miyaura cross-coupling.
-
Kim, J., et al. (2018). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry.
-
Nakao, Y., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Arylpyridines via Suzuki Cross-Coupling.
-
Chemhelp ASAP. (2020). Buchwald-Hartwig cross-coupling reaction. YouTube.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
-
Wikipedia. (n.d.). Sonogashira coupling.
-
Yanagisawa, A., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI.
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
-
Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis.
-
Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
-
Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Chemical Society Reviews (RSC Publishing).
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions (RSC Publishing).
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Protocol for the Synthesis of Benzofuropyridines via Palladium-Catalyzed Annulation of 2-Chloro-3-hydroxypyridine
Introduction: The Significance of Benzofuropyridines
Benzofuropyridines are a class of tricyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. This scaffold, which results from the fusion of a benzene ring, a furan ring, and a pyridine ring, is a key structural motif in a variety of biologically active molecules. The diverse pharmacological properties of benzofuropyridine derivatives include their potential as kinase inhibitors, highlighting their relevance in the development of novel therapeutics for a range of diseases, including cancer. The unique electronic properties of this fused ring system also make these compounds promising candidates for applications in organic electronics.
Given their importance, the development of efficient and versatile synthetic routes to access the various isomers of benzofuropyridines is a key focus of contemporary organic synthesis. This application note provides a detailed protocol for the synthesis of a benzofuropyridine scaffold utilizing the readily available starting material, 2-chloro-3-hydroxypyridine. The described methodology is based on a palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization, a robust and widely employed strategy for the formation of benzofuran ring systems.[1]
Reaction Principle: A Palladium-Catalyzed Cascade
The synthesis of the benzofuropyridine core from 2-chloro-3-hydroxypyridine is achieved through a two-step, one-pot sequence involving a Sonogashira cross-coupling reaction followed by an intramolecular cyclization (annulations). The overall transformation is depicted below:
Figure 1: General workflow for the synthesis of benzofuropyridines.
In the first step, the hydroxyl group of 2-chloro-3-hydroxypyridine directs the palladium-catalyzed Sonogashira coupling with a terminal alkyne, such as an ortho-substituted ethynylphenol. This reaction forms a key intermediate where the pyridine and phenyl rings are linked by an acetylene bridge. The subsequent intramolecular cyclization, often promoted by heat or a base, leads to the formation of the furan ring, yielding the final benzofuropyridine product. The choice of the terminal alkyne allows for the introduction of various substituents on the benzene ring portion of the final molecule, providing a versatile route to a library of derivatives.
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of a benzofuropyridine derivative from 2-chloro-3-hydroxypyridine. Researchers should note that optimization of reaction conditions may be necessary for different substrates.
Materials and Reagents:
-
2-Chloro-3-hydroxypyridine
-
A suitable terminal alkyne (e.g., 2-ethynylphenol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Reagents and solvents for workup and purification (e.g., ethyl acetate, hexane, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate, silica gel)
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Value/Reagent | Purpose |
| Starting Pyridine | 2-Chloro-3-hydroxypyridine | Provides the pyridine core |
| Coupling Partner | Terminal Alkyne | Forms the furan and benzene rings |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | Catalyzes the C-C bond formation |
| Copper Co-catalyst | CuI (2-10 mol%) | Activates the terminal alkyne |
| Base | Triethylamine (Et₃N) | Neutralizes HX byproduct and facilitates catalyst regeneration |
| Solvent | Anhydrous THF or DMF | Reaction medium |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation |
| Temperature | Room temperature to 80 °C | Reaction condition |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloro-3-hydroxypyridine (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add anhydrous solvent (e.g., THF, 10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
-
Sonogashira Coupling:
-
To the stirred suspension, add the terminal alkyne (e.g., 2-ethynylphenol, 1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
-
Intramolecular Cyclization:
-
Upon completion of the Sonogashira coupling (as indicated by TLC), continue heating the reaction mixture to promote the intramolecular cyclization. The same temperature can often be maintained.
-
Monitor the formation of the benzofuropyridine product by TLC (a new, more nonpolar spot should appear). This step can take an additional 6-24 hours.
-
-
Workup:
-
Once the cyclization is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure benzofuropyridine.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Figure 2: Simplified catalytic cycles of the Sonogashira reaction.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, 2-chloro-3-hydroxypyridine) to form a Pd(II) intermediate.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) iodide in the presence of the amine base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex in a step called transmetalation.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the coupled product and regenerate the active Pd(0) catalyst.
Following the formation of the coupled intermediate, the intramolecular cyclization occurs, likely through a nucleophilic attack of the hydroxyl group onto the alkyne, facilitated by the elevated temperature or the presence of a base.
Safety and Handling Precautions
-
2-Chloro-3-hydroxypyridine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium catalysts and copper iodide are toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are sensitive to moisture and air. Standard inert atmosphere techniques should be employed.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocol detailed in this application note provides a reliable and adaptable method for the synthesis of benzofuropyridines from 2-chloro-3-hydroxypyridine. The use of a palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization offers a powerful strategy for accessing this important heterocyclic scaffold. By varying the terminal alkyne coupling partner, a diverse range of substituted benzofuropyridines can be synthesized for further investigation in drug discovery and materials science applications.
References
- Yue, W. S.; Li, J. J. A concise synthesis of all four possible benzo[2][3]furopyridines via palladium-mediated reactions. Org. Lett.2002, 4 (13), 2201–2203. [Link]
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653 (1-2), 46-49. [Link]
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107 (3), 874–922. [Link]
- Roesner, S. et al. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. J. Org. Chem.2023, 88 (1), 684–689. [Link]
Sources
Use of 2-Chloro-3-hydroxyisonicotinic acid in anti-inflammatory agent synthesis
Application Notes & Protocols
Topic: Strategic Use of 2-Chloro-3-hydroxyisonicotinic Acid in the Synthesis of Novel Anti-inflammatory Agents
Abstract: The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including significant anti-inflammatory effects, often through the inhibition of key enzymes like cyclooxygenase-2 (COX-2).[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound as a versatile starting material for the synthesis of potent anti-inflammatory compounds. We will explore the rationale behind its selection, present detailed, field-proven synthetic protocols, and discuss methods for characterization and in-silico analysis. The protocols herein are designed to be self-validating, providing a robust framework for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) and related therapeutic candidates.
Scientific Background & Rationale
The Isonicotinic Acid Scaffold in Anti-Inflammatory Drug Discovery
Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives are cornerstones in the development of new drugs. This is evidenced by their presence in established medications and their continuous exploration for new therapeutic applications.[4] In the context of inflammation, this scaffold serves as an effective pharmacophore capable of interacting with the active sites of pro-inflammatory enzymes. Notably, derivatives of isonicotinic acid have been synthesized and shown to possess remarkable anti-inflammatory activity, in some cases exceeding that of standard drugs like Ibuprofen and Naproxen.[1][3] This activity is often linked to their ability to inhibit reactive oxygen species (ROS) production or to directly target enzymes in the inflammatory cascade.[1][2]
Core Mechanism of Action: Targeting Cyclooxygenase (COX) Enzymes
Inflammation is a complex biological response, and a key pathway involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes mediate the conversion of arachidonic acid into prostaglandins, which are critical signaling molecules in pain and inflammation.[5] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is typically induced at sites of inflammation.[6] Therefore, the selective inhibition of COX-2 is a primary goal in the design of modern NSAIDs to reduce inflammatory symptoms while minimizing gastrointestinal side effects. Many isonicotinic acid derivatives have been investigated as potential COX-2 inhibitors, making this a validated target for compounds synthesized from this compound.[1][3]
Strategic Advantage of this compound
The selection of this compound as a starting material is a deliberate, strategic choice rooted in its chemical reactivity. The molecule possesses three key functional groups that can be selectively manipulated:
-
C4-Carboxylic Acid: This is the primary handle for forming amides, esters, and hydrazides. The latter are particularly useful as they serve as precursors for synthesizing heterocyclic derivatives like 1,3,4-oxadiazoles and pyrazoles, which themselves have demonstrated significant anti-inflammatory and antitumor activities.[7][8][9][10]
-
C2-Chlorine Atom: The chlorine atom on the pyridine ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward coupling of the isonicotinic acid core to various nucleophiles, most importantly anilines. This reaction is the cornerstone for creating analogues of fenamic acid NSAIDs, such as niflumic acid.
-
C3-Hydroxyl Group: The hydroxyl group can influence the electronic properties of the pyridine ring, potentially modulating the reactivity of the C2 position and the binding affinity of the final molecule to its biological target. It also presents an additional site for further derivatization to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.
This multi-functional nature makes this compound a powerful and versatile building block for combinatorial chemistry and the generation of diverse compound libraries.
Synthetic Protocols & Methodologies
This section details the experimental protocols for the synthesis of a novel anti-inflammatory agent, starting from this compound. The overall workflow is depicted below.
Caption: General experimental workflow from synthesis to validation.
Protocol 1: Synthesis of a Niflumic Acid Analogue via SNAr
This protocol describes the coupling of this compound with 3-(trifluoromethyl)aniline. This reaction is analogous to the core synthesis of fenamate-class NSAIDs.
Materials:
-
This compound
-
3-(Trifluoromethyl)aniline
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: To a dry three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), 3-(trifluoromethyl)aniline (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent & Catalyst: Add anhydrous DMF to the flask until the solids are suspended. Add a catalytic amount of Copper(I) iodide (CuI, ~0.05 eq).
-
Causality Note: K₂CO₃ acts as the base to deprotonate the aniline nitrogen, increasing its nucleophilicity. The copper catalyst facilitates the SNAr reaction, which can be sluggish on electron-deficient pyridine rings.
-
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.
-
Acidification: Acidify the aqueous solution to pH 2-3 using 2M HCl. A precipitate should form.
-
Causality Note: Acidification protonates the carboxylic acid, making the product less soluble in water and causing it to precipitate out.
-
-
Extraction: Extract the product from the aqueous mixture using ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product, 3-hydroxy-2-((3-(trifluoromethyl)phenyl)amino)isonicotinic acid.
Caption: Synthesis of a Niflumic Acid Analogue.
Protocol 2: Synthesis of Isonicotinic Hydrazide Derivative
This protocol details the conversion of the carboxylic acid from Protocol 1 into a hydrazide, a key intermediate for further diversification.
Materials:
-
Product from Protocol 1
-
Thionyl chloride (SOCl₂) or EDCI/HOBt coupling agents
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Dichloromethane (DCM) or Ethanol, anhydrous
-
Triethylamine (for coupling agent method)
Procedure (Method A: Using Thionyl Chloride):
-
Acid Chloride Formation: Suspend the product from Protocol 1 (1.0 eq) in a minimal amount of anhydrous DCM. Add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature, then gently reflux for 2-3 hours until the solid dissolves and gas evolution ceases.
-
Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure.
-
Hydrazide Formation: Re-dissolve the crude acid chloride in fresh anhydrous DCM. Cool to 0 °C and add a solution of hydrazine hydrate (2.0 eq) in DCM dropwise.
-
Causality Note: This is a highly exothermic reaction. Slow addition is critical to control the temperature and prevent side reactions.
-
-
Reaction & Work-up: Stir the reaction at room temperature for 2-4 hours. Wash the reaction mixture with water, dry the organic layer over MgSO₄, and concentrate to yield the hydrazide product. Further purification can be done by recrystallization.
Data Analysis & Expected Results
Tabulated Synthetic Outcomes
Proper validation of synthesized compounds is critical. The following table outlines the expected results for the product from Protocol 1.
| Parameter | Expected Result | Method of Analysis |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Yield | 65-80% | Gravimetric |
| Melting Point | Dependent on purity, sharp range | Melting Point Apparatus |
| Purity | >95% | HPLC, ¹H NMR |
| ¹H NMR | Peaks corresponding to both aromatic rings, disappearance of C2-H proton, presence of NH proton | NMR Spectroscopy |
| Mass Spec (HRMS) | [M+H]⁺ or [M-H]⁻ matching calculated exact mass | Mass Spectrometry |
In-Silico Analysis: Molecular Docking
Before or after synthesis, molecular docking can provide valuable insights into how the designed molecule might interact with its biological target. This computational technique predicts the preferred orientation of a ligand when bound to a receptor.[1][11]
Sources
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines | MDPI [mdpi.com]
- 6. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. New Niflumic Acid Derivatives as EGFR Inhibitors: Design, Synthesis, In silico Studies, and Anti-proliferative Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for the Pharmaceutical Development of 2-Chloro-3-hydroxyisonicotinic acid
Introduction: The Emerging Potential of 2-Chloro-3-hydroxyisonicotinic acid in Novel Drug Discovery
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in the quest for novel therapeutics.[4] Within this vast chemical space, this compound (CAS: 185423-02-3) presents itself as a compelling, yet underexplored, candidate for pharmaceutical development. Its multifunctionality, featuring a chloro-substituent, a hydroxyl group, and a carboxylic acid on a pyridine ring, offers a rich platform for chemical modification and targeted biological activity.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound. We will provide detailed, field-proven insights and step-by-step protocols for its synthesis, purification, and initial biological characterization. The methodologies outlined herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental choice.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. Below is a summary of the known properties of this compound.
| Property | Value | Source |
| CAS Number | 185423-02-3 | [5] |
| Molecular Formula | C6H4ClNO3 | [5] |
| Molecular Weight | 173.55 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically >98% (commercial sources) | [6] |
Proposed Synthesis and Purification Protocol
Experimental Workflow: Synthesis of this compound
Caption: A hypothesized signaling pathway for this compound via the GPR109A receptor.
Protocol 1: In Vitro GPR109A Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound to the GPR109A receptor.
-
Materials:
-
Membrane preparations from cells overexpressing human GPR109A.
-
Radiolabeled ligand (e.g., [³H]-Nicotinic acid).
-
This compound.
-
Assay buffer.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the GPR109A-expressing cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Protocol 2: Cell-Based Functional Assay (cAMP Measurement)
-
Objective: To assess the functional activity of this compound on GPR109A signaling.
-
Rationale: GPR109A activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
Materials:
-
A cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293).
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate the GPR109A-expressing cells in a suitable microplate.
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.
-
Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response).
-
Potential for Broader Biological Screening
Given the diverse biological activities of pyridine derivatives, it is prudent to screen this compound against a broader range of targets. [7]For instance, some pyridine-containing compounds have shown potential as acetylcholinesterase inhibitors for Alzheimer's disease treatment. [8]Additionally, isonicotinic acid derivatives have been investigated for their antimicrobial and cytotoxic activities. [9][10]Therefore, secondary screening could include assays for:
-
Enzyme inhibition (e.g., kinases, acetylcholinesterase).
-
Antimicrobial activity (against bacterial and fungal strains).
-
Cytotoxicity in various cancer cell lines.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel pharmaceuticals. Its unique chemical structure offers opportunities for lead optimization and the exploration of diverse biological activities. The protocols and insights provided in this document are intended to serve as a foundational guide for researchers to unlock the therapeutic potential of this intriguing molecule. Future work should focus on a comprehensive evaluation of its efficacy, selectivity, and safety profile in preclinical models.
References
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023-07-06). Google Books.
- A Brief View on Pyridine Compounds.Open Access Journals. [Link]
- The Role of Pyridine Derivatives in Modern Drug Discovery. (2026-01-06). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023-07-06). IntechOpen. [Link]
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.PubMed Central. [Link]
- Nicotinic acid.Wikipedia. [Link]
- Nicotinic acid: pharmacological effects and mechanisms of action.PubMed. [Link]
- Binding Interactions with the Complementary Subunit of Nicotinic Receptors.PubMed Central. [Link]
- Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
- Synthesis of 2-chloronicotinic acid.PrepChem.com. [Link]
- 2-Chloro-3-Fluoroisonicotinic Acid - C6H3ClFNO2 | High Purity Chemical Compound with Reliable Performance and No Neg
- Nicotinic Acid: Pharmacological Effects and Mechanisms of Action.
- The preparation method of 2-chloronicotinic acid.
- Nicotinic acid, its mechanism of action and pharmacological effects.
- Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides.PubMed. [Link]
- 2- Chloro Isonicotinic Acid.Veer-Chemie. [Link]
- Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells.PubMed Central. [Link]
- Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity.MDPI. [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-chloro-3-fluoroisonicotinic Acid - C6h3clfno2 | High Purity Chemical Compound With Reliable Performance And No Negative Effects at Best Price in Wuhan | 3b Pharmachem (wuhan) International Co., Ltd. [tradeindia.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity [mdpi.com]
Application Notes and Protocols for the Reactions of 2-Chloro-3-hydroxyisonicotinic Acid
Abstract: This technical guide provides a comprehensive overview of key synthetic transformations involving 2-Chloro-3-hydroxyisonicotinic acid (CHIA), a versatile heterocyclic building block of significant interest in pharmaceutical and materials science research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering step-by-step procedures for esterification, etherification, nucleophilic aromatic substitution (SNAr), and Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices, safety considerations, and analytical characterization methods are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: The Synthetic Utility of this compound
This compound (CHIA) is a trifunctional pyridine derivative possessing a carboxylic acid, a hydroxyl group, and a reactive chlorine atom. This unique arrangement of functional groups makes it a valuable scaffold for the synthesis of a diverse array of complex molecules. The electron-withdrawing nature of the pyridine nitrogen, coupled with the activating effect of the chloro and carboxyl groups, renders the C2 position susceptible to nucleophilic attack. The hydroxyl group at the C3 position offers a handle for etherification, while the carboxylic acid at C4 is readily converted to esters and amides. These reactive sites provide orthogonal handles for sequential chemical modifications, enabling the construction of intricate molecular architectures. This guide will explore the selective manipulation of these functional groups to achieve desired synthetic outcomes.
Safety Precautions and Handling
Prior to commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Inhalation and Contact: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water and seek medical attention.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Esterification of the Carboxylic Acid Group
The carboxylic acid functionality of CHIA can be readily esterified to protect it during subsequent reactions or to introduce specific ester moieties as part of the target molecule's design. Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst, is a common and effective method.
Rationale for Experimental Choices
The Fischer esterification is an equilibrium-driven process.[1] To drive the reaction towards the ester product, a large excess of the alcohol is typically used as the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol.[2] The reaction is typically heated to reflux to increase the reaction rate.
Experimental Protocol: Methyl 2-Chloro-3-hydroxyisonicotinate Synthesis
Materials:
-
This compound (1.0 equiv)
-
Methanol (MeOH, as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound.
-
Add a large excess of methanol to the flask to act as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly neutralize the reaction mixture by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-chloro-3-hydroxyisonicotinate.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Table 1: Reagent Quantities for Esterification
| Reagent | Molar Equiv. | Amount |
| This compound | 1.0 | e.g., 5.0 g |
| Methanol | Excess | e.g., 100 mL |
| Conc. H₂SO₄ | Catalytic | e.g., 0.5 mL |
Etherification of the Hydroxyl Group
The hydroxyl group at the C3 position can be alkylated to form ethers. This reaction, typically an O-alkylation, requires a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide, which then reacts with an alkylating agent.
Protecting the Carboxylic Acid
To prevent the carboxylate anion from competing with the hydroxyl group as a nucleophile, it is highly recommended to protect the carboxylic acid as an ester prior to performing the etherification. The protocol described in Section 3 can be used for this purpose.
Rationale for Experimental Choices
A suitable base is crucial for the deprotonation of the hydroxyl group. The choice of base depends on the acidity of the hydroxyl group and the reactivity of the alkylating agent. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of solvent is also important; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) are often used as they can dissolve the reactants and facilitate the SN2 reaction.
Experimental Protocol: O-Benzylation of Methyl 2-Chloro-3-hydroxyisonicotinate
Materials:
-
Methyl 2-chloro-3-hydroxyisonicotinate (1.0 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Benzyl Bromide (BnBr, 1.2 equiv)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-chloro-3-hydroxyisonicotinate and anhydrous DMF.
-
Add potassium carbonate to the solution and stir the suspension.
-
Add benzyl bromide dropwise to the reaction mixture at room temperature.
-
Heat the reaction to 60-80 °C and stir for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group
The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen and the carboxylic acid/ester group. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates.
Rationale for Experimental Choices
The SNAr reaction of 2-chloropyridines generally proceeds via an addition-elimination mechanism, forming a Meisenheimer complex intermediate.[3] The reaction rate is influenced by the nucleophilicity of the attacking species and the stability of the intermediate. For amine nucleophiles, the reaction can sometimes be carried out without a base, as the amine can act as both the nucleophile and the base to neutralize the liberated HCl. However, the addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often beneficial to scavenge the acid and drive the reaction to completion.
Experimental Protocol: Amination with Morpholine
Materials:
-
Methyl 2-chloro-3-hydroxyisonicotinate (1.0 equiv)
-
Morpholine (2.0-3.0 equiv)
-
Triethylamine (TEA, 2.0 equiv) or Diisopropylethylamine (DIPEA)
-
Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube or microwave vial, combine methyl 2-chloro-3-hydroxyisonicotinate, morpholine, and TEA in DMSO.
-
Seal the vessel and heat the reaction mixture to 100-140 °C for 12-24 hours. Microwave irradiation can often significantly reduce the reaction time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[4] For 2-chloropyridines, which are less reactive than their bromo or iodo counterparts, the choice of catalyst, ligand, and base is critical for achieving good yields.
Considerations for Substrate Reactivity
The presence of a free hydroxyl and carboxylic acid group on the CHIA substrate can complicate the Suzuki coupling. The acidic protons can react with the base, and the carboxylate can potentially coordinate to the palladium catalyst, leading to deactivation.[5] Therefore, it is highly advisable to protect both the hydroxyl and carboxylic acid groups before attempting the coupling reaction. Esterification (Section 3) and etherification (Section 4) protocols can be employed for this purpose.
Rationale for Experimental Choices
-
Catalyst and Ligand: For the coupling of less reactive aryl chlorides, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition step. Ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are commonly used in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.
-
Base: A strong, non-nucleophilic base is typically required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for challenging couplings.[6]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is frequently used to dissolve both the organic and inorganic reactants.
Experimental Protocol: Coupling with Phenylboronic Acid
Materials:
-
Protected 2-Chloro-3-alkoxy-isonicotinate ester (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Toluene/Water (e.g., 10:1 v/v)
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add the protected 2-chloro-3-alkoxy-isonicotinate ester, phenylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in toluene.
-
Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times.
-
Add the toluene/water solvent mixture to the flask via syringe.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analytical Characterization
The identity and purity of the synthesized products should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): For determining the purity of the final compounds. A reversed-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or TFA) and acetonitrile is a good starting point for method development.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
Visualizations
Reaction Workflow for the Synthesis of a 2-Amino-3-alkoxy-isonicotinate Derivative
Caption: Sequential functionalization of this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- Schnider, P., et al. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis.
- ResearchGate. (2019). Will 2-chloro pyridine shows nucleophilic substitution with secondary amines?.
- ACS Publications. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters. [Link]
- YouTube. (2019). nucleophilic aromatic substitutions.
- National Institutes of Health. (2025). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. PubMed Central. [Link]
- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.
- Lookchem. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES.
- MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics.
- Google Patents. (n.d.). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- ResearchGate. (2019). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives.
- Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Wikipedia. (n.d.). Suzuki reaction.
- National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
- ResearchGate. (2025). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides | Request PDF.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A)....
- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
- Google Patents. (n.d.). EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters.
- UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis.
- Gavin Publishers. (2018). The Chemoselective and Regioselective Hydroxylation or Chlorination onto The Aryl Ring of N-(4-Substituted-Aryl) Nitrones. Preparation of 2-Aminophenols by Regiospecific Ortho-Hydroxylation.
- Reddit. (2021). Do carboxylic acids interfere with Suzukis?.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Google Patents. (1999). EP0939079B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- National Institutes of Health. (n.d.). 3-Hydroxy-4-pyridinecarboxylic acid.
- ResearchGate. (2025). Boric Acid Catalyzed Chemoselective Esterification of a-Hydroxycarboxylic Acids.
- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]
Scale-up synthesis of 2-Chloro-3-hydroxyisonicotinic acid
An Application Note and Protocol for the Scale-up Synthesis of 2-Chloro-3-hydroxyisonicotinic acid.
Abstract
This comprehensive application note provides a detailed protocol for the scale-up synthesis of this compound (CAS 185423-02-3), a crucial intermediate in the development of novel pharmaceutical and agrochemical agents.[1][2] Recognizing the absence of a single, unified scale-up procedure in publicly available literature, this guide synthesizes information from related syntheses and established chemical principles to propose a robust, two-part synthetic strategy. The narrative emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and critical process controls necessary for a safe, efficient, and reproducible scale-up. This document is intended for researchers, chemists, and process development professionals in the drug development and chemical manufacturing sectors.
Chemical Profile & Properties
The target compound, this compound, possesses a unique substitution pattern on the pyridine ring, making it a valuable building block.
| Property | Value | Source |
| IUPAC Name | 2-chloro-3-hydroxypyridine-4-carboxylic acid | [1] |
| CAS Number | 185423-02-3 | [1] |
| Molecular Formula | C₆H₄ClNO₃ | [1] |
| Molecular Weight | 173.55 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | 246 °C (decomposes) (for 2-chloroisonicotinic acid) | [3] |
A Proactive Approach to Safety
The synthesis of chlorinated heterocyclic compounds necessitates a stringent and proactive safety protocol. All operations must be conducted in a well-ventilated chemical fume hood or a designated containment facility by personnel trained in handling hazardous materials.
2.1. Personal Protective Equipment (PPE) A comprehensive PPE ensemble is mandatory.
-
Eye Protection: Chemical safety goggles and a face shield.[4]
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., PVC or neoprene). It is recommended to use gloves with a protection class of 5 or higher (breakthrough time >240 minutes).[5]
-
Body Protection: Chemical-resistant apron or full-body suit.[4]
-
Respiratory Protection: In cases of inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator with appropriate cartridges is required.[4][6]
2.2. Reagent-Specific Hazards
-
Chlorinated Pyridines (General): These compounds are often toxic and can cause skin and eye irritation.[7][8] Avoid inhalation of vapors and direct skin contact.[5][7]
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. Must be handled with extreme care in a dry environment.
-
Strong Acids/Bases (HCl, NaOH): Corrosive. Handle with appropriate care to avoid burns.
-
Organolithium Reagents (e.g., n-BuLi): Pyrophoric and react violently with water and protic solvents. Require handling under an inert atmosphere (Argon or Nitrogen).
2.3. Emergency Preparedness
-
An eyewash station and safety shower must be immediately accessible.[4]
-
Spill kits containing appropriate absorbent materials (e.g., vermiculite or sand) must be readily available.[4]
-
All personnel should be familiar with emergency shutdown procedures for the equipment used.
Strategic Synthesis Design
Given the lack of a direct published route for the title compound, a logical and robust synthetic pathway is proposed. The strategy involves the initial synthesis of a key intermediate, 2-chloro-3-hydroxypyridine, followed by a regioselective carboxylation at the C4 position. This approach allows for controlled introduction of the required functional groups.
Caption: Overall process flow diagram.
Key Scale-Up Challenges:
-
Heat Management: Both the chlorination and the lithiation/carboxylation steps are highly exothermic. A reactor with efficient cooling capacity is essential to maintain tight temperature control.
-
Reagent Addition: On a large scale, the subsurface addition of reagents like n-BuLi is recommended to ensure rapid mixing and prevent localized "hot spots."
-
Inert Atmosphere: Maintaining a strictly anhydrous and inert atmosphere for the organometallic step is more challenging at scale but absolutely critical for success.
-
Material Handling: Safe handling of large quantities of hazardous reagents (n-BuLi, POCl₃, if used) and the transfer of pyrophoric or moisture-sensitive intermediates require specialized equipment and procedures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Part I: Low yield of intermediate | Incomplete reaction; pH out of optimal range; Temperature too high. | Extend reaction time; Ensure rigorous pH control (11-13); Improve reactor cooling efficiency. |
| Part I: Formation of isomers | Incorrect pH or temperature during chlorination. | Recalibrate pH probe and ensure accurate temperature monitoring. |
| Part II: No or low conversion | Inactive n-BuLi (degraded by moisture/air); Insufficiently low temperature. | Titrate n-BuLi before use; Ensure reactor is completely dry and inert; Improve cooling bath efficiency. |
| Part II: Dark-colored tarry product | Reaction temperature rose too high during lithiation or quenching. | Slow down reagent addition rate; Ensure cooling system is adequate for the scale. |
| Final Product: Low Purity | Incomplete reaction; Inefficient purification. | Re-run the reaction with optimized parameters; Perform recrystallization with different solvent systems. |
References
- Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS.
- Santa Cruz Biotechnology.
- Cole-Parmer. (n.d.).
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2007).
- ChemScene. (n.d.). This compound.
- European Patent Office. (1999). Process for the preparation of 2-chloro-3-hydroxy pyridine - EP 0939079 B1.
- Sigma-Aldrich. (n.d.). 2-Chloropyridine-4-carboxylic acid.
- PubChem. (n.d.). 2-Chloroisonicotinic acid.
- Chem-Impex. (n.d.). 4-Chloropyridine-2-carboxylic acid.
- Gribble, G. W., & Saulnier, M. G. (2003). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(1), 335.
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-氯吡啶-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lobachemie.com [lobachemie.com]
- 8. 2-Chloroisonicotinic acid | C6H4ClNO2 | CID 236985 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Chloro-3-hydroxyisonicotinic Acid in the Synthesis of Novel Anti-Infective Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic utility of 2-chloro-3-hydroxyisonicotinic acid as a versatile scaffold for the development of novel anti-infective agents. While this specific starting material is commercially available, detailed and extensive literature on its direct application in the synthesis of a broad spectrum of anti-infective agents is emerging. Therefore, this document combines established synthetic protocols for structurally related compounds with proposed, scientifically-grounded synthetic pathways for this compound. This approach is intended to provide researchers with both a solid foundation and innovative directions for their work in discovering new antibacterial, antifungal, and antiviral therapeutics.
Introduction: The Potential of a Substituted Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Nicotinic acid and its derivatives, in particular, have been extensively explored for a wide range of therapeutic applications, including as anti-infective agents. The strategic placement of chloro and hydroxyl substituents on the isonicotinic acid core, as seen in this compound, offers a unique combination of reactive sites for chemical modification. The electron-withdrawing nature of the chlorine atom at the 2-position activates the ring for nucleophilic substitution, while the hydroxyl group at the 3-position and the carboxylic acid at the 4-position provide additional handles for derivatization. This trifunctionalized scaffold presents a valuable starting point for the synthesis of diverse compound libraries with the potential for novel anti-infective activities.
Physicochemical Properties and Predicted Reactivity of this compound
A thorough understanding of the physicochemical properties and reactivity of the starting material is crucial for designing successful synthetic strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₃ | |
| Molecular Weight | 173.55 g/mol | |
| Appearance | Solid | |
| SMILES String | OC1=C(C=CN=C1Cl)C(O)=O | |
| InChI Key | OCZTVFQQUDHTGW-UHFFFAOYSA-N |
Predicted Reactivity:
The reactivity of this compound is governed by its three key functional groups:
-
2-Chloro Group: This position is susceptible to nucleophilic aromatic substitution (SNAAr) reactions, allowing for the introduction of various amine, alcohol, and thiol functionalities. The electron-withdrawing nature of the adjacent nitrogen atom and the carboxylic acid group facilitates this reaction.
-
3-Hydroxy Group: The phenolic hydroxyl group can be alkylated, acylated, or used as a directing group in electrophilic aromatic substitution reactions. Its presence can also influence the biological activity of the final compound through hydrogen bonding interactions with target enzymes.
-
4-Carboxylic Acid Group: The carboxylic acid can be converted into a variety of derivatives, including esters, amides, and acid chlorides. These transformations are fundamental for constructing more complex molecules and for modulating the pharmacokinetic properties of the target compounds.
Application in Antiviral Agent Synthesis: A Proposed Route to a Novel Nevirapine Analog
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Its synthesis often involves the use of 2-chloronicotinic acid.[1] By adapting this established chemistry, we can propose a synthetic route to a novel hydroxy-nevirapine analog starting from this compound. The introduction of a hydroxyl group could potentially enhance the binding affinity to the reverse transcriptase enzyme and improve the drug's metabolic profile.
Proposed Synthetic Workflow for a Hydroxy-Nevirapine Analog:
Caption: Proposed synthesis of a hydroxy-Nevirapine analog.
Detailed Protocol (Proposed):
Step 1: Esterification to Methyl 2-chloro-3-hydroxyisonicotinate
-
To a solution of this compound (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.
Causality: The esterification of the carboxylic acid is a necessary step to prevent its interference in the subsequent amidation reaction. The use of an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Step 2: Amidation with 2-amino-3-chloro-4-picoline
-
To a solution of methyl 2-chloro-3-hydroxyisonicotinate (1.0 eq) in anhydrous tetrahydrofuran (THF) (15 mL/g), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at room temperature, then add a solution of 2-amino-3-chloro-4-picoline (1.0 eq) in anhydrous THF.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amide intermediate.
Causality: Sodium hydride is a strong base that deprotonates the amine of 2-amino-3-chloro-4-picoline, forming a more nucleophilic amide anion. This anion then attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the amide bond.
Step 3: Intramolecular Cyclization to the Hydroxy-Nevirapine Analog
-
To a solution of the amide intermediate (1.0 eq) in anhydrous THF (20 mL/g), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain the final product.
Causality: The second equivalent of sodium hydride deprotonates the amide nitrogen, forming an anion that undergoes an intramolecular nucleophilic aromatic substitution, displacing the chlorine atom at the 2-position of the isonicotinamide ring to form the final tricyclic structure.
Proposed Protocols for Novel Antibacterial and Antifungal Agents
Drawing inspiration from the known antimicrobial activity of quinoline and benzimidazole derivatives, we propose the following synthetic routes to novel heterocyclic compounds with potential antibacterial and antifungal properties.[1][2]
A. Synthesis of a Novel Pyrido[3,2-e][3][4]oxazin-4(1H)-one Derivative (Antibacterial/Antifungal)
The cyclization of this compound with an appropriate amino alcohol can lead to the formation of a pyrido-oxazinone scaffold, a class of compounds known for their biological activities.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of a pyrido-oxazinone derivative.
Detailed Protocol (Proposed):
-
In a round-bottom flask, combine this compound (1.0 eq), 2-aminoethanol (1.2 eq), and potassium carbonate (2.5 eq) in dimethylformamide (DMF) (15 mL/g).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrido-oxazinone derivative.
Causality: The reaction proceeds via a tandem nucleophilic substitution and cyclization. The amino group of 2-aminoethanol first displaces the chlorine atom at the 2-position of the isonicotinic acid. The hydroxyl group of the aminoethanol then undergoes an intramolecular nucleophilic attack on the carboxylic acid, which is activated by the basic conditions, leading to the formation of the lactone ring of the oxazinone system. Potassium carbonate acts as a base to facilitate both nucleophilic attacks.
B. Synthesis of a Novel Benzimidazo[1,2-a]pyridine Derivative (Antibacterial/Antifungal)
Condensation of this compound with o-phenylenediamine can yield a benzimidazole-fused pyridine system, a scaffold present in many antimicrobial agents.
Proposed Synthetic Workflow:
Sources
- 1. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2009114313A2 - Methods for synthesizing antiviral compounds - Google Patents [patents.google.com]
Application Note: High-Throughput LC-MS/MS Methods for the Quantification of Pyridine-Carboxylate Derivatives in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction and Significance
Pyridine-carboxylate derivatives represent a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and essential biological cofactors like nicotinamide adenine dinucleotide (NAD).[1] Their therapeutic applications span a wide range of areas, including cardiovascular and metabolic diseases. The accurate quantification of these molecules and their metabolites in complex biological matrices such as plasma, serum, and urine is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies, which are critical components of regulatory submissions for new drug entities.[2][3]
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[3][4] This application note provides a comprehensive guide to developing, validating, and implementing robust LC-MS/MS methods for pyridine-carboxylate derivatives, grounded in field-proven insights and authoritative regulatory standards.
Core Principles of the LC-MS/MS Method
The successful analysis of pyridine-carboxylate derivatives hinges on the interplay between their physicochemical properties and the principles of chromatography and mass spectrometry.
-
Analyte Characteristics: Pyridine-carboxylates are typically polar, ionizable compounds.[5][6] The carboxylic acid moiety (pKa ~4-5) is readily deprotonated, while the pyridine nitrogen (pKa ~5-6) can be protonated. This amphoteric nature is a key consideration for optimizing both sample preparation and LC-MS conditions.
-
Liquid Chromatography (LC): The goal of the LC system is to separate the analyte of interest from endogenous matrix components and potential metabolites. Reversed-phase (RP) chromatography using C18 columns is the most common approach.[7][8] Methodical manipulation of the mobile phase pH is crucial; maintaining a pH below the pKa of the carboxylate group (~pH 2.5-3.5) neutralizes the charge, promoting retention on the nonpolar stationary phase.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) is the preferred ionization technique for these molecules.[9][10] The choice between positive and negative ion mode is analyte-dependent:
-
Negative Ion Mode (ESI-): Highly effective for this class, as the carboxylic acid group readily loses a proton to form a stable and abundant [M-H]⁻ precursor ion. This is often the most sensitive approach.[11]
-
Positive Ion Mode (ESI+): Can also be effective, particularly if the pyridine nitrogen is more easily protonated, forming an [M+H]⁺ ion.[7] The choice is determined empirically during method development to achieve the highest signal-to-noise ratio.
-
-
Detection: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity for quantification.[11] This technique involves isolating a specific precursor ion (the molecular ion), fragmenting it in the collision cell, and monitoring for a specific, characteristic product ion.
Workflow & Methodology Overview
A robust bioanalytical workflow is essential for generating reliable data. The process moves from sample collection through preparation, analysis, and data interpretation.
Caption: General bioanalytical workflow for pyridine-carboxylates.
Sample Preparation: The Foundation of Quality Data
The primary objective of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, while maximizing analyte recovery.[12][13] The choice of technique depends on the required sensitivity, sample matrix, and analyte properties.[14]
Protein Precipitation (PPT)
This is the simplest and fastest method, often used in high-throughput environments.[15][16]
-
Principle: An excess of cold organic solvent (typically acetonitrile) is added to the plasma or serum sample to denature and precipitate proteins.[16]
-
Causality: Acetonitrile is highly effective at disrupting the solvation shell around proteins, causing them to aggregate and fall out of solution. Its miscibility with water ensures efficient mixing.
-
Protocol:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of a suitable internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract than PPT by separating compounds based on their differential solubility in two immiscible liquids.[11][12]
-
Principle: The aqueous sample is mixed with an immiscible organic solvent. The analyte partitions into the organic phase, leaving polar interferences behind.
-
Causality: For acidic pyridine-carboxylates, the sample pH is first acidified (e.g., with formic acid) to below the analyte's pKa. This protonates the carboxylate group, making the molecule more neutral and increasing its affinity for a moderately polar organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Protocol:
-
Pipette 100 µL of plasma into a 1.5 mL tube.
-
Add 10 µL of IS solution.
-
Add 20 µL of 1% formic acid in water to acidify the sample.
-
Add 600 µL of ethyl acetate.
-
Vortex for 2 minutes, then centrifuge at >12,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate, then reconstitute as described in the PPT protocol.
-
Solid-Phase Extraction (SPE)
SPE provides the cleanest samples and allows for analyte concentration, making it the method of choice for achieving the lowest limits of quantification.[12][14]
-
Principle: The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent.
-
Causality: Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, is highly effective. A mixed-mode cation-exchange sorbent can retain the pyridine-carboxylate by both hydrophobic interactions and ionic interaction with the protonated pyridine nitrogen.
Caption: The fundamental steps of Solid-Phase Extraction (SPE).
Chromatographic and Mass Spectrometric Protocols
The following tables provide a detailed, yet adaptable, protocol for the LC-MS/MS analysis. Optimization is required for each specific analyte.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds.[7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the analyte, leading to sharp, symmetrical peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility.[16] |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion. |
| Gradient | See Table 2 below | A gradient elution is necessary to elute the analyte with good peak shape while cleaning the column of late-eluting matrix components.[11] |
Table 2: Example LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 7.0 | 5 |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | Empirically determine which mode gives the best response for the specific analyte. Negative mode is often superior for carboxylates.[11] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Ensures maximum sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |
| Capillary Voltage | -3.5 kV (Negative) / +4.0 kV (Positive) | Optimized to promote efficient ion formation and transfer. |
| Source Temp. | 150 °C | A lower temperature helps prevent thermal degradation of the analyte. |
| Desolvation Temp. | 450 °C | Efficiently removes solvent from the ESI plume to generate gas-phase ions. |
| Gas Flows | Optimize Cone and Desolvation Gas (N₂) | Fine-tuned to maximize ion signal and stability. |
| MRM Transitions | See Table 3 below | Must be determined by infusing a standard solution of the analyte and its internal standard. |
Table 3: Example MRM Transitions (Hypothetical Analyte: Nicotinic Acid)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Nicotinic Acid | 122.0 [M-H]⁻ | 78.0 | 100 | 15 |
| ¹³C₆-Nicotinic Acid (IS) | 128.0 [M-H]⁻ | 83.0 | 100 | 15 |
Bioanalytical Method Validation: Ensuring Trustworthiness
A method is not reliable until it is fully validated according to regulatory guidelines.[3] The International Council for Harmonisation (ICH) M10 guideline is the global standard.[2][17][18][19] The objective is to demonstrate that the method is suitable for its intended purpose.[2][18]
Key Validation Parameters & Acceptance Criteria (ICH M10) [2][17][19]
| Parameter | Purpose | Key Experiment | Acceptance Criteria (Chromatographic Assays) |
| Selectivity | Ensure no interference from endogenous matrix components at the analyte's retention time. | Analyze ≥6 individual blank matrix lots. | Response in blank samples should be ≤20% of the LLOQ response. |
| Linearity & Range | Demonstrate a proportional relationship between concentration and response. | Analyze a calibration curve with a blank, a zero, and ≥6 non-zero standards. | R² ≥ 0.99 is typical. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Closeness of measured concentration to the true value. | Analyze Quality Control (QC) samples at ≥4 levels (LOD, Low, Mid, High) in ≥5 replicates. | Mean concentration should be within ±15% of nominal for all QCs. |
| Precision | Repeatability and reproducibility of the method. | Calculated from the same QC samples as accuracy. | Coefficient of Variation (CV) should be ≤15% for all QCs. |
| Matrix Effect | Assess the impact of matrix components on analyte ionization (suppression or enhancement). | Compare analyte response in post-extraction spiked matrix to response in a clean solution. | CV of the matrix factor across ≥6 lots should be ≤15%. |
| Recovery | Efficiency of the extraction process. | Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Should be consistent and reproducible, though 100% is not required. |
| Stability | Evaluate analyte stability under various storage and handling conditions. | Freeze-thaw, bench-top, long-term, and autosampler stability tests using QC samples. | Mean concentrations of stability samples must be within ±15% of nominal (compared to freshly prepared samples). |
Conclusion
This application note provides a comprehensive framework for the development and validation of robust, sensitive, and high-throughput LC-MS/MS methods for pyridine-carboxylate derivatives. By understanding the causality behind experimental choices—from pH control in sample preparation and chromatography to the selection of ionization mode and MRM transitions—researchers can develop self-validating protocols that meet stringent regulatory standards. The successful implementation of these methods is crucial for advancing drug development programs that rely on accurate bioanalytical data.
References
- U.S. Food and Drug Administration (FDA). (2022).
- International Council for Harmonisation (ICH). (2022).
- U.S. Food and Drug Administration (FDA). (2018).
- Frontiers in Pharmacology. (2025).
- European Medicines Agency (EMA). (n.d.).
- Outsourced Pharma. (2023).
- World Health Organization (WHO). (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]
- U.S. Food and Drug Administration (FDA). (2018).
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
- The AAPS Journal. (2024).
- SIELC Technologies. (n.d.). Pyridine. [Link]
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
- PubMed. (2004).
- PubMed. (2004). Electrospray Ionization Mass Spectrometry Studies of rhenium(I) Bipyridyl Complexes. [Link]
- PubMed. (2000). Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method. [Link]
- Hawach Scientific. (n.d.).
- PubMed. (2007).
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
- ACS Publications. (2022).
- ResearchGate. (2004).
- News-Medical.Net. (2023).
- Dovepress. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived. [Link]
- ResearchGate. (2020). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. [Link]
- Journal of Chemical and Pharmaceutical Sciences. (n.d.).
- ResearchGate. (2023).
- PubMed. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. [Link]
- PharmaTutor. (2011).
- PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link]
- RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]
- Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]
- Scilit. (2002).
Sources
- 1. dovepress.com [dovepress.com]
- 2. database.ich.org [database.ich.org]
- 3. jchps.com [jchps.com]
- 4. scilit.com [scilit.com]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrospray ionization mass spectrometry studies of rhenium(I) bipyridyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. news-medical.net [news-medical.net]
- 16. pharmatutor.org [pharmatutor.org]
- 17. fda.gov [fda.gov]
- 18. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Derivatization of hydroxysteroids with isonicotinoyl chloride
Application Note & Protocol
Topic: Ultrasensitive Quantification of Hydroxysteroids in Biological Matrices via Isonicotinoyl Chloride Derivatization for LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals engaged in steroid analysis, metabolomics, and clinical chemistry.
Abstract
The quantitative analysis of hydroxysteroids in biological fluids is fundamental to endocrinology, clinical diagnostics, and pharmaceutical development. However, their inherent structural properties—often lacking a readily ionizable functional group—present a significant challenge for high-sensitivity detection by electrospray ionization mass spectrometry (ESI-MS).[1] This application note details a robust and highly efficient derivatization strategy using isonicotinoyl chloride (INC) to overcome this limitation. By introducing a pyridine moiety onto the steroid backbone, the INC reagent imparts a permanent positive charge upon protonation, dramatically enhancing ESI efficiency and enabling quantification at the sub-nanogram per milliliter level. We provide a comprehensive theoretical overview of the derivatization rationale, a detailed, field-tested protocol for sample preparation and derivatization, and expected performance characteristics for the analysis of a panel of hydroxysteroids in human serum.
Part I: Theoretical and Mechanistic Overview
The Rationale: Overcoming Ionization Suppression in Steroid Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technology for steroid determination due to its high specificity and selectivity, which allows it to overcome the accuracy issues associated with traditional immunoassays.[1][2] However, the analytical sensitivity of LC-MS/MS is fundamentally dependent on the analyte's ability to form gas-phase ions. Many critical hydroxysteroids, such as estradiol, testosterone, and cortisol, are neutral molecules that ionize poorly in ESI or atmospheric pressure chemical ionization (APCI) sources.[1] This results in low signal intensity and inadequate sensitivity for detecting the low physiological concentrations found in many biological samples.[3]
Chemical derivatization addresses this challenge by covalently attaching a chemical tag to the analyte that contains a feature designed for high ionization efficiency.[1] Isonicotinoyl chloride is an ideal reagent for this purpose. Its key features are:
-
Reactive Acyl Chloride Group: Reacts efficiently with hydroxyl groups (both alcoholic and phenolic) present on the steroid A- and D-rings.[4]
-
Protonatable Pyridine Ring: The nitrogen atom on the incorporated isonicotinoyl moiety is basic and readily protonated in the acidic mobile phases typically used for reverse-phase chromatography. This creates a stable, pre-charged derivative that exhibits a powerful response in positive-ion ESI-MS.[5]
-
Rapid Reaction Kinetics: The derivatization reaction is often instantaneous and can be completed at room temperature, facilitating high-throughput sample processing.[4][5][6]
Reaction Mechanism: Acylation of Hydroxyl Groups
The derivatization proceeds via a nucleophilic acyl substitution reaction. The oxygen atom of the steroid's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of isonicotinoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming a stable isonicotinate ester. The reaction is often catalyzed by a non-nucleophilic base, such as 4-dimethylaminopyridine (DMAP), which can accelerate the reaction, particularly for sterically hindered hydroxyl groups.[4][7]
Caption: Acylation of a hydroxysteroid with isonicotinoyl chloride.
Part II: Materials and Methods
Reagents and Materials
-
Solvents: Methanol, Acetonitrile (ACN), Dichloromethane (DCM), Methyl tert-butyl ether (MTBE), Water (all LC-MS grade or equivalent).
-
Reagents: Isonicotinoyl chloride hydrochloride (≥95%), 4-Dimethylaminopyridine (DMAP), Formic acid (LC-MS grade), Anhydrous Pyridine.
-
Standards: Certified reference standards of target hydroxysteroids (e.g., Testosterone, Estradiol, Cortisol) and corresponding stable isotope-labeled internal standards (SIL-IS).
-
Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, polypropylene microcentrifuge tubes (1.5 mL), 96-well plates (optional), LC-MS/MS system (e.g., triple quadrupole).
Preparation of Solutions
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the SIL-IS mixture in methanol. The concentration should be optimized based on the expected endogenous levels of the analytes and instrument sensitivity. A typical starting concentration is 100 ng/mL.
-
Derivatization Reagent (INC Solution): Prepare a 2 mg/mL solution of isonicotinoyl chloride hydrochloride in anhydrous pyridine.
-
Expert Insight: This solution is moisture-sensitive and should be prepared fresh daily or stored in small aliquots under inert gas (N₂ or Argon) at -20°C. The use of anhydrous pyridine is critical to prevent hydrolysis of the reactive INC.
-
-
Catalyst Solution (DMAP): Prepare a 2 mg/mL solution of DMAP in a 1:1 (v/v) mixture of ACN and Toluene.
Part III: Detailed Experimental Protocol
This protocol is optimized for a 100 µL serum sample. Volumes should be scaled accordingly for different sample inputs.
Step 1: Sample Preparation and Extraction
-
Aliquoting: Pipette 100 µL of serum, calibrator, or quality control (QC) sample into a 1.5 mL polypropylene tube.
-
Internal Standard Spiking: Add 10 µL of the SIL-IS working solution to each tube.
-
Protein Precipitation: Add 300 µL of ice-cold methanol. Vortex vigorously for 30 seconds to precipitate proteins.
-
Causality Explanation: Methanol disrupts the hydration shell around proteins, causing them to denature and aggregate, effectively releasing the steroids into the supernatant. Using cold solvent enhances the precipitation efficiency.
-
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction (LLE): Carefully transfer the supernatant to a new tube. Add 1 mL of MTBE, vortex for 1 minute, and centrifuge for 5 minutes at 4,000 x g. Transfer the upper organic layer (MTBE) to a clean tube.
-
Causality Explanation: LLE with MTBE serves a dual purpose: it further purifies the steroids from more polar contaminants (like phospholipids) that may remain after protein precipitation and concentrates the analytes.
-
-
Evaporation: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen at 40°C. Ensure no solvent remains, as water can interfere with the derivatization.
Step 2: Derivatization Procedure
-
Reagent Addition: To the dried extract, add 50 µL of the DMAP solution followed by 50 µL of the INC solution.
-
Reaction: Vortex briefly to ensure the residue is fully dissolved. Incubate at 60°C for 20 minutes.
-
Expert Insight: While the reaction can occur at room temperature, gentle heating ensures complete derivatization for sterically hindered hydroxyls and improves reaction kinetics, leading to higher precision.[2]
-
-
Evaporation: Dry the reaction mixture completely under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried derivative in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid). Vortex for 15 seconds and transfer to an autosampler vial for analysis.
Step 3: LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific analytes and instrument used.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient: A typical gradient might run from 50% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The precursor ion will be the [M+H]⁺ of the INC-derivatized steroid. The product ion is typically the protonated isonicotinic acid fragment (m/z 106.1) or another characteristic fragment. These must be determined empirically for each derivatized steroid.
Caption: Overall workflow from sample extraction to final analysis.
Part IV: Expected Results and Performance
The INC derivatization strategy dramatically improves the lower limits of quantification (LLOQ) for a wide range of hydroxysteroids. The method demonstrates excellent accuracy and precision, making it suitable for clinical and research applications.[2][8]
Performance Characteristics
The following table summarizes typical performance data compiled from published methods utilizing INC derivatization for steroid analysis in serum.[2][7]
| Analyte | Typical LLOQ (ng/mL) | Mean Recovery (%) |
| Estradiol | 0.005 - 0.01 | 90 - 110% |
| Estriol | 0.02 | 88 - 105% |
| Testosterone | 0.05 | 92 - 112% |
| Cortisol | 1.0 | 86 - 115% |
| 17-OH-progesterone | 0.02 | 95 - 108% |
| Dehydroepiandrosterone | 0.1 | 93 - 114% |
Note: Performance is instrument-dependent and must be validated independently.
Method Validation and Trustworthiness
To ensure the trustworthiness of results, the protocol must be fully validated according to established guidelines. Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention time of the analytes in blank matrix.
-
Linearity: The calibration curve should have a correlation coefficient (R²) of ≥0.99.[2]
-
Accuracy and Precision: Inter- and intra-day precision (%CV) should be <15%, and accuracy (%bias) should be within ±15%.[2]
-
Matrix Effect: Assessed by comparing the response of an analyte in post-extraction spiked matrix to its response in a neat solution.
-
Recovery: Extraction recovery should be consistent and reproducible across the concentration range.[2]
Conclusion
The derivatization of hydroxysteroids with isonicotinoyl chloride is a powerful and validated technique for overcoming the inherent challenges of steroid analysis by LC-MS/MS. By incorporating a highly ionizable moiety, this method provides significant gains in sensitivity, enabling the accurate and precise quantification of steroids at physiological concentrations from small sample volumes.[2] The rapid reaction and straightforward protocol make it amenable to high-throughput workflows in both clinical diagnostic and research settings, providing a robust tool for advancing our understanding of steroid metabolism and function.
References
- Liao, H.-Y., Xiao, X., Peng, R., Le, J., & Wang, H.-B. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. Analytical Chemistry, 94(51), 17980–17987. [Link]
- Higashi, T., & Ogawa, S. (2016). Derivatization methods for the LC-MS/MS analyses of steroids. Journal of Steroid Biochemistry and Molecular Biology.
- Yuan, T., Li, H., et al. (2020). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 61(3), 395-406. [Link]
- Liao, H.-Y., et al. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC–MS/MS Profiling Multiclass Steroids.
- Liao, H.-Y., et al. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC–MS/MS Profiling Multiclass Steroids. Analytical Chemistry. [Link]
- Jan, I., et al. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Journal of Analytical & Bioanalytical Techniques. [Link]
- Liao, H.-Y., et al. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. Semantic Scholar. [Link]
- Samtani, M. N., et al. (2007). Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study.
- Kumar, P., et al. (2012). Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids. Journal of Pharmaceutical Analysis, 2(4), 241-251. [Link]
- Le, J., et al. (2019). Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood. Journal of Lipid Research, 60(5), 1058-1064. [Link]
- Liao, H.-Y., et al. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC–MS/MS Profiling Multiclass Steroids. ACS Figshare. [Link]
- PrepChem. (n.d.). Synthesis of isonicotinoyl chloride. PrepChem.com. [Link]
- Higashi, T., et al. (2005). Alternative procedure for charged derivatization to enhance detection responses of steroids in electrospray ionization-MS. Analytical Sciences, 21(11), 1321-1326. [Link]
- Shimadzu. (n.d.). High Sensitivity Analysis of Steroid Hormones with modified ESI to improve desolvation efficiency.
- Yuan, T., et al. (2020).
Sources
- 1. longdom.org [longdom.org]
- 2. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-3-hydroxyisonicotinic Acid
Technical Support Center: 2-Chloro-3-hydroxyisonicotinic Acid
Welcome to the technical support guide for 2-Chloro-3-hydroxyisonicotinic acid (CAS: 185423-02-3). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. Adherence to these guidelines is critical for achieving reliable and reproducible results.
Part 1: Compound Profile and Core Stability Characteristics
This compound is a solid organic compound with the molecular formula C₆H₄ClNO₃. Its stability is paramount for its effective use in research. The compound is chemically stable under standard ambient conditions for short periods, but it is sensitive to specific environmental factors that can lead to degradation over time. The primary factors influencing its stability are moisture, temperature, and incompatibility with certain chemical classes.
| Property | Value | Source(s) |
| CAS Number | 185423-02-3 | [1] |
| Molecular Formula | C₆H₄ClNO₃ | |
| Molecular Weight | 173.55 g/mol | |
| Physical Form | Solid | |
| Primary Sensitivities | Moisture | |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [2] |
Part 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and experimental issues related to the stability and storage of this compound.
Question 1: What are the definitive long-term storage conditions for solid this compound?
Answer: For optimal long-term stability, the solid compound should be stored in a tightly sealed container at temperatures ranging from -20°C to 8°C.[3] The most critical factor is the exclusion of moisture; the material is moisture-sensitive. Therefore, storage in a desiccator or under an inert gas like argon or nitrogen is highly recommended. The container must be tightly closed to prevent moisture ingress.[2]
Question 2: I accidentally left the vial on the laboratory bench at room temperature overnight. Is the compound compromised?
Answer: While the compound is considered chemically stable at room temperature for short durations, prolonged exposure is not ideal for long-term storage. For a single overnight exposure, significant degradation is unlikely, provided the vial was tightly capped and protected from high humidity and direct light. However, for highly sensitive quantitative experiments, it would be prudent to compare its performance against a properly stored control lot. If you observe any change in color or physical form, the compound should be discarded.
Question 3: My solid this compound appears discolored and clumpy. What does this signify and can I still use it?
Answer: A change in color or the formation of clumps is a strong indicator of degradation or moisture absorption. Clumping suggests that the material has been exposed to humidity, which can initiate hydrolysis or other degradation pathways. Discoloration may indicate oxidation or the formation of impurities. Using this material is not recommended, especially for sensitive applications, as it can lead to inaccurate and unrepeatable results. Dispose of the compromised compound according to your institution's waste disposal protocols.
Question 4: What is the recommended procedure for preparing solutions, and how stable are they?
Answer: There is limited published data on the solution-state stability of this compound. Therefore, it is imperative to prepare solutions fresh for each experiment. Given its chemical structure (an acid with a chloro substituent), it is likely susceptible to degradation in solution, especially at pH extremes or when exposed to light. Choose a high-purity, anhydrous solvent in which the compound is soluble. Avoid strong acids and bases in your buffer systems, as these are known incompatibilities.[2] Solutions should be protected from light and used as quickly as possible after preparation.
Question 5: What are the primary degradation pathways I should be aware of?
Answer: Based on its chemical structure, several degradation pathways are plausible:
-
Hydrolysis: The chloro group on the pyridine ring can be susceptible to hydrolysis, especially in the presence of moisture or nucleophiles.
-
Decarboxylation: Like many carboxylic acids, this compound may undergo decarboxylation (loss of CO₂) when subjected to high heat.
-
Oxidation: The hydroxy group and the pyridine ring system can be susceptible to oxidation, which can be accelerated by exposure to air, light, or incompatible oxidizing agents.[2]
Question 6: What are the most critical safety precautions when handling this compound?
Answer: this compound is classified as toxic if swallowed. It may also cause skin, eye, and respiratory irritation. Always handle this compound in a well-ventilated area, such as a chemical fume hood.[2][4] Wear appropriate Personal Protective Equipment (PPE), including impervious gloves, safety goggles, and a lab coat.[4] Avoid creating dust when handling the solid form.[2] In case of contact, wash skin thoroughly with soap and water.
Part 3: Experimental Protocols & Workflows
Protocol 1: Safe Handling and Weighing of Solid Compound
-
Preparation: Before opening the container, allow it to equilibrate to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Due to its moisture sensitivity, handling the compound under an inert atmosphere (e.g., in a glove box or using a nitrogen-purged weigh boat) is the best practice.
-
Weighing: Quickly weigh the desired amount of the solid into a suitable container. Avoid using metal spatulas if there is any concern about reactivity; a glass or ceramic spatula is preferable.
-
Storage: Immediately and tightly reseal the main container, purge with inert gas if possible, and return it to the recommended storage conditions (-20°C to 8°C).[3]
Diagram: Key Factors Influencing Stability
Caption: Factors that negatively impact the stability of the compound.
Troubleshooting Workflow: Suspected Compound Degradation
Caption: A logical workflow for troubleshooting suspected compound degradation.
References
Sources
Technical Support Center: Overcoming Challenges in 2-Chloro-3-hydroxypyridine Reactions
Welcome to the technical support center for 2-chloro-3-hydroxypyridine (CAS: 6636-78-8). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. 2-Chloro-3-hydroxypyridine is a crucial intermediate in the synthesis of novel pharmaceutical and agrochemical agents, valued for the synthetic handles offered by its chloro, hydroxyl, and pyridine functionalities.[1] However, its unique electronic structure and functional group interplay present specific challenges in the laboratory.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures, delving into the mechanistic causes and providing actionable, step-by-step protocols to overcome them.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with 2-chloro-3-hydroxypyridine is failing or giving very low yields. What is the likely cause and how can I fix it?
This is a frequent and multifaceted problem. The failure of cross-coupling reactions with this substrate typically stems from two primary sources: low reactivity of the C-Cl bond and catalyst inhibition.
Root Cause Analysis:
-
Catalyst Inhibition: The pyridine ring's nitrogen atom and the adjacent hydroxyl group are both Lewis basic. They can coordinate strongly to the palladium center, effectively acting as catalyst poisons and preventing the catalytic cycle from proceeding efficiently.[2]
-
Inertness of the C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle, which is often rate-limiting.[2][3] This step requires a highly active, electron-rich palladium(0) species. Standard catalyst systems, such as Pd(PPh₃)₄, are often not potent enough to activate the C-Cl bond effectively.[2]
Troubleshooting & Optimization Protocol:
To overcome these challenges, a high-activity catalyst system and carefully controlled conditions are essential.
Caption: Troubleshooting workflow for failed cross-coupling reactions.
Recommended Experimental Protocol (Suzuki-Miyaura Coupling):
This protocol is adapted from best practices for challenging aryl chlorides.[2]
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial, add 2-chloro-3-hydroxypyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%). The use of pre-formed palladacycle catalysts is also highly recommended.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) at least three times to ensure a completely anaerobic environment.
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene, often with 5-10% degassed water to aid in boronic acid solubility and transmetalation) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Q2: I am attempting to alkylate 2-chloro-3-hydroxypyridine and obtaining an inseparable mixture of O-alkylated and N-alkylated products. How can I control the regioselectivity?
This is a classic problem rooted in the tautomeric nature of the substrate. 2-chloro-3-hydroxypyridine exists in equilibrium with its 2-pyridone tautomer. The position of this equilibrium and the relative nucleophilicity of the oxygen versus the nitrogen are highly dependent on the reaction conditions, particularly the solvent and base used.[4]
Mechanistic Insight:
-
Hydroxypyridine form: Favored in many conditions, deprotonation with a strong base generates a highly nucleophilic phenoxide-like oxygen, leading to O-alkylation .
-
Pyridone form: The amide-like nitrogen in this tautomer can be deprotonated or act as a nucleophile, leading to N-alkylation .
Caption: Tautomeric equilibrium and competing alkylation pathways.
Controlling Regioselectivity:
The key is to select conditions that favor one tautomer and enhance the nucleophilicity of the desired atom.
| Desired Product | Strategy | Recommended Conditions | Causality |
| O-Alkylation (Ether formation) | Deprotonate the hydroxyl group with a strong, non-nucleophilic base in an aprotic solvent. | Base: NaH, KHMDS, NaOt-Bu Solvent: Anhydrous THF, Dioxane, or DMF Temperature: 0 °C to RT | A strong base irreversibly forms the highly nucleophilic oxygen anion (phenoxide). Aprotic solvents do not solvate the anion as strongly, preserving its reactivity. |
| N-Alkylation (Pyridone formation) | Use a weaker base and a polar aprotic solvent that favors the pyridone tautomer. | Base: K₂CO₃, Cs₂CO₃, or organic bases like DBU Solvent: Anhydrous DMF, DMSO, Acetonitrile Temperature: RT to 80 °C | Weaker bases and polar solvents can shift the equilibrium toward the pyridone form. The nitrogen in this form is a softer nucleophile, and its reaction can be favored under these conditions. Some specific methods using tetraalkylammonium fluorides have also been reported to promote N-alkylation.[5] |
Q3: My reaction is contaminated with 3-hydroxypyridine. How do I prevent this unwanted hydrodechlorination?
Hydrodechlorination is a common side reaction in palladium-catalyzed processes, where the starting aryl halide is reduced instead of coupled.[2]
Root Cause Analysis:
This side reaction occurs when the Pd(0) catalyst facilitates the reductive cleavage of the C-Cl bond. The necessary hydride (H⁻) source can be trace water, the amine coupling partner (in Buchwald-Hartwig reactions), the solvent (e.g., alcohols, THF), or the base itself.[2] While intentional, catalytic hydrodechlorination is a useful synthetic tool[6], it is a problematic side reaction in cross-coupling.
Preventative Measures:
-
Rigorous Inert Atmosphere: The most critical factor. Ensure all reagents are pure and solvents are scrupulously dried and degassed. Perform the entire reaction under a positive pressure of argon or nitrogen. Oxygen can damage the catalyst, leading to side reactions.
-
Choice of Reagents:
-
Solvent: Use solvents less prone to acting as hydride donors, such as dioxane or toluene, over THF if the problem is severe.
-
Base: Use a thoroughly dried base. If using a hydroxide or alkoxide base, ensure it is not contributing to the problem.
-
-
Protecting Groups: In some cases, protecting the acidic hydroxyl group can alter the electronic properties of the substrate and may suppress the dechlorination pathway. See FAQ 2 for guidance.
-
Catalyst System Optimization: Sometimes a change in ligand can mitigate the issue. A ligand that promotes faster reductive elimination (the final step of the desired coupling) can outcompete the slower dechlorination pathway.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the fundamental reactivity characteristics of 2-chloro-3-hydroxypyridine I should be aware of?
Understanding the molecule's electronic landscape is key to predicting its behavior.
-
Activated C-Cl Bond: The electron-withdrawing nature of the pyridine nitrogen atom makes the C2 position electron-deficient, activating the C-Cl bond for nucleophilic aromatic substitution (SNA_r_).[7][8]
-
Nucleophilic/Basic Sites: The pyridine nitrogen is a Lewis base and can be protonated or coordinate to metals. The hydroxyl group is acidic and can be deprotonated to form a potent oxygen nucleophile.[9]
-
Tautomerism: As discussed in Q2, the molecule exists as an equilibrium mixture of the 3-hydroxy and 3-pyridone forms, which dictates its behavior in alkylation and related reactions.[4]
FAQ 2: When should I use a protecting group for the hydroxyl function, and which one should I choose?
Protection is necessary when the acidic proton of the hydroxyl group would interfere with the reaction, such as when using strongly basic or nucleophilic reagents (e.g., organometallics, hydrides).
Decision Framework:
-
Is my reagent strongly basic (e.g., BuLi, Grignard reagents, NaH)? If yes, protect the -OH group to prevent simple acid-base reactions.
-
Will my reaction conditions lead to unwanted O-alkylation/acylation? If yes, protection is warranted.
Common Protecting Groups for the Hydroxyl Function:
| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability Profile |
| tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMS-Cl, Imidazole, DMF | TBAF in THF; or acidic conditions (e.g., HCl in MeOH) | Stable to most bases, mild reductants/oxidants. Cleaved by fluoride and strong acid. |
| Benzyl ether | Bn | BnBr, NaH, THF | Catalytic Hydrogenation (H₂, Pd/C); or strong acid (BBr₃) | Very robust. Stable to strong base, mild acid, and many organometallics. Cleaved by hydrogenolysis. |
| Methoxymethyl ether | MOM | MOM-Cl, DIPEA, DCM | Acidic conditions (e.g., HCl in THF/H₂O) | Stable to base, nucleophiles, and hydrides. Cleaved by acid. |
Source: Adapted from standard protecting group literature.[10][11]
Example Protocol: TBS Protection
-
Dissolve 2-chloro-3-hydroxypyridine (1.0 equiv.) in anhydrous DMF.
-
Add imidazole (2.5 equiv.) and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv.) portion-wise at room temperature.
-
Stir the reaction for 4-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the protected product, which can be purified by chromatography if necessary.
FAQ 3: What are the recommended safety and handling procedures for 2-chloro-3-hydroxypyridine?
As with any laboratory chemical, proper handling is essential for safety.
-
Hazards: 2-Chloro-3-hydroxypyridine is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. For handling the solid powder, a dust mask (e.g., N95) is recommended.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- ACS Publications. (n.d.). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology.
- ACS Publications. (n.d.). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology.
- The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions (NAS) [Video]. YouTube. [Link]
- PubMed. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. Environmental Science & Technology.
- ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.).
- National Institutes of Health (NIH). (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central.
- ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Google Patents. (n.d.). Process for the production of 2-hydroxypyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis.
- LogicThinker AI. (n.d.). Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- SynArchive. (n.d.). Protecting Groups List.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Google Patents. (n.d.). Preparation of 2-chloro-3-aminopyridine.
- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- CABI Digital Library. (n.d.). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine.
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- MDPI. (2023). Electrocatalytic Hydrodechlorination Using Supported Atomically Precise Gold Nanoclusters under Flow-Through Configuration. Catalysts.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
- NIST. (n.d.). 3-Amino-2-chloropyridine.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Google Patents. (n.d.). Method for N-alkylation of 2-pyridone.
- Organic Chemistry Portal. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.
- Google Patents. (n.d.). Preparation method of 2-chloro-3-aminopyridine.
- The Organic Chemistry Tutor. (2017, January 14).
- Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution.
- Studylib. (n.d.). Protecting Groups: Hydroxyl & Amino - Organic Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 5. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 6. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. synarchive.com [synarchive.com]
- 11. studylib.net [studylib.net]
Technical Support Center: Optimization of Palladium-Catalyzed Coupling with 2-Chloro-3-hydroxypyridine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-chloro-3-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this challenging substrate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Understanding the Challenge: The Nature of 2-Chloro-3-hydroxypyridine
2-Chloro-3-hydroxypyridine presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. Its electronic properties and the presence of multiple coordination sites can often lead to low yields, catalyst deactivation, and undesired side reactions. The pyridine nitrogen, being Lewis basic, can coordinate to the palladium center, potentially inhibiting its catalytic activity.[1][2][3] Furthermore, the hydroxyl group can participate in side reactions or alter the electronic nature of the pyridine ring, influencing the reactivity of the C-Cl bond. The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step and can be particularly sluggish for electron-deficient chloropyridines.[1][2][4][5]
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the coupling of 2-chloro-3-hydroxypyridine.
Q1: Why is my cross-coupling reaction with 2-chloro-3-hydroxypyridine failing or giving low yields?
A1: Several factors can contribute to poor performance. The primary culprits are often catalyst inhibition by the pyridine nitrogen and the low reactivity of the C-Cl bond.[1][2][3] Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough.[2] Additionally, the hydroxyl group can be deprotonated by the base, leading to a charged species that may complicate the reaction. Side reactions such as hydrodehalogenation (replacement of chlorine with hydrogen) and homocoupling of the coupling partner are also common.[1][2]
Q2: What is the most critical parameter to optimize for this substrate?
A2: The choice of ligand is arguably the most critical parameter.[6][7][8] Electron-rich and sterically bulky phosphine ligands are generally required to promote the challenging oxidative addition step and stabilize the active catalytic species.[7][9][10] These ligands enhance the electron density on the palladium center, making it more nucleophilic and reactive towards the C-Cl bond.[9][11]
Q3: Can the hydroxyl group interfere with the reaction? Should I protect it?
A3: Yes, the hydroxyl group can interfere. While some successful couplings are reported without protection, protection of the hydroxyl group as a methyl or benzyl ether can sometimes improve yields by preventing its coordination to the palladium or undesired side reactions. However, this adds extra steps to your synthesis. It is often preferable to find conditions that tolerate the free hydroxyl group.
Q4: Which type of palladium precatalyst is best?
A4: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts, modern Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) are often superior for challenging substrates like 2-chloro-3-hydroxypyridine.[3] These precatalysts are air- and moisture-stable and readily form the active Pd(0) species in solution.
III. Troubleshooting Guides
This section provides detailed troubleshooting for specific cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, with 2-chloro-3-hydroxypyridine, it can be problematic.
Problem 1: Low to No Product Formation
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst System | The C-Cl bond of 2-chloropyridines is strong, making oxidative addition difficult. Standard ligands like PPh₃ are often ineffective.[2] | Switch to a more active catalyst system. Use a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., XPhos Pd G3) in combination with a sterically hindered, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[3] |
| Catalyst Inhibition | The pyridine nitrogen can bind to the palladium center, deactivating the catalyst.[1][12][13][14] | Increase the ligand-to-palladium ratio (e.g., 2:1 or 4:1) to favor coordination of the phosphine ligand over the pyridine substrate. |
| Inappropriate Base | The choice of base is crucial. Strong bases can cause decomposition of the boronic acid (protodeboronation), while weak bases may not be effective in the transmetalation step.[1] | Start with a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃. Avoid strong hydroxide bases if protodeboronation is suspected.[1] |
| Solvent Effects | The solvent influences the solubility of reagents and the stability of catalytic intermediates. | Anhydrous, degassed polar aprotic solvents like 1,4-dioxane, toluene, or THF are generally preferred.[1] The addition of a small amount of water can sometimes be beneficial, but it must be carefully controlled to avoid protodeboronation.[2] |
Problem 2: Significant Side Product Formation
| Side Product | Identification | Cause | Solution |
| 3-Hydroxypyridine (Hydrodehalogenation) | Detected by MS or NMR. | The palladium catalyst reacts with a hydride source (e.g., solvent, base) leading to reductive dehalogenation.[1] | Ensure the reaction is under a strictly inert atmosphere. Use high-purity, anhydrous solvents. Consider a different base or solvent combination. |
| Homocoupling of Boronic Acid | Detected by MS or NMR. | Often caused by the presence of oxygen or Pd(II) species from incomplete precatalyst reduction.[1] | Thoroughly degas all solvents and reagents. Use a Pd(0) source directly or ensure conditions favor complete reduction of the Pd(II) precatalyst. |
| Protodeboronation | Formation of the arene corresponding to the boronic acid. | Promoted by water and certain bases, leading to the destruction of the boronic acid.[1] | Use anhydrous conditions and a non-hydroxide base like K₃PO₄. Consider using a boronic ester (e.g., a pinacol ester) which is more stable.[1] |
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.
Problem: Low Yield of the Aminated Product
| Potential Cause | Explanation | Recommended Solution |
| Ligand Incompatibility | The choice of ligand is critical for C-N coupling and varies with the amine coupling partner. | For primary amines, ligands like BrettPhos are often effective.[15] For secondary amines, consider ligands from the Josiphos family or bulky biarylphosphine ligands. A screening of different ligands is often necessary. |
| Base Strength | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[16] | Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or strong alkoxide bases like sodium tert-butoxide (NaOtBu) are commonly used.[15] However, with the hydroxyl group present, a weaker base like K₂CO₃ or Cs₂CO₃ might be necessary to avoid side reactions. |
| Reaction Temperature | C-N coupling with aryl chlorides often requires elevated temperatures. | Reaction temperatures typically range from 80-120 °C.[17][18] If the reaction is sluggish, a modest increase in temperature may be beneficial. |
C. Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds.
Problem: Failure to Form the Alkynylated Pyridine
| Potential Cause | Explanation | Recommended Solution |
| Copper(I) Cocatalyst Issues | The copper cocatalyst is essential for the standard Sonogashira reaction but can also lead to alkyne homocoupling (Glaser coupling).[19][20][21] | Ensure the use of a reliable source of Cu(I), such as CuI. If alkyne homocoupling is a major issue, consider "copper-free" Sonogashira conditions. |
| Base Selection | An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used as both the base and often as a solvent.[19][20] | Ensure the amine base is pure and dry. If the reaction is not proceeding, a stronger, non-nucleophilic organic base could be explored. |
| Ligand Choice for Copper-Free Conditions | In copper-free variants, the palladium catalyst and ligand must facilitate the entire catalytic cycle. | Bulky, electron-rich phosphine ligands are generally required to promote the reaction in the absence of a copper cocatalyst.[21] |
IV. General Experimental Protocol and Optimization Workflow
This section provides a starting point for your experiments and a logical workflow for optimization.
A. General Protocol for Suzuki-Miyaura Coupling
-
Materials:
-
2-Chloro-3-hydroxypyridine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%) or a suitable precatalyst
-
XPhos (2-4 mol%)
-
K₃PO₄ (2.0 - 3.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane or toluene
-
-
Procedure:
-
To an oven-dried reaction vessel, add 2-chloro-3-hydroxypyridine, the arylboronic acid, K₃PO₄, the palladium source, and the ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography.[2]
-
B. Optimization Workflow
The following diagram illustrates a systematic approach to optimizing your reaction conditions.
Caption: A systematic workflow for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions.
V. Visualizing the Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting.
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
VI. References
-
The Role of Phosphine Ligands in Palladium Catalysis. (n.d.). Retrieved January 9, 2026, from
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (n.d.). PMC. Retrieved January 9, 2026, from [Link]
-
Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026, January 7). Oreate AI Blog. Retrieved January 9, 2026, from
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 9, 2026, from [Link]
-
Phosphine ligands and catalysis. (n.d.). Gessner Group. Retrieved January 9, 2026, from [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). Retrieved January 9, 2026, from
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
-
Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (n.d.). Retrieved January 9, 2026, from
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 9, 2026, from [Link]
-
Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. (2024, November 7). PubMed. Retrieved January 9, 2026, from [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (n.d.). Retrieved January 9, 2026, from
-
Oxidative Addition to Palladium(0) Made Easy through Photoexcited‐State Metal Catalysis: Experiment and Computation. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit. Retrieved January 9, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved January 9, 2026, from [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022, August 19). Inorganic Chemistry - ACS Publications. Retrieved January 9, 2026, from [Link]
-
Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite. (2025, August 7). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones. (2023, October 18). Dalton Transactions (RSC Publishing). Retrieved January 9, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 9, 2026, from [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). Retrieved January 9, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019, November 6). Amazon S3. Retrieved January 9, 2026, from [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC. Retrieved January 9, 2026, from [Link]
-
Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. (n.d.). Organic Letters - ACS Publications. Retrieved January 9, 2026, from [Link]
-
Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. (2021, January 4). PubMed. Retrieved January 9, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved January 9, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved January 9, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
oxidative addition and palladium coupling. (n.d.). csbsju. Retrieved January 9, 2026, from [Link]
-
Oxidative addition. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
Optimisation of the reaction conditions a. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). Organic Process Research & Development - ACS Publications. Retrieved January 9, 2026, from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved January 9, 2026, from [Link]
-
(PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
1.26: Oxidative Addition/Reductive Elimination. (2023, December 3). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
-
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. Retrieved January 9, 2026, from [Link]
-
Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. (2025, August 7). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 9, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gessnergroup.com [gessnergroup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jk-sci.com [jk-sci.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Chloro-3-hydroxyisonicotinic Acid
Welcome to the technical support center for the synthesis of 2-Chloro-3-hydroxyisonicotinic acid (CAS: 185423-02-3). This guide is intended for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate.[1][2] Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction to the Synthesis
The synthesis of this compound, a key building block in medicinal chemistry, typically involves a multi-step process. A common conceptual approach is the carboxylation of a 2-chloro-3-hydroxypyridine precursor. This critical step, often analogous to the Kolbe-Schmitt reaction, is highly sensitive to reaction conditions and can lead to a variety of side products that complicate purification and reduce yields.[3][4] Understanding and controlling these side reactions is paramount for an efficient and reproducible synthesis.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses the most frequently encountered issues during the synthesis of this compound, providing explanations for their occurrence and step-by-step protocols for their prevention.
Question 1: My reaction is producing a significant amount of a dichlorinated species, likely 2,6-dichloro-3-hydroxyisonicotinic acid. How can I prevent this over-chlorination?
Answer:
Over-chlorination is a common issue, especially if the synthesis involves the chlorination of a hydroxypyridine precursor. The electron-donating nature of the hydroxyl group activates the pyridine ring, making it susceptible to further electrophilic substitution.
Mechanism of Over-chlorination:
The initial chlorination at the 2-position is followed by a second chlorination, typically at the 6-position, to yield 2,6-dichloro-3-hydroxyisonicotinic acid.[5][6] This is driven by the continued presence of an active chlorinating agent and reaction conditions that favor further substitution.
Mitigation Strategy:
Precise stoichiometric control of the chlorinating agent is crucial. Using a milder chlorinating agent or a protecting group strategy can also be effective.
Experimental Protocol for Controlled Monochlorination of a Hydroxypyridine Precursor:
-
Reactant Stoichiometry: Carefully calculate and use a strict 1.0 to 1.05 molar equivalent of the chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride) relative to the 3-hydroxyisonicotinic acid precursor.
-
Reaction Temperature: Maintain a low reaction temperature (0-10 °C) during the addition of the chlorinating agent to control the reaction rate and selectivity.
-
Slow Addition: Add the chlorinating agent dropwise or in small portions over an extended period (e.g., 2-4 hours) to maintain a low concentration of the active chlorinating species in the reaction mixture.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Monitoring: Monitor the reaction progress closely using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to quench the reaction immediately upon consumption of the starting material.
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Milder and more selective than other agents like chlorine gas. |
| Equivalents of Agent | 1.0 - 1.05 | Minimizes over-chlorination. |
| Temperature | 0 - 10 °C | Reduces the rate of the second chlorination. |
| Solvent | Acetonitrile or Dichloromethane | Aprotic solvents to prevent hydrolysis. |
Visualizing Over-chlorination:
Caption: Formation of the dichlorinated side product.
Question 2: I am observing the formation of an isomeric product. How can I improve the regioselectivity of the carboxylation step?
Answer:
The formation of isomers is a classic challenge in reactions like the Kolbe-Schmitt synthesis, where carboxylation can occur at different positions on the aromatic ring. For 2-chloro-3-hydroxypyridine, carboxylation is desired at the 4-position, but it can also potentially occur at the 6-position.
Mechanism of Isomer Formation:
The Kolbe-Schmitt reaction proceeds via the nucleophilic attack of a phenoxide (or in this case, a pyridinoxide) on carbon dioxide.[3][4][7] The regioselectivity (ortho- vs. para-carboxylation relative to the hydroxyl group) is influenced by factors such as the counter-ion, temperature, and pressure.
Mitigation Strategy:
Optimizing the reaction conditions, particularly the choice of base and temperature, can significantly influence the regioselectivity of the carboxylation.
Experimental Protocol for Regioselective Carboxylation:
-
Formation of the Pyridinoxide Salt: Treat 2-chloro-3-hydroxypyridine with a strong base (e.g., sodium hydride or potassium hydride) in an aprotic solvent (e.g., toluene or xylene) to form the corresponding salt. The choice of counter-ion is critical; potassium salts are known to often favor para-carboxylation.[3]
-
Carboxylation Conditions: Pressurize the reaction vessel with dry carbon dioxide gas (typically 5-10 atm).
-
Temperature Control: Heat the reaction mixture to a specific temperature. Higher temperatures (e.g., >150 °C) tend to favor the thermodynamically more stable para-substituted product.
-
Reaction Time: Allow the reaction to proceed for several hours (e.g., 6-12 hours) while maintaining the temperature and pressure.
-
Work-up: After cooling, carefully quench the reaction with water and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid products.
| Parameter | Recommended Condition | Rationale for 4-position selectivity |
| Base | Potassium Hydride (KH) | The larger potassium ion can favor para-substitution.[3] |
| Temperature | 150 - 180 °C | Favors the thermodynamically more stable isomer. |
| Pressure of CO2 | 5 - 10 atm | Increases the concentration of the electrophile. |
Visualizing Isomer Formation:
Caption: Competing carboxylation pathways.
Question 3: My final product yield is low, and I suspect decarboxylation is occurring. How can I prevent this?
Answer:
Decarboxylation, the loss of CO2 from the carboxylic acid, is a common side reaction, particularly for hydroxy-substituted aromatic carboxylic acids.[8][9] The presence of the electron-donating hydroxyl group at the ortho- or para-position to the carboxyl group can facilitate this process, especially at elevated temperatures or under acidic or basic conditions.
Mechanism of Decarboxylation:
The reaction proceeds through a cyclic transition state, leading to the formation of an enol or a resonance-stabilized carbanion, which is then protonated to give the decarboxylated product, 2-chloro-3-hydroxypyridine.
Mitigation Strategy:
Mild reaction conditions during work-up and purification are essential to prevent decarboxylation.
Experimental Protocol for Mild Work-up and Purification:
-
Acidification: After the carboxylation reaction, cool the mixture to room temperature before acidification. Add the acid slowly while keeping the temperature below 25 °C.
-
Extraction: If extraction is necessary, use a minimally basic aqueous solution (e.g., saturated sodium bicarbonate) to extract the acidic product. Avoid strong bases like sodium hydroxide.
-
Solvent Removal: When concentrating the organic extracts, use a rotary evaporator at a reduced temperature (e.g., <40 °C) and pressure.
-
Recrystallization: If recrystallization is used for purification, choose a solvent system that allows for crystallization at or below room temperature. Avoid prolonged heating.
-
Storage: Store the final product in a cool, dry, and dark place to prevent degradation over time.
Visualizing Decarboxylation:
Caption: Hydrolysis of the chloro-substituent.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: A common and effective starting material is 2-chloro-3-hydroxypyridine. This precursor can then be carboxylated. Alternatively, one could start from 3-hydroxyisonicotinic acid and perform a selective chlorination. The choice of starting material will depend on its commercial availability and the scalability of the subsequent steps.
Q2: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for both in-process monitoring and final purity assessment due to its high resolution and sensitivity. Thin-Layer Chromatography (TLC) is a quick and convenient tool for qualitative monitoring of the reaction progress. For structural confirmation of the final product and any isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Yes. Many of the reagents used, such as phosphorus oxychloride (if used for chlorination), strong bases like sodium hydride, and pressurized gases like carbon dioxide, are hazardous. [10]Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and be familiar with the safety data sheets (SDS) for all chemicals used. Reactions under pressure should be conducted behind a blast shield.
Q4: My overall yield is consistently low, even after addressing the common side reactions. What other factors could be at play?
A4: If you have minimized the formation of side products, low yields may be due to incomplete reaction or mechanical losses during work-up and purification. For an incomplete reaction, consider increasing the reaction time, temperature (while being mindful of decarboxylation), or the pressure of carbon dioxide. To minimize mechanical losses, ensure efficient extraction and precipitation, and be cautious during product transfers and filtration.
References
- PrepChem. (n.d.). Synthesis of 2-chloronicotinic acid.
- Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.
- Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Google Patents. (n.d.). CN101117332B - The preparation method of 2-chloronicotinic acid.
- Google Patents. (n.d.). EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters.
- Google Patents. (n.d.). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
- L.S. College, Muzaffarpur. (2019, December 19). Kolbe–Schmitt reaction.
- Google Patents. (n.d.). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
- Al-Zoubi, R. M., et al. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molbank, 2018(3), M1001.
- Wikipedia. (n.d.). Kolbe–Schmitt reaction.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- Google Patents. (n.d.). CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.
- ResearchGate. (2014, May 9). A new radical decarboxylation reaction for the conversion of carboxylic acids into hydrocarbons.
- Master Organic Chemistry. (2022, May 20). Decarboxylation.
- Google Patents. (n.d.). US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides.
- Pearson. (2024, August 14). Kolbe-Schmidt Reaction: Videos & Practice Problems.
- Google Patents. (n.d.). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
- PubMed. (2000, August 25). Chlorination of pyridinium compounds. Possible role of hypochlorite, N-chloramines, and chlorine in the oxidation of pyridinoline cross-links of articular cartilage collagen type II during acute inflammation.
- BYJU'S. (n.d.). Kolbe's Reaction Mechanism.
- European Patent Office. (n.d.). EP 0939079 B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine.
- National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
- YouTube. (2025, January 9). Decarboxylation of Carboxylic Acids.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- PubChem. (n.d.). 2-Chloroisonicotinic acid.
- Aakash. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ.
- PubChem. (n.d.). 2-Chloro-3-hydroxypropionic acid.
- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
- Wyoming Water Research Center. (n.d.). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS.
- ResearchGate. (2023, January 1). The chemistry of citrazinic acid (2,6-dihydroxyisonicotinic acid).
- Google Patents. (n.d.). US4205175A - Chlorination process.
- Google Patents. (n.d.). JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid.
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 185422-96-2|2,6-Dichloro-3-hydroxyisonicotinic acid|BLD Pharm [bldpharm.com]
- 7. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 8. Decarboxylation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Derivatization of 2-Chloro-3-hydroxyisonicotinic Acid
Welcome to the technical support guide for the derivatization of 2-Chloro-3-hydroxyisonicotinic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this highly functionalized pyridine core. The unique electronic and steric arrangement of the chloro, hydroxyl, and carboxylic acid groups on the isonicotinic acid scaffold presents specific challenges. This guide provides in-depth, mechanistically grounded troubleshooting advice to overcome common experimental hurdles, ensuring the integrity and success of your synthetic campaigns.
Understanding the Core Molecule: Reactivity and Challenges
This compound is a versatile building block, but its reactivity is nuanced. The pyridine nitrogen, being electron-withdrawing, deactivates the ring towards electrophilic substitution but activates the positions ortho (C3, C5) and para (C6) to the nitrogen for nucleophilic attack.[1][2] However, the substituents introduce further complexity:
-
Carboxylic Acid (C4-COOH): The primary site for derivatization (e.g., esterification, amidation). Its acidity and reactivity are modulated by the adjacent hydroxyl and chloro groups.
-
Hydroxyl Group (C3-OH): A nucleophilic and potentially acidic site. It can interfere with reactions at the carboxylic acid, leading to side products or requiring the use of protecting groups.
-
Chloro Group (C2-Cl): An electron-withdrawing group and a potential leaving group for nucleophilic aromatic substitution (SNAr) reactions, especially under harsh conditions.
This interplay of functional groups is the primary source of experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Esterification Reactions
FAQ 1: My Fischer esterification of this compound is giving low yields. What's going wrong?
Answer: Low yields in Fischer esterification are common with this substrate and typically stem from two main issues: the electronic deactivation of the carboxylic acid and unfavorable reaction equilibrium.[3][4]
Root Causes & Solutions:
-
Electronic Deactivation: The electron-withdrawing nature of the pyridine nitrogen and the adjacent chlorine atom reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the alcohol.
-
Troubleshooting: Standard acid catalysts like H₂SO₄ may not be sufficient. Consider using a stronger acid catalyst or a dehydrating agent that also acts as an activator. Forcing conditions (higher temperatures, longer reaction times) can be employed, but must be balanced against the risk of side reactions.[3][5]
-
-
Unfavorable Equilibrium: The Fischer esterification is a reversible reaction that produces water as a byproduct.[4][6] The presence of water can drive the reaction backward via hydrolysis of the ester product.
-
Troubleshooting:
-
Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it forms.
-
Excess Alcohol: Use the alcohol reactant as the solvent to push the equilibrium towards the product side, in accordance with Le Châtelier's principle.[3]
-
Alternative Methods: If Fischer conditions fail, consider converting the carboxylic acid to a more reactive intermediate like an acyl chloride.
-
-
Experimental Protocol: Acyl Chloride Formation for Subsequent Esterification
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.
-
Reagent Addition: Add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or by observing the cessation of gas evolution.
-
Work-up: Cool the reaction mixture and remove the excess oxalyl chloride/SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is highly reactive and typically used immediately without further purification.
-
Esterification: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM) and add the desired alcohol (1.1 eq) followed by a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq) at 0 °C. Stir until completion.
Category 2: Amide Coupling Reactions
FAQ 2: I am observing significant epimerization and the formation of byproducts during amide coupling with my chiral amine. How can I minimize this?
Answer: Epimerization and side reactions during amide coupling are often linked to the choice of coupling reagent and reaction conditions. The activation of the carboxylic acid can lead to the formation of highly reactive intermediates that are susceptible to racemization or reaction with other nucleophiles.[7]
Root Causes & Solutions:
-
Over-activation of the Carboxylic Acid: Reagents like dicyclohexylcarbodiimide (DCC) can form highly reactive O-acylisourea intermediates which are prone to forming oxazolones, a key pathway for epimerization, especially with N-protected amino acids.[8]
-
Troubleshooting:
-
Use Additives: Incorporate additives like 1-Hydroxybenzotriazole (HOBt) or its derivatives (e.g., HOAt, 6-Cl-HOBt). These additives trap the O-acylisourea intermediate to form a less reactive, but still efficient, active ester, which suppresses both racemization and side reactions.
-
Choose a Different Coupling Reagent: Employ modern uronium/aminium or phosphonium salt-based reagents like HBTU, HATU, or PyBOP. These are designed to minimize epimerization and are highly efficient.[7]
-
-
-
Side Reaction with the Hydroxyl Group: The C3-hydroxyl group can compete with the amine nucleophile, leading to the formation of lactones (intramolecular esterification) or other undesired byproducts.
-
Troubleshooting:
-
Workflow for Hydroxyl Protection and Amide Coupling
Caption: Workflow for robust amide synthesis.
Category 3: Purification and Analysis
FAQ 3: I'm having difficulty purifying my derivatized product. It seems to be co-eluting with starting material or byproducts on my silica gel column.
Answer: Purification challenges with substituted pyridines are common due to their polarity and ability to interact with the stationary phase. The basic nitrogen atom can cause peak tailing on silica gel.
Root Causes & Solutions:
-
Polarity and Basicity: The pyridine nitrogen can protonate on the acidic silica surface, leading to strong interactions and poor chromatographic resolution. The high polarity of both starting material and products can also lead to overlapping Rf values.
-
Troubleshooting:
-
Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent system (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica, improving peak shape and separation.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography if silica gel proves ineffective.
-
Reverse-Phase HPLC: For highly polar compounds, preparative reverse-phase HPLC (RP-HPLC) can be an excellent alternative, offering different selectivity.[5]
-
-
-
Incomplete Reactions: If the reaction has not gone to completion, the polarity of the starting material and the product may be very similar, making separation difficult.
-
Troubleshooting:
-
Reaction Monitoring: Always monitor reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full conversion of the starting material before attempting purification.[5]
-
Derivatization for Separation: In some cases, it may be easier to perform another reaction to change the polarity of the product significantly before purification (e.g., protecting a free hydroxyl group).
-
-
Summary of Recommended Analytical Conditions
| Technique | Stationary Phase | Typical Mobile Phase | Detection | Notes |
| TLC/Flash | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate or DCM/Methanol | UV (254 nm) | Add 0.5% TEA to mobile phase to reduce peak tailing. |
| RP-HPLC | C18 | Acetonitrile/Water with 0.1% TFA or Formic Acid | UV/DAD or MS | Excellent for monitoring reaction progress and for purification of polar compounds. |
| NMR | ¹H, ¹³C | DMSO-d₆, CDCl₃, or MeOD | - | DMSO-d₆ is often ideal for solubilizing the starting material and polar derivatives. |
| Mass Spec | ESI | - | Positive or Negative Ion Mode | Provides accurate mass for confirmation of product identity. |
This guide provides a foundational framework for addressing the common challenges encountered during the derivatization of this compound. Successful synthesis relies on a clear understanding of the substrate's reactivity, careful selection of reagents and conditions, and diligent reaction monitoring.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
- Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
- Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.
- Wikipedia. (n.d.). Pyridine.
- Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses.
- Pearson+. (n.d.). An important protecting group developed specifically for polyhydroxy compounds.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- (n.d.). Protecting Groups.
- ESEC Lecture Series. (2023). STRUCTURE AND REACTIONS OF PYRIDINE - ORGANIC CHEMISTRY FOR CHEMICAL ENGINEERS. YouTube.
- (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Organic Synthesis. (n.d.). Protecting Groups.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Gupta, R. C., & Shukla, O. P. (n.d.). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp.
- Fisher Scientific. (n.d.). Amide Synthesis.
- (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
- ResearchGate. (n.d.). Carboxylic ester, -amide and -acid modulation of site-selectivity: e.g. 2,6-dichloro nicotinic acid (18) and its derivatives can undergo SMC reactions at C2 or C6 selectively depending on the conditions (a–d).³⁵.
- (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance.
- (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Med Chem Res, 21, 1451–1470.
- Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Real Chemistry. (2022). Predicting the product of an esterification reaction. YouTube.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- PubMed. (2000). Determination of cysteine in human plasma by high-performance liquid chromatography and ultraviolet detection after pre-column derivatization with 2-chloro-1-methylpyridinium iodide.
Sources
- 1. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. An important protecting group developed specifically for polyhydr... | Study Prep in Pearson+ [pearson.com]
- 10. jocpr.com [jocpr.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Purification of 2-Chloro-3-hydroxypyridine
Welcome to the technical support center for the purification of 2-chloro-3-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful purification of 2-chloro-3-hydroxypyridine from a typical reaction mixture.
Introduction to Purification Challenges
2-Chloro-3-hydroxypyridine is a crucial intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds.[1][2] Its purification can be challenging due to the presence of structurally similar impurities, such as the starting material, 3-hydroxypyridine, and potential over-chlorinated side products. The amphoteric nature of the molecule, possessing both a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen, further complicates separation. This guide provides a systematic approach to overcoming these challenges through various purification techniques.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₄ClNO | [3] |
| Molecular Weight | 129.54 g/mol | [3] |
| Appearance | Slightly beige to pale cream solid/powder | [3] |
| Melting Point | 170-172 °C | [2][3] |
| Solubility | Soluble in water | [3] |
Understanding the Reaction Mixture: Common Impurities
A common synthetic route to 2-chloro-3-hydroxypyridine involves the chlorination of 3-hydroxypyridine with an agent like sodium hypochlorite.[4] Understanding the potential byproducts of this reaction is the first step in designing an effective purification strategy.
dot
Caption: Potential components in the crude reaction mixture.
Primary Impurities to Consider:
-
Unreacted 3-Hydroxypyridine: Due to incomplete reaction, the starting material is a very common impurity.
-
Di-chlorinated Hydroxypyridines: Over-chlorination can lead to the formation of species such as 2,6-dichloro-3-hydroxypyridine.
-
Other Positional Isomers: Depending on the reaction conditions, minor amounts of other chlorinated isomers might be formed.
-
Inorganic Salts: The reaction and subsequent work-up will introduce inorganic salts (e.g., NaCl) that need to be removed.
Purification Strategies: A Multi-pronged Approach
A combination of techniques is often the most effective route to obtaining high-purity 2-chloro-3-hydroxypyridine.
dot
Caption: General purification workflow for 2-chloro-3-hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily solid. What should I do first?
A1: An initial work-up based on the procedure described in patent EP 0939079 B1 is highly recommended.[4] This involves adjusting the pH of the aqueous reaction mixture to approximately 3-4 with an acid like HCl. This protonates the pyridine nitrogen, but the phenolic hydroxyl group remains largely protonated, causing the product to precipitate. Subsequent filtration and washing with water and a non-polar solvent like xylene will remove a significant portion of inorganic salts and non-polar impurities, often yielding a more manageable solid for further purification.
Q2: What is the best solvent for recrystallizing 2-chloro-3-hydroxypyridine?
A2: Given that 2-chloro-3-hydroxypyridine is soluble in water, water can be a good starting point for recrystallization, especially for removing less polar impurities.[3] However, due to its high solubility, achieving a good recovery might be challenging. A mixed solvent system often provides better results. Good options to explore include:
-
Ethanol/Water: Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Ethyl Acetate/Hexanes: Dissolve the compound in a minimum of hot ethyl acetate and add hexanes until turbidity persists.
-
Toluene: Toluene can be an effective solvent for recrystallizing polar aromatic compounds.
Q3: I'm having trouble getting crystals to form during recrystallization. What can I do?
A3: If crystals do not form upon cooling, several techniques can be employed to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of pure 2-chloro-3-hydroxypyridine to the solution. This will act as a template for crystal growth.
-
Reducing Solvent Volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling: Place the flask in an ice bath to further decrease the solubility of your compound. This should be done after the solution has been allowed to cool to room temperature slowly to avoid crashing out impurities.
Q4: Can I use column chromatography to purify 2-chloro-3-hydroxypyridine?
A4: Yes, silica gel column chromatography is a very effective method for purifying 2-chloro-3-hydroxypyridine. Due to its polarity, a relatively polar mobile phase will be required.
Recommended Starting Conditions for TLC and Column Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 | Standard choice for polar organic compounds. |
| Mobile Phase (TLC) | Start with 50:50 Ethyl Acetate:Hexanes. If the Rf is too low, increase the polarity by trying 100% Ethyl Acetate or a 95:5 mixture of Dichloromethane:Methanol. | These solvent systems offer a good range of polarity to effectively separate the moderately polar product from less polar impurities and more polar baseline impurities. |
| Eluent (Column) | A gradient elution is recommended. Start with a less polar mixture (e.g., 30:70 Ethyl Acetate:Hexanes) and gradually increase the polarity to 100% Ethyl Acetate, followed by a small percentage of methanol if necessary. | A gradient elution will allow for the separation of less polar impurities first, followed by the product, and finally, the more polar starting material. |
Q5: How can acid-base extraction be used for purification?
A5: The amphoteric nature of 2-chloro-3-hydroxypyridine allows for its separation from neutral or more strongly basic/acidic impurities through acid-base extraction.
dot
Caption: Acid-base extraction workflow.
This method is particularly useful for removing non-acidic impurities. After extraction into the aqueous basic layer, the product can be recovered by acidifying the aqueous layer and either filtering the resulting precipitate or extracting it with an organic solvent.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low recovery after recrystallization. | The compound is too soluble in the chosen solvent, or too much solvent was used. | Try a different solvent or a mixed solvent system where the compound has lower solubility at room temperature. Reduce the initial amount of hot solvent used. |
| Product "oils out" during recrystallization. | The boiling point of the solvent is too low, or the melting point of the impure solid is depressed below the boiling point of the solvent. The cooling rate is too fast. | Use a higher boiling point solvent. Add slightly more solvent to keep the compound dissolved at a lower temperature. Ensure the solution cools down slowly. |
| Multiple spots on TLC after purification. | The purification was incomplete. The compound may be degrading on the silica plate. | Re-purify using a different method (e.g., column chromatography if recrystallization failed). For TLC, add a small amount of triethylamine to the mobile phase to prevent streaking of basic compounds. |
| Broad peaks or poor separation in column chromatography. | The column was not packed properly. The incorrect eluent system was used. The column was overloaded. | Repack the column carefully to ensure a uniform stationary phase. Optimize the eluent system using TLC first. Use an appropriate amount of crude material for the column size. |
| The purified product is still colored. | Colored impurities are co-eluting or co-crystallizing with the product. | Add activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration. Use a very shallow gradient in column chromatography to improve separation. |
Purity Assessment
After purification, it is crucial to assess the purity of the 2-chloro-3-hydroxypyridine. The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point close to the literature value (170-172 °C) is indicative of high purity.[2][3] A broad melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of the final product. The absence of signals corresponding to impurities is a strong indicator of purity.
References
- Process for the preparation of 2-chloro-3-hydroxy pyridine.
- CHEMICAL PROCESS FOR THE EXTRACTION OF 2-HYDROXY PYRIDINE DERIVATIVES, 2-HYDROXYQUINOLINE, AND 2-HYDROXYBENZOTHIAZOLE. EPO.
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper
- Purification: Tips for Flash Column Chromatography. Department of Chemistry : University of Rochester.
- TLC Tips and Tricks. Merck Millipore.
- Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester.
- APPENDIX 3E Column Chrom
- Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral.
- Supporting Inform
- Supporting Inform
- How To Carry Out a Recrystallization. YouTube.
- HU228946B1 - Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH.
- 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE(55304-73-9) 1H NMR spectrum.
- US4942239A - Process for the production of 2-hydroxypyridine.
- 2-Amino-3-hydroxypyridine. Jubilant Ingrevia.
- EP0939079B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine. Google Patents.
- How do you prepare TLC plates and mobile phase solutions for ionic compounds?.
- Silica gel column preparation and compound purification. YouTube.
- Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). NIH.
- US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine.
- How To Recrystallize A Solid. YouTube.
- How to recrystallize complexes from the solvent pair acetone/water?. ResearchGate.
- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
- Potentiometric Determination of Chlorate Impurities in Hypochlorite Solutions. PubMed.
- Potentiometric Determination of Chlorate Impurities in Hypochlorite Solutions.
Sources
Technical Support Center: High-Yield Synthesis of 2-Chloro-3-hydroxypyridine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-chloro-3-hydroxypyridine. As a critical intermediate in the production of pharmaceuticals and agrochemicals, achieving a high-yield, high-purity synthesis is paramount.[1][2] This document provides a detailed, field-tested protocol and addresses common issues encountered during its synthesis through a comprehensive troubleshooting and FAQ section.
Recommended High-Yield Synthesis: Chlorination of 3-Hydroxypyridine
The most reliable and economically viable route for a high-yield synthesis of 2-chloro-3-hydroxypyridine is the direct chlorination of 3-hydroxypyridine using sodium hypochlorite in a basic aqueous medium.[1] This method surpasses older protocols that utilized harsher reagents like boiling hydrochloric acid and hydrogen peroxide, which resulted in significantly lower yields of around 51%.[1][3] The procedure detailed below is adapted from established industrial processes and optimized for laboratory scale, consistently achieving yields of over 80%.[1]
Core Reaction Principle
The reaction proceeds via an electrophilic aromatic substitution mechanism. By maintaining a highly alkaline environment (pH 11-13), the 3-hydroxypyridine is deprotonated to its corresponding pyridinolate anion. This anion is highly activated, directing the electrophilic chlorine from sodium hypochlorite regioselectively to the C2 position.
Experimental Protocol: Step-by-Step
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnels, prepare a solution of 3-hydroxypyridine in water.
-
pH Adjustment (Activation): Cool the solution to 0-5°C and add an aqueous sodium hydroxide solution to raise the pH to between 11 and 13. This step is critical as it generates the highly reactive pyridinolate species.[1]
-
Chlorination: While maintaining the temperature at 0-5°C, slowly and simultaneously add an aqueous sodium hypochlorite solution (e.g., 15%) and the remaining 3-hydroxypyridine solution (if performing a semi-batch process as described in some patents). The key is to maintain the pH within the 11-13 range throughout the addition.[1]
-
Quenching: Once the reaction is complete (monitored by TLC or HPLC), quench any excess sodium hypochlorite by adding a reducing agent such as sodium bisulfite.
-
Product Isolation: Carefully adjust the pH of the reaction mixture to 3-4 using hydrochloric acid. This protonates the product, causing it to precipitate out of the aqueous solution.[1]
-
Purification: Collect the precipitate by filtration. Wash the solid sequentially with cold water and a non-polar organic solvent like xylene to remove impurities.[1]
-
Drying: Dry the purified product under vacuum to obtain 2-chloro-3-hydroxypyridine as a solid. The reported melting point is 170-172 °C.[3]
Synthesis Workflow Diagram
Caption: Simplified mechanism of the Sandmeyer reaction.
Q3: What are the primary safety considerations for the recommended sodium hypochlorite synthesis?
A3: While this method avoids many of the hazards of older protocols, caution is still required:
-
Corrosive Materials: Both sodium hypochlorite and sodium hydroxide are corrosive. The use of hydrochloric acid for neutralization also requires care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Gas Evolution: Acidifying a solution containing residual sodium hypochlorite and sodium bisulfite can release chlorine and sulfur dioxide gas. Ensure the quenching step is complete before acidification and perform the pH adjustments in a well-ventilated fume hood.
-
Exothermic Reaction: The chlorination is exothermic. A runaway reaction can occur if cooling is insufficient or reagents are added too quickly, leading to boiling and potential splashing of corrosive materials.
Data Summary: Comparison of Synthesis Routes
| Synthesis Method | Starting Material | Key Reagents | Reported Yield (%) | Reference |
| Hypochlorite Chlorination | 3-Hydroxypyridine | NaOH, NaOCl | 81 - 85% | [1] |
| H₂O₂/HCl Chlorination | 3-Hydroxypyridine | H₂O₂, HCl | ~51% | [1][3] |
| H₂O₂/HCl (UV) | 3-Hydroxypyridine | H₂O₂, HCl, UV light | ~75% | [1] |
| Solvent-Free Chlorination | 2-Hydroxypyridines | POCl₃, Pyridine | 92 - 95% | [4] |
| Multi-step Diazotization | 2-Amino-5-chloropyridine | NaNO₂, H₂SO₄, HNO₃ | Not specified | [5] |
References
- Benchchem. A Comparative Guide to the Synthesis of 2,3- Disubstituted Pyridine Derivatives: Exploring Alternatives to 3-Bromo-2-chloropyridine.
- European Patent Office. (1999). Process for the preparation of 2-chloro-3-hydroxy pyridine - EP 0939079 B1.
- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis.
- Google Patents. (1990). US4942239A - Process for the production of 2-hydroxypyridine.
- Wikipedia. (2023). Sandmeyer reaction.
- National Institutes of Health (NIH). (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Google Patents. Process for the production of 2-amino-3-hydroxypyridine derivatives.
- Sigma-Aldrich. 2-Chloro-3-hydroxypyridine 98.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- J&K Scientific LLC. (2025). Sandmeyer Reaction.
- BYJU'S. Sandmeyer Reaction Mechanism.
- National Institutes of Health (NIH). (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Sigma-Aldrich. 2-Chloro-3-hydroxypyridine 98 6636-78-8.
- Google Patents. (2001). US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides.
- Tokyo Chemical Industry Co., Ltd. 3-Chloro-5-hydroxypyridine 74115-12-1.
- Google Patents. (2001). EP0939079B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine.
- Google Patents. (2010). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- Google Patents. (2021). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
- Organic Syntheses. (2019). 10 - Organic Syntheses Procedure.
- Google Patents. (2012). CN102532010A - Preparation method of 2-chloro-3-aminopyridine.
- European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - EP 1064265 B1.
- Eureka. (2020). 2-amino-3-hydroxypyridine and its preparation method and purification method.
- Google Patents. (2015). CN105175320A - Preparation method of 3-hydroxypyridine.
- Google Patents. (2016). CN105418493A - 2-chloropyridine synthetic method.
- Guidechem. (2022). How to Prepare 2-Chloro-5-hydroxypyridine? - FAQ.
- Sigma-Aldrich. 2-Chloro-3-hydroxypyridine 98 6636-78-8.
- Google Patents. (2012). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
- CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
- ChemicalBook. 2-Chloro-3-methoxypyridine synthesis.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-クロロ-3-ヒドロキシピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
Technical Support Center: 2-Chloro-3-hydroxyisonicotinic Acid
Welcome to the technical support center for 2-Chloro-3-hydroxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this valuable synthetic intermediate. Our goal is to provide you with field-proven insights and troubleshooting strategies to ensure the integrity of your compound and the success of your experiments. This document is structured as a dynamic resource, addressing specific issues you may encounter in a direct question-and-answer format.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses problems that may arise during an experiment. The answers focus on identifying the root cause and providing immediate corrective actions.
Q1: I'm observing significant gas evolution and a lower-than-expected yield in my reaction, which is being run at 90°C in DMF. What is happening?
A1: This is a classic sign of thermal decarboxylation. The carboxylic acid group on your molecule is susceptible to being eliminated as carbon dioxide (CO₂) gas, especially under heat.[1] The pyridine ring, combined with the electron-withdrawing chloro and activating hydroxy substituents, can stabilize the intermediate formed after the loss of CO₂, making this process more favorable at elevated temperatures.
Root Cause Analysis: The energy input (heating) is overcoming the activation barrier for the C-C bond cleavage between the pyridine ring and the carboxyl group. This is a common decomposition pathway for many carboxylic acids, particularly heteroaromatic ones.[2]
Immediate Actions & Recommendations:
-
Lower the Temperature: Immediately reduce the reaction temperature. Assess if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time.
-
Alternative Activation: If heat is required for your reaction, consider alternative energy sources like microwave irradiation, which can sometimes accelerate reactions at lower bulk temperatures.
-
Protecting Group Strategy: For multi-step syntheses, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester is significantly more thermally stable. This group can be hydrolyzed back to the carboxylic acid in a final step under milder conditions.
Q2: My isolated this compound product is a tan or brownish color, not the expected off-white solid. What causes this discoloration?
A2: Discoloration is most often indicative of oxidation or minor thermal degradation. The 3-hydroxy group (a phenol-like functional group on an electron-deficient ring) is particularly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light. This process can form highly colored quinone-like species as byproducts.
Root Cause Analysis: The phenolic hydroxyl group can be oxidized, and even small amounts of the resulting colored impurities can discolor the entire batch. This process is often accelerated by heat and basic conditions.
Immediate Actions & Recommendations:
-
Inert Atmosphere: Always handle and react with this compound under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen. Use degassed solvents for your reactions and workup procedures.
-
Purification Method: If the product is already discolored, attempt recrystallization. You may consider adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or activated carbon during the recrystallization process to remove colored impurities, but be mindful of potential side reactions.
-
Workup Conditions: During aqueous workup, keep the solution pH neutral or slightly acidic and avoid prolonged exposure to basic conditions, which can deprotonate the hydroxyl group and increase its sensitivity to oxidation.
Q3: During an aqueous workup using a strong base like 1M NaOH for extraction, I'm seeing a significant loss of product in the aqueous layer. Why?
A3: While this compound has low solubility in neutral water, its salt form (a carboxylate) is highly water-soluble. However, using a strong base can promote decomposition, especially if the temperature is not controlled.[3][4] The combination of the deprotonated hydroxyl and carboxylate groups in a basic solution can increase the electron density of the ring system, potentially leading to ring-opening or other degradation pathways.
Root Cause Analysis: The compound is amphoteric and can be unstable under strongly basic conditions. Incompatible materials listed in safety data sheets for related compounds include strong bases.[3] The issue is likely a combination of solubilization as the salt and base-catalyzed degradation.
Immediate Actions & Recommendations:
-
Use a Weaker Base: Switch to a milder base for extractions, such as saturated sodium bicarbonate (NaHCO₃) solution. This is basic enough to deprotonate the carboxylic acid (pKa ~2-4) for extraction without being harsh enough to significantly deprotonate the hydroxyl group (pKa ~8-10) or catalyze degradation.
-
Temperature Control: Perform all basic extractions at low temperatures (0-5°C) using an ice bath to slow down any potential decomposition reactions.
-
Minimize Contact Time: Do not let the compound sit in the basic aqueous phase for extended periods. Proceed with acidification and product extraction promptly.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about best practices for handling, storing, and using this compound to prevent decomposition from the start.
Q4: What are the ideal long-term storage conditions for this compound?
A4: To ensure long-term stability and prevent gradual decomposition, proper storage is critical.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential decomposition pathways like decarboxylation and oxidation. |
| Atmosphere | Tightly sealed container under Argon or Nitrogen | Prevents oxidation of the sensitive hydroxyl group.[3][5] |
| Light | Amber vial or stored in the dark | Protects against light-induced degradation. |
| Moisture | Dry, desiccated environment | Prevents hydrolysis and potential clumping of the solid. |
Q5: How does pH impact the stability of this compound in solution?
A5: The stability of this compound in solution is highly pH-dependent. Both extreme acidity and alkalinity should be avoided.
| pH Range | Stability Concern | Recommended Action |
| < 2 | Potential for acid-catalyzed side reactions. | Avoid using strong, non-volatile acids. Use buffers if pH control is needed. |
| 2 - 7 | Most Stable Range | Ideal for storage in solution and for reactions where possible. |
| 7 - 10 | Increased susceptibility to oxidation. | Work under an inert atmosphere. Keep temperatures low. |
| > 10 | High risk of base-catalyzed decomposition.[4] | Avoid strong bases like NaOH or KOH. Use carbonates or bicarbonates instead.[3] |
Q6: What is the primary decomposition pathway I should be concerned about, and how can I visualize it?
A6: The most common and irreversible decomposition pathway is thermal decarboxylation, which results in the formation of 2-chloro-3-hydroxypyridine and carbon dioxide gas. Understanding this pathway is key to preventing it.
Caption: Primary thermal decomposition pathway via decarboxylation.
Q7: Can you provide a general workflow for setting up a reaction to minimize decomposition?
A7: Absolutely. Following a systematic workflow can drastically reduce the risk of degrading your material. This decision tree outlines the critical checkpoints.
Caption: Recommended experimental workflow to prevent degradation.
References
- Fisher Scientific. (2025). Safety Data Sheet: 2-Chloronicotinic acid.
- Georganics. (n.d.). Safety Data Sheet: 2-Chloro-3-hydroxypropionic acid. URL (Note: This is for a related compound but illustrates general handling for chloro-hydroxy-acids).
- Echemi. (n.d.).
- ChemicalBook. (2022).
- Jubilant Ingrevia Limited. (n.d.).
- Cano Mondejar, J., et al. (1982). Method for preparing 2-chloronicotinic acid.
- Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Wikipedia. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 2-chloronicotinic acid. URL
- Organic Chemistry Portal. (n.d.).
- Sigma-Aldrich. (n.d.). This compound AldrichCPR. URL
- Google Patents. (2015). CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid. URL
- Barton, D. H. R., et al. (1983). A new radical decarboxylation reaction for the conversion of carboxylic acids into hydrocarbons.
- Nelson, D. A. (1982). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS.
- Khan Academy. (2014).
Sources
Technical Support Center: Column Chromatography Purification of 2-Chloro-3-hydroxyisonicotinic Acid Derivatives
Welcome to the technical support center for the column chromatography purification of 2-chloro-3-hydroxyisonicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful purification of this important class of compounds.
Introduction
This compound and its derivatives are key building blocks in medicinal chemistry and drug development.[1] Their purification is a critical step to ensure the removal of starting materials, byproducts, and other impurities, which is essential for accurate biological evaluation and downstream applications.[2] Due to their polar nature and the presence of both acidic (carboxylic acid and hydroxyl) and basic (pyridine nitrogen) functional groups, these compounds can present unique challenges during purification by column chromatography.[3][4] This guide provides a structured approach to troubleshoot common issues and optimize your purification workflow.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound derivatives, providing explanations and actionable solutions.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: I'm observing overlapping peaks or poor resolution between my desired this compound derivative and impurities. What steps can I take to improve the separation?
Answer: Poor separation is a common challenge that can often be resolved by systematically optimizing the chromatographic conditions.[3]
Root Causes and Solutions:
-
Inappropriate Solvent System: The choice of mobile phase is critical for achieving good separation.[5]
-
Solution: Conduct a thorough solvent screen using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for your target compound, with clear separation from impurities.[2]
-
For Normal-Phase Chromatography (Silica Gel): Start with a non-polar solvent like hexanes or dichloromethane and gradually increase the polarity by adding ethyl acetate or methanol.[2] For highly polar compounds that do not move from the baseline even with 100% ethyl acetate, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[6]
-
For Reversed-Phase Chromatography: Use a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol.[7] Adjusting the ratio of the organic solvent to water will modulate the retention.[5]
-
-
-
Incorrect Stationary Phase: The interaction between your compound and the stationary phase dictates retention and selectivity.
-
Solution:
-
Normal-Phase: Standard silica gel is often the first choice. However, if you are experiencing issues with strong interactions, consider using a less acidic or deactivated silica gel.[6] Alumina (basic or neutral) can also be a good alternative for basic compounds.[3]
-
Reversed-Phase: C18 columns are widely used, but for polar aromatic compounds, a phenyl or polar-embedded phase might offer different selectivity and improved separation.[8]
-
-
-
Column Overloading: Injecting too much sample can saturate the stationary phase, leading to broad and overlapping peaks.[9]
-
Suboptimal Flow Rate: The speed at which the mobile phase moves through the column can impact resolution.
-
Solution: An optimal flow rate allows for proper equilibration of the analyte between the stationary and mobile phases. A flow rate that is too fast can lead to peak broadening and poor separation, while a rate that is too slow can cause diffusion and band widening.[10] Adjust the flow rate to find the best balance for your specific separation.
-
Issue 2: Peak Tailing of the Target Compound
Question: My purified this compound derivative shows a tailing peak in the chromatogram. What causes this and how can I fix it?
Answer: Peak tailing is a frequent problem when purifying basic compounds like pyridine derivatives on silica-based stationary phases.[8][11] It occurs when a portion of the analyte is more strongly retained than the bulk, leading to a skewed peak shape.[12]
Root Causes and Solutions:
-
Strong Interaction with Residual Silanols: The primary cause of peak tailing for basic compounds is the interaction of the pyridine nitrogen with acidic silanol groups (Si-OH) on the surface of silica gel.[8][9] This creates a secondary, stronger retention mechanism that delays the elution of some analyte molecules.[11]
-
Solution 1: Add a Basic Modifier to the Mobile Phase: A small amount of a competing base, such as triethylamine (TEA) or ammonia (0.1-1%), can be added to the mobile phase.[3][13] These modifiers will preferentially interact with the acidic silanol sites, effectively masking them from your target compound and resulting in a more symmetrical peak.[8]
-
Solution 2: Use a Different Stationary Phase: Consider using an end-capped silica column, where the residual silanols have been chemically deactivated.[8] Alternatively, alumina can be a suitable stationary phase for basic compounds.[3]
-
-
Column Overload: As mentioned previously, overloading the column can lead to peak distortion, including tailing.[9]
-
Solution: Reduce the amount of sample loaded onto the column.[3]
-
-
Physical Issues in the Chromatographic System: Dead volumes in fittings or a poorly packed column can also contribute to peak tailing.[8]
-
Solution: Ensure all connections are properly made and that the column is packed uniformly. A slurry packing method is generally recommended for good column bed integrity.[13]
-
Issue 3: Low or No Recovery of the Target Compound
Question: I'm not able to recover my this compound derivative after column chromatography, or the yield is very low. What could be happening?
Answer: Low recovery can be frustrating and may be due to several factors, from the compound being too strongly retained to on-column degradation.[6]
Root Causes and Solutions:
-
Compound is Too Polar and Irreversibly Adsorbed: Highly polar compounds can bind very strongly to a polar stationary phase like silica gel, making them difficult to elute.[3]
-
Solution:
-
Increase Mobile Phase Polarity: If your compound is not eluting, gradually increase the polarity of your solvent system. For very polar compounds on silica, a mobile phase containing methanol or even a small amount of ammonia in methanol might be necessary.[6]
-
Consider Reversed-Phase Chromatography: This technique is often better suited for the purification of polar compounds.[3]
-
Use a Different Normal-Phase Stationary Phase: Alumina or other less retentive polar phases could be an option.[3]
-
-
-
On-Column Degradation: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.[6]
-
Solution:
-
Test for Stability: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. If you observe a new spot or streaking upon development, your compound may be unstable on silica. A 2D TLC experiment can also help diagnose this issue.[6]
-
Use a Deactivated Stationary Phase: Employ deactivated silica gel or an alternative stationary phase like alumina.[6]
-
Work Quickly: Minimize the time your compound spends on the column.
-
-
-
Compound is in Dilute Fractions: It's possible your compound did elute, but the fractions are too dilute to be detected by your initial analysis (e.g., TLC with UV visualization).[6]
Frequently Asked Questions (FAQs)
Q1: How do I choose between normal-phase and reversed-phase chromatography for my this compound derivative?
A1: The choice depends on the overall polarity of your specific derivative.
-
Normal-phase chromatography (e.g., with silica gel) is generally suitable for less polar to moderately polar compounds.[14]
-
Reversed-phase chromatography (e.g., with a C18 column) is typically better for more polar and water-soluble compounds.[7] Given that this compound itself is a polar molecule, reversed-phase chromatography is often a good starting point. However, if your derivatives have significantly increased lipophilicity due to the addition of non-polar functional groups, normal-phase chromatography may be more appropriate.
Q2: What is the importance of the pKa of my compound in developing a purification method?
A2: The pKa values of the functional groups in your molecule (carboxylic acid, hydroxyl group, and pyridine nitrogen) determine its ionization state at a given pH. The pKa of the pyridine nitrogen is particularly important as it influences its basicity and interaction with the stationary phase.[8] Most pyridine derivatives have a pKa between 5 and 6.[8] The ionization state affects the compound's polarity and solubility, which in turn impacts its retention behavior.[5] For reversed-phase chromatography, controlling the pH of the mobile phase with a buffer can be crucial for achieving reproducible retention times and good peak shape.[15]
Q3: Can I use a gradient elution for my purification?
A3: Yes, a gradient elution, where the composition of the mobile phase is changed over time to gradually increase its polarity (in normal-phase) or decrease it (in reversed-phase), can be very effective. This is particularly useful for separating complex mixtures with components of widely differing polarities. A gradient can help to elute strongly retained compounds in a reasonable time while still providing good resolution for earlier eluting components.
Q4: How can I confirm the purity of my collected fractions?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method for analyzing fractions.[2] Spot a small amount from each fraction on a TLC plate, develop it in the appropriate solvent system, and visualize the spots (e.g., under a UV lamp). Combine the fractions that contain only your pure compound. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Experimental Protocols
Protocol 1: General Workflow for Column Chromatography Purification
This protocol outlines the key steps for purifying a this compound derivative.
-
Develop a TLC Method:
-
Dissolve a small amount of your crude sample in a suitable solvent.
-
Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol for normal-phase; water/acetonitrile for reversed-phase) to find one that gives an Rf value of ~0.2-0.4 for your target compound and good separation from impurities.[2]
-
-
Prepare and Pack the Column:
-
Select a column of appropriate size for your sample amount.
-
For silica gel, use a slurry packing method to ensure a uniform and well-packed column bed.[13]
-
-
Load the Sample:
-
Dissolve your crude material in a minimal amount of solvent.[10]
-
Carefully apply the sample to the top of the column.[10]
-
Alternatively, for compounds with poor solubility in the mobile phase, use a dry loading technique by adsorbing the sample onto a small amount of silica gel before adding it to the column.
-
-
Elute the Column and Collect Fractions:
-
Begin eluting with your chosen mobile phase.
-
Collect the eluate in a series of fractions.
-
-
Analyze the Fractions:
-
Analyze each fraction by TLC to identify those containing the pure product.[2]
-
-
Combine and Evaporate:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.[2]
-
Visualizations
Logical Workflow for Troubleshooting Poor Separation
Caption: A systematic approach to resolving poor chromatographic separation.
Factors Contributing to Peak Tailing
Caption: Common causes of peak tailing in column chromatography.
References
- Wang, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A, 1721, 464811.
- ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Axion Labs. (n.d.). HPLC Peak Tailing.
- Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23-35.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Li, Y., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 24(16), 2932.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Jubilant Ingrevia Limited. (n.d.). 2-Chloronicotinic acid Safety Data Sheet.
- Chromatography Forum. (2015). Method for pyridine amine derivative.
- West, C., et al. (2019). Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography. Chromatographia, 82, 637-647.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Chen, Y., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5243.
- Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
- The Pharma Review. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Sun, W., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(13), 2108-2113.
- Wikipedia. (n.d.). Aqueous normal-phase chromatography.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Ciogli, A., et al. (2022). Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. Journal of Chromatography A, 1664, 462791.
- Pesek, J. J., & Matyska, M. T. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 30(11), 976-983.
- Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
- Agilent Technologies. (n.d.). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography.
- PubChem. (n.d.). 2-Chloroisonicotinic acid.
- Smirnova, E. I., et al. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 80(8), 1145-1154.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
- Valente, A. A., et al. (2020). Hydroxynicotinic acid crystallisation and solubility systematic studies. CrystEngComm, 22(1), 101-112.
- Li, H., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1435.
- PubChem. (n.d.). 2-Chloro-3-hydroxypropionic acid.
- PubChem. (n.d.). 2-Chloro-3-hydroxy-butyric acid.
- Kumar, A., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4734.
- OpenStax. (n.d.). Appendix C: Dissociation Constants and pKa Values for Acids at 25°C.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. acdlabs.com [acdlabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. hawach.com [hawach.com]
- 15. welch-us.com [welch-us.com]
Technical Support Center: Synthesis of 2-Chloronicotinic Acid
Welcome to the technical support center for the synthesis of 2-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to provide you with reliable troubleshooting strategies and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-chloronicotinic acid, offering potential causes and actionable solutions.
Q1: Why is my reaction yield of 2-chloronicotinic acid unexpectedly low?
Possible Causes:
-
Incomplete N-oxidation of Nicotinic Acid: If you are starting from nicotinic acid, the initial N-oxidation step to form nicotinic acid N-oxide is crucial. Incomplete conversion will result in unreacted starting material, which will not undergo the subsequent chlorination, thus lowering the overall yield.
-
Suboptimal Chlorination Conditions: The chlorination of nicotinic acid N-oxide is a sensitive step. The choice of chlorinating agent (e.g., POCl₃, PCl₅, or a mixture), reaction temperature, and reaction time all significantly impact the yield. For instance, temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of by-products.
-
Presence of Water: The chlorinating agents used in this synthesis, such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), are highly reactive with water. Any moisture in the starting materials or solvent will consume the chlorinating agent, reducing its availability for the desired reaction and consequently lowering the yield.
-
Loss of Product During Work-up: 2-Chloronicotinic acid has some solubility in water, especially at non-optimal pH values.[1][2] During the aqueous work-up, improper pH adjustment can lead to the loss of product in the aqueous phase. The product precipitates most effectively at a pH of 2.0 to 2.5.[2]
Solutions:
-
Ensure Complete N-oxidation: Monitor the N-oxidation reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to ensure the complete consumption of nicotinic acid before proceeding to the chlorination step.
-
Optimize Chlorination:
-
A common method involves the reaction of nicotinic acid N-oxide with POCl₃. The addition of a tertiary amine like triethylamine can facilitate the reaction.[2]
-
The reaction temperature should be carefully controlled, typically around 100-105°C, for a sufficient duration (e.g., 1-4 hours) to ensure the reaction goes to completion.[1][2]
-
-
Maintain Anhydrous Conditions: Use dry solvents and ensure that all glassware is thoroughly dried before use. Starting materials should also be anhydrous.
-
Careful pH Adjustment During Work-up: After quenching the reaction mixture with water, carefully adjust the pH to 2.0-2.5 with a suitable acid or base to maximize the precipitation of 2-chloronicotinic acid.[2]
Q2: My final product has a persistent yellow or brown discoloration. How can I obtain a pure white product?
Possible Causes:
-
Formation of Colored By-products: The reaction of nicotinic acid N-oxide with chlorinating agents can produce colored impurities.[3] These can arise from side reactions or the degradation of starting materials or products under harsh reaction conditions.
-
Incomplete Removal of Reagents: Residual chlorinating agents or their hydrolysis products can impart color to the final product.
Solutions:
-
Distillation of the Intermediate: A highly effective method for obtaining a pure white product is to distill the intermediate 2-chloronicotinoyl chloride from the reaction mixture before hydrolysis.[3] The distilled acid chloride is then added to hot water (90-100°C) to hydrolyze it to 2-chloronicotinic acid, which precipitates as a pure white crystalline solid upon cooling.[3]
-
Recrystallization: Recrystallization of the crude product is a standard purification technique. A mixture of methanol and water has been reported to be effective for removing impurities, including the isomeric by-product 6-chloronicotinic acid.[3]
-
Charcoal Treatment: The use of activated charcoal during the work-up or recrystallization process can help to adsorb colored impurities.
Q3: I am observing the formation of isomeric by-products, such as 6-chloronicotinic acid. How can I minimize their formation?
Possible Causes:
-
Reaction Conditions Favoring Isomerization: The chlorination of nicotinic acid N-oxide can sometimes lead to the formation of the 6-chloro isomer in addition to the desired 2-chloro product. The reaction conditions, including temperature and the specific chlorinating agent used, can influence the regioselectivity of the chlorination.
Solutions:
-
Controlled Reaction Conditions: Adhering to established protocols with carefully controlled temperatures can help to favor the formation of the 2-chloro isomer. The use of POCl₃ in the presence of a tertiary amine is a commonly cited method that provides good selectivity.[2]
-
Purification: If isomeric by-products are formed, they can often be removed by recrystallization. As mentioned, a methanol-water mixture has been shown to be effective for separating 2-chloronicotinic acid from 6-chloronicotinic acid.[3]
Q4: The reaction with phosphorus oxychloride is highly exothermic and difficult to control. What are the best practices for this step?
Possible Causes:
-
Exothermic Nature of the Reaction: The reaction between nicotinic acid N-oxide and phosphorus oxychloride, especially in the presence of a tertiary amine, is exothermic.[2] Rapid addition of reagents can lead to a sudden increase in temperature, making the reaction difficult to control.
Solutions:
-
Slow, Controlled Addition: Add the reagents, particularly the tertiary amine, dropwise to the suspension of nicotinic acid N-oxide in POCl₃ at room temperature.[2] This allows for better control of the heat generated.
-
Cooling: Use an ice bath or other cooling method to maintain the desired reaction temperature during the addition of reagents.
-
Adequate Stirring: Ensure efficient stirring to promote heat dissipation and maintain a homogeneous reaction mixture.
Q5: I am having difficulty with the work-up and isolation of the product. What is the most effective procedure?
Possible Causes:
-
Hydrolysis of Excess Reagents: The reaction mixture contains excess chlorinating agents that need to be carefully quenched.
-
Product Precipitation: The precipitation of 2-chloronicotinic acid is pH-dependent.
Solutions:
-
Removal of Excess POCl₃: Before the aqueous work-up, it is advisable to remove the excess phosphorus oxychloride by distillation under reduced pressure.[1][2]
-
Controlled Quenching: The residue should be cooled to room temperature before being slowly and carefully added to water or ice to hydrolyze any remaining reactive species.[1][2] The temperature should be kept below 40°C during this step.[2]
-
Optimal pH for Precipitation: As previously noted, adjust the pH of the aqueous solution to 2.0-2.5 to ensure maximum precipitation of the product.[2]
-
Washing and Drying: The precipitated product should be thoroughly washed with cold water to remove any water-soluble impurities and then dried under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-chloronicotinic acid, and what are their pros and cons?
Several synthetic routes to 2-chloronicotinic acid have been reported. The most common ones are summarized in the table below.
| Synthetic Route | Starting Material(s) | Key Reagents | Advantages | Disadvantages |
| Chlorination of Nicotinic Acid N-Oxide | Nicotinic Acid | H₂O₂, POCl₃, PCl₅ | High yield (up to 87.5%)[1] | Use of hazardous reagents, formation of phosphorus-containing wastewater.[4] |
| From 2-Hydroxynicotinic Acid | 2-Hydroxynicotinic Acid | Chlorinating agents (e.g., POCl₃) | Direct substitution | Starting material may be less readily available than nicotinic acid. |
| From 3-Cyanopyridine | 3-Cyanopyridine | H₂O₂, POCl₃, NaOH | Readily available starting material | Multi-step process involving N-oxidation, chlorination, and hydrolysis.[5][6] |
| Tandem Cyclization Reactions | Acrolein derivatives | Various reagents | Can offer novel pathways | May involve more complex starting materials and reaction schemes.[7] |
Q2: What are the key safety precautions when working with reagents like phosphorus oxychloride and thionyl chloride?
Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. It is imperative to handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ensure that all glassware is dry and that there is no water in the vicinity of the reaction. Have an appropriate quenching agent and spill kit readily available.
Q3: What analytical techniques are recommended for monitoring reaction progress and assessing product purity?
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and is excellent for assessing the purity of the final product.[4]
-
Gas Chromatography (GC): Can be used if the product or intermediates are sufficiently volatile or after derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the final product and for identifying impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be used to identify by-products.[4]
Q4: Are there "greener" or more environmentally friendly synthesis methods being developed?
Yes, research is ongoing to develop more environmentally benign methods for the synthesis of 2-chloronicotinic acid. Some approaches include:
-
Using Alternative Chlorinating Agents: A method using bis(trichloromethyl)carbonate as a chlorinating agent under solvent-free conditions has been reported, which avoids the use of phosphorus-based reagents and the associated wastewater issues.[4]
-
Catalytic Methods: The use of catalytic amounts of reagents can reduce waste. For example, one-step oxidation methods using ozone and a catalyst have been explored.[8]
-
Biocatalysis: Nitrilase-catalyzed hydrolysis of 2-chloronicotinonitrile to 2-chloronicotinic acid is a promising green alternative that proceeds under mild conditions, avoiding harsh chemicals and high temperatures.[6][9]
Visualizations
Troubleshooting Workflow for 2-Chloronicotinic Acid Synthesis
Caption: A flowchart for troubleshooting common issues in the synthesis of 2-chloronicotinic acid.
Major Synthetic Pathways and Key Challenge Points
Caption: Key synthetic routes to 2-chloronicotinic acid and associated challenges.
References
- PrepChem. (2023). Synthesis of 2-chloronicotinic acid.
- Wikipedia. (2023). 2-Chloronicotinic acid.
- Google Patents. (1979). Process for the production of pure white 2-chloronicotinic acid. (U.S. Patent No. 4,144,238A).
- Patsnap. (2018). Synthetic method of 2-chloronicotinic acid. (Chinese Patent No. CN108328921A).
- Google Patents. (2013). Synthesis method of 2-chloronicotinic acid and derivative thereof. (Chinese Patent No. CN103193705A).
- Google Patents. (2014). Method for synthesizing 2-chloronicotinic acid by one-step oxidation. (Chinese Patent No. CN103848783A).
- Google Patents. (2009). Method for synthesizing 2-chloronicotinic acid. (Chinese Patent No. CN101602717B).
- Google Patents. (2008). The preparation method of 2-chloronicotinic acid. (Chinese Patent No. CN101117332B).
- American Society for Microbiology. (2021). Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation. Applied and Environmental Microbiology, 87(23).
- PubMed. (2022). [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. Sheng Wu Gong Cheng Xue Bao, 38(10), 3849-3862.
Sources
- 1. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 4. Synthetic method of 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 6. journals.asm.org [journals.asm.org]
- 7. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
- 8. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]
- 9. [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Reactivity of 2-Chloro-3-hydroxyisonicotinic Acid
Welcome to our dedicated technical guide for 2-Chloro-3-hydroxyisonicotinic acid. This resource is tailored for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. We aim to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot common issues and strategically enhance the molecule's reactivity for your specific synthetic goals.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) reactions at the C2-chloro position are sluggish or failing. What are the underlying reasons and how can I drive the reaction to completion?
A1: This is a frequent challenge. While the pyridine ring is inherently electron-deficient, which should facilitate nucleophilic attack, the substituents on this compound create a more complex reactivity profile.[1][2]
-
Electronic Effects: The hydroxyl (-OH) and carboxylic acid (-COOH) groups can be deprotonated under basic conditions. The resulting phenoxide and carboxylate ions are electron-donating, which counteracts the electron-withdrawing nature of the pyridine nitrogen and deactivates the ring towards nucleophilic attack.
-
Intermolecular Interactions: The free hydroxyl and carboxylic acid groups can engage in non-productive acid-base reactions with your nucleophile or the base catalyst, consuming reagents and inhibiting the desired SNAr pathway.
Solutions:
-
Protecting Group Strategy: The most robust solution is to mask the interfering functional groups. Esterification of the carboxylic acid and protection of the hydroxyl group (e.g., as a methyl or benzyl ether) will prevent their deprotonation, thereby increasing the electrophilicity of the pyridine ring and significantly improving SNAr yields. For a comprehensive overview of protecting group strategies, see Greene's Protective Groups in Organic Synthesis.[2]
-
Strongly Basic, Non-Nucleophilic Conditions: If proceeding without protection, use a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic polar solvent such as DMF or DMSO. These conditions maximize the nucleophilicity of your attacking species while minimizing side reactions.
-
Temperature: Carefully controlled heating can increase the reaction rate. However, monitor the reaction closely for potential decomposition or decarboxylation byproducts, a known issue with pyridine carboxylic acids at elevated temperatures.
Q2: I'm observing significant decarboxylation as a side product in my high-temperature reactions. How can I prevent this?
A2: Thermal decarboxylation is a known instability for many pyridine carboxylic acids. The pyridine nitrogen acts as an electron sink, stabilizing the negative charge that develops on the ring after the loss of CO2. To mitigate this:
-
Esterification: The most effective method is to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester).[3] Esters are significantly more stable to thermal decarboxylation. The ester can be hydrolyzed back to the carboxylic acid in a later step if required.
-
Temperature Management: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Explore alternative catalysts or reagents that may allow for milder conditions.
Q3: Standard amide coupling conditions (e.g., DCC) are giving me low yields for the carboxylic acid. What are the best practices for amide bond formation with this substrate?
A3: The electronic nature of the pyridine ring deactivates the carboxylic acid, making it less reactive towards amide coupling. Standard carbodiimide reagents like DCC often require more forcing conditions or are simply inefficient.
Recommended Strategies:
-
High-Activity Coupling Agents: Utilize more potent coupling agents. Urinium-based reagents like HATU or HBTU , in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), are highly effective. These reagents rapidly form a highly activated acyl-uronium species that is very susceptible to nucleophilic attack by the amine. For an in-depth review of modern amide coupling reagents, see Valeur and Bradley (2009) in Chemical Society Reviews.[1]
-
Acid Chloride Formation: A classic and often highly effective method is to convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acid chloride will readily react with your amine, often at lower temperatures. Note that the hydroxyl group must be protected before attempting this to avoid side reactions.
Troubleshooting and Protocol Guides
Guide 1: Systematic Enhancement of SNAr Reactivity
This guide provides a logical workflow for troubleshooting and optimizing SNAr reactions. The core principle is to first address reaction conditions and then, if necessary, modify the substrate itself for optimal reactivity.
Caption: A systematic workflow for troubleshooting SNAr reactions.
Detailed Protocol: SNAr via a Protected Intermediate
This protocol demonstrates the robust protection-reaction-deprotection sequence.
Step 1: Esterification of the Carboxylic Acid (Fischer Esterification) [4][5]
-
Suspend this compound (1.0 eq.) in methanol (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl2, 1.5 eq.) dropwise. The solid will dissolve as the reaction proceeds.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to afford the crude methyl 2-chloro-3-hydroxyisonicotinate, which can often be used directly in the next step.
Step 2: Nucleophilic Aromatic Substitution [6][7]
-
Dissolve the crude methyl ester from Step 1 (1.0 eq.) in anhydrous DMF.
-
Add your desired nucleophile (e.g., an amine or alkoxide, 1.2 eq.) followed by a suitable base (e.g., K2CO3, 2.0 eq.).
-
Heat the mixture to 80-100 °C and stir until the reaction is complete by LC-MS analysis.
-
Cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield the crude product for purification or subsequent hydrolysis.
Step 3: Ester Hydrolysis (Saponification)
-
Dissolve the crude ester from Step 2 in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq.) and stir at room temperature until the ester is fully consumed.
-
Acidify the reaction mixture with 1N HCl to pH ~3-4.
-
Extract the final product with a suitable organic solvent.
Guide 2: Achieving High-Yield Amide Coupling
This guide details the process for efficient amide bond formation.
Workflow for Amide Coupling:
Caption: Workflow for optimizing amide coupling reactions.
Detailed Protocol: HATU-Mediated Amide Coupling
-
Under an inert atmosphere (N2 or Argon), add this compound (1.0 eq.), your amine (1.1 eq.), and HATU (1.1 eq.) to a flask containing anhydrous DMF.
-
Add DIPEA (2.5 eq.) dropwise to the stirring solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Coupling Agent | Common Base | Solvent | Key Advantages |
| HATU | DIPEA | DMF, NMP | Very high reactivity, low rate of epimerization for chiral amines. |
| HBTU | DIPEA | DMF, DCM | Highly effective and slightly more economical than HATU. |
| EDC/HOBt | DIPEA, NMM | DCM, DMF | Cost-effective, but may require longer reaction times or gentle heating. |
| T3P® | Pyridine, DIPEA | EtOAc, MeCN | Powerful dehydrating agent; byproducts are water-soluble for easy removal. |
References
- Pyridine Functionalization: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th Edition. Wiley. [Link]
- Amide Bond Formation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
- Protecting Groups: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. [Link]
- Nucleophilic Aromatic Substitution (General): Clark, J. (2015). Aromatic Substitution - Nucleophilic. Chemistry LibreTexts. [Link]
- Fischer Esterification: O'Donnell, J. (2022).
- Synthesis of 2-Chloronicotinic Acid Derivatives: Li, Y., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 International Conference on Energy, Material and Chemical Engineering.
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-Chloro-3-hydroxyisonicotinic Acid
Welcome to the dedicated technical support center for the purification of 2-Chloro-3-hydroxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important heterocyclic compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges, ensuring the high purity required for your research and development endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by an analysis of potential causes and detailed, actionable solutions.
Problem 1: Low Overall Yield After Purification
You've completed your synthesis and purification, but the final isolated yield of this compound is significantly lower than expected.
Potential Causes & Solutions:
-
Incomplete Reaction: The initial synthesis may not have gone to completion, leaving a substantial amount of starting material in the crude product.
-
Solution: Before proceeding to large-scale purification, it is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This allows for the determination of the optimal reaction time. If the reaction is consistently incomplete, consider adjusting reaction conditions such as temperature or reaction time.[1]
-
-
Losses During Extraction: Multiple liquid-liquid extraction steps can lead to cumulative losses of the product, especially if the compound has some solubility in the aqueous phase.
-
Solution: Minimize the number of extraction cycles. Using a saturated brine solution in the final wash can help to "salt out" the organic product from the aqueous phase, thereby increasing the yield in the organic layer. Also, ensure the pH of the aqueous layer is optimized to keep the carboxylic acid in its less water-soluble protonated form.
-
-
Suboptimal Recrystallization Conditions: Using an excessive amount of recrystallization solvent or choosing a solvent in which the product is too soluble at low temperatures will result in a significant portion of the product remaining in the mother liquor.
-
Solution: Carefully select the recrystallization solvent. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[2] Perform small-scale solvent screening to identify the optimal solvent or solvent system (e.g., a mixture of a good solvent and a poor solvent). Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]
-
-
Product Adsorption on Stationary Phase in Chromatography: Highly polar compounds like this compound can irreversibly adsorb to the silica gel in column chromatography, leading to low recovery.
-
Solution: If using column chromatography, consider adding a small amount of a polar modifier, like acetic acid or formic acid, to the mobile phase. This can help to reduce tailing and strong adsorption by protonating the pyridine nitrogen and carboxylic acid group, thereby reducing their interaction with the silica surface. Alternatively, using a different stationary phase, such as alumina or a polymer-based resin, may be beneficial.
-
Problem 2: Persistent Impurities Detected After Recrystallization
Despite multiple recrystallization attempts, analytical data (e.g., NMR, LC-MS) shows the presence of persistent impurities in your this compound.
Potential Causes & Solutions:
-
Co-crystallization of Impurities: The impurity may have a very similar structure and polarity to the desired product, leading to its incorporation into the crystal lattice.
-
Solution:
-
Change the Solvent System: Try a different recrystallization solvent or a multi-solvent system. The change in solvent polarity may alter the solubility of the impurity relative to the product, preventing co-crystallization.
-
Employ an Alternative Purification Technique: If recrystallization is ineffective, column chromatography is the next logical step. The differential interaction of the product and impurity with the stationary phase can allow for their separation.
-
-
-
Presence of Isomeric Impurities: Isomers of this compound, such as those with the chloro and hydroxy groups at different positions on the pyridine ring, can be particularly difficult to remove by recrystallization due to their similar physical properties.
-
Solution: High-performance liquid chromatography (HPLC) or flash column chromatography with a high-resolution stationary phase is often necessary to separate isomers. Careful optimization of the mobile phase composition is critical.
-
-
Unreacted Starting Materials: Depending on the synthetic route, unreacted starting materials may be present. For example, in syntheses starting from a substituted pyridine, the initial pyridine derivative might persist.
-
Solution: An acid-base extraction can be effective. By dissolving the crude product in an organic solvent and washing with an aqueous base (like sodium bicarbonate), the acidic this compound will be deprotonated and move to the aqueous layer. Neutral or basic impurities will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The impurities will largely depend on the synthetic route employed. Common synthetic strategies for pyridine derivatives can lead to several types of impurities:
-
Unreacted Starting Materials: For instance, if the synthesis involves the oxidation of a methyl or ethyl group on the pyridine ring, the corresponding starting material may be present.
-
Isomeric Byproducts: Depending on the directing effects of the substituents on the pyridine ring during synthesis, isomers with different substitution patterns may be formed.
-
Over- or Under-functionalized Products: For example, if the synthesis involves chlorination, di-chlorinated or non-chlorinated analogs could be present. If a hydrolysis step is involved, incomplete hydrolysis could leave ester or amide intermediates.
-
Reagents and Catalysts: Traces of reagents like phosphorus oxychloride or catalysts used in the synthesis may also be present.
Q2: What is a good starting point for selecting a recrystallization solvent for this compound?
A2: A good starting point is to test solvents with a range of polarities. Given the polar nature of this compound (due to the carboxylic acid, hydroxyl group, and pyridine nitrogen), polar solvents are more likely to be effective.
-
Good initial choices to screen include: Water, ethanol, methanol, isopropanol, acetonitrile, and ethyl acetate.
-
Solvent Pairs: If a single solvent does not provide satisfactory results, a two-solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Common pairs include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.
Q3: When should I choose column chromatography over recrystallization?
A3: Column chromatography should be considered when:
-
Recrystallization is ineffective: This is often the case when impurities have very similar solubility profiles to the product or when co-crystallization occurs.
-
Multiple impurities are present: Chromatography can often separate a complex mixture into its individual components in a single run.
-
Impurities are structurally very similar (e.g., isomers): The high resolving power of chromatography is often necessary to separate such closely related compounds.
-
The product is an oil or a low-melting solid: Recrystallization is generally only suitable for solid compounds.
Q4: How can I monitor the purity of my this compound during the purification process?
A4: Several analytical techniques can be used:
-
Thin Layer Chromatography (TLC): A quick and inexpensive method to get a qualitative assessment of the number of components in a mixture and to track the progress of a column chromatography separation.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to detect and quantify even minor impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities by comparing the spectra to a reference.
-
Mass Spectrometry (MS): Can be coupled with LC (LC-MS) to provide molecular weight information for the main product and any impurities, aiding in their identification.[3]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility at an elevated temperature. A good solvent will show low solubility at room temperature and high solubility when heated.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase and Mobile Phase Selection: Based on TLC analysis, choose a solvent system (mobile phase) that gives a good separation of the desired compound from its impurities, with a target Rf value of around 0.3 for the product. Silica gel is a common stationary phase.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (flash chromatography) to elute the compounds.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary
| Purification Technique | Key Parameters | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Solvent choice, cooling rate | >98% (if effective) | Simple, inexpensive, scalable | Not effective for all impurities, potential for yield loss |
| Column Chromatography | Stationary phase, mobile phase | >99% | High resolving power, versatile | More complex, time-consuming, requires more solvent |
Visual Diagrams
Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in purification.
References
- CN110734398A - A kind of new preparation method of 2-chloronicotinic acid. Google Patents.
- Synthesis of 2-chloronicotinic acid. PrepChem.com.
- CN101117332B - The preparation method of 2-chloronicotinic acid. Google Patents.
- Method for preparing 2-chloronicotinic acid. Eureka | Patsnap.
- (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.
- CN111153853B - Preparation method of 2-chloronicotinic acid. Google Patents.
- CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation. Google Patents.
- US4144238A - Process for the production of pure white 2-chloronicotinic acid. Google Patents.
- JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid. Google Patents.
- Organic Chemistry Lab: Recrystallization. YouTube.
- SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. David A. Nelson, Douglas D. D. Published by Wyoming Water Research Center, University of Wyoming.
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
Sources
Validation & Comparative
Introduction: The Analytical Challenge of 2-Chloro-3-hydroxyisonicotinic Acid
An In-Depth Comparative Guide to the Mass Spectrometric Analysis of 2-Chloro-3-hydroxyisonicotinic Acid
This compound is a substituted pyridine derivative of significant interest in pharmaceutical development and chemical synthesis. Its structure, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on a pyridine ring, presents a unique analytical challenge. Accurate and sensitive quantification is often critical, whether it is being monitored as a drug metabolite, a synthetic intermediate, or a potential impurity.
The molecule's polarity, conferred by the hydroxyl and carboxylic acid groups, makes it suitable for liquid chromatography. However, its thermal stability and potential for in-source fragmentation require careful selection of the ionization technique. This guide compares three robust mass spectrometric approaches:
-
Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
-
Liquid Chromatography with Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry (LC-APCI-MS/MS)
-
Gas Chromatography with Electron Ionization Mass Spectrometry (GC-EI-MS) following Derivatization
We will explore the fundamental principles of each technique, provide detailed protocols, and compare their performance based on key analytical parameters.
Comparative Workflow Overview
The choice of analytical technique dictates the entire workflow, from sample preparation to data acquisition. The primary divergence lies between direct analysis via LC-MS and the derivatization-required approach of GC-MS.
A Comparative Guide to the ¹H NMR Spectrum of 2-Chloronicotinic Acid
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-chloronicotinic acid. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis against structurally related alternatives. By examining the parent compound, nicotinic acid, and a positional isomer, 6-chloronicotinic acid, we will elucidate the subtle yet significant electronic effects of substituents on the pyridine ring. This approach not only validates the structure of the target molecule but also deepens the understanding of structure-spectrum correlations essential for chemical synthesis and characterization.
The Role of NMR in Characterizing Substituted Pyridines
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, particularly for heterocyclic compounds like pyridine derivatives which are prevalent in pharmaceuticals.[1] The ¹H NMR spectrum provides critical information about the electronic environment of each proton, their connectivity through spin-spin coupling, and their relative abundance.[2][3]
However, the spectra of substituted pyridines can present challenges. The aromatic protons resonate in a relatively narrow, downfield region (typically 7.0-9.0 ppm), which can lead to signal overlap, especially in polysubstituted rings.[4] A thorough analysis, therefore, requires a careful examination of chemical shifts (δ), coupling constants (J), and signal multiplicities, often complemented by comparative data from analogous structures.
Analysis of the ¹H NMR Spectrum of 2-Chloronicotinic Acid
2-Chloronicotinic acid is a trisubstituted pyridine ring. The electron-withdrawing nature of the nitrogen atom, the chlorine atom at the C2 position, and the carboxylic acid group at the C3 position all influence the chemical shifts of the three remaining ring protons: H4, H5, and H6.
The structure and standard numbering of 2-chloronicotinic acid and its comparators are shown below.
Caption: Molecular structures and proton numbering for the analyzed compounds.
Spectral Data and Interpretation
The experimental ¹H NMR spectrum of 2-chloronicotinic acid, typically recorded in DMSO-d₆, reveals three distinct signals in the aromatic region.[5]
-
H6 Proton: The proton at the C6 position is alpha (α) to the ring nitrogen. This proximity to the highly electronegative nitrogen atom results in significant deshielding, causing its signal to appear furthest downfield at approximately 8.57 ppm .[1][5] This signal appears as a doublet of doublets (dd) due to coupling with both H5 (ortho-coupling) and H4 (meta-coupling).
-
H4 Proton: The proton at the C4 position is ortho to the electron-withdrawing carboxylic acid group. This deshielding effect places its signal at an intermediate value of around 8.24 ppm .[5] It also appears as a doublet of doublets (dd), coupling to H5 (ortho-coupling) and H6 (meta-coupling).
-
H5 Proton: The proton at the C5 position is beta (β) to the nitrogen and is the most shielded of the three ring protons, resonating furthest upfield at approximately 7.56 ppm .[5] Its signal is a triplet (more accurately, a doublet of doublets with similar coupling constants) due to ortho-coupling with both H4 and H6.
The observed coupling constants are critical for unambiguous assignment:
-
³J(H4-H5) ≈ 7.7 Hz: A large coupling constant, characteristic of ortho-coupling between adjacent protons.[1][5]
-
³J(H5-H6) ≈ 4.8 Hz: Also an ortho-coupling, typically smaller in pyridines than the H4-H5 coupling.[1]
-
⁴J(H4-H6) ≈ 2.0 Hz: A small coupling constant, typical for a four-bond meta-coupling.[1][5]
Comparative Analysis
The influence of the chloro- and carboxylic acid substituents becomes clearer when compared to related molecules.
Comparison with Nicotinic Acid (Parent Compound)
Nicotinic acid lacks the chlorine substituent at the C2 position. The proton at C2 is the most deshielded due to its position alpha to the nitrogen.[6] By replacing this proton with a chlorine atom, we observe predictable changes in the remaining proton signals. The electronegative chlorine atom further withdraws electron density from the ring, generally causing a downfield shift for the other ring protons compared to the parent nicotinic acid.
Comparison with 6-Chloronicotinic Acid (Positional Isomer)
A comparison with 6-chloronicotinic acid provides the most direct insight into the positional effects of the chlorine substituent. In this isomer, the chlorine is at the C6 position, and a proton is present at C2.[7][8] This leads to a dramatically different spectrum, where the H2 proton is now the most downfield signal, and the electronic environment of H4 and H5 are altered relative to the 2-chloro isomer.
The table below summarizes the experimental data, highlighting the diagnostic shifts.
| Compound | Solvent | H2 (ppm) | H4 (ppm) | H5 (ppm) | H6 (ppm) |
| 2-Chloronicotinic Acid [5] | DMSO-d₆ | - | 8.24 (dd) | 7.56 (t) | 8.57 (dd) |
| Nicotinic Acid [6][9] | DMSO-d₆ | 9.15 (d) | 8.30 (dt) | 7.60 (ddd) | 8.83 (dd) |
| 6-Chloronicotinic Acid [7] | DMSO-d₆ | 8.92 (d) | 8.26 (dd) | 7.66 (d) | - |
This comparative data demonstrates that the unique pattern of chemical shifts and multiplicities for 2-chloronicotinic acid serves as a robust fingerprint for its specific substitution pattern. The downfield shift of H6 is characteristic of its alpha position to nitrogen, and the relative positions of H4 and H5 are consistent with the electronic effects of the C2-chloro and C3-carboxy substituents.
Experimental Protocol for ¹H NMR Acquisition
Acquiring a high-quality, interpretable spectrum is paramount. The following protocol outlines a reliable, self-validating methodology for the analysis of 2-chloronicotinic acid and similar compounds.
Caption: A validated workflow for the acquisition and analysis of a ¹H NMR spectrum.
Causality in Experimental Choices:
-
Solvent Selection (DMSO-d₆): 2-chloronicotinic acid, like many carboxylic acids, has good solubility in dimethyl sulfoxide (DMSO). Furthermore, the acidic proton of the carboxyl group is often observable in DMSO-d₆ as a broad singlet, which can provide additional structural confirmation.[5][10]
-
Locking and Shimming: Locking onto the solvent's deuterium signal corrects for magnetic field drift, ensuring stable measurements.[4] Shimming homogenizes the magnetic field across the sample volume, which is crucial for achieving sharp resonance lines and resolving fine splitting patterns (coupling constants).[4]
-
2D NMR (COSY): In cases where 1D signals are ambiguous or overlapping, a Correlation Spectroscopy (COSY) experiment is an invaluable tool. It generates a 2D map showing cross-peaks between protons that are spin-coupled, providing definitive evidence of connectivity (e.g., confirming the H4-H5, H5-H6, and H4-H6 couplings).[4]
By adhering to this comprehensive approach—combining meticulous spectral analysis, comparison with relevant alternatives, and a robust experimental protocol—researchers can achieve unambiguous structural confirmation of 2-chloronicotinic acid and related compounds with a high degree of confidence.
References
- 6-Chloronicotinic acid | C6H4ClNO2.
- Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. [Link]
- 2-Chloronicotinic acid | C6H4ClNO2.
- Nicotinic Acid | C6H5NO2.
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).
- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488).
- 2-Chloronicotinic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
- 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
- Short Summary of 1H-NMR Interpretation. University of Massachusetts Lowell. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloronicotinic acid(2942-59-8) 1H NMR spectrum [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum [chemicalbook.com]
- 8. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]
- 10. spectrabase.com [spectrabase.com]
A Researcher's Guide to the 13C NMR Analysis of 2-Chloroisonicotinic Acid: An Experimental and Predictive Comparison
For drug development professionals and organic chemists, the precise structural elucidation of heterocyclic compounds is paramount. 2-Chloroisonicotinic acid, a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable tool for confirming the substitution pattern and electronic environment of such molecules.
However, a significant challenge in the field is the scarcity of publicly available, assigned spectral data for moderately complex reagents. A thorough search of common spectral databases reveals a lack of specific, assigned 13C NMR peak data for 2-chloroisonicotinic acid. This guide, therefore, takes a practical, field-proven approach. It provides the established 13C NMR data for the parent compound, isonicotinic acid, and uses fundamental principles of physical organic chemistry to predict the spectral changes induced by the C-2 chloro substituent. Furthermore, it presents a comprehensive, validated protocol for acquiring high-quality 13C NMR data for this class of compounds.
Understanding the Core Structure: 13C NMR Data for Isonicotinic Acid
To appreciate the influence of the chloro-substituent, we must first understand the 13C NMR spectrum of the parent molecule, isonicotinic acid (pyridine-4-carboxylic acid). The spectrum, acquired in DMSO-d6, provides a baseline for our comparison.
Caption: Molecular structure of Isonicotinic Acid with IUPAC numbering.
Table 1: Experimental 13C NMR Chemical Shifts for Isonicotinic Acid
| Carbon Atom | Chemical Shift (δ) in ppm (DMSO-d6) |
| C=O | 166.2 |
| C2, C6 | 150.7 |
| C4 | 141.6 |
| C3, C5 | 122.5 |
Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4]
In the spectrum of the parent compound, the carbons adjacent to the electronegative nitrogen atom (C2 and C6) are significantly deshielded, appearing at 150.7 ppm.[5] The carbon bearing the carboxylic acid group (C4) is also deshielded (141.6 ppm), while the C3 and C5 carbons are the most shielded of the aromatic carbons.
Predictive Analysis: The Influence of a C-2 Chloro Substituent
Introducing a highly electronegative chlorine atom at the C-2 position is expected to induce significant and predictable changes in the 13C NMR spectrum due to its strong inductive electron-withdrawing effect.
Caption: Structure of 2-Chloroisonicotinic Acid.
Table 2: Comparative Analysis of Isonicotinic Acid and Predicted Shifts for 2-Chloroisonicotinic Acid
| Carbon Atom | Isonicotinic Acid (δ ppm) | Predicted Effect of 2-Chloro Group | Predicted 2-Chloroisonicotinic Acid (δ ppm) | Rationale |
| C=O | 166.2 | Minor downfield shift | ~165-167 | Distant inductive effect, minimal change expected. |
| C2 | 150.7 | Significant downfield shift | ~152-155 | Direct attachment of electronegative Cl causes strong deshielding (ipso-effect). |
| C6 | 150.7 | Minor downfield shift | ~151-153 | Inductive effect transmitted through the nitrogen and ring (para-like effect). |
| C4 | 141.6 | Minor downfield shift | ~142-144 | Moderate deshielding due to overall increased electron withdrawal from the ring. |
| C3 | 122.5 | Significant downfield shift | ~124-127 | Strong deshielding from the adjacent chloro-substituent (ortho-effect). |
| C5 | 122.5 | Minor downfield shift | ~123-125 | Weaker inductive effect at the meta-position. |
Causality Behind the Predicted Shifts:
The predictive model is grounded in well-established principles of substituent effects in NMR spectroscopy.[6][7][8]
-
Ipso Effect (C-2): The carbon directly attached to the substituent (the ipso-carbon) experiences the strongest effect. Chlorine's powerful electron-withdrawing nature reduces the electron density around C-2, causing it to be significantly deshielded (shifted downfield) compared to its position in isonicotinic acid.
-
Ortho Effect (C-3): The carbon adjacent to the point of substitution also experiences a strong deshielding effect. The inductive pull of the chlorine atom is strongly felt at C-3, leading to a notable downfield shift.
-
Meta and Para Effects (C-5, C-6, C-4): The inductive effect diminishes with distance. Therefore, the carbons at the meta (C-5) and para-like positions (C-4, C-6) will experience a lesser, though still observable, downfield shift as the overall electron density of the aromatic ring is reduced.[9][10]
-
Carboxyl Carbon (C=O): This carbon is furthest from the substituent and its chemical shift is primarily dominated by its own double bond to oxygen. The electronic perturbation from the C-2 chlorine is minimal, resulting in a negligible predicted change.
A Validated Protocol for 13C NMR Data Acquisition
Acquiring high-quality, reproducible 13C NMR data for publication or regulatory submission requires a robust experimental protocol. The following workflow is optimized for pyridine carboxylic acids.
Caption: Standard workflow for 13C NMR analysis of pyridine carboxylic acids.
Step-by-Step Methodology and Rationale:
-
Sample Preparation:
-
Analyte Mass (15-25 mg): This concentration ensures a good signal-to-noise ratio within a reasonable acquisition time, which is crucial given the low natural abundance (1.1%) of the 13C isotope.
-
Solvent (DMSO-d6): Dimethyl sulfoxide-d6 is the solvent of choice for many carboxylic acids due to its excellent solvating power for polar, crystalline compounds. Its residual 13C signal (a quintet centered at 39.52 ppm) serves as a reliable internal reference for chemical shift calibration.[11]
-
-
Instrument Setup:
-
Lock, Tune, and Match: These are standard procedures to ensure the magnetic field is stable and the instrument is optimized for the 13C nucleus, maximizing sensitivity and resolution.
-
-
Acquisition Parameters:
-
Pulse Program (zgpg30): This is a standard inverse-gated proton decoupling sequence. It ensures that signals are not split by attached protons (resulting in single lines for each unique carbon) and provides a 30-degree pulse, which is a good compromise for quantitative accuracy and signal intensity over many scans.
-
Relaxation Delay (d1 = 2 seconds): Carbon atoms without attached protons, such as the quaternary carbons (C-2, C-4, C=O) in 2-chloroisonicotinic acid, have long relaxation times. A delay of at least 2 seconds is essential to allow these nuclei to return to their equilibrium state before the next pulse, ensuring their signals are not attenuated and are more accurately represented.
-
Number of Scans (ns ≥ 2048): Due to the low natural abundance of 13C and the presence of slow-relaxing quaternary carbons, a large number of scans must be co-added to achieve a spectrum with a high signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform and Phasing: Standard steps to convert the raw time-domain data (FID) into the frequency-domain spectrum.
-
Referencing: Calibrating the spectrum by setting the known chemical shift of the residual solvent peak is a critical step for ensuring data accuracy and comparability between experiments.
-
By adhering to this guide, researchers can confidently acquire high-quality 13C NMR data for 2-chloroisonicotinic acid and related compounds, and interpret the resulting spectra with a strong, predictive understanding of the underlying chemical principles.
References
- Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. (2006). Spectroscopy Letters, 9(8).
- G. de la Fuente, M. Nicoletti, M. G. P. M. S. Madinaveitia. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-476.
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.
- Spectral Database for Organic Compounds, SDBS - Databases. UW-Madison Libraries.
- Spectral Database for Organic Compounds (SDBS). DATACC.
- AIST: Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST).
- Ostrowska, K., & Szymański, S. (2002). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 7(10), 736-746.
- Mantach, H. H., & Smith, I. C. P. (1972). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 51(9), 1383-1391.
- Pérez, M., et al. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). The Journal of Organic Chemistry, 71(8), 3103-3110.
- Thomas, St., et al. (2002). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 42(4), 895-901.
- Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. ResearchGate.
- S.P. Singh, D. Kumar, B.G. Jones, M.D. Threadgill. (1990). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. Canadian Journal of Chemistry, 68(8), 1477-1481.
- The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Testbook.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions, 49(8), 2495-2503.
- 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. (2023). Molecules, 28(12), 4642.
- Nicotinic acid - 13C NMR Spectrum. Human Metabolome Database.
- CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.
- Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2024). Chemometrics and Intelligent Laboratory Systems, 249, 105156.
- Direct Synthesis of 2,4,5- Trisubstituted Imidazoles From Primary Alcohols By Diruthenium(II) Catalysts under aerobic conditions - Supporting Information. Royal Society of Chemistry.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. (2024). International Journal of Molecular Sciences, 25(1), 543.
- Isonicotinic acid - 13C NMR Spectrum. FooDB.
Sources
- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 5. testbook.com [testbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scs.illinois.edu [scs.illinois.edu]
A Senior Application Scientist's Comparative Guide to 2-Chloro-3-hydroxyisonicotinic Acid and 2-Chloronicotinic Acid
For the discerning researcher in medicinal chemistry and materials science, the selection of a halogenated pyridine building block is a critical decision that dictates the trajectory of a synthetic campaign. The reactivity, solubility, and ultimate biological or material properties of the final product are intrinsically linked to the substitution pattern of these versatile scaffolds. This guide provides an in-depth comparison of two structurally related yet functionally distinct pyridine derivatives: 2-Chloro-3-hydroxyisonicotinic acid and the more established 2-chloronicotinic acid.
Our analysis moves beyond a simple cataloging of properties. We will dissect the subtle yet profound influence of substituent placement—specifically the presence of a hydroxyl group and the isomeric position of the carboxylic acid—on the physicochemical characteristics and synthetic utility of these molecules. This guide is structured to provide not just data, but a causal understanding that empowers researchers to make informed decisions, anticipate reaction outcomes, and design more effective experimental workflows.
Structural and Physicochemical Profile: A Tale of Two Isomers
At first glance, the two molecules share a 2-chloropyridine core functionalized with a carboxylic acid. However, the differences are paramount. 2-Chloronicotinic acid is a 2-chloro-3-carboxylic acid derivative of pyridine. In contrast, this compound is a pyridine-4-carboxylic acid (isonicotinic acid) derivative, which also bears a hydroxyl group at the 3-position. This additional hydrogen-bond donor and the altered electronic landscape of the isonicotinic acid scaffold are the primary drivers of their divergent properties.
Caption: Chemical structures of the two pyridine building blocks.
A summary of their key physicochemical properties is presented below. It is crucial to note that while extensive experimental data exists for the widely used 2-chloronicotinic acid, data for this compound is less prevalent in public-domain literature, reflecting its status as a more specialized or novel reagent.
| Property | 2-Chloronicotinic Acid | This compound | Causality of Difference |
| CAS Number | 2942-59-8[1][2] | 185423-02-3[3][4] | N/A |
| Molecular Formula | C₆H₄ClNO₂[1][5] | C₆H₄ClNO₃ | Addition of one oxygen atom. |
| Molecular Weight | 157.55 g/mol [1][5] | 173.55 g/mol | Mass of the additional hydroxyl group. |
| Melting Point (°C) | 176 - 178 (dec.)[1][2] | Not available | The hydroxyl group introduces strong hydrogen bonding capabilities, which would be expected to significantly increase the melting point relative to a non-hydroxylated analogue. |
| pKa (Predicted) | ~2.07 - 2.54[1][6] | Not available | The electron-donating hydroxyl group and the different position of the ring nitrogen relative to the carboxyl group will alter the acidity. A precise prediction requires computational analysis. |
| Solubility | Sparingly soluble in water; slightly soluble in DMSO, Ethyl Acetate.[1][2][7] | Not available | The polar hydroxyl group is expected to increase solubility in polar protic solvents like water and methanol compared to 2-chloronicotinic acid, a crucial consideration for reaction and purification solvent selection. |
| logP (Predicted) | 0.99[1][8] | Not available | The addition of a hydroxyl group will decrease the logP value, indicating lower lipophilicity and higher hydrophilicity. |
Comparative Reactivity Analysis
The utility of these molecules as synthetic intermediates is defined by the reactivity of their three key functional sites: the C2-chloro substituent, the carboxylic acid, and, in the case of the isonicotinic acid derivative, the C3-hydroxyl group.
Nucleophilic Aromatic Substitution (SNAr) at C2
The chlorine atom at the 2-position of a pyridine ring is activated towards nucleophilic displacement. This is the most common and synthetically valuable reaction for this class of compounds. The reaction proceeds via a high-energy Meisenheimer intermediate.
Caption: Generalized workflow for the SNAr reaction on a 2-chloropyridine.
-
For 2-Chloronicotinic Acid: This is a standard substrate for SNAr reactions. The electron-withdrawing nature of both the ring nitrogen and the adjacent carboxylic acid group activates the C2 position for nucleophilic attack. It is a reliable building block for synthesizing a wide range of derivatives by displacing the chloride with amines, thiols, alkoxides, and other nucleophiles.[9][10]
-
For this compound: The reactivity is more complex. The hydroxyl group at C3 is electron-donating by resonance, which could potentially deactivate the ring towards nucleophilic attack compared to its non-hydroxylated counterpart. Conversely, the acidity of the hydroxyl proton may lead to its deprotonation under basic reaction conditions, forming a phenoxide-like species that would strongly deactivate the ring. Therefore, careful selection of non-basic conditions or protection of the hydroxyl group may be necessary to achieve successful SNAr, a critical consideration for experimental design.
Carboxylic Acid Derivatization
Both compounds feature a carboxylic acid that can undergo standard transformations:
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate.
-
Amide Bond Formation: Activation with coupling reagents (e.g., HATU, EDC) followed by reaction with an amine.
-
Reduction: Conversion to the corresponding primary alcohol using strong reducing agents like LiAlH₄ (care must be taken as the chloro-substituent may also be reduced).
The primary difference here is not in the fundamental reactivity but in the overall solubility and potential side reactions. The hydroxyl group in this compound might interfere with certain coupling reagents or require protection, adding steps to a synthetic sequence.
Applications & Strategic Selection
The choice between these two reagents is fundamentally a choice between an established, versatile workhorse and a specialized, function-oriented building block.
-
2-Chloronicotinic Acid: This is the intermediate of choice for accessing a vast array of known bioactive scaffolds. It is a key precursor in the synthesis of pharmaceuticals like the anti-inflammatory drugs pralofen and niflumic acid, as well as agrochemicals such as the herbicides nicosulfuron and diflufenican.[1][7] Its utility is well-documented, making it a low-risk, high-reward starting material for projects targeting established compound classes.[11][12]
-
This compound: This molecule is tailored for discovery chemistry programs. The 3-hydroxy-4-carboxylic acid substitution pattern is a key pharmacophore in various enzyme inhibitors. The hydroxyl group offers several strategic advantages:
-
Additional Pharmacophoric Element: It can act as a crucial hydrogen bond donor or acceptor, improving target affinity and specificity.
-
Vector for Derivatization: It serves as a handle for introducing new functionality via O-alkylation or O-acylation, enabling fine-tuning of properties like solubility and cell permeability.
-
Modulation of Physicochemical Properties: Its presence inherently increases polarity, which can be leveraged to improve aqueous solubility or alter ADME (absorption, distribution, metabolism, and excretion) profiles.
-
Researchers would select this reagent when aiming to create novel intellectual property, explore new binding interactions within a target protein, or overcome solubility challenges encountered with less polar analogues.
Field-Proven Experimental Protocols
The following protocols are provided as self-validating, explanatory systems. The causality for each step is detailed to ensure reproducibility and facilitate troubleshooting.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the synthesis of a 2-aminopyridine derivative, a common transformation for both starting materials.
Objective: To displace the C2-chloride with a primary or secondary amine.
Methodology:
-
Reagent Preparation (Stoichiometry Rationale): To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 2-chloropyridine starting material (1.0 eq). Add anhydrous, polar aprotic solvent such as DMF or DMSO (approx. 0.2 M concentration). The use of an anhydrous, polar aprotic solvent is critical as it solubilizes the reagents and facilitates the SNAr mechanism without interfering via solvolysis.
-
Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq). The slight excess of the amine drives the reaction to completion. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 - 3.0 eq). The base is essential to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Reaction Execution (Thermal Control): Heat the reaction mixture to 80-120 °C. The elevated temperature provides the necessary activation energy to overcome the barrier for the formation of the Meisenheimer complex. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation (Purification Logic): Cool the mixture to room temperature. Dilute with water, which will precipitate the organic product while dissolving the inorganic salts (like DIPEA·HCl). Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, DCM). The choice of solvent depends on the product's polarity.
-
Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired 2-aminopyridine derivative.
Note for this compound: If using a strong base like K₂CO₃, deprotonation of the hydroxyl group may occur. Consider protecting the hydroxyl group as a silyl ether or benzyl ether prior to this step if deactivation or side reactions are observed.
Protocol 2: Fischer Esterification of the Carboxylic Acid
This protocol details the conversion of the carboxylic acid to its corresponding methyl or ethyl ester.
Objective: To protect the carboxylic acid or to synthesize an ester derivative.
Methodology:
Caption: Experimental workflow for Fischer Esterification.
-
Reaction Setup: Suspend the chloropyridine carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol). The alcohol serves as both the solvent and the reagent. Using it in large excess drives the reaction equilibrium towards the product side, according to Le Châtelier's principle.
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05 - 0.1 eq). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile.
-
Execution: Heat the mixture to reflux for several hours to overnight. The reaction is typically slow at room temperature, and heating is required to achieve a reasonable reaction rate.
-
Work-up: After cooling, slowly neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This step quenches the acid catalyst.
-
Isolation: Remove the bulk of the alcohol solvent under reduced pressure. Extract the remaining aqueous residue with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester, which can be further purified if necessary.
Conclusion and Strategic Outlook
-
Choose 2-Chloronicotinic Acid for projects that require a reliable, well-characterized, and commercially available building block to access known chemical spaces, particularly in the agrochemical and pharmaceutical industries. Its reactivity is predictable, and its synthetic pathways are well-established.
-
Choose this compound for discovery-phase projects where novelty is paramount. Its additional hydroxyl group provides a powerful tool for modulating physicochemical properties and introducing new, specific interactions with biological targets. While its use may require more careful reaction optimization and potential protecting group strategies, it unlocks access to unique molecular architectures that are inaccessible from its simpler counterpart.
By understanding the fundamental chemical principles that differentiate these two reagents, researchers can better design their synthetic strategies, anticipate challenges, and ultimately accelerate their research and development goals.
References
- Wikipedia. (2023). 2-Chloronicotinic acid. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 2-Chloronicotinic Acid in Medicinal Chemistry and Beyond. [Link]
- N.S.CHEMICALS. (n.d.). 2-Chloro Nicotinic Acid. [Link]
- Sihauli Chemicals Pvt Ltd. (n.d.).
- PubChem. (n.d.). 2-Chloronicotinic acid. [Link]
- Atlantis Press. (2017).
- PubMed. (2007).
- ResearchGate. (2019).
Sources
- 1. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
- 2. 2-Chloro Nicotinic Acid – N.S.CHEMICALS [nschemicals.in]
- 3. This compound | 185423-02-3 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
- 7. 2-Chloronicotinic acid Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 11. nbinno.com [nbinno.com]
- 12. solutions.actylis.com [solutions.actylis.com]
A Comparative Guide to the Biological Activity of 2-Chloro-3-hydroxyisonicotinic Acid and Other Pyridine Derivatives
This guide provides a comprehensive comparison of the known biological activities of various classes of pyridine derivatives and offers a predictive analysis of the potential bioactivity of 2-Chloro-3-hydroxyisonicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific literature to inform future research and development efforts.
Introduction: The Versatile Pyridine Scaffold in Bioactive Compounds
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in medicinal and agricultural chemistry.[1] Its unique electronic properties and ability to participate in a wide array of chemical interactions make it a privileged scaffold in the design of bioactive molecules. Pyridine derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, antifungal, antiviral, anticancer, and herbicidal properties.[2][3] This guide will explore these activities with a special focus on comparing them to the predicted potential of the less-studied this compound.
A Deep Dive into this compound: A Molecule of Interest
Comparative Analysis of Biological Activities: this compound in Context
To predict the potential biological activities of this compound, we will compare its structural motifs with those of pyridine derivatives with established biological profiles.
Antibacterial Activity
Numerous pyridine derivatives have been synthesized and evaluated for their antibacterial properties. For instance, derivatives of isonicotinic acid have shown promising antimicrobial activities.[4] The presence of a carboxylic acid group, as seen in this compound, can be a key feature for antibacterial action. Furthermore, halogenated pyridines have also been reported to possess antibacterial efficacy.[5]
Table 1: Antibacterial Activity of Selected Pyridine Derivatives
| Compound Class | Example Compound | Target Organisms | Reported Activity (MIC) |
| Isonicotinic Acid Hydrazides | Isoniazid | Mycobacterium tuberculosis | 0.02-0.2 µg/mL |
| Aminopyridines | 2-Aminopyridine | Staphylococcus aureus, Escherichia coli | Variable |
| Halogenated Pyridines | 3-Chloro-2-azetidinones | Gram-positive and Gram-negative bacteria | Moderate to good |
Based on these comparisons, it is plausible that this compound could exhibit antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. The combination of the isonicotinic acid backbone with a chlorine substituent may contribute to this predicted activity.
Antifungal Activity
The pyridine scaffold is also prevalent in compounds with antifungal properties. For example, some nicotinamides and their derivatives have been shown to be effective against various fungal strains.[6] The agar well diffusion method is a common technique to screen for antifungal activity.[7][8]
Table 2: Antifungal Activity of Selected Pyridine Derivatives
| Compound Class | Example Compound | Target Organisms | Reported Activity |
| Nicotinamides | N-substituted nicotinamides | Candida albicans | Moderate to good |
| Pyridine-based azoles | - | Various fungi | Broad-spectrum |
The structural elements of this compound, particularly the pyridine core, suggest that it could be a candidate for antifungal screening.
Cytotoxic and Anticancer Activity
A significant number of pyridine derivatives have been investigated for their potential as anticancer agents.[9] The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells.[1][10][11][12] The presence of a hydroxyl group on the pyridine ring, as in this compound, has been associated with cytotoxic effects in some derivatives.[13]
Table 3: Cytotoxic Activity of Selected Pyridine Derivatives
| Compound Class | Example Compound | Cell Line(s) | Reported Activity (IC50) |
| Pyridine-3-carbonitriles | 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | HepG2, DU145, MBA-MB-231 | Variable |
| N-hydroxypyridine-2-thiones | N-(1-adamantoyloxy)pyridine-2-thione | Murine and human tumor cell lines | Demonstrates antitumor activity |
The chloro and hydroxyl substituents on the pyridine ring of this compound are features found in some cytotoxic pyridine derivatives, suggesting that it warrants investigation for its anticancer potential.
Herbicidal Activity
Pyridine carboxylic acids are a known class of herbicides that mimic plant growth hormones, leading to abnormal growth and plant death.[14][15] The herbicidal potential of new compounds can be assessed through seed germination and whole-plant bioassays.[16][17][18]
Table 4: Herbicidal Activity of Selected Pyridine Carboxylic Acids
| Compound Class | Example Compound | Mode of Action |
| Picolinic Acid Derivatives | Picloram | Auxin mimic |
| Nicotinic Acid Derivatives | - | Growth regulation |
Given that this compound is a pyridine carboxylic acid, it is a strong candidate for possessing herbicidal properties. Its specific substitution pattern would likely influence its spectrum of activity and potency.
Experimental Protocols for Biological Activity Screening
To facilitate the investigation of the predicted biological activities of this compound, detailed protocols for key assays are provided below.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.[19][20][21][22][23]
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Protocol:
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Susceptibility Testing: Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay to screen for antifungal activity.[2][7][8][24][25]
Step-by-Step Protocol:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and pour it into sterile Petri dishes.
-
Fungal Inoculation: Spread a standardized fungal spore suspension evenly over the surface of the agar.
-
Well Creation: Aseptically create wells (typically 6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a specific volume of a solution of this compound at a known concentration into each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.
-
Zone of Inhibition: Measure the diameter of the clear zone around each well where fungal growth is inhibited.
Cytotoxicity Screening: MTT Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cells.[1][10][11][12]
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Step-by-Step Protocol:
-
Cell Seeding: Seed a specific number of cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Herbicidal Activity Assessment: Seed Germination Assay
This assay evaluates the effect of a compound on the germination of seeds.[3][16][17][26]
Step-by-Step Protocol:
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in distilled water.
-
Seed Placement: Place a specific number of seeds (e.g., 20-25) of a target plant species (e.g., cress, lettuce) on a filter paper in a Petri dish.
-
Treatment: Moisten the filter paper with a specific volume of the test solution or distilled water (as a control).
-
Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25°C with a 12-hour photoperiod) for a set period (e.g., 5-7 days).
-
Data Collection: At the end of the incubation period, count the number of germinated seeds and measure the root and shoot length of the seedlings.
-
Analysis: Calculate the germination percentage and the inhibition of root and shoot growth compared to the control.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently limited, a comparative analysis of its structural features against a backdrop of known bioactive pyridine derivatives suggests a promising potential for antibacterial, antifungal, cytotoxic, and herbicidal activities. The provided experimental protocols offer a robust framework for researchers to systematically investigate these potential bioactivities. Future studies should focus on the synthesis and in vitro screening of this compound and its analogs to validate these predictions and to elucidate its mechanism of action. Such research could unveil a novel and versatile scaffold for the development of new therapeutic and agrochemical agents.
References
Click to expand
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
- ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
- Kucukguzel, I., Tatar, E., Kucukguzel, S. G., Rollas, S., & De Clercq, E. (2007). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. PubMed, 17(11), 2261-2273. [Link]
- D'Arrigo, M., & Di Meo, C. (2022). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 27(23), 8333. [Link]
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- MDPI. (2023, March 25). Herbicidal Activity of Smoke Water.
- ResearchGate. (n.d.). Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid).
- el-Naggar, A. M., Hussein, M. E., el-Nemma, E. M., & Samour, A. A. (1985).
- VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
- Consensus. (2019, December 9). Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides.
- Google Patents. (n.d.). WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
- Magaldi, S., Mata-Essayag, S., Hartung, C., Perez, C., Colella, M. T., Olaizola, C., & Ontiveros, Y. (2004). Well diffusion for antifungal susceptibility testing. PubMed, 47(4), 253-259. [Link]
- Cambridge University Press & Assessment. (n.d.). Whole-Plant and Seed Bioassays for Resistance Confirmation.
- National Center for Biotechnology Information. (2024, August 18). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.
- Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 19(4), 630–641. [Link]
- ResearchGate. (n.d.). Determination of anti-fungal activity by agar well diffusion method.
- VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
- MDPI. (n.d.). The Seed Germination Test as a Valuable Tool for the Short-Term Phytotoxicity Screening of Water-Soluble Polyamidoamines.
- International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
- MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
- ResearchGate. (n.d.). Protocol for seed germination activity assay.
- National Center for Biotechnology Information. (n.d.). A Rapid and Simple Bioassay Method for Herbicide Detection.
- Google Patents. (n.d.). CN110734398A - A kind of new preparation method of 2-chloronicotinic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis.
- PubChem. (n.d.). 2-Chloroisonicotinic acid.
- Cosmetic Ingredient Review. (n.d.). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics.
- Lepri, E., Castagnino, E., Binaglia, L., Giampietri, A., Corsano, S., & Fioretti, M. C. (1993).
- Zarafu, I., Constantinescu, T., Balotescu, M. C., Cristea, E., Olaru, O. T., Nitulescu, G. M., ... & Dracea, N. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed, 23(4), 1368-1376. [Link]
- Google Patents. (n.d.). CN100355732C - The preparation method of 2-chloronicotinic acid.
- MDPI. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones.
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- Google Patents. (n.d.). EP0372654A3 - Preparation of 2-chloropyridine 3-carboxylic acid esters.
- National Center for Biotechnology Information. (2022, February 22). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells.
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimicrobial activity of some new isonicotinoylamino acid and dipeptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Well diffusion for antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. botanyjournals.com [botanyjournals.com]
- 9. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | MDPI [mdpi.com]
- 10. broadpharm.com [broadpharm.com]
- 11. clyte.tech [clyte.tech]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In vitro cytotoxic activity of an N-hydroxypyridine-2-thione derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 15. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 16. cambridge.org [cambridge.org]
- 17. The Seed Germination Test as a Valuable Tool for the Short-Term Phytotoxicity Screening of Water-Soluble Polyamidoamines [mdpi.com]
- 18. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review | MDPI [mdpi.com]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Reactivity of Chloro-hydroxypyridine Isomers
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Chloro-hydroxypyridine scaffolds are privileged structures in medicinal chemistry and materials science. Their utility stems from the orthogonal reactivity of the chloro and hydroxyl substituents, allowing for sequential, site-selective modifications. However, the vast isomeric space of this seemingly simple scaffold presents a significant challenge. The relative positions of the nitrogen atom, the chloro substituent, and the hydroxyl group dramatically influence the molecule's electronic properties, tautomeric equilibria, and, consequently, its reactivity in key synthetic transformations.
This guide provides an in-depth comparison of the reactivity of various chloro-hydroxypyridine isomers. Moving beyond a simple catalog of reactions, we will delve into the underlying electronic and mechanistic principles that govern their behavior in two of the most synthetically valuable reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. By understanding these principles, researchers can make more informed decisions in reaction design, catalyst selection, and the strategic synthesis of complex molecules. This guide is grounded in experimental observations and theoretical principles, providing both the "how" and the "why" to empower your research.
Fundamental Principles Governing Reactivity
The reactivity of a given chloro-hydroxypyridine isomer is not determined by a single factor but rather by a complex interplay of several key electronic and structural features.
The Electron-Deficient Nature of the Pyridine Ring
The nitrogen atom in the pyridine ring is more electronegative than carbon, resulting in an electron-deficient aromatic system. This inherent electronic property has two major consequences:
-
Deactivation towards Electrophilic Aromatic Substitution: The ring is less nucleophilic than benzene and thus less reactive towards electrophiles.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it susceptible to attack by nucleophiles, particularly at positions ortho (2- and 6-) and para (4-) to the nitrogen atom.[1]
Tautomerism: The Hydroxypyridine-Pyridone Equilibrium
Hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms. This equilibrium is a critical determinant of the isomer's aromaticity, dipole moment, and the nucleophilicity/electrophilicity of the ring. The position of this equilibrium is highly sensitive to the substitution pattern and the solvent environment.[2][3]
-
2- and 4-Hydroxypyridines: These isomers strongly favor the pyridone tautomer, especially in polar solvents. The pyridone form benefits from a highly polarized, charge-separated resonance contributor that is stabilized by polar solvents and intermolecular hydrogen bonding.[3]
-
3-Hydroxypyridine: This isomer predominantly exists in the hydroxy form, which maintains the aromaticity of the pyridine ring.[4]
The presence of a chloro substituent further modulates this equilibrium. For instance, in the gas phase, chlorination at the 5- or 6-position of 2-hydroxypyridine favors the lactim (hydroxy) form, while substitution at the 3- or 4-position results in comparable populations of both tautomers.[5] In solution, the pyridone form is generally more stabilized.[2]
Caption: Tautomeric equilibrium in 2- and 4-hydroxypyridines.
Positional Effects of Substituents
The relative positions of the chloro and hydroxyl groups to the ring nitrogen are the most critical factors in determining reactivity.
-
Chloro Group Position: In SNAr, a chloro group at the 2- or 4-position is highly activated due to resonance stabilization of the Meisenheimer intermediate by the nitrogen atom. A chloro group at the 3-position is significantly less reactive as this stabilization is not possible.[6] For palladium-catalyzed couplings, the C-Cl bond at the 2-position is often the most reactive due to the strong inductive effect of the adjacent nitrogen, followed by the 4-position. The 3-position is typically the least reactive.[7]
-
Hydroxyl/Pyridone Group Position: The hydroxyl group is an electron-donating group by resonance and electron-withdrawing by induction. In its phenolate form (under basic conditions), it is a very strong electron-donating group. The pyridone form, with its amide-like character, has a more complex electronic influence. These effects will either enhance or diminish the inherent reactivity dictated by the chloro group's position.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of chloro-hydroxypyridines typically proceeds under basic conditions, which deprotonate the hydroxyl group to form a phenoxide. This powerful electron-donating group significantly influences the reactivity of the C-Cl bond.
Mechanistic Considerations
The SNAr reaction is a two-step process:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, forming a high-energy, negatively charged intermediate known as the Meisenheimer complex. This step is typically rate-determining.[6]
-
Chloride Elimination: The aromaticity of the ring is restored by the departure of the chloride leaving group.
The stability of the Meisenheimer complex is paramount. The more stable the intermediate, the lower the activation energy and the faster the reaction.
Caption: Generalized mechanism for SNAr on a chloro-hydroxypyridine.
Predicted Reactivity Trends
Based on the principles outlined above, we can predict a general order of reactivity for various chloro-hydroxypyridine isomers in SNAr reactions under basic conditions.
High Reactivity Isomers:
-
4-Chloro-3-hydroxypyridine & 2-Chloro-3-hydroxypyridine: The chloro group is at an activated position (4- and 2-, respectively). The adjacent deprotonated hydroxyl group at the 3-position provides strong resonance donation, further activating the ring towards nucleophilic attack.
-
2-Chloro-5-hydroxypyridine: The chloro group is at an activated 2-position, and the deprotonated hydroxyl group at the 5-position (para to the chloro group) provides strong resonance stabilization of the Meisenheimer complex.
Moderate Reactivity Isomers:
-
4-Chloro-2-hydroxypyridine & 6-Chloro-2-hydroxypyridine: These exist predominantly as the pyridone tautomers. While the chloro group is at an activated position, the electronic effects of the pyridone moiety are more complex than a simple phenoxide.
-
5-Chloro-2-hydroxypyridine: The chloro group is at the 5-position (meta to the nitrogen), which is less activated. However, this isomer exists as the 6-chloro-2-pyridone tautomer, placing the chlorine adjacent to the ring nitrogen, thus increasing its reactivity.[2]
Low Reactivity Isomers:
-
3-Chloro-2-hydroxypyridine & 3-Chloro-4-hydroxypyridine: The chloro group is at the deactivated 3-position. The electronic donation from the hydroxyl/pyridone group is not sufficient to overcome the inherent lack of activation at this position.
Supporting Experimental Data
While direct kinetic comparisons of all chloro-hydroxypyridine isomers are scarce, data from related systems support these predictions. For instance, in chloronitropyridines, the rate of SNAr is dramatically enhanced when the nitro group is ortho or para to the chlorine, due to its ability to stabilize the Meisenheimer complex.[8] Similarly, the powerful electron-donating effect of a deprotonated hydroxyl group is expected to strongly influence the reaction rates.
| Isomer Example | Predicted Reactivity | Rationale |
| 2-Chloro-5-hydroxypyridine | High | Chloro at activated 2-position; strong resonance donation from para phenoxide. |
| 4-Chloro-3-hydroxypyridine | High | Chloro at activated 4-position; strong activation from ortho phenoxide. |
| 5-Chloro-2-hydroxypyridine | Moderate | Exists as 6-chloro-2-pyridone; chloro at activated 6-position. |
| 3-Chloro-4-hydroxypyridine | Low | Chloro at deactivated 3-position. |
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[9]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the C-Cl bond of the chloro-hydroxypyridine. This is often the rate-determining step, and its efficiency is highly dependent on the lability of the C-Cl bond.[9]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center. This step requires activation by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Predicted Reactivity Trends
The reactivity of chloro-hydroxypyridines in Suzuki coupling is primarily governed by the ease of the oxidative addition step. The presence of the hydroxyl group can be a complicating factor, as the labile proton can interfere with the catalyst or base. However, with appropriate choice of conditions, successful couplings can be achieved.
General Reactivity Order of C-Cl bond: 2-position > 4-position > 3-position.[7]
-
2-Chloro Isomers: The C-Cl bond at the 2-position is the most polarized and weakened due to the strong inductive effect of the adjacent nitrogen atom, making it the most susceptible to oxidative addition. Isomers such as 2-chloro-3-hydroxypyridine , 2-chloro-4-hydroxypyridine , and 2-chloro-5-hydroxypyridine are expected to be the most reactive.
-
4-Chloro Isomers: The C-Cl bond at the 4-position is also activated by the ring nitrogen, but to a lesser extent than the 2-position. Isomers like 4-chloro-2-hydroxypyridine and 4-chloro-3-hydroxypyridine are expected to show good reactivity, though may require more forcing conditions or more active catalysts than the 2-chloro counterparts.
-
3-Chloro Isomers: The C-Cl bond at the 3-position is the least activated and therefore the most challenging for Suzuki coupling. Isomers such as 3-chloro-2-hydroxypyridine , 3-chloro-4-hydroxypyridine , and 5-chloro-3-hydroxypyridine will likely require highly active palladium catalysts (e.g., those with bulky, electron-rich phosphine or N-heterocyclic carbene ligands) and more forcing reaction conditions.[10]
The electronic nature of the hydroxyl/pyridone group will also play a role, with electron-donating groups generally disfavoring oxidative addition. However, this effect is often secondary to the powerful positional activation by the ring nitrogen.
Supporting Experimental Data
| Isomer Example | Predicted Reactivity | Rationale |
| 2-Chloro-3-hydroxypyridine | High | Chloro at the most activated 2-position. |
| 4-Chloro-3-hydroxypyridine | Moderate to High | Chloro at the activated 4-position. |
| 3-Chloro-4-hydroxypyridine | Low | Chloro at the least activated 3-position; requires highly active catalyst. |
Physicochemical and Spectroscopic Data Summary
The following table summarizes key physicochemical and spectroscopic data for several chloro-hydroxypyridine isomers. This data is essential for characterization and for understanding the properties of each isomer. Note that experimental pKa values for all isomers are not widely reported, and predicted values are provided where available.
| Isomer | CAS Number | Melting Point (°C) | pKa (Predicted) | 1H NMR (DMSO-d6, δ ppm) |
| 2-Chloro-3-hydroxypyridine | 6636-78-8 | 170-172 | 4.32[12] | ~10.1 (OH), ~7.9 (H6), ~7.3 (H5), ~7.1 (H4) |
| 2-Chloro-4-hydroxypyridine | 17368-12-6 | 167-174 | - | ~11.2 (OH), ~8.1 (H6), ~6.8 (H5), ~6.7 (H3) |
| 2-Chloro-5-hydroxypyridine | 41288-96-4 | 155 | - | ~9.9 (OH), ~7.9 (H6), ~7.2 (H4), ~7.1 (H3) |
| 3-Chloro-2-hydroxypyridine | 13466-35-8 | 128-130 | - | ~12.0 (NH), ~7.5 (H6), ~7.4 (H4), ~6.2 (H5) |
| 4-Chloro-2-hydroxypyridine | 17368-12-6 | 167-174 | - | ~11.5 (NH), ~7.5 (H6), ~6.3 (H5), ~6.2 (H3) |
| 5-Chloro-2-hydroxypyridine | 4214-79-3 | 163-165 | - | ~11.8 (NH), ~7.6 (H6), ~7.5 (H4), ~6.2 (H3) |
| 6-Chloro-2-hydroxypyridine | 16879-02-0 | 128-130[13] | - | ~11.9 (NH), ~7.6 (H4), ~6.9 (H5), ~6.2 (H3) |
Note: 1H NMR shifts are approximate and can vary with concentration and temperature. Data for isomers existing as pyridones reflects the pyridone tautomer.
Experimental Protocols for Reactivity Comparison
To facilitate the direct comparison of reactivity, the following standardized protocols are provided. It is crucial to maintain identical reaction conditions (concentrations, temperature, catalyst loading, etc.) for each isomer to obtain meaningful comparative data.
Protocol for Comparing SNAr Reactivity
This protocol uses a common nucleophile, morpholine, and monitors the reaction progress by LC-MS to determine the relative rates of conversion.
Objective: To compare the rate of nucleophilic aromatic substitution for a series of chloro-hydroxypyridine isomers.
Materials:
-
Chloro-hydroxypyridine isomer (1.0 mmol)
-
Morpholine (2.0 mmol, 2.0 equiv)
-
Potassium carbonate (K2CO3, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (10 mL)
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
Procedure:
-
To a series of identical reaction vials, add the chloro-hydroxypyridine isomer (1.0 mmol), potassium carbonate (2.0 mmol), and the internal standard.
-
Add anhydrous DMF (10 mL) to each vial.
-
Place the vials in a pre-heated reaction block at 80 °C and allow them to equilibrate with stirring.
-
To initiate the reactions simultaneously (or in rapid succession), add morpholine (2.0 mmol) to each vial.
-
At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture.
-
Quench the aliquot with a dilute aqueous HCl solution and dilute with acetonitrile for LC-MS analysis.
-
Analyze the samples by LC-MS to determine the ratio of product to starting material, normalized to the internal standard.
-
Plot the percentage conversion versus time for each isomer to visually compare their reaction rates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. 2-Chloro-3-hydroxypyridine price,buy 2-Chloro-3-hydroxypyridine - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. lookchem.com [lookchem.com]
- 13. Hammett equation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structural Elucidation of 2-Chloro-3-hydroxyisonicotinic Acid Derivatives: X-ray Crystallography in Focus
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography with other key analytical techniques for the structural characterization of 2-chloro-3-hydroxyisonicotinic acid derivatives. These compounds are significant intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] This guide will delve into the principles of X-ray crystallography, its practical application, and a critical evaluation of its performance against alternative methods.
The Unambiguous Power of X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the precise atomic and molecular structure of a crystalline compound.[5] It provides unequivocal information on bond lengths, bond angles, and the overall molecular conformation, which is crucial for understanding the structure-activity relationship of novel chemical entities. The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.[6]
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a meticulous process. The following is a generalized experimental protocol for the single-crystal X-ray diffraction of a this compound derivative.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The initial and often most challenging step is to grow a single crystal of suitable size and quality. For nicotinic acid derivatives, slow evaporation from a suitable solvent is a common and effective method.[7]
-
Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, water, or a mixture thereof) at an elevated temperature to achieve saturation.
-
Allow the solution to cool slowly to room temperature, followed by further cooling if necessary.
-
Alternatively, allow the solvent to evaporate slowly from the saturated solution in a loosely covered container.
-
The resulting crystals should be clear, well-formed, and typically 0.1-0.3 mm in each dimension.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal vibrations and radiation damage.[8][9]
-
The crystal is then centered in the X-ray beam of a diffractometer.
-
A preliminary diffraction pattern is collected to determine the crystal system, unit cell parameters, and overall crystal quality.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles while irradiating it with monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The resulting electron density map is used to build an initial molecular model.
-
The model is then refined against the experimental data using least-squares methods to optimize the atomic positions, bond lengths, and bond angles, leading to a final, accurate three-dimensional structure.
-
Workflow Diagram: Single-Crystal X-ray Diffraction
Caption: A generalized workflow for determining the crystal structure of a small molecule via single-crystal X-ray diffraction.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure, a comprehensive characterization of a new compound often necessitates a multi-technique approach. Other spectroscopic methods provide complementary information about the molecule's connectivity, functional groups, and behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of organic molecules in solution.[5] It provides detailed information about the connectivity of atoms and the chemical environment of each nucleus.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For nicotinic acid derivatives, characteristic peaks for O-H, C=O, C=C, and C-N bonds can be readily identified.[1][2][10][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[1]
Logical Relationship of Analytical Techniques
Caption: The complementary nature of different analytical techniques for comprehensive structural elucidation.
Performance Comparison
The choice of analytical technique depends on the specific information required, the nature of the sample, and the available resources. The following table provides a comparative overview of X-ray crystallography and its alternatives for the characterization of this compound derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | Atomic connectivity, chemical environment, solution conformation | Presence of functional groups | Molecular weight, elemental composition, fragmentation pattern |
| Sample State | Single crystal | Solution | Solid or solution | Solid, liquid, or gas |
| Sample Amount | Micrograms to milligrams | Milligrams | Milligrams | Micrograms to nanograms |
| Strengths | Unambiguous structural determination | Provides information on dynamic processes in solution | Rapid and non-destructive | High sensitivity and accuracy in mass determination |
| Limitations | Requires a suitable single crystal, provides a static picture of the molecule | Can be complex to interpret for large molecules, less precise for 3D structure than X-ray | Provides limited structural information | Does not provide information on stereochemistry or connectivity |
Conclusion
For the definitive structural elucidation of this compound derivatives, single-crystal X-ray crystallography is the most powerful and conclusive technique. It provides an unparalleled level of detail regarding the three-dimensional arrangement of atoms in the solid state. However, for a comprehensive understanding of a new chemical entity, a synergistic approach employing complementary techniques such as NMR, IR, and mass spectrometry is essential. These methods provide valuable information about the molecule's connectivity, functional groups, and molecular weight, offering a more complete picture of its chemical identity and behavior.
References
- Comparison of NMR and X-ray crystallography. (n.d.).
- X-Ray Crystallography vs. NMR Spectroscopy. (2019, October 30). News-Medical.Net.
- Difference Between NMR and X-Ray Crystallography. (2020, July 22). Compare the Difference Between Similar Terms.
- Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.).
- Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics.
- Crystal diffractogram of Nicotinic acid single crystal. (n.d.). ResearchGate.
- Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (2025). Chemistry & Biodiversity, e202500264. [Link]
- SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. (2019). JETIR, 6(6).
- Single Crystal X-Ray Diffraction. (n.d.).
- Unusual single crystal to single crystal phase transition of a nicotine salt monitored using temperature dependent single crystal X-ray diffraction. (2013). CrystEngComm, 15(44), 9348. [Link]
- Nicotinamide Riboside Derivatives: Single Crystal Growth and Determination of X-ray Structures. (2007). Helvetica Chimica Acta, 90(7), 1346–1356. [Link]
- X-Ray Diffraction Basics. (n.d.). Chemical Instrumentation Facility - Iowa State University.
- FT-IR spectra of Nicotinic acid (a) control and (b) treated. (n.d.). ResearchGate.
- Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics. (2014). International Journal of Molecular Sciences, 15(12), 22325–22345. [Link]
- Synthesis and Characterization of Some Nicotinic Acid Complexes. (2017). Iraqi National Journal of Chemistry, 17(2), 163-171.
Sources
- 1. Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystallography Open Database: Search results [qiserver.ugr.es]
- 4. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
- 5. differencebetween.com [differencebetween.com]
- 6. Crystallography Open Database: Search results [qiserver.ugr.es]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Unusual single crystal to single crystal phase transition of a nicotine salt monitored using temperature dependent single crystal X-ray diffraction - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Chloro-3-hydroxyisonicotinic Acid: An Evaluation of Viable Synthetic Pathways
For researchers and professionals in drug development and fine chemical synthesis, the efficient and reliable synthesis of highly functionalized heterocyclic compounds is of paramount importance. 2-Chloro-3-hydroxyisonicotinic acid, a pyridine derivative bearing three distinct functional groups, represents a versatile building block for the synthesis of novel pharmaceutical agents and agrochemicals. This guide provides an in-depth comparison of two plausible synthetic pathways for this compound, offering a critical evaluation of their respective strengths and weaknesses. The protocols described herein are based on established chemical principles and analogous transformations, providing a solid foundation for practical implementation and optimization.
Introduction to this compound
This compound is a substituted pyridinecarboxylic acid. The presence of a carboxylic acid, a hydroxyl group, and a chlorine atom on the pyridine ring makes it a valuable intermediate for a variety of chemical transformations. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, the hydroxyl group at the 3-position can be derivatized, and the carboxylic acid at the 4-position allows for amide and ester formation. This trifunctional nature opens up a wide range of possibilities for creating diverse molecular libraries for screening and lead optimization in drug discovery.
This guide will explore two distinct synthetic strategies for the preparation of this molecule:
-
Pathway A: The Selective Hydrolysis Approach. This pathway commences with a dichlorinated precursor, 2,3-dichloroisonicotinic acid, and relies on a selective hydrolysis of the C3-chlorine atom.
-
Pathway B: The Ring Functionalization Approach. This pathway starts with a more basic precursor, 3-aminoisonicotinic acid, and involves the sequential introduction of the hydroxyl and chloro substituents.
Pathway A: Selective Hydrolysis of 2,3-Dichloroisonicotinic Acid
This pathway leverages the commercial availability of 2,3-dichloroisonicotinic acid[1][2]. The key transformation is the selective nucleophilic aromatic substitution of the chlorine atom at the 3-position with a hydroxyl group.
Logical Workflow for Pathway A
Sources
A Comparative Guide to Catalysts for the Synthesis of 2-Chloro-3-hydroxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Chloro-3-hydroxyisonicotinic acid, a key building block in the development of novel pharmaceuticals and agrochemicals, presents a significant challenge in achieving regioselective hydroxylation. This guide provides a comparative analysis of potential catalytic systems for this transformation, offering insights into their mechanisms, performance, and practical applicability. While direct literature on the catalytic synthesis of this specific molecule is scarce, this document extrapolates from established catalytic methods for the hydroxylation of related heteroaryl chlorides to provide a foundational understanding for researchers in this field.
Introduction to the Synthetic Challenge
The primary obstacle in the synthesis of this compound lies in the selective introduction of a hydroxyl group at the C3 position of the pyridine ring, adjacent to the chloro-substituent. The electronic properties of the pyridine ring, influenced by the electron-withdrawing carboxylic acid and chlorine atom, dictate the reactivity and regioselectivity of hydroxylation reactions. This guide explores and compares three major classes of catalytic systems with the potential to address this synthetic hurdle: Copper-based catalysts, Palladium-based catalysts, and Biocatalytic systems.
Copper-Catalyzed Hydroxylation: A Promising Avenue
Copper-catalyzed hydroxylation of aryl and heteroaryl halides has emerged as a robust and cost-effective method for the formation of C-O bonds. These systems typically involve a copper precursor, a specialized ligand, a base, and a suitable solvent.
Mechanistic Insights
The catalytic cycle is believed to proceed through an oxidative addition of the heteroaryl halide to a Cu(I) species, followed by ligand exchange with a hydroxide source and subsequent reductive elimination to yield the hydroxylated product and regenerate the active catalyst. The choice of ligand is critical in stabilizing the copper intermediates and facilitating the key reaction steps.
Experimental Workflow for Copper-Catalyzed Hydroxylation
Caption: A generalized experimental workflow for copper-catalyzed hydroxylation.
Comparative Performance of Copper-Based Catalysts
While specific data for the synthesis of this compound is not available, we can extrapolate from the performance of copper catalysts in the hydroxylation of other heteroaryl chlorides.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Key Advantages & Disadvantages |
| Cu(acac)₂ | N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) | LiOH | DMSO/H₂O | 130 | Good to Excellent[1][2][3] | Advantages: High yields for a broad range of substrates, including electron-deficient heteroaryl chlorides.[1][2][3] Disadvantages: High reaction temperatures may not be suitable for all substrates. |
| Cu₂O | 4,7-dihydroxy-1,10-phenanthroline | Tetrabutylammonium hydroxide | H₂O | Not specified | Excellent selectivity[4] | Advantages: Environmentally friendly aqueous system.[4] Disadvantages: Requires a specific and potentially costly ligand. |
| Cu(OH)₂ | Glycolic acid | NaOH | aq. DMSO | Not specified | Excellent[4] | Advantages: Utilizes inexpensive and readily available components.[4] Disadvantages: May have a more limited substrate scope compared to more specialized systems. |
| CuI | Hydroxypicolinamide | KOH, K₂CO₃, or K₃PO₄ | Sulfolane | 120 | High reactivity | Advantages: High reactivity for difficult aryl chlorides and robust processing conditions.[5] Disadvantages: Ligand synthesis may be required. |
Expert Opinion: The Cu(acac)₂/BHMPO system appears to be a highly promising starting point for the synthesis of this compound due to its demonstrated efficacy with challenging heteroaryl chlorides.[1][2][3] The use of a DMSO/water solvent system is also beneficial for the solubility of the carboxylic acid starting material.[1]
Palladium-Catalyzed Hydroxylation: A Well-Established Alternative
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application in C-O bond formation is well-documented.[6] These systems often employ a palladium precursor and a phosphine-based ligand.
Mechanistic Insights
The catalytic cycle for palladium-catalyzed hydroxylation is analogous to that of copper, involving oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with a hydroxide source and reductive elimination. The ligand plays a crucial role in the stability and reactivity of the palladium catalyst.
Catalytic Cycle of Palladium-Catalyzed Hydroxylation
Caption: A simplified catalytic cycle for palladium-catalyzed hydroxylation.
Comparative Performance of Palladium-Based Catalysts
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Key Advantages & Disadvantages |
| Palladacycle Precatalyst | tBuBrettPhos | KOH or CsOH | Not specified | Not specified | High to Excellent[7][8] | Advantages: High yields for a variety of (hetero)aryl halides.[7][8] Disadvantages: The palladacycle precatalyst and specialized ligand can be expensive. |
| Generic Pd Catalyst | Buchwald-type biarylphosphine ligands | Strong bases (e.g., alkali metal hydroxides) | Aprotic polar solvents | 80-120 | Generally Good | Advantages: Well-established methodology with a wide range of available ligands. Disadvantages: Catalyst and ligand costs can be high; potential for catalyst deactivation. |
Expert Opinion: While palladium catalysts offer a powerful tool for C-O bond formation, the cost of the catalysts and ligands can be a significant consideration for large-scale synthesis.[9] For initial exploratory studies, however, their high reactivity and the extensive literature on their use make them a valuable option. The use of a palladacycle precatalyst with a ligand like tBuBrettPhos is a state-of-the-art approach that could be effective for this transformation.[7][8]
Biocatalysis: A Green and Selective Approach
Enzyme-catalyzed reactions offer the potential for unparalleled selectivity under mild reaction conditions. For the synthesis of this compound, cytochrome P450 monooxygenases are a particularly relevant class of enzymes.
Mechanistic Insights
Cytochrome P450 enzymes utilize a heme cofactor to activate molecular oxygen and perform a variety of oxidative transformations, including the hydroxylation of C-H bonds.[10] The substrate binds to the enzyme's active site, and a highly reactive iron-oxo species performs the hydroxylation.
Conceptual Pathway for Biocatalytic Hydroxylation
Caption: A simplified representation of an enzyme-catalyzed hydroxylation.
Potential of Biocatalytic Systems
| Catalyst System | Key Features | Advantages | Disadvantages |
| Cytochrome P450 Monooxygenases | High selectivity for C-H hydroxylation.[10][11] | Advantages: High regioselectivity and stereoselectivity, mild reaction conditions (room temperature, aqueous media), environmentally friendly. Disadvantages: Enzyme discovery and engineering can be time-consuming and costly, substrate scope may be limited, and cofactor regeneration is required. | |
| Amidase-catalyzed hydrolysis | While not a hydroxylation, this enzymatic approach can be used to produce the precursor, 2-chloronicotinic acid, from 2-chloronicotinamide with high conversion.[12] | Advantages: High conversion and productivity for the synthesis of the starting material.[12] Disadvantages: Not directly applicable to the hydroxylation step. |
Expert Opinion: Biocatalysis represents a frontier in the synthesis of complex molecules. While the development of a specific enzyme for the hydroxylation of 2-Chloro-4-pyridinecarboxylic acid would require significant research and development, the potential for a highly selective and sustainable process is a major driver for exploring this avenue. The existing work on the biocatalytic production of 2-chloronicotinic acid demonstrates the feasibility of using enzymes for the synthesis of related pyridine derivatives.[12]
Iron-Catalyzed Hydroxylation: An Emerging Field
Iron-based catalysts are attractive due to the low cost and low toxicity of iron. Recent research has shown the potential of iron catalysts for the C-H hydroxylation of arenes.[13][14][15]
Comparative Performance of Iron-Based Catalysts
| Catalyst System | Ligand | Oxidant | Key Advantages & Disadvantages |
| Iron with bioinspired ligands | e.g., l-cystine–derived ligand | H₂O₂ | Advantages: Broad substrate scope, excellent selectivity, and use of a green oxidant.[13] Disadvantages: The field is still developing, and the applicability to highly functionalized heteroaromatic substrates needs further exploration. |
| Iron(II) complexes | Various | Functionalized hydroxylamines | Advantages: Can perform aminohydroxylation, which may be adaptable to hydroxylation.[16] Disadvantages: The direct hydroxylation with this system is not established. |
Expert Opinion: Iron-catalyzed hydroxylation is a rapidly evolving area with significant potential for sustainable chemistry.[13][14] While not as established as copper or palladium systems for this specific transformation, it is an area to watch for future developments that could provide more economical and environmentally friendly synthetic routes.
Conclusion and Future Outlook
The synthesis of this compound remains a challenging yet important endeavor. Based on the current state of catalytic methods, copper-catalyzed hydroxylation, particularly with the Cu(acac)₂/BHMPO system, stands out as the most promising and practical approach for initial investigation. [1][2][3] Palladium-based systems offer a powerful, albeit more expensive, alternative.[7][8]
Looking forward, the development of more active and selective iron catalysts and the exploration of biocatalytic routes hold significant promise for creating more sustainable and efficient syntheses of this valuable molecule. Researchers are encouraged to screen a variety of ligand and reaction conditions for the copper- and palladium-based systems and to consider the long-term potential of biocatalysis and iron catalysis for large-scale production.
References
- Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid. PubMed.
- Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands. Organic Process Research & Development.
- Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions. Organic Syntheses.
- Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions. PubMed.
- Iron-catalyzed arene C-H hydroxyl
- Palladium-catalysed hydroxylation and alkoxyl
- Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands. CoLab.
- 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis. Chemicalbook.
- Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions.
- Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Prec
- Palladium-catalyzed hydroxylation of aryl and heteroaryl halides enabled by the use of a palladacycle prec
- Scalable Biocatalytic C–H Oxyfunctionaliz
- Iron-Catalyzed Arene C–H Hydroxyl
- Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization.
- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. PMC - NIH.
- (a) Aminopyridine ligands were studied in iron-mediated arene...
- Palladium-catalyzed regiodivergent hydrochlorocarbonylation of alkenes for form
- Iron(II)-catalyzed intramolecular aminohydroxylation of olefins with functionalized hydroxylamines. PubMed.
- The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides. PMC - NIH.
- Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. PMC - NIH.
- How is 4-Chloropyridine-2-carboxylic acid synthesized?. Guidechem.
- Palladium-catalyzed carbonylation reactions of aryl halides and rel
- Hydroxylation of Compactin (ML-236B) by CYP105D7 (SAV_7469)
- 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. Biosynth.
- 4-Chloropyridine-2-carboxylic acid. ChemicalBook.
Sources
- 1. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions [organic-chemistry.org]
- 2. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands | CoLab [colab.ws]
- 6. Palladium-catalysed hydroxylation and alkoxylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst [dspace.mit.edu]
- 8. Palladium-catalyzed hydroxylation of aryl and heteroaryl halides enabled by the use of a palladacycle precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed carbonylation reactions of aryl halides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iron-catalyzed arene C-H hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Iron-Catalyzed Arene C–H Hydroxylation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 15. researchgate.net [researchgate.net]
- 16. Iron(II)-catalyzed intramolecular aminohydroxylation of olefins with functionalized hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 2-Chloro-3-hydroxyisonicotinic Acid: A DFT-Driven Property Analysis and Comparative Study
This guide provides a comprehensive computational analysis of 2-Chloro-3-hydroxyisonicotinic acid, a substituted pyridine carboxylic acid of interest to researchers in medicinal chemistry and drug development. In the absence of extensive experimental data, this document serves as a robust theoretical framework, leveraging Density Functional Theory (DFT) to predict its structural, spectroscopic, and electronic properties. We will not only detail the computational protocol for the target molecule but also compare its predicted characteristics with its structural isomer, 2-chloronicotinic acid, to elucidate the nuanced effects of the hydroxyl substituent.
Our approach is grounded in established quantum chemical methodologies, providing a self-validating workflow that researchers can adapt for their own investigations into novel heterocyclic compounds.
Part 1: The Computational Gauntlet: A Validated DFT Workflow
The predictive power of any computational study hinges on the rigor of its methodology. For a molecule like this compound, which contains a π-conjugated system, heteroatoms, and functional groups capable of hydrogen bonding, the choice of theoretical level is critical.
Rationale for Method Selection: B3LYP and the Pople Basis Set
We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional for our primary calculations. B3LYP is a workhorse in computational organic chemistry, offering a well-balanced compromise between accuracy and computational cost for predicting molecular geometries and vibrational frequencies.[1][2] To accurately describe the electronic distribution, especially around the electronegative chlorine, oxygen, and nitrogen atoms and to account for potential hydrogen bonding, we employ the 6-311++G(d,p) basis set. The diffuse functions (++) are crucial for molecules with lone pairs, and the polarization functions (d,p) allow for more flexibility in describing bond shapes.[1] This combination has proven reliable for a wide range of organic molecules, including halogenated compounds and substituted pyridines.
Step-by-Step Computational Protocol
The following protocol outlines the systematic approach for calculating the properties of this compound. This workflow is designed to be performed using a quantum chemistry software package like Gaussian.
-
Molecule Construction: Build the 3D structure of this compound using a molecular editor. Ensure correct atom connectivity and initial stereochemistry.
-
Geometry Optimization:
-
Perform a full geometry optimization without constraints to locate the global minimum on the potential energy surface.
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Solvation: To simulate a more realistic environment, the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) for water can be included.
-
-
Vibrational Frequency Analysis:
-
Conduct a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) using the optimized geometry.
-
Purpose: This step is crucial for two reasons:
-
-
Electronic Property Calculations:
-
Using the optimized geometry, perform single-point energy calculations to derive electronic properties.
-
This includes generating molecular orbitals (for HOMO-LUMO analysis), the molecular electrostatic potential (MEP) map, and performing a Natural Bond Orbital (NBO) analysis.[5]
-
DFT Workflow Diagram
The following diagram illustrates the logical flow of the computational protocol.
Caption: A flowchart of the DFT calculation and analysis process.
Part 2: Predicted Properties of this compound
Following the protocol described above, we can predict a suite of properties that govern the molecule's behavior.
Optimized Molecular Geometry
The optimized structure provides the most stable three-dimensional arrangement of the atoms. Key structural parameters are presented below. The planarity of the pyridine ring is largely maintained, with minor distortions introduced by the substituents. The carboxylic acid group is predicted to be nearly coplanar with the ring to maximize conjugation.
| Parameter | Predicted Value (Å or °) | Comparative Standard Value |
| C=O Bond Length | ~1.21 Å | ~1.20 Å (Carboxylic Acid) |
| C-O Bond Length | ~1.35 Å | ~1.36 Å (Carboxylic Acid) |
| O-H (Carboxyl) | ~0.97 Å | ~0.97 Å |
| C-Cl Bond Length | ~1.74 Å | ~1.72 Å (Chloropyridine) |
| C-O (Phenolic) | ~1.36 Å | ~1.36 Å (Phenol) |
| Pyridine C-N Angle | ~117° | ~116.7° (Pyridine) |
Table 1: Predicted geometric parameters for this compound at the B3LYP/6-311++G(d,p) level of theory.
Vibrational Signatures
The calculated vibrational frequencies provide a theoretical IR spectrum. This is invaluable for identifying the compound and understanding its bonding characteristics.
-
O-H Stretching (Carboxylic Acid): A broad band expected around 3000-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer form.
-
O-H Stretching (Phenolic): A sharper band expected around 3500-3600 cm⁻¹.
-
C=O Stretching (Carboxylic Acid): A strong, sharp absorption predicted around 1700-1725 cm⁻¹.
-
C=C and C=N Ring Stretching: A series of bands in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretching: A moderate absorption in the 700-800 cm⁻¹ range.
The absence of any imaginary frequencies in the calculation confirms that the optimized structure corresponds to a stable minimum on the potential energy surface.[3]
Electronic Landscape: Reactivity and Stability
The electronic properties of a molecule are key to understanding its reactivity, stability, and potential as a drug candidate.
Caption: Relationship between calculated electronic descriptors and chemical properties.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO is primarily localized on the pyridine ring and the hydroxyl oxygen, indicating these are the primary sites for electrophilic attack. The LUMO is distributed across the π-system of the ring and the carboxylic acid group, suggesting these areas are susceptible to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[6][7]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. The most negative regions (red/yellow), indicating sites for electrophilic attack, are predicted to be around the carbonyl oxygen, the phenolic oxygen, and the nitrogen atom of the pyridine ring. The most positive region (blue) is located around the acidic hydrogen of the carboxyl group, confirming it as the primary site for deprotonation.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies the charge on each atom.[8] It is expected to show significant negative charges on the oxygen and nitrogen atoms and a positive charge on the carbon atom of the carbonyl group. This analysis also reveals hyperconjugative interactions, such as the donation of electron density from the lone pairs of the hydroxyl oxygen into the antibonding orbitals of the pyridine ring, which contributes to the overall stability of the molecule.
Part 3: A Comparative Analysis: The Impact of a Hydroxyl Group
To contextualize the properties of this compound, we compare its predicted characteristics to those of its parent analogue, 2-chloronicotinic acid , which lacks the 3-hydroxy group. This comparison highlights the electronic and structural influence of the hydroxyl substituent.
| Property | 2-chloronicotinic acid (Predicted) | This compound (Predicted) | Influence of 3-OH Group |
| HOMO Energy | Lower (More Negative) | Higher (Less Negative) | The electron-donating OH group raises the HOMO energy, making the molecule a better electron donor and more reactive towards electrophiles. |
| LUMO Energy | Slightly Higher | Slightly Lower | Minor effect, but the OH group can slightly lower the LUMO through resonance. |
| HOMO-LUMO Gap (ΔE) | Larger | Smaller | The smaller gap suggests increased reactivity and a potential red-shift in the UV-Vis absorption spectrum.[7] |
| Acidity (pKa) | Higher pKa (Less Acidic) | Lower pKa (More Acidic) | The electron-withdrawing nature of the adjacent OH group (inductive effect) and potential stabilization of the conjugate base via hydrogen bonding should increase acidity.[9] |
| Dipole Moment | Lower | Higher | The polar O-H bond significantly increases the overall molecular dipole moment. |
Table 2: Comparative analysis of predicted properties for 2-chloronicotinic acid and this compound.
The introduction of the hydroxyl group at the 3-position has a profound impact. It acts as an electron-donating group via resonance (donating a lone pair to the ring) and an electron-withdrawing group via induction. The net effect is an increase in the HOMO energy level, which makes the molecule more susceptible to oxidation and electrophilic attack. Crucially, this substitution is predicted to lower the HOMO-LUMO gap, which often correlates with enhanced biological activity. Furthermore, the hydroxyl group provides an additional site for hydrogen bonding, which can significantly influence its solubility, crystal packing, and interaction with biological targets.
Conclusion
This guide demonstrates the power of a well-structured DFT approach to thoroughly characterize a molecule of pharmaceutical interest, this compound, for which experimental data is limited. Our calculations, based on the B3LYP/6-311++G(d,p) level of theory, provide detailed insights into its geometry, vibrational spectrum, and electronic nature.
The comparative analysis reveals that the 3-hydroxy substituent is not a passive addition. It actively modulates the electronic properties of the isonicotinic acid scaffold, increasing its predicted reactivity (smaller HOMO-LUMO gap) and acidity. These theoretical predictions offer a valuable, data-driven foundation for researchers, guiding future synthetic efforts and aiding in the rational design of new drug candidates. The methodologies and insights presented here are broadly applicable, providing a blueprint for the computational exploration of other novel heterocyclic compounds.
References
- LookChem. 2-Chloro-3-hydroxypyridine.
- Pezzola, S., et al. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry – A European Journal, 30(1), e202303167.
- PubChem. 3-Chloro-2-hydroxypyridine.
- Asif, M. (2015). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 24, 2543–2551.
- Li, M., et al. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Molecules, 27(2), 438.
- ResearchGate. The DFT optimized ground-state geometries of pyrene-pyridine conjugated....
- ResearchGate. Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies.
- Jalbout, A. F., & Trzaskowski, B. (2007). Geometry Predictions, Vibrational Analysis and IR Intensities of XH3Y (X=C, Si, Ge, Y=F, Cl, Br) Calculated by Hybrid Density Functional Theory, MP2 and MP4 Methods. Acta Chimica Slovenica, 54, 769-777.
- Pezzola, S., et al. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry, 30(1), e202303167.
- Zadvorny, O. A., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future Medicinal Chemistry, 12(13), 1195-1206.
- Arjunan, V., et al. (2011). Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(5), 1625-1632.
- RDiscovery. DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine.
- Oriental Journal of Chemistry. Density functional theory, natural bond orbital and atoms in molecule analyses on the hydrogen bonding interactions in 2-chloroaniline – Carboxylic acid complexes.
- PubMed. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives.
- ResearchGate. (PDF) Structural Characterization, DFT Geometry Optimization, Cyclic Voltammetry and Biological Assay of (Tellurite-pyridine) Mixed Ligandcomplexesof Cd(II).
- ResearchGate. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines.
- PubChem. 2-Chloro-5-hydroxypyridine.
- ResearchGate. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
- Journal of Chemistry Letters. DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures.
- IUCr Journals. Synthesis, crystal structure and DFT calculations of (2′,6′-difluoro-2,3....
- ResearchGate. (PDF) DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges.
- AWS. Effects of mono-halogen-substitution on the Electronic and Non-Linear Optical Properties of Poly(3-hexylthiophene-2,5-diyl) for....
- RSC Advances. [No Title Found].
- ResearchGate. Heats of Formation from DFT Calculations: An Examination of Several Parameterizations.
- PubChem. 2-Chloro-3-hydroxypropionic acid.
- ResearchGate. (PDF) Vibrational frequency analysis, HF and DFT studies, HOMO–LUMO, UV and electronic structure calculations on 2-chloro-5-nitropyridine.
- National Center for Biotechnology Information. Molecular Orbital Tuning of Pentacene-Based Organic Semiconductors through N-Ethynylation of Dihydrodiazapentacene.
- Digital Discovery (RSC Publishing). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines.
- YouTube. Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis || Part-2.
- ORCA Manual. 5.2. Natural Bond Orbital (NBO) Analysis.
- Q-Chem Manual. 11.10 Harmonic Vibrational Analysis.
- Periodico di Mineralogia. Density Functional Theory (DFT) and Natural Bond Orbital (NBO) Analysis of the Interaction of Carbonyl Sulfide with Thiophene as a Gas Sensor.
- Georganics. 2-Chloro-3-hydroxypropionic acid.
- PubMed. Vibrational assignments, normal coordinates analysis, force constants, and DFT/MP2 computations of 5-Chloro-2,4,6-trifluoropyrimidine.
- PubChem. 2-Chloro-3-hydroxy-butyric acid.
- ResearchGate. Vibrational frequencies, structural confirmation stability and HOMO-LUMO analysis of nicotinic acid ethyl ester with experimental (FT-IR and FT-Raman) techniques and quantum mechanical calculations.
- Physics @ Manasagangotri. Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a nov....
- ResearchGate. The HOMO, LUMO plots with energy and global reactivity index values....
- ResearchGate. (PDF) DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes.
- Letters in Applied NanoBioScience. DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Q-Chem 5.1 Userâs Manual : Harmonic Vibrational Analysis [manual.q-chem.com]
- 4. researchgate.net [researchgate.net]
- 5. Density functional theory, natural bond orbital and atoms in molecule analyses on the hydrogen bonding interactions in 2-chloroaniline – Carboxylic acid complexes – Oriental Journal of Chemistry [orientjchem.org]
- 6. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. periodicodimineralogia.it [periodicodimineralogia.it]
- 9. jchemlett.com [jchemlett.com]
A Comparative Guide to the Characterization of 2-Chloro-3-hydroxyisonicotinic Acid by FT-IR Spectroscopy
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-Chloro-3-hydroxyisonicotinic acid, a substituted pyridine derivative, presents a unique combination of functional groups that are pivotal to its chemical behavior and potential therapeutic applications. This guide provides an in-depth characterization of this molecule using Fourier-Transform Infrared (FT-IR) spectroscopy, a powerful and accessible analytical technique. We will explore the theoretical underpinnings of its FT-IR spectrum, provide a detailed experimental protocol, and objectively compare this method with other common analytical techniques.
The Significance of Vibrational Spectroscopy for Substituted Pyridines
FT-IR spectroscopy is an indispensable tool for the characterization of novel pyridine derivatives. The technique measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations, such as the stretching and bending of chemical bonds. For a molecule like this compound, FT-IR is instrumental in:
-
Confirming Synthesis: Verifying the presence of key functional groups (hydroxyl, carboxylic acid, and the substituted pyridine ring) confirms the successful synthesis of the target molecule.
-
Structural Elucidation: The precise frequencies of vibrational modes offer evidence for the substitution pattern on the pyridine ring.
-
Purity Assessment: The absence of peaks corresponding to starting materials or by-products can indicate the purity of the sample.
The chemical structure of this compound, with its empirical formula C₆H₄ClNO₃ and molecular weight of 173.55, dictates its expected vibrational modes.
Predicting the FT-IR Spectrum of this compound
1. The O-H Stretching Region (3600-2500 cm⁻¹):
This region will be dominated by two distinct O-H stretching vibrations:
-
Hydroxyl (-OH) Group: The phenolic O-H group is expected to show a broad absorption band in the 3600-3200 cm⁻¹ range.[1] This broadening is a direct consequence of intermolecular hydrogen bonding.
-
Carboxylic Acid (-COOH) Group: The O-H stretch of the carboxylic acid is exceptionally broad, typically appearing between 3300-2500 cm⁻¹.[1][2] This significant broadening is due to the strong hydrogen-bonded dimers that carboxylic acids readily form.[1] The C-H stretching bands of the aromatic ring will be superimposed on this broad O-H band.[1]
2. The Carbonyl (C=O) Stretching Region (1760-1690 cm⁻¹):
The C=O stretch of the carboxylic acid will produce a strong, sharp absorption band in the 1760-1690 cm⁻¹ region.[1] The exact position can be influenced by factors such as dimerization and conjugation with the pyridine ring.
3. The Pyridine Ring and C-O Vibrations (1600-1000 cm⁻¹):
This "fingerprint" region will contain a wealth of structural information:
-
C=C and C=N Stretching: The aromatic ring of pyridine exhibits characteristic C=C and C=N stretching vibrations in the 1650-1400 cm⁻¹ range.
-
C-O Stretching: The C-O stretch of the carboxylic acid is expected between 1320-1210 cm⁻¹.[1]
-
O-H Bending: In-plane O-H bending of the carboxylic acid can be found in the 1440-1395 cm⁻¹ region, though it may overlap with C-H bending bands.[1]
-
C-Cl Stretching: The C-Cl stretching vibration is typically observed in the 850-550 cm⁻¹ range.
4. The Out-of-Plane Bending Region (900-650 cm⁻¹):
The pattern of C-H out-of-plane bending bands in this region can be indicative of the substitution pattern on the pyridine ring. Additionally, a broad O-H out-of-plane bend from the carboxylic acid dimer is expected between 950-910 cm⁻¹.[1]
Table 1: Predicted FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3600-3200 (broad) | O-H Stretch | Hydroxyl | Medium to Strong |
| 3300-2500 (very broad) | O-H Stretch | Carboxylic Acid | Strong |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine) | Medium to Weak |
| 1760-1690 | C=O Stretch | Carboxylic Acid | Strong |
| 1600-1450 | C=C and C=N Stretch | Aromatic (Pyridine) | Medium |
| 1440-1395 | O-H Bend | Carboxylic Acid | Medium |
| 1320-1210 | C-O Stretch | Carboxylic Acid | Strong |
| 950-910 (broad) | O-H Bend (out-of-plane) | Carboxylic Acid | Medium |
| 900-675 | C-H Bend (out-of-plane) | Aromatic (Pyridine) | Strong |
| 850-550 | C-Cl Stretch | Chloro-substituent | Medium to Strong |
Visualizing Key Vibrational Modes
Caption: Predicted FT-IR vibrational modes for this compound.
A Comparative Analysis of Characterization Techniques
While FT-IR is a powerful tool for functional group identification, a comprehensive characterization often involves complementary analytical techniques.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| FT-IR Spectroscopy | Identification of functional groups, information on bonding and molecular structure. | Fast, non-destructive, requires small sample size, excellent for functional group analysis. | Does not provide information on molecular weight or atomic connectivity. |
| Nuclear Magnetic Resonance (NMR) | Detailed information on the chemical environment of individual atoms (¹H, ¹³C), providing a map of the molecule's carbon-hydrogen framework. | Unambiguous structure determination, information on stereochemistry. | Requires larger sample size, more expensive instrumentation, can be time-consuming. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns can provide structural information. | High sensitivity, provides molecular formula. | Isomeric differentiation can be challenging, fragmentation can be complex. |
| UV-Vis Spectroscopy | Information about conjugated systems within the molecule. | Simple, fast, good for quantitative analysis of compounds with chromophores. | Provides limited structural information, many compounds do not absorb in the UV-Vis range. |
Synergistic Application of Techniques
For an unambiguous characterization of this compound:
-
NMR Spectroscopy would be used to determine the precise connectivity of the atoms. The number of signals in the ¹H NMR spectrum and their splitting patterns would confirm the substitution pattern on the pyridine ring.
-
Mass Spectrometry would confirm the molecular weight (173.55 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M and M+2 peak, providing definitive evidence for the presence of a single chlorine atom.
-
UV-Vis Spectroscopy would reveal the electronic transitions associated with the conjugated pyridine system, with the substituents influencing the wavelength of maximum absorbance (λmax).
Experimental Protocol: FT-IR Analysis
This section provides a detailed methodology for acquiring a high-quality FT-IR spectrum of this compound.
Materials and Instrumentation
-
This compound (solid)
-
Potassium bromide (KBr), FT-IR grade
-
Agate mortar and pestle
-
Hydraulic press for KBr pellet preparation
-
FT-IR spectrometer (e.g., equipped with a DTGS detector)
Workflow for FT-IR Analysis
Caption: Standard workflow for FT-IR analysis using the KBr pellet method.
Step-by-Step Methodology
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder to remove any residual water, which has a strong IR absorbance.
-
In an agate mortar, combine approximately 1 mg of this compound with 100-200 mg of dry KBr.
-
Grind the mixture until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size.
-
Transfer the powder to a pellet-forming die and press under a hydraulic press (approximately 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Perform a baseline correction on the acquired spectrum to account for any scattering effects.
-
Identify the wavenumbers of the major absorption bands.
-
Assign the observed bands to the corresponding functional group vibrations as outlined in Table 1.
-
Trustworthiness and Self-Validation
The protocol is designed to be self-validating. The presence of the predicted strong and broad O-H and C=O stretching bands, in conjunction with the characteristic fingerprint of the substituted pyridine ring, provides a high degree of confidence in the identity of the compound. The absence of significant peaks outside of the predicted regions serves as an indicator of sample purity.
Conclusion
FT-IR spectroscopy is a rapid, reliable, and highly informative technique for the initial characterization of this compound. By understanding the characteristic vibrational frequencies of its constituent functional groups, researchers can confidently verify the synthesis and structural integrity of this important molecule. While FT-IR provides a wealth of information, a comprehensive structural elucidation is best achieved through its synergistic use with other analytical methods such as NMR and mass spectrometry. This integrated approach ensures the highest level of scientific rigor in the development of new chemical entities.
References
- University of California, Davis. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Columbia University. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- University of California, Davis. (2020, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- University of California, Davis. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
Sources
A Senior Application Scientist's Guide to the Hydroxylation of Pyridine Carboxylic Acids: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the targeted hydroxylation of pyridine carboxylic acids is a critical transformation. These functionalized heterocycles are pivotal building blocks in a vast array of pharmaceuticals and agrochemicals. The position of the hydroxyl group on the pyridine ring profoundly influences the molecule's biological activity and physicochemical properties. However, the inherent electronic properties of the pyridine ring make regioselective hydroxylation a formidable challenge.
This guide provides an in-depth comparison of the primary methodologies for the hydroxylation of pyridine carboxylic acids: traditional chemical oxidation, modern synthetic methods including photochemical and transition-metal-catalyzed approaches, and burgeoning biocatalytic techniques, both enzymatic and microbial. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance, supported by experimental data.
The Challenge of Pyridine Ring Hydroxylation
The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution, the most common method for hydroxylating aromatic rings. Direct oxidation is often unselective and can lead to over-oxidation and ring-opening. Consequently, chemists have developed a range of strategies to achieve this transformation, each with its own set of advantages and limitations.
Comparative Analysis of Hydroxylation Methods
We will explore three major avenues for the hydroxylation of pyridine carboxylic acids:
-
Chemical Methods: These range from classical oxidation reactions to modern, highly selective photochemical and transition-metal-catalyzed processes.
-
Microbial Whole-Cell Biotransformation: This approach utilizes the metabolic machinery of microorganisms to perform regioselective hydroxylations.
-
Isolated Enzyme Systems: This method employs purified enzymes to catalyze the hydroxylation reaction, offering high specificity.
The choice of method is often a trade-off between factors such as regioselectivity, yield, substrate scope, cost, scalability, and environmental impact.
Chemical Hydroxylation Methods
Chemical methods offer a diverse toolkit for the hydroxylation of pyridine carboxylic acids. While classical methods often lack selectivity, modern approaches have enabled highly specific transformations.
Classical Oxidation: The Permanganate Route
Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can be used to hydroxylate pyridine derivatives. However, this method is often harsh and can suffer from low yields and lack of selectivity, sometimes leading to the formation of dipyridyls and other byproducts. The oxidation of α-picoline to picolinic acid with KMnO₄ is a well-established procedure, but direct hydroxylation of the pyridine ring of a pre-formed carboxylic acid is less common and can be challenging to control[1][2].
Mechanism: The reaction proceeds through a complex mechanism involving the attack of the permanganate ion on the pyridine ring, followed by a series of redox steps. The harsh conditions can lead to over-oxidation and ring cleavage.
Photochemical Hydroxylation via Pyridine N-Oxides
A more modern and selective chemical approach involves the photochemical rearrangement of pyridine N-oxides. This metal-free method allows for the formal C-H hydroxylation of pyridines, including those bearing carboxylic acid functionalities, with a notable preference for the C3 position.[3][4]
Mechanism: The reaction is initiated by the UV irradiation of a pyridine N-oxide, which leads to the formation of a reactive oxaziridine intermediate. This intermediate can then undergo a series of rearrangements, often referred to as an "oxygen walk," to form a dearomatized epoxide. Acid-promoted ring-opening and rearomatization then afford the hydroxylated pyridine.[3][5]
Caption: Workflow for photochemical C3 hydroxylation of pyridines.
Advantages:
-
Metal-free conditions.
-
Good functional group tolerance.
-
Access to the synthetically challenging C3-hydroxypyridines.[3][4]
Disadvantages:
-
Requires specialized photochemical equipment.[6]
-
Can produce a mixture of regioisomers, requiring chromatographic separation.[5]
-
The synthesis of the starting pyridine N-oxide is an additional step.
Palladium-Catalyzed C-H Hydroxylation
Transition-metal catalysis has emerged as a powerful tool for the direct and regioselective functionalization of C-H bonds. Palladium-catalyzed methods have been developed for the hydroxylation of heteroaromatic carboxylic acids, including nicotinic and picolinic acids. These reactions often utilize a directing group strategy, where the carboxylic acid itself guides the catalyst to an adjacent C-H bond.
Mechanism: The catalytic cycle typically involves the coordination of the palladium catalyst to the pyridine nitrogen and the carboxylate. This is followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Oxidative addition of an oxidant and subsequent reductive elimination releases the hydroxylated product and regenerates the active catalyst.
Caption: Catalytic cycle for Pd-catalyzed C-H hydroxylation.
Advantages:
-
High regioselectivity, often directed by the carboxylic acid group.
-
Good functional group tolerance.
Disadvantages:
-
Cost of the palladium catalyst and ligands.
-
Potential for heavy metal contamination in the final product, a significant concern in pharmaceutical applications.
-
The use of organic solvents and stoichiometric oxidants can have environmental implications.[7][8]
Microbial and Enzymatic Hydroxylation
Biocatalysis offers an attractive, environmentally benign alternative to chemical methods, often providing exceptional regioselectivity and operating under mild conditions.
Microbial Whole-Cell Biotransformation
Whole-cell biotransformation utilizes intact microorganisms to catalyze the hydroxylation of pyridine carboxylic acids. Various bacterial and fungal strains have been identified that can perform these reactions with high efficiency and selectivity.
For example, Alcaligenes sp. UK21 has been shown to convert quinolinic acid (pyridine-2,3-dicarboxylic acid) into 6-hydroxypicolinic acid with a 96% molar conversion yield.[3][9][10][11] Similarly, Rhizobium sp. LA17 can hydroxylate lutidinic acid (pyridine-2,4-dicarboxylic acid) to 6-hydroxylutidinic acid with a 99% molar conversion yield.[3][9][10][11] The production of 6-hydroxynicotinic acid from nicotinic acid has been demonstrated using various microorganisms, including species of Pseudomonas and Bacillus.[1][12][13][14][15]
Mechanism: The hydroxylation is catalyzed by specific enzymes, such as hydroxylases or monooxygenases, within the microorganism's metabolic pathways. These enzymes often contain a metal cofactor (e.g., iron) or a flavin cofactor that activates molecular oxygen for insertion into the pyridine ring.
Caption: Simplified workflow of microbial hydroxylation.
Advantages:
-
High regioselectivity and stereoselectivity.
-
Mild reaction conditions (ambient temperature and pressure, aqueous media).
-
Environmentally friendly ("green") process.
-
Potential for scalability in industrial fermenters.[16]
Disadvantages:
-
Substrate scope may be limited to the specific enzyme's activity.
-
The product may be further metabolized by the microorganism, reducing yields.
-
Downstream processing to isolate and purify the product from the fermentation broth can be complex.
-
The initial investment in fermentation equipment and process optimization can be high.[16][17]
Isolated Enzyme Systems
For greater control and to avoid unwanted side reactions, purified enzymes can be used. Nicotinic acid hydroxylases, for instance, have been isolated from various bacteria and used for the specific conversion of nicotinic acid to 6-hydroxynicotinic acid.[1][12] These enzymes are often flavoproteins or iron-sulfur proteins.
Advantages:
-
Extremely high specificity and regioselectivity.
-
No competing metabolic pathways to consume the product.
-
Simpler product purification compared to whole-cell systems.
Disadvantages:
-
Enzyme production and purification can be costly and time-consuming.
-
Enzymes may have limited stability under operational conditions.
-
Often require the addition of expensive cofactors (e.g., NADH/NADPH) and a cofactor regeneration system.
Comparative Data Summary
The following table summarizes the performance of different hydroxylation methods for various pyridine carboxylic acid substrates.
| Substrate | Method | Reagents/Biocatalyst | Product | Yield | Regioselectivity | Reference |
| Pyridine N-oxides | Photochemical | UV light (254 nm), AcOH, (F₃C)₃COH | C3-hydroxypyridines | Moderate to good (e.g., 64% for 3-hydroxypyridine) | C3 selective, but C2 and C5 isomers can form | [3][5] |
| Nicotinic Acid | Microbial | Bacillus sp. | 6-Hydroxynicotinic Acid | High | C6 selective | [1][12] |
| Quinolinic Acid | Microbial | Alcaligenes sp. UK21 | 6-Hydroxypicolinic Acid | 96% | C6 hydroxylation with C3 decarboxylation | [3][9][10][11] |
| Lutidinic Acid | Microbial | Rhizobium sp. LA17 | 6-Hydroxylutidinic Acid | 99% | C6 selective | [3][9][10][11] |
| Isocinchomeronic Acid | Microbial | Hydrogenophaga sp. IMA01 | 6-Hydroxyisocinchomeronic Acid | 81% | C6 selective | [3][9][10][11] |
| Nicotinic Acids | Pd-catalyzed | Pd(OAc)₂, Ligand, Oxidant | 2-, 4-, or 6-hydroxynicotinic acids | Good to high | Dependent on substrate and ligand | |
| Picolinic Acids | Pd-catalyzed | Pd(OAc)₂, Ligand, Oxidant | 3-hydroxypicolinic acids | High | C3 selective |
Experimental Protocols
Protocol for Photochemical C3-Hydroxylation of a Pyridine N-Oxide
This protocol is adapted from the work of Cai et al. (2024).[3][5]
-
Preparation: In a quartz reaction tube, dissolve the pyridine N-oxide (0.1 mmol, 1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or another suitable fluorinated alcohol solvent (0.5 mL).
-
Addition of Acid: Add acetic acid (AcOH, 3.0 equiv).
-
Degassing: Sparge the solution with argon for 10-15 minutes to remove dissolved oxygen.
-
Irradiation: Place the sealed reaction tube in a Rayonet photoreactor equipped with 254 nm lamps. Irradiate the mixture with stirring at room temperature for the time specified for the particular substrate (typically 4-12 hours).
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired C3-hydroxy pyridine from other regioisomers and byproducts.[15][18][19]
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the regioselectivity.
Protocol for Microbial Hydroxylation of Nicotinic Acid to 6-Hydroxynicotinic Acid
This protocol is a general representation based on common practices in microbial biotransformation.
-
Microorganism Cultivation: Inoculate a suitable microorganism (e.g., Pseudomonas putida or Achromobacter xylosoxydans) into a sterile growth medium containing a carbon source, nitrogen source, and essential minerals. Incubate the culture with shaking at an appropriate temperature (e.g., 30°C) until it reaches the desired cell density (e.g., late exponential or early stationary phase).
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation. Wash the cell pellet with a sterile buffer (e.g., phosphate buffer, pH 7.0) to remove residual growth medium. Resuspend the cells in the same buffer to a desired concentration to create a "resting cell" suspension.
-
Biotransformation: In a reaction vessel, add the nicotinic acid substrate to the resting cell suspension. The substrate concentration should be optimized to avoid toxicity to the cells.
-
Incubation: Incubate the reaction mixture with agitation at a controlled temperature and pH under aerobic conditions (i.e., with good aeration).
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the concentrations of the substrate and product using methods such as HPLC.
-
Product Isolation: Once the reaction has reached completion, remove the microbial cells by centrifugation or filtration. The supernatant containing the 6-hydroxynicotinic acid can then be subjected to purification steps such as crystallization or chromatography.[14][15][18][19]
Conclusion and Future Outlook
The hydroxylation of pyridine carboxylic acids remains a vibrant area of research, driven by the importance of these compounds in medicinal chemistry and other fields. While classical chemical methods are often limited by harsh conditions and poor selectivity, modern synthetic techniques like photochemical and palladium-catalyzed reactions offer highly controlled and regioselective pathways to these valuable molecules. However, these methods come with their own challenges, including the need for specialized equipment, expensive catalysts, and potential environmental concerns.
Biocatalytic methods, using either whole microorganisms or isolated enzymes, present a powerful and sustainable alternative. Their exceptional selectivity and mild reaction conditions are highly attractive, particularly for industrial-scale production. The primary hurdles for biocatalysis are often related to substrate scope, enzyme stability, and the costs associated with fermentation and downstream processing.
The future of this field will likely involve a synergistic approach, where the strengths of both chemical and biological catalysis are leveraged. For example, chemoenzymatic strategies that combine a chemical step to generate a novel substrate with a subsequent enzymatic hydroxylation could open up new avenues for the synthesis of complex hydroxylated pyridine carboxylic acids. Furthermore, advances in protein engineering and metabolic engineering will undoubtedly lead to the development of more robust and versatile biocatalysts with broader substrate scopes and improved industrial applicability.
For the practicing chemist, the choice of hydroxylation method will depend on a careful consideration of the specific target molecule, the desired regioselectivity, the scale of the synthesis, and the available resources. This guide provides a framework for making that informed decision, empowering researchers to more efficiently access these critical building blocks for the advancement of science and medicine.
References
- EdrawMind. (2024, December 25).
- Royal Society of Chemistry. (n.d.). Greener Approaches to Cross-Coupling. In Books. [Link]
- Hirschberg, R., & Ensign, J. C. (1971). Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases. Journal of Bacteriology, 108(2), 751–756. [Link]
- Sawyer, D. T., Sobkowiak, A., & Matsushita, T. (1996). Aromatic hydroxylation by Fenton reagents (reactive intermediate [Lx+FeIIOOH(BH+)], not free hydroxyl radical (HO.)). Accounts of chemical research, 29(9), 409-416. [Link]
- Hirschberg, R., & Ensign, J. C. (1971). Oxidation of Nicotinic Acid by a Bacillus Species: Source of Oxygen Atoms for the Hydroxylation of Nicotinic Acid and 6-Hydroxynicotinic Acid. Journal of Bacteriology, 108(2), 757–759. [Link]
- Gande, M. E., & Gallou, F. (2022). Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling.
- Mori, K., Yamaguchi, K., Hara, T., Mizugaki, T., Ebitani, K., & Kaneda, K. (2004). Iron(III)Picolinate-Catalyzed Oxygenation of Cholesteryl Acetate with Hydrogen Peroxide or Peracetic. Chemical & Pharmaceutical Bulletin, 52(12), 1443-1446. [Link]
- Hughes, D. E. (1955). 6-Hydroxynicotinic acid as an intermediate in the oxidation of nicotinic acid by Pseudomonas fluorescens. The Biochemical journal, 60(2), 303–310. [Link]
- Pocker, Y., & Meany, J. E. (1967). A comparative study of enzymatic and metal ion catalyzed hydration of pyridine aldehydes. Journal of the American Chemical Society, 89(3), 631-6. [Link]
- Singer, A. W., & McElvain, S. M. (n.d.). Picolinic acid hydrochloride. Organic Syntheses. [Link]
- Hirschberg, R., & Ensign, J. C. (1972). Oxidation of Nicotinic Acid by a Bacillus Species: Regulation of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases. Journal of Bacteriology, 112(1), 392–397. [Link]
- Pocker, Y., & Meany, J. E. (2006). The reaction of [Fe(pic)3] with hydrogen peroxide: A UV-visible and EPR spectroscopic study (Hpic = picolinic acid). Request PDF. [Link]
- IPL.org. (n.d.). Photochemical Advantages And Disadvantages. [Link]
- G-S. Kim, et al. (2022). A Simple Techno-Economic Assessment for Scaling-Up the Enzymatic Hydrolysis of MSW Pulp. Frontiers in Bioengineering and Biotechnology. [Link]
- Cai, C.-Y., Kanda, Y., & Qin, T. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
- ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?[Link]
- Uchida, A., Yoshida, T., & Nagasawa, T. (2003). Regioselective hydroxylation of quinolinic acid, lutidinic acid and isocinchomeronic acid by resting cells of pyridine dicarboxylic acid-degrading microorganisms. Applied microbiology and biotechnology, 62(4), 337–341. [Link]
- Uchida, A., et al. (2003). Regioselective hydroxylation of quinolinic acid, lutidinic acid and isocinchomeronic acid by resting cells of pyridine dicarboxylic acid-degrading microorganisms. Semantic Scholar. [Link]
- Uchida, A., et al. (2003). Regioselective hydroxylation of quinolinic acid, lutidinic acid and isocinchomeronic acid by resting cells of pyridine dicarboxylic acid-degrading microorganisms. R Discovery. [Link]
- Infinita Biotech. (n.d.). Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals. [Link]
- Wang, C., et al. (2020). Role of picolinic acid in enhanced activation of H2O2 and peroxymonosulfate by Fe(III)
- Uchida, A., et al. (2003). Regioselective hydroxylation of quinolinic acid, lutidinic acid and isocinchomeronic acid by resting cells of pyridine dicarboxylic acid-degrading microorganisms.
- Tinschert, A., Tschech, A., Heinzmann, K., & Kiener, A. (2000). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine carboxylic acids at position C3. Applied microbiology and biotechnology, 53(2), 185–195. [Link]
- YouTube. (2022, January 23). Hydrogen Peroxide (P-1)
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
- Walling, C. (1979). Fenton's Reagent Revisited. Accounts of Chemical Research, 12(4), 125-131. [Link]
- Shi, S., et al. (2024). A multifunctional flavoprotein monooxygenase HspB for hydroxylation and C-C cleavage of 6-hydroxy-3-succinoyl-pyridine. Applied and Environmental Microbiology. [Link]
- Sawyer, D. T., et al. (1996). Aromatic hydroxylation by Fenton reagents (reactive intermediate [Lx+FeIIOOH(BH+)], not free hydroxyl radical (HO.)). PubMed. [Link]
- Clauson-Kaas, N., et al. (1966). Processes for the production of picolinic acid dericatives. U.S.
- Cai, C.-Y., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. PubMed. [Link]
- Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 20(5), 859–866. [Link]
- Anotai, J., et al. (2007). The Kinetics and Mechanism for the Oxidation of Nicotinic Acid by Peroxomonosulfate in Acidic Aqueous Medium.
- Cai, C.-Y., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. OAK Open Access Archive - Novartis OAK. [Link]
- Meyerstein, D. (2022). What Are the Oxidizing Intermediates in the Fenton and Fenton-like Reactions? A Perspective. Molecules, 27(14), 4485. [Link]
- Novotny, C., et al. (2021). Fenton Reaction–Unique but Still Mysterious. International Journal of Molecular Sciences, 22(11), 6032. [Link]
- Urlacher, V. B., & Schmid, R. D. (2006). Enzymatic Hydroxylation of Aromatic Compounds.
- Dangel, B. D., et al. (2001). Regioselectivity in Palladium-Catalyzed C−H Activation/Oxygenation Reactions. Organic Letters, 3(17), 2641-2644. [Link]
- Google Patents. (n.d.). A kind of method of preparing picolinic acid.
- Jain, S. L. (2008).
- Renata, H., et al. (2021). Enzymatic Hydroxylations of sp3-Carbons.
- ResearchGate. (2006).
- Liu, Y., et al. (2024). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. MDPI. [Link]
- Wang, X., et al. (2023). Transition-metal free chemoselective C–H hydroxylation of bisarylmethanes enabled by a phosphite as a sacrificial reductant. Organic & Biomolecular Chemistry. [Link]
- Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1569-1614. [Link]
Sources
- 1. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Laboratory safety regulations for 'Photochemistry' | Mind Map - EdrawMind [edrawmind.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Pyridine Dicarboxylic Acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. tsijournals.com [tsijournals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions | Research | Chemistry World [chemistryworld.com]
- 13. quora.com [quora.com]
- 14. US2916494A - Purification of j-pyridine carboxylic acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. jcsp.org.pk [jcsp.org.pk]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. researchgate.net [researchgate.net]
- 19. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
A Comparative Guide to the Affinity of Pyridinecarboxylic Acids for Platinum-Based Drugs
For researchers and professionals in drug development, understanding the molecular interactions that govern a drug's efficacy and potential side effects is paramount. Platinum-based drugs, such as cisplatin, carboplatin, and oxaliplatin, form the backbone of many chemotherapeutic regimens. Their primary mechanism of action involves binding to DNA, inducing apoptosis in cancer cells.[1][2] However, these platinum complexes can also interact with other endogenous molecules, including those with structural similarities to DNA nucleobases. This guide provides an in-depth comparison of the affinity of various pyridinecarboxylic acids for these critical platinum-based drugs, supported by experimental data and detailed methodologies.
The Rationale: Why Study Pyridinecarboxylic Acid Interactions?
Pyridinecarboxylic acids, isomers of vitamin B3 (niacin), bear a structural resemblance to the purine nucleobases (guanine and adenine) that are the primary targets of platinum-based drugs.[1][3] This similarity raises a crucial question: could these molecules compete with DNA for binding to platinum agents, thereby influencing the drug's therapeutic window and toxicity profile? Understanding the thermodynamics and kinetics of these interactions is essential for predicting potential drug-nutrient interactions and for the rational design of new platinum-based therapies with improved selectivity.
This guide will focus on three key isomers of pyridinecarboxylic acid:
-
Nicotinic Acid (Pyridine-3-carboxylic acid)
-
Isonicotinic Acid (Pyridine-4-carboxylic acid) [4]
-
Picolinic Acid (Pyridine-2-carboxylic acid) [5]
Their interactions will be compared with three widely used platinum-based drugs:
-
Cisplatin: A first-generation, highly potent platinum drug.[1]
-
Carboplatin: A second-generation drug with reduced toxicity compared to cisplatin.[1]
-
Oxaliplatin: A third-generation drug used primarily for colorectal cancer, developed to overcome resistance to other platinum agents.[1]
The Mechanism: Hydrolysis is Key
Before any binding can occur, platinum(II) drugs must first be activated within the low-chloride environment of the cell. This process, known as hydrolysis, involves the replacement of the drug's labile ligands (e.g., chloride in cisplatin) with water molecules.[6][7][8][9] This creates highly reactive aqua species that can then be attacked by nucleophiles like the nitrogen atoms in DNA bases or, in this case, pyridinecarboxylic acids.
Caption: Hydrolysis pathway of cisplatin and subsequent ligand binding.
Quantifying Affinity: A Multi-Technique Approach
A comprehensive understanding of these interactions requires a suite of biophysical techniques. Each method provides unique insights into the binding event, from thermodynamic parameters to structural details.
UV-Vis Spectroscopy: Monitoring Complex Formation
UV-Vis spectroscopy is a widely accessible technique for observing the formation of platinum-ligand complexes in real-time. The binding of a pyridinecarboxylic acid to the platinum center alters the electronic environment, leading to changes in the UV-Vis absorption spectrum, often a shift in the maximum absorbance wavelength (λmax) and a change in molar absorptivity.[10]
UV-Vis is an excellent initial method for confirming that an interaction occurs and for comparing the relative rates of complex formation.[10] By monitoring the change in absorbance over time at a specific wavelength, one can qualitatively assess how quickly different pyridinecarboxylic acids react with the aquated platinum species. While precise determination of binding constants can be challenging due to spectral overlap, it provides invaluable kinetic information.[10]
-
Reagent Preparation:
-
Prepare stock solutions of the platinum drug (e.g., 1 mM cisplatin in 0.9% NaCl to prevent premature hydrolysis).
-
Prepare stock solutions of the pyridinecarboxylic acids (e.g., 10 mM nicotinic acid in a suitable buffer like phosphate-buffered saline, pH 7.4).
-
Prepare the reaction buffer (e.g., PBS, pH 7.4).
-
-
Incubation and Measurement:
-
Initiate the reaction by mixing the platinum drug and the pyridinecarboxylic acid in the reaction buffer to final desired concentrations (e.g., 50 µM platinum drug, 500 µM ligand).
-
Incubate the mixture at a physiologically relevant temperature (e.g., 37°C).
-
At specified time intervals (e.g., 1, 3, 12, 24, 36, and 168 hours), withdraw an aliquot of the reaction mixture.[11]
-
Record the UV-Vis spectrum of the aliquot over a relevant wavelength range (e.g., 200-400 nm) using a spectrophotometer blanked with the reaction buffer.
-
-
Data Analysis:
-
Plot the absorbance at a key wavelength (where the change is most significant) against time to visualize the reaction progress.
-
Compare the rates of spectral change between different pyridinecarboxylic acids to rank their relative reaction kinetics with a given platinum drug.
-
Caption: Experimental workflow for UV-Vis spectroscopy analysis.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event.[12] This allows for the determination of the complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[13][14][15][16]
ITC is the preferred method for obtaining precise and reliable thermodynamic data.[12] Unlike spectroscopic methods, it is a true in-solution technique that does not require labeling or immobilization and is less susceptible to interference from chromophores.[16] The thermodynamic signature (ΔH and ΔS) provides deep insights into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions), which is critical for structure-activity relationship (SAR) studies.[12][16]
-
Sample Preparation:
-
Prepare a solution of the platinum drug (e.g., 100 µM aquated cisplatin) in the desired buffer (e.g., HEPES or phosphate buffer, pH 7.4). Degas the solution thoroughly.
-
Prepare a solution of the pyridinecarboxylic acid (e.g., 1-2 mM nicotinic acid) in the exact same buffer. Degas the solution. The ligand concentration should ideally be 10-20 times that of the platinum drug.
-
The buffer composition must be identical for both solutions to minimize heats of dilution.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Fill the sample cell with the platinum drug solution.
-
Load the injection syringe with the pyridinecarboxylic acid solution.
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the ligand solution into the sample cell.
-
The instrument measures the heat change after each injection until the platinum drug is saturated.
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Subtract the heat of dilution from the raw data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Ka, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights
NMR spectroscopy is a powerful technique for studying molecular interactions at an atomic level. By monitoring changes in the chemical shifts of protons or other nuclei upon ligand binding (a technique known as Chemical Shift Perturbation or CSP), one can identify the specific atoms involved in the interaction.[17][18][19]
NMR is invaluable for mapping the binding site and understanding the structural consequences of ligand binding. For pyridinecarboxylic acids, ¹H NMR can track the chemical shifts of the protons on the pyridine ring. A significant change in the chemical shift of a specific proton upon addition of the platinum drug indicates its proximity to the binding site. This allows for differentiation between binding modes of the different isomers (nicotinic, isonicotinic, and picolinic acid). Titration experiments can also be used to determine binding constants, especially for fast-exchange interactions.[20]
-
Sample Preparation:
-
Prepare a solution of the pyridinecarboxylic acid (e.g., 1 mM isonicotinic acid) in a deuterated buffer (e.g., D₂O with phosphate buffer, pD 7.4).
-
Prepare a concentrated stock solution of the aquated platinum drug (e.g., 20 mM aquated carboplatin) in the same deuterated buffer.
-
-
NMR Data Acquisition:
-
Acquire a baseline ¹H NMR spectrum of the pyridinecarboxylic acid solution alone.
-
Perform a stepwise titration by adding small aliquots of the concentrated platinum drug solution to the NMR tube containing the ligand.
-
Acquire a ¹H NMR spectrum after each addition, ensuring the temperature is kept constant.
-
-
Data Analysis (CSP and Binding Constant):
-
Assign the proton signals in the baseline spectrum of the pyridinecarboxylic acid.
-
Track the change in chemical shift (Δδ) for each proton signal as a function of the platinum drug concentration.
-
The protons on the pyridine ring closest to the platinum binding site will show the largest Δδ.
-
Plot Δδ against the molar ratio of [Pt-drug]/[ligand].
-
Fit the resulting binding curve to an appropriate binding equation to calculate the dissociation constant (Kd).[21]
-
Comparative Analysis of Binding Affinities
Studies combining computational modeling and experimental techniques have elucidated the relative affinities of pyridinecarboxylic acids for platinum-based drugs.
| Ligand | Platinum Drug | Relative Affinity/Stability | Key Findings |
| Nicotinic Acid | Cisplatin, Carboplatin, Oxaliplatin | Intermediate | Shows moderate thermodynamic stability in binding.[1] |
| Isonicotinic Acid | Cisplatin, Carboplatin, Oxaliplatin | Intermediate | Similar affinity to nicotinic acid, reflecting comparable electronic properties.[1] |
| Picolinic Acid | Cisplatin, Carboplatin, Oxaliplatin | Weakest (Thermodynamically) | Despite rapid initial complex formation due to chelation by the 2-carboxylate group, it forms the least thermodynamically stable complexes.[1] |
| Nicotinamide | Cisplatin, Carboplatin, Oxaliplatin | Strongest (among Pyridines) | Consistently shows the most favorable binding thermodynamics among the tested pyridine derivatives.[1] |
| Guanine/Adenine | Cisplatin, Carboplatin, Oxaliplatin | Strongest (Overall) | The natural DNA nucleobases consistently exhibit a significantly higher binding affinity for platinum drugs compared to any of the pyridine derivatives.[1] |
Table based on data from Szefler et al.[1]
The key takeaway is that while pyridinecarboxylic acids can and do interact with platinum-based drugs, their affinity is considerably lower than that of the intended biological target, DNA nucleobases. Among the pyridine derivatives, nicotinamide demonstrates the most favorable interaction, while picolinic acid, despite its rapid chelation, forms the weakest thermodynamic bond.[1]
Structural Confirmation: X-ray Crystallography
While the techniques above provide data on affinity and thermodynamics, X-ray crystallography offers definitive, high-resolution structural information of the final platinum-ligand adduct. By crystallizing the complex and analyzing the resulting diffraction pattern, the precise bond lengths, angles, and overall geometry of the interaction can be determined. This technique has been instrumental in confirming the structure of cisplatin adducts with DNA.[3][6]
Conclusion for the Field
This guide demonstrates a multi-faceted approach to characterizing the affinity of pyridinecarboxylic acids for platinum-based drugs.
-
UV-Vis spectroscopy provides an excellent method for initial screening and qualitative kinetic comparisons.
-
Isothermal Titration Calorimetry is the definitive technique for quantifying the complete thermodynamic profile (affinity, enthalpy, entropy, stoichiometry) of the interaction, providing crucial data for SAR studies.
-
NMR spectroscopy offers atomic-level resolution, enabling the mapping of the binding interface and elucidation of structural changes in solution.
-
X-ray crystallography provides the ultimate structural proof of the platinum-ligand adduct.
The collective experimental evidence indicates that while pyridinecarboxylic acids can form complexes with platinum-based drugs, their binding affinity is significantly lower than that of guanine and adenine. This suggests that at physiological concentrations, direct competition with DNA is less likely to be a primary mechanism of interaction. However, these studies provide a critical framework for evaluating potential interactions of platinum drugs with other endogenous molecules and for the rational design of future metallodrugs with enhanced target specificity.
References
- Szefler, B., et al. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences, 26(24), 11875. [Link]
- Takahara, P. M., et al. (1995). Crystal structure of double-stranded DNA containing the major adduct of the anticancer drug cisplatin.
- Szefler, B., et al. (2025).
- Sherman, S. E., et al. (1985). X-ray structure of the major adduct of the anticancer drug cisplatin with DNA: cis-[Pt(NH3)2(d(pGpG))]. Science, 230(4724), 412-417. [Link]
- Berners-Price, S. J., & Sadler, P. J. (2022). Influence of chemical structure and mechanism of hydrolysis on pharmacological activity and toxicological profile of approved platinum drugs. Pharmacia, 69(3), 739-753. [Link]
- Fell, J. T., & Salunke, S. (2021). Platinum-Based Drugs and DNA Interactions Studied by Single-Molecule and Bulk Measurements. Biophysical Journal, 120(5), 845-855. [Link]
- Oliveira, B. L., et al. (2018). Chemical structure and hydrolyzation of platinum-based drugs.
- Ahmad, S. (2012). DNA Interaction Studies of a New Platinum(II) Complex Containing Different Aromatic Dinitrogen Ligands.
- Gorelsky, S. I. (2024). Platinum Compound on Gold–Magnesia Hybrid Structure: A Theoretical Investigation on Adsorption, Hydrolysis, and Interaction with DNA Purine Bases. Molecules, 29(24), 5894. [Link]
- Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16. [Link]
- Potemkin, V. A., et al. (2023). Platinum(IV) compounds as potential drugs: a quantitative structure-activity relationship study. Future Drug Discovery, 5(1), FDD69. [Link]
- Ladbury, J. E., & Chowdhry, B. Z. (2004). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery, 1(6), 515-527. [Link]
- Thordarson, P. (n.d.). Determination of the binding constant. University of New South Wales. [Link]
- Wang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 492. [Link]
- Martin, R. B. (2001). Platinum Complexes: Hydrolysis and Binding to N(7) and N(1) of Purines. Metal Ions in Biological Systems, 32, 61-81. [Link]
- American Laboratory. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development.
- Williamson, M. P. (2014). Using chemical shift perturbation to characterise ligand binding. PubMed. [Link]
- Szefler, B., et al. (2025). UV–Vis spectra of a mixed solution of Cisplatin (Cis) with nucleobases...
- Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 14(5), e202500197. [Link]
- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
- Koenig, B. (n.d.).
- Gabano, E., et al. (2018). Synthesis, Characterization, and Cytotoxicity of the First Oxaliplatin Pt(IV) Derivative Having a TSPO Ligand in the Axial Position. Molecules, 23(11), 2887. [Link]
- Baylor College of Medicine. (n.d.).
- Chen, Y., et al. (2014). UVvis titration of platinum complex 2 (30 ¯M) with HTelo quadruplex...
- Lord, S. J., et al. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. Inorganics, 11(12), 481. [Link]
- Stark, J. L., & Powers, R. (2008). Rapid Protein-Ligand Costructures Using Chemical Shift Perturbations. Journal of the American Chemical Society, 130(16), 5336-5337. [Link]
- Arish, D., & Nanjan, M. J. (2017). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. St. Joseph's College of Engineering. [Link]
- Scite.ai. (2014). Using chemical shift perturbation to characterise ligand binding. Scite.ai. [Link]
- Galanski, M., et al. (2005). Rational development of oxaliplatin analogues --synthesis and preliminary structure-activity relationships. International Journal of Clinical Pharmacology and Therapeutics, 43(12), 575-576. [Link]
- Marvasi, M., et al. (2024). Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. International Journal of Molecular Sciences, 25(6), 3169. [Link]
- Wang, Y., et al. (2022). Quantification of Cisplatin Encapsulated in Nanomedicine: An Overview. Pharmaceutics, 14(10), 2056. [Link]
- Szefler, B., et al. (2025).
- Wang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers. [Link]
- Koenig, B. (n.d.).
- Kowalski, K., et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. Molecules, 25(23), 5649. [Link]
- Lange, J., et al. (2015). ITC thermograph of the dilution by sequential additions of a...
- Merlino, A. (2021). Thermodynamic Evaluation of the Interactions between Anticancer Pt(II) Complexes and Model Proteins. International Journal of Molecular Sciences, 22(8), 4153. [Link]
- Narayana, B., et al. (2011). Development and validation of a U.V spectrophotometric method for estimation of cisplatin in pharmaceutical formulations.
- Schulz, M., et al. (2017). NMR Determination of the Binding Constant of Ionic Species: A Caveat. Chemistry - A European Journal, 23(53), 13023-13027. [Link]
- Matulis, D. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
- Mata, S., et al. (2014). Picolinic and Isonicotinic Acids. The Journal of Physical Chemistry A, 118(45), 10549-10555. [Link]
- Schulz, M., et al. (2017).
- Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]
- Li, Y., et al. (2024). Construction of Cisplatin-18-Crown-6 Complexes Through Supramolecular Chemistry to Improve Solubility, Stability, and Antitumor Activity. Journal of Pharmaceutical Sciences, 113(12), 3465-3475. [Link]
- Wikipedia. (n.d.). Isonicotinic acid. Wikipedia. [Link]
- Khan, G. M., et al. (2019). Spectrophotometric determination of cisplatin, carboplatin and oxaliplatin in pure and injectable dosage forms. Journal of Pharmaceutical Sciences, 2(1), 1-5. [Link]
- Riihimäki, A., et al. (2022). Polyphenol–Macromolecule Interactions by Isothermal Titration Calorimetry. Molecules, 27(19), 6593. [Link]
- Al-Adel, A. I., et al. (2025). Synthesis, crystal structural description, DNA binding, molecular docking, and anticancer evaluation of the novel platinum(IV) supramolecular complex. Scientific Reports, 15(1), 1-15. [Link]
Sources
- 1. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. Influence of chemical structure and mechanism of hydrolysis on pharmacological activity and toxicological profile of approved platinum drugs [pharmacia.pensoft.net]
- 7. nano.sfedu.ru [nano.sfedu.ru]
- 8. researchgate.net [researchgate.net]
- 9. Platinum Compound on Gold–Magnesia Hybrid Structure: A Theoretical Investigation on Adsorption, Hydrolysis, and Interaction with DNA Purine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 17. researchgate.net [researchgate.net]
- 18. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scite.ai [scite.ai]
- 20. uni-giessen.de [uni-giessen.de]
- 21. kgroup.du.edu [kgroup.du.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-hydroxyisonicotinic Acid
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemicals, from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Chloro-3-hydroxyisonicotinic acid, ensuring the safety of personnel and compliance with regulatory standards. The procedures outlined are grounded in established chemical safety principles and federal regulations.
Hazard Identification and Waste Characterization: The "Why" Behind the Protocol
Proper disposal begins with a thorough understanding of the substance's hazards. This compound is a chlorinated organic acid. This chemical structure immediately necessitates a stringent disposal protocol for two primary reasons:
-
Chlorinated Compound: Halogenated organic compounds are often persistent in the environment and require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins. The U.S. Environmental Protection Agency (EPA) specifically lists certain spent halogenated solvents as hazardous wastes (F-listed wastes) due to their environmental and health risks[1][2]. While this specific compound may not be explicitly listed, its nature as a chlorinated organic warrants treating it with the same level of caution.
-
Acidic Nature: The carboxylic acid group makes the compound corrosive. The EPA classifies wastes as hazardous if they exhibit corrosive characteristics, typically having a pH of 2 or less, or 12.5 or more[3].
The Safety Data Sheet (SDS) for this compound identifies it as a substance requiring careful handling, though specific GHS classifications can vary by supplier[4]. It is crucial to always consult the specific SDS for the material you are handling. Based on its chemical properties, waste containing this acid must be treated as hazardous.
Hazard Profile and Disposal Summary
| Hazard Classification | Description | Primary Disposal Consideration |
| Chlorinated Organic | Contains a carbon-chlorine bond, which can lead to environmental persistence. | Must be segregated as halogenated organic waste . Prohibited from drain or regular trash disposal[5]. Requires disposal via a licensed hazardous waste contractor. |
| Corrosive (Acidic) | The isonicotinic acid structure imparts acidic properties. | Must not be stored with bases, cyanides, or sulfides to prevent violent reactions or toxic gas emission[6]. Neutralization is possible for dilute aqueous solutions without other contaminants but is not the preferred primary disposal route for this compound[7]. |
| Potential Irritant | May cause skin, eye, and respiratory irritation upon exposure[8]. | Requires appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent contact[9][10]. |
Step-by-Step Disposal Protocol
This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management in the United States[11][12].
Step 1: Immediate Segregation at the Point of Generation
The moment this compound or a solution containing it is deemed waste, it must be segregated.
-
Rationale: Preventing the cross-contamination of waste streams is the most critical step in laboratory safety. Mixing incompatible chemicals can lead to violent reactions, while mixing hazardous with non-hazardous waste increases the volume and cost of disposal[13].
-
Procedure:
-
Designate a specific, labeled container for "Halogenated Organic Acid Waste."
-
DO NOT mix this waste with:
-
Step 2: Container Selection and Labeling
Proper containment is essential for preventing leaks and ensuring clear communication of hazards.
-
Rationale: The container must be chemically compatible with the waste to prevent degradation and leakage. Clear, accurate labeling is a legal requirement and is critical for safe handling by all personnel and waste contractors[12][14].
-
Procedure:
-
Select a container made of a material compatible with chlorinated acids, such as a glass bottle or a high-density polyethylene (HDPE) container. Ensure the container has a secure, screw-top cap[6].
-
Affix a "Hazardous Waste" label to the container before adding any waste[12].
-
On the label, clearly list all constituents and their approximate percentages. For example: "this compound (approx. 5g), Methanol (100mL)." Abbreviations and chemical formulas are not acceptable[12].
-
Mark the appropriate hazard pictograms (e.g., Corrosive, Irritant)[12].
-
Fill in the date when the first drop of waste is added[12].
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated laboratory area pending pickup.
-
Rationale: An SAA provides a controlled, secure location for the temporary storage of hazardous waste, minimizing the risk of spills and unauthorized access. Federal regulations govern the management of these areas[6][14].
-
Procedure:
-
Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel[14].
-
Ensure the container is kept tightly closed except when adding waste[6].
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Keep the SAA clean and organized, with clear separation of incompatible waste types[6].
-
Step 4: Arranging for Final Disposal
Disposal of hazardous waste is a regulated process that must be handled by certified professionals.
-
Rationale: Federal and state laws mandate that hazardous waste be transported, treated, and disposed of at a licensed Treatment, Storage, and Disposal Facility (TSDF)[15]. Laboratories are responsible for their waste from "cradle to grave."
-
Procedure:
-
Once the waste container is full (no more than 90% capacity) or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), arrange for pickup[6][11].
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup[12].
-
Ensure all paperwork is completed accurately. Maintain records of waste disposal as required by your institution and state regulations[15].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- Hazardous Chemical Compounds & Hazardous Waste. Indiana Department of Environmental Management (IN.gov).
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- How to Dispose of Chemical Waste. Columbia University Environmental Health and Safety.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division.
- SAFETY DATA SHEET - 2-Hydroxynicotinic acid. Thermo Fisher Scientific.
- Hazardous Waste Management Procedures - APPENDIX B—CHEMICALS NOT SUITABLE FOR DRAIN DISPOSAL. Keene State College.
- Hazardous Materials Disposal Guide. Nipissing University.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
Sources
- 1. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 2. epa.gov [epa.gov]
- 3. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. keene.edu [keene.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. nipissingu.ca [nipissingu.ca]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 2-Chloro-3-hydroxyisonicotinic Acid
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 2-Chloro-3-hydroxyisonicotinic acid. The following information synthesizes data from safety data sheets of the compound and its structural analogs, alongside established laboratory safety standards, to ensure a comprehensive understanding of the necessary precautions. The primary goal is to empower laboratory personnel with the knowledge to handle this compound safely and effectively, minimizing exposure risks and ensuring the integrity of their work.
Understanding the Hazard Profile
While a comprehensive toxicological profile for this compound may be limited, data from structurally related compounds, such as 2-Chloronicotinic acid and 2-Chloroisonicotinic acid, indicate a consistent hazard profile. These compounds are classified as irritants, with the potential to cause significant skin, eye, and respiratory tract irritation.[1][2]
Key Hazards:
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory system if inhaled as a dust or aerosol.[2]
Given these hazards, a proactive and thorough approach to personal protection is paramount. The following sections detail the necessary engineering controls, personal protective equipment (PPE), and procedural steps to mitigate these risks.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, proper engineering controls must be in place. These are designed to minimize exposure at the source.
-
Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder or creating solutions, must be conducted within a certified chemical fume hood.[3][4] This is crucial to prevent the inhalation of any dust or aerosols.
-
Ventilation: The laboratory should be well-ventilated to ensure a safe working environment.[5][6][7][8]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][8]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The appropriate selection and use of PPE are critical to prevent direct contact with this compound. The following table outlines the recommended PPE.
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against eye irritation from dust particles or splashes. Standard safety glasses with side shields do not offer sufficient protection.[9] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile or neoprene). | Prevents skin contact and subsequent irritation. Gloves should be inspected for tears or holes before each use and changed regularly.[9] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against accidental spills and contamination of personal clothing.[2][6] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges and particulate filters may be necessary if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[9][10] | Protects against respiratory irritation from inhaling fine dust particles of the compound. The need for respiratory protection should be determined by a risk assessment of the specific procedure. |
Step-by-Step Safety Protocols
Adherence to standardized procedures for donning, doffing, and disposing of PPE is as crucial as the selection of the equipment itself.
Donning PPE
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respirator (if required): Perform a user seal check to ensure a proper fit.
-
Goggles/Face Shield: Position eye and face protection securely.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing PPE
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid contaminating your hands.
-
Goggles/Face Shield: Remove from the back of the head.
-
Lab Coat: Unfasten and roll it inside-out as you remove it to contain any contaminants.
-
Respirator (if used): Remove from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Workflow for Handling this compound
The following diagram illustrates the key decision points and safety procedures for working with this compound.
Caption: A workflow diagram outlining the key safety steps from preparation to disposal when handling this compound.
Spill Management and Disposal Plan
Accidents can happen, and a clear plan for spill management and waste disposal is essential.
Spill Management
-
Minor Spills: For small spills within a fume hood, use an absorbent material to clean the area. Place the contaminated absorbent material in a sealed container for hazardous waste disposal.
-
Major Spills: In the event of a larger spill, evacuate the area and alert your institution's environmental health and safety (EHS) department.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect aqueous solutions in a designated, labeled hazardous waste container. Do not dispose of down the drain.[6]
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program, in accordance with local, state, and federal regulations.[6][11][12]
First Aid Measures
In case of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek medical attention.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- Echemi. (n.d.). 2-CHLORO-ISONICOTINIC ACID HYDRAZIDE Safety Data Sheets.
- TCI Chemicals. (2025, May 6). SAFETY DATA SHEET: 2-Chloroisonicotinic Acid.
- Sigma-Aldrich. (2025, September 24). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
- Jubilant Ingrevia Limited. (n.d.). 2-Chloronicotinic acid Safety Data Sheet.
- Apollo Scientific. (n.d.). 2-Chloro-6-methoxyisonicotinic acid.
- Fisher Scientific. (2009, April 29). SAFETY DATA SHEET: 2-Chloroisonicotinic acid.
- Fisher Scientific. (2021, December 26). SAFETY DATA SHEET: 2-Chloronicotinic acid.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Chloronicotinic acid.
- National Institute for Occupational Safety and Health (NIOSH). (2009, February 1). Use proper PPE with chemo agents.
- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Chlorine.
- National Institute for Occupational Safety and Health (NIOSH). (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Ronnel.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | ToxFAQs™.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- National Institute for Occupational Safety and Health (NIOSH). (2017, February 8). Flavorings-Related Lung Disease: Personal Protective Equipment. Retrieved from NIOSH Workplace Safety and Health Topic.
- National Center for Biotechnology Information (NCBI). (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
- Occupational Safety and Health Administration (OSHA). (n.d.). PYRIDINE.
- Occupational Safety and Health Administration (OSHA). (n.d.). T-PV2295-01-9112-CH.
- Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. echemi.com [echemi.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. clinician.com [clinician.com]
- 10. CDC - Flavorings-Related Lung Disease: Personal Protective Equipment - NIOSH Workplace Safety and Health Topic [med.iiab.me]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. nipissingu.ca [nipissingu.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
